Phenylglyoxylate
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C8H5O3- |
|---|---|
Poids moléculaire |
149.12 g/mol |
Nom IUPAC |
2-oxo-2-phenylacetate |
InChI |
InChI=1S/C8H6O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5H,(H,10,11)/p-1 |
Clé InChI |
FAQJJMHZNSSFSM-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)C(=O)C(=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(=O)[O-] |
Synonymes |
enzoylformate benzoylformic acid phenylglyoxilic acid phenylglyoxylic acid phenylglyoxylic acid, calcium salt phenylglyoxylic acid, potassium salt phenylglyoxylic acid, sodium salt phenylglyoxylic hydrochloride |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of Phenylglyoxylates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and biological significance of phenylglyoxylates. Phenylglyoxylic acid and its esters are pivotal intermediates in organic synthesis and hold relevance in various biological processes, making them crucial molecules for study in chemical and pharmaceutical research. This document details key synthetic methodologies, presents quantitative data in a structured format, and visualizes important pathways and workflows to facilitate a deeper understanding of these compounds.
Core Properties of Phenylglyoxylic Acid and its Esters
Phenylglyoxylic acid is a colorless solid, while its common methyl and ethyl esters are typically liquids at room temperature.[1][2] These compounds are characterized by the presence of an α-keto ester or α-keto acid functional group attached to a phenyl ring, which dictates their chemical reactivity.
Table 1: Physical and Chemical Properties of Phenylglyoxylic Acid and its Esters
| Property | Phenylglyoxylic Acid | Methyl Phenylglyoxylate | Ethyl this compound |
| Molecular Formula | C₈H₆O₃ | C₉H₈O₃ | C₁₀H₁₀O₃ |
| Molecular Weight | 150.13 g/mol [1] | 164.16 g/mol [3] | 178.19 g/mol [2][4] |
| Appearance | Colorless to light yellow solid[1][5] | Colorless to yellow liquid/solid | Clear, colorless to greenish liquid[2][6] |
| Melting Point | 64-66 °C[1] | May be solid or liquid at RT | N/A |
| Boiling Point | 163 °C at 15 mmHg[5] | 82-85 °C at 0.67 mbar[7], 136 °C at 12 mmHg[8] | 138-139 °C at 18 mmHg[2], 92 °C at 0.2 mbar[7] |
| Density | N/A | N/A | ~1.122 g/mL at 25 °C[2] |
| Refractive Index | N/A | N/A | 1.5135-1.5175 at 20 °C[6] |
| pKa | 2.15[1] | N/A | N/A |
| Solubility | Soluble in water[1] | N/A | N/A |
Table 2: Spectroscopic Data for Phenylglyoxylates
| Spectroscopic Data | Phenylglyoxylic Acid (in Water, pH 7.0) | Methyl this compound | Ethyl this compound (in CDCl₃) |
| ¹H NMR (ppm) | 7.62, 7.76, 7.96, 7.60, 7.97, 7.74, 7.59, 7.77[5] | N/A | Chemical shifts available in spectral databases.[4] |
| ¹³C NMR | Data available in spectral databases.[5] | N/A | N/A |
| FTIR | N/A | N/A | Data available in spectral databases.[9] |
| Mass Spec (GC-MS) | N/A | N/A | Data available in spectral databases.[10] |
Synthesis of Phenylglyoxylates
Several synthetic routes to phenylglyoxylates have been established, each with its own advantages and limitations. The choice of method often depends on the desired scale, available starting materials, and required purity.
Oxidation of Mandelic Acid and its Esters
A common and effective method for synthesizing phenylglyoxylic acid is the oxidation of mandelic acid.[1] This transformation can be achieved using various oxidizing agents. Similarly, this compound esters can be synthesized by the oxidation of the corresponding mandelic esters.[11]
Experimental Protocol: Oxidation of Mandelic Acid with Potassium Permanganate (B83412) [12]
-
A solution of mandelic acid in water is cooled to -2 to -4 °C.
-
Finely ground potassium permanganate is added portion-wise over 30 minutes, maintaining the temperature.
-
The mixture is stirred for 1.5 hours.
-
Excess permanganate is quenched with ethyl alcohol.
-
The manganese dioxide precipitate is removed by filtration.
-
The filtrate is evaporated to a smaller volume and acidified with concentrated sulfuric acid.
-
The resulting phenylglyoxylic acid is extracted with ether.
Experimental Protocol: Oxidation of Mandelic Esters with Ammonium (B1175870) Chlorochromate/Alumina (B75360) [11]
-
Mandelic acid is first esterified by heating with an alcohol in the presence of a catalyst (e.g., Fe₂(SO₄)₃·xH₂O).
-
The resulting mandelic ester is then oxidized using ammonium chlorochromate adsorbed on alumina in a suitable solvent.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is filtered, and the filtrate is worked up to isolate the this compound ester.
Hydrolysis of Benzoyl Cyanide
Another established route involves the hydrolysis of benzoyl cyanide to form phenylglyoxylic acid, which can then be esterified.[1] A one-pot method for the synthesis of methyl benzoylformate from benzoyl cyanide has also been developed.[13]
Experimental Protocol: One-Pot Synthesis of Methyl this compound from Benzoyl Cyanide [7][13]
-
Benzoyl cyanide, methanol, a catalyst (e.g., sodium chloride), and water are mixed in a reaction vessel.
-
Concentrated sulfuric acid is added dropwise while maintaining the temperature.
-
The mixture is heated (e.g., to 80 °C) for a specified period (e.g., 2 hours).
-
Post-reaction workup, including salt splitting and neutralization, is performed to obtain the crude methyl this compound.
-
The final product is purified by distillation.
Synthesis from Acetophenone (B1666503)
A multi-step synthesis starting from acetophenone has been reported for the preparation of methyl benzoylformate.[14]
Experimental Protocol: Synthesis of Methyl this compound from Acetophenone [14]
-
Acetophenone is reacted with methyl nitrite (B80452) in the presence of hydrogen chloride to yield 2,2-dimethoxyacetophenone.
-
The 2,2-dimethoxyacetophenone is then subjected to chlorination or bromination in the presence of a catalyst such as 4-methyl-2,6-di-tert-butyl phenol.
-
A molecule of haloalkane is eliminated from the chlorinated or brominated intermediate to afford methyl benzoylformate.
-
The product is purified by reduced pressure distillation.
Grignard Reaction
Ethyl this compound can be prepared via a Grignard reaction between phenylmagnesium bromide and diethyl oxalate.[11]
Table 3: Comparison of this compound Synthesis Methods
| Synthesis Method | Starting Material | Key Reagents | Typical Yield | Notes |
| Oxidation of Mandelic Acid/Esters | Mandelic acid or its esters | Potassium permanganate[12], Ammonium chlorochromate/alumina[11] | 50-95% (for esters from mandelic esters)[11] | A common and reliable laboratory method. |
| Hydrolysis of Benzoyl Cyanide | Benzoyl cyanide | Sulfuric acid, water, alcohol[7][13] | 86.5-96% (for methyl ester)[7][8] | Can be performed as a one-pot synthesis. |
| From Acetophenone | Acetophenone | Methyl nitrite, HCl, Br₂ or Cl₂[14] | 90.2-92.7% (for methyl ester)[14] | A multi-step process. |
| Grignard Reaction | Phenylmagnesium bromide | Diethyl oxalate[11] | Moderate | A classic organometallic approach. |
| Co-oxidation | Methyl atropate | Oxidizing agent | 88% (for methyl ester)[15] | A less common method. |
Biological Significance and Applications
Phenylglyoxylic acid is a known metabolite of styrene (B11656), an industrial chemical used in the production of plastics and rubbers.[16][17] Exposure to styrene can be monitored by measuring the levels of mandelic and phenylglyoxylic acids in urine.[17]
Metabolic Pathway of Styrene
Styrene is metabolized in the liver by cytochrome P-450 enzymes, leading to the formation of styrene oxide.[16][18] This epoxide is then further metabolized through sequential oxidation to mandelic acid and finally to phenylglyoxylic acid before being excreted.[16][18]
References
- 1. Phenylglyoxylic acid - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Methyl phenylglyoxalate | C9H8O3 | CID 84835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Phenylglyoxylic Acid | C8H6O3 | CID 11915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl this compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. DE2708189C2 - Process for the preparation of phenylglyoxylic acid esters - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. CN103408424A - Preparation method for synthesizing methyl benzoylformate by virtue of one-pot method - Google Patents [patents.google.com]
- 14. New synthesis technology of methyl benzoylformate - Eureka | Patsnap [eureka.patsnap.com]
- 15. prepchem.com [prepchem.com]
- 16. This compound - Organic Acids Profile (US BioTek) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 17. Mandelic acid - Wikipedia [en.wikipedia.org]
- 18. Mandelate + this compound - Organic Acids Profile (US BioTek) - Lab Results explained | HealthMatters.io [healthmatters.io]
Phenylglyoxylate chemical structure and IUPAC name
This guide provides an in-depth overview of the chemical structure, properties, synthesis, and biological relevance of phenylglyoxylate, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Nomenclature
This compound is the carboxylate anion derived from phenylglyoxylic acid. It is classified as a 2-oxo monocarboxylic acid, where the aldehyde hydrogen of glyoxylic acid is substituted by a phenyl group.[1][2]
The IUPAC name for the acidic form, phenylglyoxylic acid, is oxo(phenyl)acetic acid or 2-oxo-2-phenylacetic acid .[1][2] Consequently, the IUPAC name for the conjugate base is oxo(phenyl)acetate .
Common synonyms for phenylglyoxylic acid include benzoylformic acid, α-ketophenylacetic acid, and phenylglyoxalic acid.[1][2][3] The corresponding synonyms for the anion are benzoylformate and this compound.
Chemical Structures:
-
Phenylglyoxylic Acid:
-
Chemical Formula: C₈H₆O₃
-
SMILES: O=C(C(=O)O)c1ccccc1
-
InChI: InChI=1S/C8H6O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5H,(H,10,11)
-
-
This compound (anion):
-
Chemical Formula: C₈H₅O₃⁻
-
SMILES: O=C(C(=O)[O-])c1ccccc1
-
InChI: InChI=1S/C8H6O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5H,(H,10,11)/p-1
-
Physicochemical Properties
A summary of the key physicochemical properties of phenylglyoxylic acid and its common esters, methyl this compound and ethyl this compound, is presented below.
Table 1: Physicochemical Properties of Phenylglyoxylic Acid and its Esters
| Property | Phenylglyoxylic Acid | Methyl this compound | Ethyl this compound |
| Molecular Formula | C₈H₆O₃ | C₉H₈O₃ | C₁₀H₁₀O₃ |
| Molecular Weight | 150.13 g/mol [1][3] | 164.16 g/mol [4] | 178.18 g/mol [5] |
| Appearance | Colorless to light yellow crystalline solid[1][2] | Liquid | Clear colorless to yellow liquid |
| Melting Point | 64-66 °C[1][3] | 17 °C[6] | Not applicable |
| Boiling Point | 163 °C at 15 mmHg[1] | >113 °C (flash point)[6] | 138-139 °C at 18 mmHg |
| Solubility in Water | 920 g/L at 0 °C[1] | Not specified | 1143 mg/L at 25 °C |
| pKa | 2.15[3] | Not applicable | Not applicable |
| CAS Number | 611-73-4[1][2] | 15206-55-0[4] | 1603-79-8 |
Experimental Protocols
Phenylglyoxylic acid is a valuable building block in organic synthesis.[3] Several methods for its preparation have been established.
Synthesis of Phenylglyoxylic Acid via Oxidation of Mandelic Acid
A common laboratory-scale synthesis involves the oxidation of mandelic acid using an oxidizing agent like potassium permanganate (B83412).[3]
Protocol:
-
Dissolve mandelic acid in water.
-
Slowly add a solution of potassium permanganate to the mandelic acid solution while maintaining a controlled temperature.
-
The reaction mixture is typically stirred for several hours until the purple color of the permanganate disappears, indicating the completion of the oxidation.
-
The resulting manganese dioxide precipitate is removed by filtration.
-
The filtrate is then acidified, leading to the precipitation of phenylglyoxylic acid.
-
The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of benzene (B151609) and petroleum ether.
Synthesis of Phenylglyoxylic Acid via Hydrolysis of Benzoyl Cyanide
An alternative route to phenylglyoxylic acid is the hydrolysis of benzoyl cyanide.[3]
Protocol:
-
Benzoyl cyanide is treated with a strong acid, such as concentrated hydrochloric acid.[7]
-
The mixture is heated and stirred for an extended period to ensure complete hydrolysis of the nitrile group to a carboxylic acid and the ketone.[7]
-
After cooling, the reaction mixture is poured into water and extracted with an organic solvent like chloroform.[7]
-
The organic extract is dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.[7]
-
The resulting crude phenylglyoxylic acid can be further purified by vacuum distillation or recrystallization.[7]
Biological Significance and Metabolic Pathways
This compound is a known human xenobiotic metabolite.[2][8] Its presence in urine is often used as a biomarker for exposure to styrene (B11656).[9] Styrene, an industrial chemical used in the production of plastics and resins, is metabolized in the body to mandelic acid and subsequently to phenylglyoxylic acid before excretion.[9]
Styrene Metabolism Pathway
The metabolic conversion of styrene to its excretable metabolites involves a series of enzymatic reactions, primarily occurring in the liver.
Role in Glyoxylate (B1226380) Metabolism
As a derivative of glyoxylic acid, this compound can be involved in the broader context of glyoxylate and dicarboxylate metabolism.[10] Glyoxylate metabolism is a crucial set of pathways involved in the conversion of fats to carbohydrates and the detoxification of certain compounds.
Logical Workflow for Biomarker Analysis
The determination of phenylglyoxylic acid in urine as a biomarker for styrene exposure follows a logical experimental workflow.
References
- 1. Phenylglyoxylic Acid | C8H6O3 | CID 11915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Phenylglyoxylic acid - Wikipedia [en.wikipedia.org]
- 4. Methyl phenylglyoxalate | C9H8O3 | CID 84835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl benzoylformate | C10H10O3 | CID 15349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methylphenyl glyoxylate for synthesis 15206-55-0 [sigmaaldrich.com]
- 7. US4596885A - Process for the preparation of phenylglyoxylic acid esters - Google Patents [patents.google.com]
- 8. Benzoylformate | C8H5O3- | CID 1548898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound - Organic Acids Profile (US BioTek) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 10. Pathways - MetaboAge [metaboage.info]
Phenylglyoxylate Metabolic Pathways in Humans: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylglyoxylic acid, also known as benzoylformic acid, is a key metabolite in human xenobiotic metabolism, primarily arising from exposure to industrial solvents such as styrene (B11656). While its principal formation pathway is well-characterized, the broader context of its metabolic fate, including potential endogenous roles and enzymatic regulation, is of significant interest to researchers in toxicology, drug development, and environmental health. This technical guide provides a comprehensive overview of the metabolic pathways involving phenylglyoxylate in humans, with a focus on the core enzymatic reactions, quantitative data, and detailed experimental methodologies.
Core Metabolic Pathway: Styrene Metabolism
The primary source of this compound in humans is the biotransformation of styrene, a monomer used extensively in the production of plastics and resins.[1] The metabolic cascade proceeds through a series of oxidative reactions predominantly occurring in the liver.[2]
The initial and rate-limiting step is the oxidation of styrene to styrene-7,8-oxide, a reactive epoxide intermediate. This reaction is catalyzed by the cytochrome P450 monooxygenase system.[2][3] Several P450 isozymes have been implicated in this conversion, with CYP2B6 showing the highest efficacy, followed by CYP1A2, CYP2E1, and CYP2C8.[4]
Styrene-7,8-oxide is then hydrolyzed by microsomal epoxide hydrolase (mEH) to form styrene glycol (1-phenylethane-1,2-diol).[5] Subsequently, styrene glycol is oxidized to mandelic acid, and further to phenylglyoxylic acid, by cytosolic alcohol and aldehyde dehydrogenases.[6] Phenylglyoxylic acid is then primarily excreted in the urine along with mandelic acid.[3][7]
The Mandelic Acid Pathway: A Note on its Role in Humans
In microorganisms, a well-defined "mandelate pathway" exists for the catabolism of mandelic acid. This pathway involves enzymes such as mandelate (B1228975) racemase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase, which converts this compound (benzoylformate) to benzaldehyde.[8][9][10] While this pathway is crucial for bacterial metabolism of aromatic compounds, there is currently limited evidence to suggest a complete and physiologically significant mandelate pathway for endogenous this compound metabolism in humans. While human malate (B86768) dehydrogenase has been identified and characterized, its specific role in a mandelate pathway is not established.[2][7][11] Genes for enzymes like mandelate racemase and benzoylformate decarboxylase have been identified in bacteria, but their human orthologs with the same function have not been clearly established.[3][4][12][13][14] Therefore, the primary relevance of this compound metabolism in humans remains in the context of xenobiotic transformation.
Quantitative Data
The following tables summarize key quantitative data related to this compound metabolism in humans.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Human Isozyme(s) | Km | Vmax | Source |
| Cytochrome P450 | Styrene | CYP2B6, CYP1A2, CYP2E1, CYP2C8 | Data not available | Data not available | [4] |
| Epoxide Hydrolase | Styrene-7,8-oxide | mEH | 0.25 - 0.54 mmol/l | 7.2 - 16.7 nmol/min/mg | [15] |
| Alcohol Dehydrogenase | Mandelic Acid | Various | Data not available | Data not available | - |
| Aldehyde Dehydrogenase | Mandelic Acid | Various | Data not available | Data not available | - |
Table 2: Urinary Levels of this compound
| Population | Condition | Mean Concentration (µg/g creatinine) | Range (µg/g creatinine) | Source |
| General Population | Normal | Not typically measured | 0 - 5 | [1] |
| Occupationally Exposed | Post-shift | Variable | Can be significantly elevated | [7][15] |
Experimental Protocols
Quantification of this compound in Urine by HPLC-MS/MS
This protocol provides a general framework for the analysis of phenylglyoxylic acid in human urine samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry.
a. Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex for 15 seconds.
-
Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Transfer 100 µL of the supernatant to a clean microcentrifuge tube.
-
Add 900 µL of a solution of 0.1% formic acid in water (or an appropriate internal standard solution).
-
Vortex the mixture for 15 seconds.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
b. HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage over several minutes to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40 °C.
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for the detection of acidic compounds like phenylglyoxylic acid.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and any internal standards. For phenylglyoxylic acid, a common transition is m/z 149 -> 105.
-
Instrument Parameters: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows according to the specific instrument manufacturer's guidelines.
Quantification of this compound in Urine by GC-MS
This protocol outlines a general procedure for the analysis of phenylglyoxylic acid in urine using Gas Chromatography-Mass Spectrometry, which typically requires derivatization.
a. Sample Preparation and Derivatization:
-
Thaw frozen urine samples to room temperature and vortex.
-
To 1 mL of urine, add an appropriate internal standard.
-
Acidify the urine to approximately pH 1 with concentrated HCl.
-
Extract the analytes with an organic solvent such as diethyl ether or ethyl acetate (B1210297) (e.g., 2 x 3 mL).
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.
-
Derivatize the dried residue. A common method is methylation using diazomethane (B1218177) or silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). For silylation, add 100 µL of the silylating agent and heat at 60-70 °C for 30 minutes.
-
After cooling, the sample is ready for GC-MS analysis.
b. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Splitless injection.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis of the characteristic ions of the derivatized this compound and internal standard, or full scan mode for qualitative analysis.
-
Enzymatic Assay for Dehydrogenase Activity
This protocol provides a general method for assaying the activity of alcohol or aldehyde dehydrogenases, which can be adapted for the conversion of mandelic acid to this compound. The assay is based on the spectrophotometric measurement of NADH production at 340 nm.
a. Reagents:
-
Assay Buffer: e.g., 100 mM sodium pyrophosphate buffer, pH 8.8.
-
NAD+ Stock Solution: 20 mM in assay buffer.
-
Substrate Stock Solution: 100 mM Mandelic Acid in assay buffer.
-
Enzyme Preparation: A purified or partially purified human alcohol or aldehyde dehydrogenase, or a cell/tissue lysate containing the enzyme activity.
b. Assay Procedure:
-
In a quartz cuvette or a UV-transparent 96-well plate, prepare the reaction mixture by adding:
-
Assay Buffer (to a final volume of 1 mL or 200 µL).
-
NAD+ solution to a final concentration of 1-2 mM.
-
Substrate solution to a desired final concentration (a range of concentrations should be used to determine kinetic parameters).
-
-
Incubate the reaction mixture at a constant temperature (e.g., 37 °C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding a small volume of the enzyme preparation.
-
Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
Enzyme activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).
Conclusion
The metabolic pathway of this compound in humans is primarily understood through the lens of xenobiotic metabolism, with styrene being the most significant precursor. The enzymatic steps involving cytochrome P450s and epoxide hydrolase are well-documented. While the subsequent oxidation of mandelic acid to this compound is known to be carried out by dehydrogenases, specific kinetic data for the human enzymes with this substrate remain an area for further investigation. The physiological relevance of a dedicated "mandelate pathway" in humans is not well-established, unlike in microbial systems. The provided experimental protocols offer robust methods for the quantification of this compound, which is crucial for biomonitoring of exposure to industrial chemicals and for advancing our understanding of these metabolic pathways. Further research is warranted to fully elucidate the kinetics of the dehydrogenase-mediated steps and to explore any potential endogenous roles of this compound metabolism in human physiology and pathophysiology.
References
- 1. benzoylformate decarboxylase | Semantic Scholar [semanticscholar.org]
- 2. MDH1 malate dehydrogenase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. DLD14_RS05005 mandelate racemase/muconate lactonizing enzyme family protein [Legionella anisa] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Identification of Novel Benzoylformate Decarboxylases by Growth Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human class IV alcohol dehydrogenase: kinetic mechanism, functional roles and medical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Malate dehydrogenase 2 - Wikipedia [en.wikipedia.org]
- 8. sciencellonline.com [sciencellonline.com]
- 9. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Urinalysis: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 11. caymanchem.com [caymanchem.com]
- 12. mdlC benzoylformate decarboxylase [Brevibacterium casei] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. NO364_RS01155 mandelate racemase family protein [Haloplanus salinarum] - Gene - NCBI [ncbi.nlm.nih.gov]
- 14. ATU_RS15980 mandelate racemase family protein [Agrobacterium fabrum str. C58] - Gene - NCBI [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
The Central Role of Phenylglyoxylate in Anaerobic Phenylalanine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The anaerobic degradation of the aromatic amino acid phenylalanine is a critical biogeochemical process carried out by diverse microorganisms, playing a significant role in the carbon cycle in anoxic environments. Unlike aerobic pathways that utilize oxygenases for ring cleavage, anaerobic metabolism proceeds through a series of unique enzymatic reactions, converging on the central intermediate benzoyl-CoA. A key, yet often overlooked, intermediate in this pathway is phenylglyoxylate. This technical guide provides an in-depth exploration of the role of this compound in anaerobic phenylalanine metabolism, detailing the core enzymatic steps, presenting available quantitative data, outlining experimental protocols, and visualizing the intricate molecular workflows. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital metabolic route.
The Anaerobic Phenylalanine Degradation Pathway to Benzoyl-CoA
Under anaerobic conditions, particularly in denitrifying bacteria such as Thauera aromatica and Azoarcus evansii, phenylalanine is catabolized to benzoyl-CoA through a multi-step pathway. This compound serves as a crucial nexus in this conversion. The overall pathway can be summarized as follows:
-
Transamination of Phenylalanine: The pathway is initiated by the transamination of L-phenylalanine to phenylpyruvate. This reaction is catalyzed by a phenylalanine transaminase .[1][2]
-
Decarboxylation of Phenylpyruvate: Phenylpyruvate is then decarboxylated to form phenylacetaldehyde (B1677652) by the enzyme phenylpyruvate decarboxylase .[1][2]
-
Oxidation of Phenylacetaldehyde: Phenylacetaldehyde is subsequently oxidized to phenylacetate. This step is catalyzed by a phenylacetaldehyde dehydrogenase .[1]
-
Activation of Phenylacetate: Phenylacetate is activated to its coenzyme A (CoA) thioester, phenylacetyl-CoA, by phenylacetate-CoA ligase , an ATP-dependent reaction.[1][3][4]
-
α-Oxidation of Phenylacetyl-CoA: In a key step, phenylacetyl-CoA undergoes α-oxidation to form this compound. This reaction is catalyzed by phenylacetyl-CoA:acceptor oxidoreductase , a membrane-bound enzyme.[1]
-
Oxidative Decarboxylation of this compound: Finally, this compound is oxidatively decarboxylated to benzoyl-CoA and CO2. This reaction is catalyzed by This compound:acceptor oxidoreductase .[1]
From benzoyl-CoA, the aromatic ring is then reduced and subsequently cleaved, feeding into central metabolism.
Quantitative Data on Key Enzymes
The following tables summarize the available quantitative data for the key enzymes involved in the anaerobic conversion of phenylalanine to benzoyl-CoA. It is important to note that data for all enzymes from a single organism under strictly anaerobic conditions are not always available in the literature, necessitating a compilation from related studies.
| Enzyme | Organism | Substrate(s) | K_m_ (µM) | V_max_ (µmol/min/mg) | Notes |
| Phenylacetate-CoA Ligase | Azoarcus evansii (aerobically grown) | Phenylacetate | 14 | 48 (specific activity) | Monomer of 52 kDa.[3] |
| ATP | 60 | ||||
| CoA | 45 | ||||
| Phenylpyruvate Decarboxylase (KDC4427) | Enterobacter sp. CGMCC 5087 | Phenylpyruvic acid | 330 | 158 (k_cat_ s⁻¹) | Optimum pH 6.5, 35°C.[5] |
| Phenylacetaldehyde Dehydrogenase (NPADH) | Pseudomonas putida S12 | Phenylacetaldehyde | - | 12.3 s⁻¹ (turnover number) | NAD⁺ dependent.[6] |
| NAD⁺ | 207 | ||||
| This compound:acceptor oxidoreductase | Azoarcus evansii | This compound | 45 | Not reported |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the complex processes described, the following diagrams have been generated using the DOT language.
Experimental Protocols
Assay for Phenylacetate-CoA Ligase Activity
This protocol is adapted from studies on Azoarcus evansii.[3][4]
Principle: The formation of phenylacetyl-CoA is coupled to the release of pyrophosphate (PPi), which can be measured using a colorimetric assay.
Reagents:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
ATP (10 mM)
-
Coenzyme A (1 mM)
-
Phenylacetate (10 mM)
-
MgCl₂ (10 mM)
-
Pyrophosphatase (1 U/mL)
-
Malachite green reagent
-
Phosphate (B84403) standard solution
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, CoA, phenylacetate, and MgCl₂.
-
Add the cell-free extract or purified enzyme to the reaction mixture.
-
Incubate at the optimal temperature (e.g., 30°C).
-
At various time points, take aliquots of the reaction and stop the reaction by adding a denaturing agent.
-
Add pyrophosphatase to convert the released PPi to inorganic phosphate (Pi).
-
Add malachite green reagent and measure the absorbance at 620 nm.
-
Calculate the amount of Pi produced using a standard curve and relate it to the enzyme activity.
Assay for Phenylacetyl-CoA:acceptor Oxidoreductase Activity
This protocol is based on the spectrophotometric assay developed for Thauera aromatica.
Principle: The activity of the membrane-bound enzyme is measured by monitoring the reduction of an artificial electron acceptor, dichlorophenolindophenol (DCPIP).
Reagents:
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Phenylacetyl-CoA (1 mM)
-
DCPIP (100 µM)
-
Triton X-100 (0.1% v/v) for solubilization of membrane fractions
Procedure:
-
Prepare membrane fractions from anaerobically grown cells. The enzyme can be solubilized using Triton X-100.
-
In a cuvette, mix the potassium phosphate buffer and DCPIP.
-
Add the solubilized membrane fraction or purified enzyme.
-
Start the reaction by adding phenylacetyl-CoA.
-
Monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.
-
Calculate the enzyme activity based on the molar extinction coefficient of DCPIP.
Assay for this compound:acceptor Oxidoreductase Activity
This assay is adapted from studies on Azoarcus evansii.
Principle: The oxidative decarboxylation of this compound to benzoyl-CoA is coupled to the reduction of NAD⁺, which can be monitored spectrophotometrically.
Reagents:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
This compound (1 mM)
-
Coenzyme A (0.5 mM)
-
NAD⁺ (2 mM)
-
Dithiothreitol (DTT) (2 mM)
Procedure:
-
Perform all steps under strictly anaerobic conditions.
-
In an anaerobic cuvette, prepare a reaction mixture containing Tris-HCl buffer, CoA, NAD⁺, and DTT.
-
Add the cell-free extract or purified enzyme.
-
Initiate the reaction by adding this compound.
-
Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADH.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH.
Conclusion
This compound stands as a pivotal intermediate in the anaerobic degradation of phenylalanine, bridging the initial transformation products with the central benzoyl-CoA pathway. The enzymes responsible for its formation and subsequent conversion are unique and represent potential targets for biotechnological applications and drug development, particularly in the context of the gut microbiome where anaerobic metabolism is prevalent. While significant progress has been made in elucidating this pathway, further research is required to obtain a complete quantitative understanding of the enzyme kinetics, metabolite fluxes, and regulatory networks in key anaerobic microorganisms. The protocols and data presented in this guide provide a solid foundation for researchers to delve deeper into the fascinating biochemistry of anaerobic aromatic compound metabolism.
References
- 1. Anaerobic metabolism of L-phenylalanine via benzoyl-CoA in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical and molecular characterization of phenylacetate-coenzyme A ligase, an enzyme catalyzing the first step in aerobic metabolism of phenylacetic acid in Azoarcus evansii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. The Characterization of an Efficient Phenylpyruvate Decarboxylase KDC4427, Involved in 2-Phenylethanol and IAA Production from Bacterial Enterobacter sp. CGMCC 5087 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of Phenylglyoxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Phenylglyoxylic acid and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds have garnered significant interest for their potential therapeutic applications, ranging from antimicrobial and anti-inflammatory to anticancer agents. This technical guide provides a comprehensive overview of the biological activities of phenylglyoxylic acid derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Antibacterial Activity
Phenylglyoxylic acid derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria. The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Quantitative Antibacterial Data
The following table summarizes the antibacterial activity of several synthesized 2-phenyl-2-oxoacetamide derivatives.
| Compound | Gram-Positive Bacteria | MIC (µg/mL) | MBC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | MBC (µg/mL) |
| 2-[2-(acetylamino)phenyl]-N-(2-chlorophenyl)-2-oxoacetamide (9) | Bacillus stearothermophilus | 7.8 | 31.3 | Escherichia coli | 125 | 500 |
| Bacillus subtilis | 15.6 | 62.5 | Pseudomonas aeruginosa | 250 | 1000 | |
| Staphylococcus aureus | 31.3 | 125 | Klebsiella pneumoniae | 500 | 2000 | |
| 2-[2-(acetylamino)phenyl]-N-(2,4-dichlorophenyl)-2-oxoacetamide (13) | Bacillus stearothermophilus | 15.6 | 62.5 | Escherichia coli | 250 | 1000 |
| Bacillus subtilis | 31.3 | 125 | Pseudomonas aeruginosa | 500 | >2000 | |
| Staphylococcus aureus | 62.5 | 250 | Klebsiella pneumoniae | 1000 | >2000 |
Data extracted from a study on twelve phenylglyoxylic acid derivatives, where compound 9 was the most active.[1][2][3]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
Objective: To determine the lowest concentration of a phenylglyoxylic acid derivative that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).
Methodology:
-
Preparation of Test Compounds: A stock solution of the phenylglyoxylic acid derivative is prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions are then made to obtain a range of concentrations.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared from an overnight culture to a concentration of approximately 10^5 CFU/mL.
-
MIC Determination (Broth Microdilution Method):
-
Aliquots of the diluted compounds are added to the wells of a 96-well microtiter plate.
-
The standardized microbial inoculum is added to each well.
-
Positive (inoculum without test compound) and negative (broth without inoculum) controls are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
-
MBC Determination:
-
Aliquots from the wells showing no growth in the MIC assay are subcultured onto a suitable agar (B569324) medium.
-
The plates are incubated at 37°C for 24-48 hours.
-
The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum count.
-
Anti-inflammatory Activity
Several phenylglyoxylic acid derivatives have demonstrated significant anti-inflammatory properties. In vivo studies have shown a reduction in edema formation, while in vitro assays provide insights into the mechanisms of action, such as membrane stabilization and protein anti-denaturation.[1][2][3]
Quantitative Anti-inflammatory Data
The anti-inflammatory activity of phenylglyoxylic acid derivatives has been quantified by their ability to reduce edema in animal models and through in vitro assays.
| Compound | In Vivo: Reduction in Oedema Formation (%) | In Vitro: Protein Anti-denaturation IC50 (µg/mL) | In Vitro: RBC Membrane Stabilization IC50 (µg/mL) |
| 2-[2-(acetylamino)phenyl]-N-(2,4-dichlorophenyl)-2-oxoacetamide (13) | 67 | Not Reported | Not Reported |
| Other Phenylglyoxylic Acid Derivatives | 22 - 58 | Not Reported | Not Reported |
| Diclofenac (Standard) | Not Reported | ~86.75 | ~94.77 |
In vivo data from a study on seven phenylglyoxylic acid derivatives, where compound 13 was the most active.[1][2][3] In vitro data for Diclofenac is provided for comparison.[4]
Experimental Protocols for In Vitro Anti-inflammatory Assays
a) Protein Anti-denaturation Assay
Objective: To assess the ability of phenylglyoxylic acid derivatives to inhibit the denaturation of proteins, a key process in inflammation.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing 1% aqueous solution of bovine serum albumin (BSA) and the test compound at various concentrations.
-
Incubation: The mixture is incubated at 37°C for 20 minutes and then heated at 57°C for 20 minutes to induce denaturation.
-
Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, the concentration of the compound that causes 50% inhibition of protein denaturation, is determined from a dose-response curve.
b) Human Red Blood Cell (HRBC) Membrane Stabilization Assay
Objective: To evaluate the ability of phenylglyoxylic acid derivatives to stabilize the membrane of red blood cells, which is analogous to the lysosomal membrane stabilization that is important in the inflammatory response.
Methodology:
-
Preparation of HRBC Suspension: Fresh human blood is collected and washed with an isotonic buffer solution. A 10% v/v suspension of HRBC is prepared.
-
Reaction Mixture: The reaction mixture consists of the HRBC suspension and the test compound at various concentrations.
-
Incubation: The mixture is incubated at 56°C for 30 minutes to induce hemolysis.
-
Measurement: The mixture is centrifuged, and the absorbance of the supernatant (hemoglobin release) is measured at 560 nm.
-
Calculation: The percentage of membrane stabilization is calculated as: % Protection = 100 - [(Absorbance of Sample / Absorbance of Control) x 100]
-
IC50 Determination: The IC50 value, the concentration of the compound that provides 50% protection to the HRBC membrane, is determined.
Antitumor Activity
Phenylglyoxylic acid derivatives have shown cytotoxic effects against various cancer cell lines. The MTT assay is a common method used to assess the in vitro anticancer activity of these compounds.
Quantitative Anticancer Data
The following table presents the IC50 values of representative phenylglyoxylic acid derivatives against different cancer cell lines.
| Compound Derivative Type | Cancer Cell Line | IC50 (µM) |
| Thiazole derivatives based on pyrazoline | MCF-7 (Breast) | < 100 |
| HCT-116 (Colon) | < 100 | |
| HepG2 (Liver) | < 100 | |
| 2-alkenylimidazo[1,2-a]pyrimidines | A549 (Lung) | 5.988 ± 0.12 |
| Oleanolic acid derivative | MDA-MB-231 (Breast) | 7.33 ± 0.79 |
Data compiled from various studies on derivatives containing related heterocyclic cores.[5][6]
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the concentration of a phenylglyoxylic acid derivative that inhibits the growth of cancer cells by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the phenylglyoxylic acid derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
While the precise molecular targets for many phenylglyoxylic acid derivatives are still under investigation, their biological activities are likely mediated through the modulation of key signaling pathways involved in inflammation, cell proliferation, and survival. Based on the activities of structurally related phenolic compounds, the following pathways are proposed as potential targets.
a) Inhibition of Pro-inflammatory Pathways
Phenylglyoxylic acid derivatives may exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are central to the inflammatory response, leading to the production of pro-inflammatory cytokines and enzymes like COX-2.
Caption: Proposed inhibition of NF-κB and MAPK pathways by phenylglyoxylic acid derivatives.
b) Induction of Apoptosis in Cancer Cells
The antitumor activity of phenylglyoxylic acid derivatives may be attributed to the induction of apoptosis (programmed cell death) in cancer cells. This can occur through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.
Caption: Induction of intrinsic and extrinsic apoptotic pathways by phenylglyoxylic acid derivatives.
Conclusion and Future Directions
Phenylglyoxylic acid derivatives represent a promising class of compounds with diverse and potent biological activities. The data and protocols presented in this guide highlight their potential for the development of new therapeutic agents. Future research should focus on elucidating the precise molecular targets and mechanisms of action to enable structure-activity relationship (SAR) studies and the rational design of more potent and selective derivatives. Further in vivo studies are also crucial to validate the therapeutic potential of these compounds and assess their pharmacokinetic and toxicological profiles. The versatility of the phenylglyoxylic acid scaffold, combined with its accessibility for chemical modification, ensures that it will remain an important area of investigation in the quest for novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Phenylglyoxylate as a Biomarker for Styrene Exposure: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of phenylglyoxylate (also known as phenylglyoxylic acid or PGA) as a urinary biomarker for occupational and environmental exposure to styrene (B11656). This document details the metabolic pathways of styrene, presents quantitative data on the correlation between styrene exposure and this compound excretion, and offers detailed experimental protocols for its analysis.
Introduction to Styrene and its Metabolism
Styrene, a monocyclic aromatic hydrocarbon, is a widely used industrial chemical primarily in the production of polystyrene plastics and resins.[1] Human exposure to styrene occurs predominantly through inhalation in occupational settings, with minor absorption through the skin.[1] Once absorbed, styrene is distributed throughout the body, with the highest concentrations found in adipose tissue.[1]
The primary metabolic pathway of styrene involves its oxidation by cytochrome P450 enzymes in the liver to form styrene-7,8-oxide.[1] This reactive intermediate is then primarily hydrolyzed by epoxide hydrolase to styrene glycol. Subsequent oxidation of styrene glycol leads to the formation of mandelic acid (MA) and phenylglyoxylic acid (PGA), which are the major urinary metabolites.[1][2][3] Together, MA and PGA account for approximately 90% of the absorbed styrene dose, with MA being the more abundant metabolite.[2]
This compound as a Biomarker of Exposure
The measurement of urinary MA and PGA is a well-established method for biological monitoring of styrene exposure. The concentrations of these metabolites in urine correlate well with the time-weighted average (TWA) of airborne styrene concentrations.[4] While both metabolites are indicative of exposure, the sum of MA and PGA is often considered the most reliable biomarker.[4][5] It is important to note that these metabolites are not entirely specific to styrene, as they can also be present due to exposure to other compounds like ethylbenzene.[6]
Quantitative Data
The following tables summarize the quantitative relationship between styrene exposure and the urinary concentrations of its metabolites, as well as established biological exposure limits.
Table 1: Correlation between Airborne Styrene and Urinary Metabolites
| Urinary Metabolite | Correlation Coefficient (r) with Airborne Styrene | Reference |
| Mandelic Acid (MA) | 0.80 - 0.96 | [7][8] |
| Phenylglyoxylic Acid (PGA) | 0.73 - 0.85 | [8][9] |
| Sum of MA and PGA | 0.81 - 0.96 | [7][8] |
Table 2: Urinary Concentrations of Phenylglyoxylic Acid (PGA) and Mandelic Acid (MA) in Relation to Styrene Exposure
| Airborne Styrene (ppm, 8-hr TWA) | Urinary PGA (mg/g creatinine) | Urinary MA (mg/g creatinine) | Population/Study | Reference |
| 17.4 (Geometric Mean) | 57.5 (Geometric Mean) | 404.3 (Geometric Mean) | 42 Exposed Workers | [8] |
| Not Exposed (Control) | 9.5 (Geometric Mean) | 46.4 (Geometric Mean) | Control Group | [8] |
| 9.6 (Geometric Mean) | 143.3 (Geometric Mean) | 267.7 (Geometric Mean) | 56 Exposed Workers | [5] |
| 20 | - | - | Predicted concentration for BEI | [5] |
| Not Exposed (Control) | Not Detected | 0.01 g/g creatinine (B1669602) | Control Group | [10] |
Table 3: Biological Exposure Indices (BEIs) for Styrene
| Analyte | BEI | Sampling Time | Notation | Reference |
| Mandelic acid plus Phenylglyoxylic acid in urine | 400 mg/g creatinine | End of shift | Ns | [2] |
| Styrene in venous blood | 0.2 mg/L | End of shift | Ns | [2] |
BEI values are recommended by the American Conference of Governmental Industrial Hygienists (ACGIH). Ns = Non-specific.
Signaling Pathways and Experimental Workflows
Styrene Metabolism Pathway
The following diagram illustrates the major metabolic pathway of styrene in humans, leading to the formation of urinary biomarkers mandelic acid and phenylglyoxylic acid.
Caption: Major metabolic pathway of styrene.
Experimental Workflow for Urinary this compound Analysis
This diagram outlines the general workflow for the analysis of phenylglyoxylic acid in urine samples using chromatographic methods.
Caption: General workflow for urinary this compound analysis.
Experimental Protocols
The following are detailed methodologies for the analysis of phenylglyoxylic acid in urine, based on established and published methods.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a composite of commonly used HPLC methods for the simultaneous determination of mandelic acid and phenylglyoxylic acid in urine.[9]
1. Sample Preparation: a. To 200 µL of urine sample in a microcentrifuge tube, add 60 mg of sodium chloride and an appropriate internal standard (e.g., 20 µL of o-methyl hippuric acid). b. Acidify the sample by adding 6N hydrochloric acid (HCl). c. Extract the metabolites by adding ethyl acetate, vortexing, and centrifuging. d. Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the dried extract in the mobile phase.
2. HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of water and methanol (B129727) (e.g., 90:10 v/v) with 0.5% acetic acid is commonly used.[9]
-
Flow Rate: Typically around 1.0 mL/min.
-
Injection Volume: 5 µL.[9]
-
Detection: UV detector at a wavelength suitable for both MA and PGA (e.g., 210 nm).
3. Quantification: a. Prepare a series of calibration standards of MA and PGA in a blank urine matrix. b. Analyze the standards using the same HPLC method. c. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. d. Quantify the concentration of MA and PGA in the unknown samples using the calibration curve. e. Normalize the results to urinary creatinine concentration to account for urine dilution.
Gas Chromatography (GC) Method
This protocol describes a common GC method for the analysis of mandelic and phenylglyoxylic acids in urine. This method often involves the reduction of PGA to MA prior to analysis.[7]
1. Sample Preparation: a. To a urine sample, add an internal standard. b. Acidify the sample with sulfuric acid. c. To reduce PGA to MA, add zinc powder and incubate. d. Extract the MA with an organic solvent such as ethyl acetate. e. Evaporate the solvent and derivatize the residue using a suitable agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to increase volatility.
2. GC Conditions:
-
Column: A capillary column suitable for the analysis of derivatized organic acids (e.g., DB-5MS).[11]
-
Carrier Gas: Helium or Nitrogen.
-
Injector and Detector Temperature: Typically set around 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, an initial temperature of 100°C held for a few minutes, followed by a ramp up to 250°C.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
3. Quantification: a. The quantification of total MA (original MA plus MA from reduced PGA) is performed using a calibration curve prepared with MA standards. b. To determine the concentration of PGA, a separate analysis is performed on a non-reduced sample to quantify the baseline MA. The PGA concentration is then calculated by subtracting the baseline MA from the total MA concentration in the reduced sample. c. Results are normalized to urinary creatinine concentration.
Conclusion
This compound, in conjunction with mandelic acid, serves as a reliable and widely accepted biomarker for assessing exposure to styrene. The strong correlation between airborne styrene levels and the urinary excretion of these metabolites makes them invaluable tools in occupational health and environmental monitoring. The analytical methods, particularly HPLC and GC, provide the necessary sensitivity and specificity for accurate quantification. This guide provides the foundational knowledge and detailed methodologies for researchers, scientists, and drug development professionals to effectively utilize this compound as a biomarker in their studies.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Frontiers | Oxidative stress in occupational exposure to styrene vapors and dangerous chemicals in the shipbuilding industry [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of urinary mandelic and phenylglyoxylic acids in styrene exposed workers and a control population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ethylbenzene and styrene exposure in the United States based on urinary mandelic acid and phenylglyoxylic acid: NHANES 2005-2006 and 2011-2012 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Capillary gas chromatographic method for mandelic and phenylglyoxylic acids in urine [stacks.cdc.gov]
- 8. Urinary Metabolites and Neurobehavioral Test on Styrene Exposure Workers. [jpmph.org]
- 9. Determination of mandelic acid and phenylglyoxylic acid in the urine and its use in monitoring of styrene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [Determination of cotinine, phenylglyoxylic acid and mandelic acid in human urine by GC/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Occurrence of Phenylglyoxylate in Organisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylglyoxylate, an alpha-keto acid, is a fascinating molecule that sits (B43327) at the crossroads of several key metabolic pathways in a diverse range of organisms, from microorganisms to plants and animals. While often recognized as a xenobiotic metabolite in humans, particularly as a biomarker for exposure to styrene, its endogenous roles and natural distribution are of increasing interest to the scientific community.[1] This technical guide provides an in-depth exploration of the natural occurrence of this compound, detailing its biosynthetic origins, measured concentrations in various organisms, and the analytical methodologies employed for its detection and quantification. This information is critical for researchers in fields ranging from metabolic engineering and drug discovery to plant science and environmental toxicology.
Data Presentation: Quantitative Occurrence of this compound
The concentration of naturally occurring this compound can vary significantly depending on the organism, tissue type, and physiological conditions. The following tables summarize the available quantitative data to provide a comparative overview.
| Organism/Matrix | Concentration | Analytical Method | Reference/Notes |
| Human Urine | |||
| Unexposed Adults | 36.6 +/- 0.48 µmol/mmol creatinine | Not Specified | [2] |
| General Population | 0.009–1.238 mg/g creatinine | LC-MS/MS | [3] |
| Styrene Exposed Workers | Up to 0.32 mg/ml | GC/MS | [3] |
| Engineered Microorganisms (Production) | |||
| Escherichia coli (engineered) | 98% conversion from 100 mM mandelic acid | Not Specified | [4] |
| Escherichia coli (engineered, from L-phenylalanine) | Accumulation observed, not quantified | Not Specified | [5] |
| Pseudomonas putida (engineered for 4-HPG) | Estimated 1.5 - 2.0 g/L | Not Specified | [4] |
Note: Data on endogenous concentrations of this compound in wild-type plants, fungi, and bacteria is sparse in the readily available literature. Much of the quantitative data for microorganisms pertains to engineered strains designed for the production of this compound or its derivatives.
Biosynthetic Pathways of this compound
This compound is synthesized through various metabolic routes in different organisms. The primary pathways include the phenylpropanoid pathway in plants and the mandelate (B1228975) pathway, which is prominent in bacteria and fungi.
The Phenylpropanoid Pathway in Plants
In plants, this compound is a product of the extensive phenylpropanoid pathway, which is responsible for the biosynthesis of a wide array of secondary metabolites.[2][6][7] This pathway starts with the amino acid L-phenylalanine. While the precise enzymatic steps leading directly to this compound from phenylpropanoid intermediates are not fully elucidated for all plant species, the general pathway provides the foundational precursors. This compound has been identified as a naturally occurring growth stimulator and flower-inducing substance in the immature seeds of Pharbitis purpurea.[8] It has also been reported in Vitis vinifera (grapevine).[1]
The Mandelic Acid Pathway in Microorganisms
In many bacteria and some fungi, this compound is a key intermediate in the catabolism of mandelic acid and related aromatic compounds.[9] This pathway is particularly important for organisms that can utilize aromatic compounds as a sole carbon source. For instance, in Pseudomonas putida, mandelate is oxidized to this compound by mandelate dehydrogenase.[4] this compound can then be further metabolized. This pathway is also harnessed in engineered microorganisms for the production of valuable chemicals.
This compound Synthesis in Fungi
This compound and its derivatives have been isolated from various fungi. For example, 2,4,5-trimethoxyphenylglyoxylic acid has been isolated from the fungus Polyporus tumulosus.[7] The biosynthesis in fungi can be linked to the degradation of aromatic amino acids or other aromatic compounds present in their growth substrate. The glyoxylate (B1226380) cycle is also a central metabolic pathway in fungi, and while distinct from direct this compound synthesis, it highlights the importance of α-keto acids in fungal metabolism.
Experimental Protocols
Accurate quantification of this compound in biological matrices requires robust and sensitive analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.
Sample Extraction from Biological Tissues
The extraction of this compound from complex biological matrices is a critical first step to remove interfering substances.
1. Liquid-Liquid Extraction (LLE) from Plasma/Urine:
-
Sample Preparation: Acidify the sample (e.g., plasma, urine) to a pH of 2-3 with an appropriate acid (e.g., HCl).
-
Extraction: Add an immiscible organic solvent (e.g., ethyl acetate), vortex vigorously, and centrifuge to separate the layers.
-
Collection: Carefully collect the organic layer containing the this compound.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for the subsequent analytical technique.
2. Extraction from Fungal Mycelia:
-
Harvesting: Separate the fungal mycelia from the culture medium by filtration or centrifugation.
-
Lysis: Disrupt the fungal cells to release intracellular metabolites. This can be achieved by grinding the mycelia in liquid nitrogen, bead beating, or sonication in an extraction solvent (e.g., methanol (B129727) or ethyl acetate).
-
Extraction: Incubate the lysed mycelia with the extraction solvent (e.g., overnight with stirring).
-
Filtration and Concentration: Filter the extract to remove cellular debris and then concentrate the solvent using a rotary evaporator.
-
Purification (Optional): The crude extract can be further purified using techniques like solid-phase extraction (SPE).
GC-MS Analysis Protocol
For GC-MS analysis, this compound, being a polar and non-volatile compound, requires derivatization to increase its volatility.
-
Derivatization:
-
Oximation: The keto group is protected by reacting the dried extract with a solution of methoxyamine hydrochloride in pyridine. This prevents tautomerization.
-
Silylation: The hydroxyl and carboxyl groups are converted to their trimethylsilyl (B98337) (TMS) ethers by reacting with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms).
-
Injector Temperature: Typically 250-280 °C.
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 70 °C) and ramping up to a high temperature (e.g., 300 °C) to elute the derivatized analyte.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification, targeting characteristic ions of the derivatized this compound.
-
LC-MS/MS Analysis Protocol
LC-MS/MS offers high sensitivity and specificity and often does not require derivatization.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI), usually in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the deprotonated molecule [M-H]⁻ of this compound) and monitoring for a specific product ion after fragmentation in the collision cell.
-
MRM Transition Example: m/z 149 -> m/z 105 (corresponding to the loss of CO₂).
-
-
This compound in Drug Development
The unique structure of this compound and its presence in key metabolic pathways make it and its derivatives interesting scaffolds for drug development.[10][11] For instance, derivatives of phenylglyoxylic acid have been investigated for their anti-inflammatory and antineoplastic activities.[11] Understanding the natural biosynthesis and metabolism of this compound can provide valuable insights for the rational design of novel therapeutics that target specific enzymes or pathways. Furthermore, its role as a metabolite in microbial processes is relevant for the development of new antibiotics and for optimizing fermentation processes in industrial biotechnology.
Conclusion
This compound is a naturally occurring metabolite found across different biological kingdoms, playing roles in primary and secondary metabolism. While its presence as a xenobiotic metabolite in humans is well-documented, its endogenous functions in plants as a potential growth regulator and its role as a central intermediate in microbial aromatic compound degradation are areas of active research. The advancement of sensitive analytical techniques like GC-MS and LC-MS/MS is enabling more precise quantification of this molecule in complex biological samples, paving the way for a deeper understanding of its physiological significance and potential applications in biotechnology and medicine. Further research is needed to fully elucidate the specific biosynthetic pathways and to quantify the endogenous levels of this compound in a wider range of organisms.
References
- 1. Metabolic engineering of Streptomyces to enhance the synthesis of valuable natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Metabolic Engineering of Pseudomonas putida KT2440 to Produce Anthranilate from Glucose [frontiersin.org]
- 3. escholarship.org [escholarship.org]
- 4. benchchem.com [benchchem.com]
- 5. Heterologous pathway for the production of L-phenylglycine from glucose by E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Metabolic Engineering of Pseudomonas putida KT2440 for the Production of para-Hydroxy Benzoic Acid [frontiersin.org]
- 7. Transport and accumulation of flavonoids in grapevine (Vitis vinifera L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel alternate anaplerotic pathway to the glyoxylate cycle in streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Increasing cellular fitness and product yields in Pseudomonas putida through an engineered phosphoketolase shunt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Streptomyces and their specialised metabolites for phytopathogen control – comparative in vitro and in planta metabolic approaches [frontiersin.org]
Phenylglyoxylate Degradation: A Technical Guide to Core Pathways and Products
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core metabolic pathways involved in the degradation of phenylglyoxylate, a key intermediate in the catabolism of various aromatic compounds. This document outlines the enzymatic reactions, products, and regulatory mechanisms, and provides detailed experimental protocols for the study of these pathways. All quantitative data has been summarized in structured tables for comparative analysis, and all pathways and workflows are visualized using Graphviz diagrams.
Introduction to this compound Metabolism
This compound, also known as benzoylformate, is a central intermediate in the microbial degradation of aromatic compounds such as mandelic acid, styrene (B11656), and phenylalanine.[1][2] Its catabolism is crucial for the bioremediation of environmental pollutants and holds potential for applications in biocatalysis and metabolic engineering.[3][4] The degradation of this compound primarily proceeds through two distinct routes: an aerobic pathway, famously exemplified by the mandelate (B1228975) pathway in Pseudomonas putida, and an anaerobic pathway observed in denitrifying bacteria like Azoarcus evansii.[1][5]
Aerobic Degradation of this compound: The Mandelate Pathway
The aerobic degradation of this compound is best characterized as part of the mandelate pathway, which facilitates the conversion of mandelic acid to benzoate (B1203000).[6][7] this compound is a key intermediate in this pathway.
The central enzyme in the direct degradation of this compound is Benzoylformate Decarboxylase (BFD) , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that catalyzes the non-oxidative decarboxylation of this compound to benzaldehyde (B42025) and carbon dioxide.[5][8][9]
Enzymatic Steps and Products
The key enzymatic reaction in the aerobic degradation of this compound is:
-
This compound → Benzaldehyde + CO₂
Benzaldehyde is then typically oxidized to benzoate by benzaldehyde dehydrogenase, which can then enter central metabolic pathways, such as the β-ketoadipate pathway.[7]
Regulation of the Mandelate Pathway
In Pseudomonas aeruginosa, the enzymes of the mandelate pathway are inducible. L-mandelate induces the expression of L-mandelate dehydrogenase, while this compound (benzoylformate) induces the expression of both benzoylformate decarboxylase and benzaldehyde dehydrogenase.[7][10] This regulatory mechanism ensures that the enzymes required for the downstream processing of this compound are synthesized in its presence.
Anaerobic Degradation of this compound
In the absence of oxygen, some bacteria, such as the denitrifying bacterium Azoarcus evansii, utilize a different pathway for this compound degradation.[1] this compound is an intermediate in the anaerobic metabolism of phenylalanine and phenylacetate.[1]
Enzymatic Steps and Products
The key enzyme in this pathway is This compound:NAD+ Oxidoreductase (CoA benzoylating) , which catalyzes the oxidative decarboxylation of this compound to benzoyl-CoA.[1]
-
This compound + NAD⁺ + CoA → Benzoyl-CoA + CO₂ + NADH
-
Enzyme: this compound:NAD+ Oxidoreductase (CoA benzoylating)[1]
-
Benzoyl-CoA is a central intermediate in the anaerobic degradation of aromatic compounds and can be further metabolized.[1]
Quantitative Data on Key Enzymes
The following tables summarize the kinetic parameters for the key enzymes involved in this compound degradation.
Table 1: Kinetic Parameters of Benzoylformate Decarboxylase (BFD)
| Substrate | Organism | Km (mM) | kcat (s⁻¹) | Reference |
| Benzoylformate | Pseudomonas putida | 0.76 ± 0.09 | - | [4] |
| p-Nitrobenzoylformate | Pseudomonas putida | - | - | [11] |
Table 2: Kinetic Parameters of (S)-Mandelate Dehydrogenase (MDH)
| Substrate | Organism | Km (mM) | kcat (s⁻¹) | Reference |
| (S)-Mandelate | Pseudomonas putida | - | - | [12][13] |
| (R,S)-3-Phenyllactate | Pseudomonas putida | - | - | [12][13] |
Table 3: Kinetic Parameters of this compound:NAD+ Oxidoreductase
| Substrate | Organism | Km (µM) | Turnover number (s⁻¹) | Reference |
| This compound | Azoarcus evansii | 45 | 46 (with benzyl (B1604629) viologen) | [1] |
| Coenzyme A | Azoarcus evansii | 55 | - | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to study this compound degradation.
Enzyme Assays
This assay measures the production of benzaldehyde by coupling its reduction to benzyl alcohol with horse liver alcohol dehydrogenase (HLADH) and monitoring the concomitant oxidation of NADH.[5]
Materials:
-
Potassium phosphate (B84403) buffer (50 mM, pH 6.0)
-
Benzoylformate (3.5 mM)
-
MgSO₄ (2.5 mM)
-
Thiamine pyrophosphate (TPP) (0.5 mM)
-
NADH (0.28 mM)
-
Horse liver alcohol dehydrogenase (HLADH) (10 units)
-
Purified BFD enzyme solution
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a 1 mL reaction mixture in a cuvette containing potassium phosphate buffer, MgSO₄, TPP, NADH, and HLADH.
-
Equilibrate the mixture to 30°C.
-
Initiate the reaction by adding a known amount of the BFD enzyme solution.
-
Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time.
-
Calculate the rate of reaction from the linear portion of the absorbance vs. time plot.
The activity of MDH can be determined by monitoring the reduction of an artificial electron acceptor or the production of NADH, depending on the specific enzyme and available substrates. A common method involves monitoring the reduction of a dye. For NAD-dependent MDHs, the increase in absorbance at 340 nm due to NADH formation can be measured.
Materials:
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
(S)-Mandelate solution
-
NAD⁺ solution
-
Purified MDH enzyme solution
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette with buffer and NAD⁺.
-
Add the (S)-mandelate solution to the cuvette.
-
Equilibrate to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding the MDH enzyme solution.
-
Monitor the increase in absorbance at 340 nm over time.
-
Calculate the enzyme activity based on the rate of NADH formation (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
This assay measures the reduction of an artificial electron acceptor, dichlorophenolindophenol (DCPIP), by the enzyme in the presence of this compound and CoA.[14]
Materials:
-
Buffer (e.g., Tris-HCl, pH 8.0)
-
This compound solution
-
Coenzyme A (CoA) solution
-
Dichlorophenolindophenol (DCPIP) solution
-
Purified enzyme solution
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing buffer, this compound, and CoA.
-
Add DCPIP to the mixture.
-
Initiate the reaction by adding the enzyme solution.
-
Monitor the decrease in absorbance of DCPIP at 600 nm over time.
-
Calculate the enzyme activity based on the rate of DCPIP reduction.
Analytical Methods for Metabolite Quantification
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase:
-
Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH 2.5) and an organic solvent (e.g., methanol (B129727) or acetonitrile). A typical mobile phase could be methanol:10 mM potassium dihydrogen phosphate (pH 2.5) (10:90, v/v).[15]
Detection:
Sample Preparation:
-
Centrifuge cell cultures or reaction mixtures to remove solids.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject the filtered sample into the HPLC system.
Quantification:
-
Generate a standard curve using known concentrations of this compound and benzaldehyde to quantify the amounts in the samples.
Derivatization (Silylation):
-
Organic acids like phenylglyoxylic acid are non-volatile and require derivatization before GC-MS analysis. Silylation is a common method.[17][18]
-
Evaporate the solvent from the sample extract to dryness under a stream of nitrogen.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and a solvent (e.g., pyridine (B92270) or acetonitrile).
-
Heat the mixture (e.g., at 60-70°C) for a specified time to complete the reaction.
Instrumentation:
-
GC-MS system with a capillary column suitable for separating silylated compounds (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane).
GC Conditions:
-
Injector Temperature: e.g., 250°C
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), then ramp up to a high temperature (e.g., 280°C) to elute the derivatized analytes.
-
Carrier Gas: Helium
MS Conditions:
-
Ionization Mode: Electron Impact (EI)
-
Scan Range: A suitable mass range to detect the characteristic ions of the silylated phenylglyoxylic acid.
Quantification:
-
Use an internal standard (e.g., a deuterated analog) and create a calibration curve for accurate quantification.
Conclusion
The degradation of this compound is a well-studied process, with distinct aerobic and anaerobic pathways elucidated in various microorganisms. The enzymes involved, particularly benzoylformate decarboxylase and this compound oxidoreductase, are central to these catabolic routes. The provided quantitative data and detailed experimental protocols offer a robust framework for researchers to investigate these pathways further. A thorough understanding of this compound metabolism is not only fundamental to microbial physiology and environmental science but also provides valuable tools for the development of novel biocatalysts and engineered metabolic pathways for the production of valuable chemicals.
References
- 1. vernier.com [vernier.com]
- 2. The Mandelate Pathway, an Alternative to the Phenylalanine Ammonia Lyase Pathway for the Synthesis of Benzenoids in Ascomycete Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic engineering of the E. coli L-phenylalanine pathway for the production of D-phenylglycine (D-Phg) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Snapshot of a reaction intermediate: analysis of benzoylformate decarboxylase in complex with a benzoylphosphonate inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. Malate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 9. Benzoylformate decarboxylase - Wikipedia [en.wikipedia.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Spectroscopic detection of transient thiamin diphosphate-bound intermediates on benzoylformate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (S)-mandelate dehydrogenase - Wikipedia [en.wikipedia.org]
- 13. Catalytic mechanism and kinetics of malate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenylacetyl-CoA:acceptor oxidoreductase, a new alpha-oxidizing enzyme that produces this compound. Assay, membrane localization, and differential production in Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous determination of phenylglyoxylic acid, mandelic acid, styrene glycol and hippuric acid in primary culture of rat hepatocytes incubate by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of Phenylglyoxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phenylglyoxylate, a key metabolite of styrene (B11656), is a compound of increasing toxicological interest. This technical guide provides a comprehensive overview of the current understanding of the toxicological effects of this compound exposure. Drawing from available in vitro and in vivo studies, this document details its genotoxic and neurotoxic potential, summarizes quantitative toxicological data, and outlines relevant experimental methodologies. While direct evidence for the specific intracellular signaling pathways disrupted by this compound is still emerging, this guide proposes plausible mechanisms based on its chemical nature as an α-keto acid and the known effects of structurally related compounds. This information is intended to serve as a valuable resource for researchers and professionals involved in toxicological assessment and drug development.
Introduction
This compound, also known as benzoylformate, is an organic compound that serves as a biomarker for exposure to styrene, a widely used industrial chemical.[1][2][3][4][5] As a primary metabolite, understanding the inherent toxicity of this compound is crucial for a complete assessment of the health risks associated with styrene exposure.[6][7][8] this compound is an α-keto acid, a class of molecules known to be dynamic regulators of cellular physiology, linking nutrient availability to fundamental cellular processes.[9][10] This guide focuses on the direct toxicological effects of this compound, moving beyond its role as a mere biomarker to explore its cellular and systemic impacts.
Metabolism of Styrene to this compound
The primary route of human exposure to this compound is through the metabolism of styrene. Styrene is initially oxidized by cytochrome P450 enzymes to its reactive intermediate, styrene-7,8-oxide. This epoxide is then hydrolyzed by epoxide hydrolase to form styrene glycol. Subsequent oxidation of styrene glycol leads to the formation of mandelic acid and finally this compound, which is then excreted in the urine.[3]
Toxicological Effects
Genotoxicity
In vitro studies have demonstrated the genotoxic potential of this compound. It has been shown to induce DNA damage in mammalian cells. While not as potent as some other reactive metabolites, its ability to interact with genetic material is a significant toxicological concern.[3][8][11][12][13]
Neurotoxicity
Animal studies have indicated that this compound exposure can lead to neurotoxic effects. A three-month oral dosing study in male Wistar rats revealed alterations in neurotransmitter levels in various brain regions. Specifically, dopamine (B1211576) concentrations were increased in the cerebellum, hippocampus, and pons, while 5-hydroxytryptamine (serotonin) levels were decreased in the cerebellum, cerebral cortex, and hippocampus.[14] Furthermore, at the highest dose, a reduction in peripheral nerve myelin sheath thickness was observed in a subset of the animals.[14] Another study in rats linked incremental dosing of phenylglyoxylic acid to striatal-motor toxicity, as evidenced by increased vacuous chewing movements.[6][7]
Other Toxicological Endpoints
A 3-month oral dosing study in rats also reported an increased relative kidney weight in the highest dose group, although no changes in kidney structure were observed upon histopathological examination.[14] Phenylglyoxylic acid is also known to be a skin and strong eye irritant.[1]
Quantitative Toxicological Data
Quantitative data on the toxicity of this compound is limited. The available data, primarily from animal studies, are summarized below. It is important to note that LD50 values for phenylglyoxylic acid itself are scarce, and data from structurally similar compounds are included for context.
| Endpoint | Species | Route | Value | Reference |
| LD50 | Mouse | Intravenous | 180 mg/kg | [1][15] |
| LD50 (similar compound: Phenoxyacetic acid) | Rat | Oral | 1500 mg/kg | [16] |
| LD50 (similar compound: Phenoxyacetic acid) | Rabbit | Dermal | >5 g/kg | [16] |
| NOAEL (3-month study) | Rat (Male) | Oral (drinking water) | 3750 mg/L | [14] |
| LOAEL (3-month study) | Rat (Male) | Oral (drinking water) | 5000 mg/L (based on increased relative kidney weight and myelin sheath reduction) | [14] |
Table 1: Summary of Quantitative Toxicological Data for this compound and a Structurally Similar Compound.
The 3-month oral study in rats with phenylglyoxylic acid administered in drinking water at concentrations of 0, 1250, 3750, or 5000 mg/l showed no gross signs of toxicity.[14] The No Observed Adverse Effect Level (NOAEL) was determined to be 3750 mg/l, while the Lowest Observed Adverse Effect Level (LOAEL) was 5000 mg/l, based on the observation of increased relative kidney weight and a reduction in peripheral nerve myelin sheath thickness in some animals.[14]
Plausible Signaling Pathways of Toxicity
Direct research into the specific signaling pathways disrupted by this compound is limited. However, based on its chemical structure as an α-keto acid and the observed toxicological effects, several pathways can be hypothesized to be involved.
-
Oxidative Stress: As an α-keto acid, this compound may contribute to the generation of reactive oxygen species (ROS), leading to oxidative stress. This can result in damage to cellular components, including DNA, lipids, and proteins, and is a known mechanism of toxicity for many xenobiotics.
-
Mitochondrial Dysfunction: The central role of α-keto acids in cellular metabolism suggests that exposure to high levels of this compound could disrupt mitochondrial function, leading to impaired energy production and the initiation of apoptotic pathways.[10]
-
Endoplasmic Reticulum (ER) Stress: Accumulation of metabolites can lead to ER stress, a condition that, if unresolved, can trigger apoptosis. The effects of the related compound methylglyoxal (B44143) on ER stress have been documented.[17][18][19][20]
-
Disruption of Calcium Signaling: Alterations in intracellular calcium homeostasis are a common mechanism of neurotoxicity. Given the observed effects on the nervous system, it is plausible that this compound interferes with calcium signaling pathways.[21][22][23][24][25]
Further research is necessary to elucidate the precise signaling cascades affected by direct this compound exposure.
Experimental Protocols
A tiered approach is recommended for assessing the toxicological effects of this compound. This typically begins with in vitro assays to assess cytotoxicity and genotoxicity, followed by more complex cellular models and in vivo studies to investigate systemic effects and specific organ toxicity.
In Vitro Genotoxicity Assessment: Ames Test
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.
-
Principle: Histidine-dependent strains of Salmonella typhimurium are exposed to the test compound in the presence and absence of a metabolic activation system (S9 fraction from rat liver). Mutagens will cause the bacteria to revert to a state where they can synthesize their own histidine and thus grow on a histidine-free medium.
-
Methodology:
-
Prepare overnight cultures of the selected S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).
-
Prepare various concentrations of this compound.
-
In a test tube, combine the bacterial culture, the test compound, and either the S9 mix or a buffer.
-
Pour the mixture onto a minimal glucose agar (B569324) plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies and compare to the negative (solvent) and positive controls.
-
In Vitro DNA Damage Assessment: Unscheduled DNA Synthesis (UDS) Assay
The UDS assay detects DNA repair synthesis in non-S-phase cells, indicating that the test compound has caused DNA damage that is being repaired.
-
Principle: Primary rat hepatocytes are treated with the test compound and [³H]-thymidine. If the compound induces DNA damage, the cells will incorporate the radiolabeled thymidine (B127349) as they repair the DNA. This incorporation is measured by autoradiography.
-
Methodology:
-
Isolate primary hepatocytes from rats.
-
Culture the hepatocytes on coverslips.
-
Expose the cells to various concentrations of this compound in the presence of [³H]-thymidine for a defined period.
-
Fix the cells and perform autoradiography.
-
Count the number of silver grains over the nuclei of non-S-phase cells using a microscope. An increase in the net grain count indicates a positive result.
-
In Vivo Neurotoxicity Assessment: Functional Observational Battery (FOB)
The FOB is a series of non-invasive tests designed to screen for neurobehavioral and functional deficits in rodents.
-
Principle: A systematic observation and scoring of an animal's behavior, autonomic and sensorimotor functions, and neuromuscular status before and after exposure to a test substance.
-
Methodology:
-
Home Cage Observations: Observe the animal's posture, activity level, and any abnormal movements or behaviors.
-
Open Field Assessment: Place the animal in a novel open field and record locomotor activity, rearing frequency, and any unusual gait or posture.
-
Sensorimotor and Reflex Tests: Assess responses to various stimuli, such as approach, touch, and sound. Evaluate reflexes like the pinna and righting reflexes.
-
Neuromuscular Tests: Measure grip strength and assess landing foot splay.
-
Autonomic Assessments: Observe for signs such as salivation, lacrimation, and changes in pupil size.
-
All observations are scored according to a standardized scale at predetermined time points after dosing.
-
Neurotransmitter Level Measurement
To quantify the changes in neurotransmitter levels observed in animal studies, high-performance liquid chromatography with electrochemical detection (HPLC-ECD) is a commonly used method.
-
Principle: Brain tissue is homogenized and the neurotransmitters are extracted. The extract is then injected into an HPLC system where the compounds are separated based on their physicochemical properties and detected by an electrochemical detector, which is highly sensitive for electroactive compounds like dopamine and serotonin.
-
Methodology:
-
Dissect specific brain regions of interest (e.g., hippocampus, striatum, cortex) from control and this compound-exposed animals.
-
Homogenize the tissue in an appropriate buffer (e.g., perchloric acid).
-
Centrifuge the homogenate to pellet the protein and other cellular debris.
-
Filter the supernatant and inject a known volume into the HPLC-ECD system.
-
Quantify the neurotransmitter concentrations by comparing the peak areas to those of known standards.
-
Conclusion
This compound, a major metabolite of styrene, exhibits genotoxic and neurotoxic properties. While quantitative data on its toxicity are still being gathered, the available evidence warrants careful consideration of its potential health risks. The neurotoxic effects, including alterations in neurotransmitter levels and peripheral nerve demyelination, are of particular concern. The precise molecular mechanisms underlying these toxic effects are not yet fully elucidated, but are hypothesized to involve the induction of cellular stress pathways, including oxidative stress, mitochondrial dysfunction, and disruption of calcium homeostasis. The experimental protocols outlined in this guide provide a framework for further investigation into the toxicological profile of this compound. A deeper understanding of its mechanisms of action is essential for accurate risk assessment and the development of potential protective strategies.
References
- 1. Phenylglyoxylic Acid | C8H6O3 | CID 11915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenylglyoxylic Acid (PGO) - Toxic Non-Metal Chemical Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Genetic effects and biotoxicity monitoring of occupational styrene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Human Metabolome Database: Showing metabocard for Phenylglyoxylic acid (HMDB0001587) [hmdb.ca]
- 6. The Styrene Metabolite, Phenylglyoxylic Acid, Induces Striatal-Motor Toxicity in the Rat: Influence of Dose Escalation/Reduction over Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The styrene metabolite, phenylglyoxylic acid, induces striatal-motor toxicity in the rat: influence of dose escalation/reduction over time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New aspects in genotoxic risk assessment of styrene exposure--a working hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Application of a new approach methodology (NAM)-based strategy for genotoxicity assessment of data-poor compounds [frontiersin.org]
- 12. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Toxicity of the styrene metabolite, phenylglyoxylic acid, in rats after three months' oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phenylglyoxylic acid - Hazardous Agents | Haz-Map [haz-map.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. Methylglyoxal stimulates endoplasmic reticulum stress in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. dovepress.com [dovepress.com]
- 20. Endoplasmic Reticulum Stress Inhibition Protects against Excitotoxic Neuronal Injury in the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Crosstalk of methylglyoxal and calcium signaling in maize (Zea mays L.) thermotolerance through methylglyoxal-scavenging system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Calcium-Involved Action of Phytochemicals: Carotenoids and Monoterpenes in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pharmacological Strategies for Manipulating Plant Ca2+ Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Regulative role of calcium signaling on methylglyoxal-improved heat tolerance in maize (Zea mays L) seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Resveratrol and Calcium Signaling: Molecular Mechanisms and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Phenylglyoxylate: An In-depth Technical Guide on Aqueous Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aqueous solubility and stability of phenylglyoxylate, a key organic compound with applications in chemical synthesis and as a biomarker. This document collates available data on its physicochemical properties, outlines experimental protocols for its analysis, and discusses its known biological roles.
Physicochemical Properties of this compound
Phenylglyoxylic acid, and its conjugate base this compound, is a 2-oxo monocarboxylic acid. Its properties are crucial for its handling, formulation, and analysis in aqueous systems.
Aqueous Solubility
The aqueous solubility of phenylglyoxylic acid is significantly influenced by pH due to its acidic nature. The reported pKa of phenylglyoxylic acid is approximately 2.15 to 2.69. This indicates that in solutions with a pH above this value, the more soluble carboxylate form (this compound) will predominate.
Data on the aqueous solubility of phenylglyoxylic acid is varied in the literature, with some sources citing it as insoluble while others provide specific quantitative values. This discrepancy is likely due to the pH-dependent nature of its solubility. The sodium salt of this compound is expected to be more readily soluble in water.
Table 1: Solubility of Phenylglyoxylic Acid and its Derivatives
| Compound | Solvent | Temperature (°C) | Solubility | Reference |
| Phenylglyoxylic Acid | Water | 0 | 920 g/L | [1] |
| Phenylglyoxylic Acid | Water | Not Specified | Insoluble | |
| Phenylglyoxylic Acid | Methanol | Not Specified | 0.1 g/mL (clear) | |
| Phenylglyoxylic Acid | Chloroform | Not Specified | 10% (clear, colorless) | |
| Phenylglyoxylic Acid | DMSO | Not Specified | 3 mg/mL (19.98 mM) | |
| Phenylglyoxylic Acid | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Not Specified | 1 mg/mL (6.66 mM) |
Stability in Aqueous Solutions
The stability of this compound in aqueous solutions is influenced by factors such as pH, temperature, and the presence of oxidizing agents. As an α-keto acid, it is susceptible to degradation, particularly decarboxylation.
Studies on the stability of phenylglyoxylic acid in urine have shown that it is relatively unstable at room temperature (25°C) and under alkaline conditions (e.g., pH 8) compared to refrigerated (4°C) and acidic (e.g., pH 6 or below) conditions. While no substantial decrease was observed within one day at room temperature, a gradual decrease was noted after a week, which was more pronounced at 25°C than at 4°C.
Table 2: Stability of Phenylglyoxylic Acid in Urine
| Storage Temperature (°C) | Storage Duration | Observation | Reference |
| 25 | 1 day | No substantial decrease | |
| 25 | 1 week | Gradual decrease | |
| 4 | 1 week | Less pronounced decrease compared to 25°C | |
| 4 | 2 weeks | Further reduction observed | |
| 4 (alkaline pH, e.g., 8) | Not Specified | Tended to be more unstable | |
| 4 (acidic pH, e.g., ≤6) | Not Specified | More stable than at alkaline pH |
Phenylglyoxylic acid can undergo decarboxylation, particularly in the presence of hydrogen peroxide, to yield benzoate (B1203000) and carbon dioxide. Photodecarboxylation can also occur.
Experimental Protocols
This section details methodologies for determining the solubility and stability of this compound in aqueous solutions.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the widely used shake-flask method for determining the equilibrium solubility of a compound in water.
Materials:
-
Phenylglyoxylic acid or its salt
-
Purified water (HPLC grade)
-
pH meter
-
Constant temperature shaker bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (e.g., 0.45 µm PTFE)
-
HPLC system with UV detector or other suitable analytical instrument
Procedure:
-
Add an excess amount of this compound to a known volume of purified water in a sealed container.
-
Adjust the pH of the suspension to the desired value using dilute acid or base.
-
Place the container in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, cease agitation and allow the suspension to settle.
-
Withdraw a sample of the supernatant and centrifuge to remove any undissolved solids.
-
Filter the supernatant through a syringe filter.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method, such as HPLC.
-
Repeat the experiment at different pH values and temperatures to determine the solubility profile.
Stability-Indicating HPLC Method for this compound
A stability-indicating method is crucial for accurately quantifying the decrease of the parent compound and the formation of degradation products.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM potassium dihydrogen phosphate, pH adjusted to 2.5) and an organic solvent (e.g., methanol) in a specific ratio (e.g., 90:10 v/v).[1]
-
Flow Rate: 0.5 mL/min[1]
-
Detection: UV at 220 nm[1]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 25°C)
Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.
Forced Degradation Study Protocol
Forced degradation studies are performed to identify potential degradation products and pathways and to demonstrate the specificity of the stability-indicating analytical method.
Stress Conditions:
-
Acid Hydrolysis: Treat a solution of this compound in a suitable solvent with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat a solution of this compound with a base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.
-
Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 60-80°C).
-
Photodegradation: Expose a solution of this compound to light (e.g., UV and/or visible light) according to ICH Q1B guidelines.
Procedure:
-
Prepare solutions of this compound at a known concentration.
-
Expose the solutions to the different stress conditions for various time points.
-
At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using the validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of this compound and the formation of any new peaks (degradation products).
Biological Role and Signaling
This compound is primarily known as a human xenobiotic metabolite, particularly as a biomarker for exposure to styrene (B11656) and ethylbenzene. In the body, styrene is metabolized to styrene oxide, which is then hydrolyzed to styrene glycol. Styrene glycol is further oxidized to mandelic acid and subsequently to phenylglyoxylic acid, which are then excreted in the urine.
While a specific signaling pathway directly initiated by this compound has not been extensively characterized, as a xenobiotic metabolite, its presence can influence cellular processes. Xenobiotics can activate signaling pathways such as the aryl hydrocarbon receptor (AhR) pathway, which in turn regulates the expression of drug-metabolizing enzymes.
References
The Enzymatic Path to Phenylglyoxylate: A Technical Guide to the Conversion of Mandelic Acid
For Immediate Release
This technical guide provides an in-depth analysis of the enzymatic conversion of mandelic acid to phenylglyoxylic acid, a critical transformation in the synthesis of various pharmaceutical intermediates. Aimed at researchers, scientists, and professionals in drug development, this document details the key enzymes, reaction mechanisms, kinetic parameters, and experimental protocols associated with this biocatalytic process.
Introduction
The oxidation of mandelic acid to phenylglyoxylic acid represents a key step in various metabolic pathways and holds significant potential for industrial applications, particularly in the environmentally sustainable production of specialty chemicals. Phenylglyoxylic acid and its derivatives are valuable building blocks in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. Enzymatic conversion offers a highly specific, efficient, and greener alternative to traditional chemical oxidation methods, which often rely on harsh reagents and produce unwanted byproducts. This guide focuses on the primary enzymes responsible for this conversion: mandelate (B1228975) dehydrogenases (MDH) and mandelate oxidases.
Key Enzymes and Reaction Mechanisms
The enzymatic oxidation of mandelic acid to phenylglyoxylic acid is primarily catalyzed by two classes of enzymes: mandelate dehydrogenases and mandelate oxidases. These enzymes exhibit stereospecificity, acting on either the (S)- or (R)-enantiomer of mandelic acid.
Mandelate Dehydrogenases (MDH) are oxidoreductases that catalyze the conversion of mandelic acid to phenylglyoxylic acid using an electron acceptor, typically NAD⁺ or FMN.
-
(S)-Mandelate Dehydrogenase (EC 1.1.99.31) : This FMN-dependent enzyme, found in organisms like Pseudomonas putida, oxidizes (S)-mandelate to phenylglyoxylate. The reaction mechanism is proposed to proceed through the formation of a carbanion intermediate.[1][2] A key active site residue, Histidine-274, is thought to act as the base that abstracts the substrate's α-proton to generate this carbanion.[1] Arginine-277 is also crucial for substrate binding and stabilization of the carbanion intermediate.[1]
-
(D)-Mandelate Dehydrogenase (EC 1.1.1.-) : Found in organisms such as the yeast Rhodotorula graminis, this enzyme specifically oxidizes D-(-)-mandelate to this compound in an NAD⁺-dependent manner.[3]
Mandelate Oxidases also catalyze the oxidation of mandelic acid to phenylglyoxylic acid but typically use molecular oxygen as the electron acceptor, producing hydrogen peroxide as a byproduct.
Below is a diagram illustrating the general enzymatic conversion pathway.
Quantitative Data
The efficiency of the enzymatic conversion is characterized by key kinetic parameters and optimal reaction conditions. The following tables summarize these quantitative data for representative enzymes.
Table 1: Kinetic Parameters of Mandelate Dehydrogenases and Oxidases
| Enzyme | Source Organism | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) |
| (S)-Mandelate Dehydrogenase | Pseudomonas putida | (S)-Mandelate | 0.25 | - | 25 |
| Hydroxymandelate Oxidase | Pseudomonas convexa | (S)-4-Hydroxymandelate | - | - | - |
Table 2: Optimal Reaction Conditions
| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) |
| (S)-Mandelate Dehydrogenase | Pseudomonas putida | 5.1 - 9.6 | - |
| Hydroxymandelate Oxidase | Pseudomonas convexa | 6.6 | 55 |
| L(+)-Mandelate Dehydrogenase | Rhodotorula graminis | 7.9 | - |
| L-Mandelate Dehydrogenase | Acinetobacter calcoaceticus | 7.5 | - |
Note: Specific optimal temperatures for some enzymes were not specified in the referenced literature.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the enzymatic conversion of mandelic acid.
Enzyme Purification
The following is a general workflow for the purification of mandelate dehydrogenase, adapted from protocols for L-mandelate dehydrogenase from Rhodotorula graminis and Acinetobacter calcoaceticus.[3][4]
Protocol:
-
Cell Culture and Harvest: Grow the microbial cells (e.g., Rhodotorula graminis) in a suitable medium until the desired growth phase. Harvest the cells by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in a suitable buffer and lyse the cells using a French press or sonication.
-
Clarification: Remove cell debris by high-speed centrifugation to obtain a crude cell extract.
-
Ammonium Sulfate Fractionation: Gradually add solid ammonium sulfate to the crude extract to precipitate proteins. Collect the protein fraction containing the desired enzyme activity.
-
Dialysis: Dialyze the protein fraction against a suitable buffer to remove excess ammonium sulfate.
-
Chromatography: Subject the dialyzed protein solution to a series of chromatography steps for further purification. This may include:
-
Ion-Exchange Chromatography: To separate proteins based on their net charge.
-
Hydrophobic Interaction Chromatography: To separate proteins based on their hydrophobicity.
-
Gel Filtration Chromatography: To separate proteins based on their size.
-
-
Purity Analysis: Analyze the purity of the enzyme at each step using SDS-PAGE. Pool the fractions containing the purified enzyme.
Mandelate Dehydrogenase Activity Assay
The activity of mandelate dehydrogenase can be determined by monitoring the reduction of an electron acceptor spectrophotometrically. The following protocol is a general guide.
Reagents:
-
Assay Buffer: e.g., 50 mM Potassium Phosphate Buffer, pH 7.5.
-
Substrate Stock Solution: A stock solution of mandelic acid in the assay buffer.
-
Electron Acceptor Stock Solution: A stock solution of NAD⁺ or an artificial electron acceptor like 2,6-dichloroindophenol (B1210591) (DCIP).
Procedure:
-
In a cuvette, prepare a reaction mixture containing the assay buffer and the electron acceptor at their final concentrations.
-
Incubate the mixture for a few minutes to reach thermal equilibrium and establish a baseline reading in a spectrophotometer at the appropriate wavelength (e.g., 340 nm for NADH formation).
-
Initiate the reaction by adding a known amount of the enzyme solution to the cuvette and mix immediately.
-
Record the change in absorbance over time. The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
Quantitative Analysis of Reaction Products by HPLC
High-Performance Liquid Chromatography (HPLC) is a reliable method for quantifying the conversion of mandelic acid to phenylglyoxylic acid.[5]
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reversed-phase column.
Mobile Phase:
-
A mixture of an aqueous buffer (e.g., 10 mM potassium dihydrogen phosphate, pH 2.5) and an organic solvent (e.g., methanol). The exact ratio may need to be optimized.
Procedure:
-
Sample Preparation: At various time points during the enzymatic reaction, withdraw an aliquot of the reaction mixture and stop the reaction (e.g., by adding acid or a quenching agent). Centrifuge the sample to remove any precipitated protein.
-
Injection: Inject a known volume of the supernatant onto the HPLC column.
-
Detection: Monitor the elution of mandelic acid and phenylglyoxylic acid using a UV detector at a suitable wavelength (e.g., 220 nm or 254 nm).[5]
-
Quantification: Determine the concentrations of mandelic acid and phenylglyoxylic acid by comparing the peak areas to those of standard solutions of known concentrations.
Cascade Biocatalysis for Phenylglyoxylic Acid Production
An efficient strategy for the production of phenylglyoxylic acid from racemic mandelic acid involves a cascade reaction.[6] This approach utilizes a multi-enzyme system, often within a single whole-cell catalyst, to drive the reaction to completion. A typical cascade involves:
-
Mandelate Racemase: Interconverts the (R)- and (S)-enantiomers of mandelic acid.
-
(D)-Mandelate Dehydrogenase: Specifically oxidizes the (D)-enantiomer to phenylglyoxylic acid.
-
Lactate Dehydrogenase (optional, for cofactor regeneration): Can be used to regenerate the NAD⁺ consumed by the mandelate dehydrogenase.
This system allows for the theoretical 100% conversion of racemic mandelic acid to phenylglyoxylic acid.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. (S)-Mandelate dehydrogenase from Pseudomonas putida: mechanistic studies with alternate substrates and pH and kinetic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L(+)-Mandelate dehydrogenase from Rhodotorula graminis: purification, partial characterization and identification as a flavocytochrome b - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and properties of L-mandelate dehydrogenase and comparison with other membrane-bound dehydrogenases from Acinetobacter calcoaceticus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of mandelic acid enantiomers and phenylglyoxylic acid in urine by high-performance liquid chromatography with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-Pot Synthesis of Phenylglyoxylic Acid from Racemic Mandelic Acids via Cascade Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenylglyoxylate in the glyoxylate cycle and its significance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The glyoxylate (B1226380) cycle is a critical anabolic pathway in many microorganisms and plants, enabling them to subsist on two-carbon compounds like acetate (B1210297). This pathway is notably absent in vertebrates, making its key enzymes, isocitrate lyase (ICL) and malate (B86768) synthase (MS), attractive targets for antimicrobial drug development. Phenylglyoxylate, a keto acid derived from phenylalanine and styrene (B11656) metabolism, is not a canonical intermediate or a known direct modulator of the glyoxylate cycle. This technical guide clarifies the distinct metabolic roles of the glyoxylate cycle and this compound, provides quantitative data on the inhibition of the glyoxylate cycle by various compounds, and details experimental protocols for assessing the activity of its key enzymes. Understanding these separate pathways is crucial for researchers in metabolic engineering and drug discovery to avoid conflation and to recognize the true significance of each in microbial physiology and pathogenesis.
The Glyoxylate Cycle: An Overview
The glyoxylate cycle is a modified version of the tricarboxylic acid (TCA) cycle that allows for the net conversion of acetyl-CoA into succinate (B1194679), which can then be used for gluconeogenesis and other biosynthetic processes.[1] This pathway is essential for organisms growing on fatty acids or acetate as their sole carbon source.[2] It bypasses the two decarboxylation steps of the TCA cycle, thereby conserving carbon atoms.[2] The two key enzymes unique to the glyoxylate cycle are isocitrate lyase (ICL) and malate synthase (MS).[3]
Key Functions of the Glyoxylate Cycle:
-
Carbon Conservation: Enables the synthesis of carbohydrates from two-carbon compounds.[2]
-
Pathogenesis: The glyoxylate cycle is crucial for the virulence of several pathogens, including Mycobacterium tuberculosis and Candida albicans, as it allows them to survive in the nutrient-limited environment of the host.[4]
-
Bio-production: Metabolic engineering of the glyoxylate cycle is being explored for the production of various chemicals.[3]
This compound: Metabolic Context and Significance
This compound, also known as benzoylformate, is an alpha-keto acid with the formula C₆H₅C(O)COOH.[5] It is not an intermediate in the glyoxylate cycle. Instead, it is a key metabolite in the anaerobic degradation of phenylalanine and the metabolism of styrene.[6]
-
Anaerobic Phenylalanine Metabolism: In some denitrifying bacteria like Azoarcus evansii, phenylalanine is metabolized to phenylacetate, which is then converted to this compound. This compound is subsequently decarboxylated to benzoyl-CoA, a central intermediate in the anaerobic metabolism of aromatic compounds.[6]
-
Styrene Metabolism: Styrene, an industrial solvent, is metabolized in the body to styrene glycol, which is then oxidized to mandelic acid and further to this compound.[7] this compound is one of the major urinary metabolites of styrene exposure.[7]
-
Enzymatic Decarboxylation: this compound is a substrate for the enzyme benzoylformate decarboxylase, which catalyzes its conversion to benzaldehyde (B42025) and carbon dioxide.[1][8]
Significance for Drug Development: The metabolic pathways involving this compound are distinct from the glyoxylate cycle. However, understanding these pathways is important in the context of microbial metabolism and identifying potential drug targets. For instance, the enzymes involved in anaerobic aromatic degradation could be potential targets for novel antibiotics.
This compound's Relationship to the Glyoxylate Cycle: A Clarification
Current scientific literature does not support a direct role for this compound as a substrate, intermediate, or significant inhibitor of the key glyoxylate cycle enzymes, isocitrate lyase and malate synthase. The metabolic pathways are distinct. The primary relevance of studying these pathways in parallel lies in the broader context of microbial carbon metabolism and the ongoing search for novel antimicrobial targets. The glyoxylate cycle is a well-established target for pathogens that rely on fatty acid metabolism for survival within a host.[4] this compound's metabolic pathways, particularly in anaerobic bacteria, represent another facet of microbial metabolic diversity that could be exploited for therapeutic intervention.
Quantitative Data: Inhibition of Glyoxylate Cycle Enzymes
While this compound is not a known inhibitor, various other compounds have been identified and characterized as inhibitors of isocitrate lyase (ICL) and malate synthase (MS). This data is crucial for drug development efforts targeting the glyoxylate cycle.
Table 1: Inhibitors of Isocitrate Lyase (ICL)
| Inhibitor | Organism | Ki (μM) | IC50 (μM) | Type of Inhibition | Reference |
| 3-Nitropropionate | Pseudomonas indigofera | 0.0115 | - | Slow-binding | [9] |
| Itaconate | Mycobacterium tuberculosis | - | - | Competitive | [5] |
| Secoemestrin C | Candida albicans | 263.8 | 4.77 | Uncompetitive | [10] |
| 2-Vinyl-d-isocitrate (2-VIC) | Mycobacterium tuberculosis | K_inact_ = 22 | - | Mechanism-based | [5] |
Table 2: Inhibitors of Malate Synthase (GlcB)
| Inhibitor | Organism | Ki (mM) | IC50 (mM) | Type of Inhibition | Reference |
| Phenyl-diketo acids (PDKA) | Mycobacterium tuberculosis | - | ~0.02 | - | [11] |
| Methyl benzoylphosphonate | Benzoylformate decarboxylase (for comparison) | 0.00038 | - | Competitive | [12] |
Experimental Protocols
Isocitrate Lyase (ICL) Activity Assay
This protocol is based on the continuous spectrophotometric rate determination of glyoxylate formation.[13]
Principle: Isocitrate is cleaved by ICL to succinate and glyoxylate. The glyoxylate produced then reacts with phenylhydrazine (B124118) to form glyoxylate phenylhydrazone, which can be measured by the increase in absorbance at 324 nm.
Reagents:
-
Assay Buffer: 50 mM Imidazole buffer, pH 6.8 at 30°C.
-
MgCl₂ Solution: 50 mM Magnesium Chloride.
-
EDTA Solution: 10 mM Ethylenediaminetetraacetic Acid.
-
Phenylhydrazine HCl Solution: 40 mM Phenylhydrazine Hydrochloride.
-
Substrate Solution: 10 mM DL-Isocitric Acid.
-
Enzyme Solution: Purified ICL or cell-free extract containing ICL, diluted in cold Assay Buffer.
Procedure:
-
In a suitable cuvette, pipette the following reagents:
-
0.50 mL Assay Buffer
-
0.10 mL MgCl₂ Solution
-
0.10 mL EDTA Solution
-
0.10 mL Phenylhydrazine HCl Solution
-
0.10 mL Substrate Solution
-
-
Mix by inversion and equilibrate to 30°C in a thermostatted spectrophotometer.
-
Monitor the absorbance at 324 nm until a stable baseline is achieved.
-
Initiate the reaction by adding 0.10 mL of the Enzyme Solution.
-
Immediately mix by inversion and record the increase in absorbance at 324 nm for approximately 5 minutes.
-
Calculate the rate of reaction (ΔA₃₂₄/minute) from the linear portion of the curve.
-
A blank reaction without the enzyme should be run to correct for any non-enzymatic reaction.
Unit Definition: One unit of isocitrate lyase catalyzes the formation of 1 µmole of glyoxylate per minute at pH 6.8 at 30°C.
Malate Synthase (MS) Activity Assay
This protocol utilizes a continuous spectrophotometric rate determination based on the reaction of free Coenzyme A with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).[14]
Principle: Malate synthase catalyzes the condensation of acetyl-CoA and glyoxylate to form malate and Coenzyme A (CoA). The released CoA reacts with DTNB to produce 5-thio-2-nitrobenzoic acid (TNB), which has a strong absorbance at 412 nm.
Reagents:
-
Assay Buffer: 50 mM Imidazole buffer, pH 8.0 at 30°C.
-
MgCl₂ Solution: 100 mM Magnesium Chloride.
-
Acetyl-CoA Solution: 2.5 mM Acetyl Coenzyme A.
-
Glyoxylic Acid Solution: 10 mM Glyoxylic Acid.
-
DTNB Solution: 2 mM 5,5'-dithio-bis(2-nitrobenzoic acid) in 95% ethanol.
-
Enzyme Solution: Purified MS or cell-free extract containing MS, diluted in cold Assay Buffer.
Procedure:
-
In a suitable cuvette, pipette the following reagents:
-
0.60 mL Assay Buffer
-
0.10 mL MgCl₂ Solution
-
0.10 mL Acetyl-CoA Solution
-
0.10 mL DTNB Solution
-
-
Mix by inversion and equilibrate to 30°C.
-
Add 0.10 mL of the Enzyme Solution and mix.
-
Initiate the reaction by adding 0.10 mL of the Glyoxylic Acid Solution.
-
Immediately mix by inversion and record the increase in absorbance at 412 nm for approximately 5 minutes.
-
Calculate the rate of reaction (ΔA₄₁₂/minute) from the linear portion of the curve.
-
A blank reaction without the glyoxylic acid should be run to account for any acetyl-CoA hydrolase activity.
Unit Definition: One unit of malate synthase will catalyze the cleavage of 1.0 µmole of acetyl-CoA per minute at pH 8.0 at 30°C.
Visualizations: Signaling Pathways and Logical Relationships
The Canonical Glyoxylate Cycle
Caption: The Glyoxylate Cycle, highlighting the key enzymes Isocitrate Lyase and Malate Synthase.
This compound Metabolism via Phenylalanine Degradation
Caption: Anaerobic metabolism of phenylalanine leading to the formation of this compound.
This compound Formation from Styrene Metabolism
Caption: Metabolic pathway of styrene, resulting in the formation of phenylglyoxylic acid.
Logical Relationship: this compound and the Glyoxylate Cycle
Caption: Distinct metabolic roles of this compound and the glyoxylate cycle.
References
- 1. Kinetics and mechanism of benzoylformate decarboxylase using 13C and solvent deuterium isotope effects on benzoylformate and benzoylformate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glyoxylate cycle - Wikipedia [en.wikipedia.org]
- 3. Engineering the glyoxylate cycle for chemical bioproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of the Glyoxylate Cycle Enzyme ICL1 in Candida albicans for Potential Use as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism-based inactivator of isocitrate lyases 1 and 2 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Benzoylformate decarboxylase - Wikipedia [en.wikipedia.org]
- 9. Inhibition of isocitrate lyase by 3-nitropropionate, a reaction-intermediate analogue. | Semantic Scholar [semanticscholar.org]
- 10. Inhibitory Effects of Epipolythiodioxopiperazine Fungal Metabolites on Isocitrate Lyase in the Glyoxylate Cycle of Candida albicans | MDPI [mdpi.com]
- 11. Structure-guided Discovery of Phenyl diketo-acids as Potent Inhibitors of M. tuberculosis Malate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Snapshot of a reaction intermediate: analysis of benzoylformate decarboxylase in complex with a benzoylphosphonate inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
The Discovery and Enduring Enigma of Phenylglyoxylate: A Technical Guide for Researchers
For Immediate Release
An In-depth Exploration of Phenylglyoxylic Acid's Historical Significance, Synthesis, and Biological Intricacies
This technical guide provides a comprehensive overview of the discovery, synthesis, and evolving understanding of phenylglyoxylic acid (also known as phenylglyoxylate or benzoylformic acid). Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's historical context, detailed experimental protocols for its synthesis and analysis, and its known biological roles, including its metabolic pathways and toxicological profile. A key focus is the exploration of its impact on neurotransmitter systems and the inferred effects on cellular signaling.
A Journey Through Time: The Discovery and Early History of this compound
Phenylglyoxylic acid, an alpha-keto acid, has been a subject of chemical investigation for over a century. Its initial discovery is rooted in the foundational era of organic chemistry. Early synthesis methods, developed in the late 19th and early 20th centuries, laid the groundwork for its availability and subsequent study. Two primary routes for its preparation were established: the oxidation of mandelic acid and the hydrolysis of benzoyl cyanide[1][2]. These classical methods, refined over time, remain fundamental to its synthesis today.
Initially, research on this compound was primarily of academic interest, focusing on its chemical properties and reactivity. However, its significance grew with the burgeoning field of biochemistry and the understanding of metabolic pathways. A pivotal moment in the history of this compound research was its identification as a key metabolite in various biological processes, most notably in the anaerobic metabolism of phenylalanine and as a urinary biomarker for exposure to the industrial solvent styrene[3][4]. This discovery opened new avenues of investigation into its biological roles and toxicological implications.
Synthesis and Physicochemical Properties: A Summary for the Modern Chemist
Phenylglyoxylic acid is a colorless solid with a melting point of 64–66 °C. It is moderately acidic, and its properties have been well-characterized. The following table summarizes key physicochemical data for phenylglyoxylic acid.
| Property | Value | Reference |
| Molecular Formula | C₈H₆O₃ | PubChem CID: 11915 |
| Molar Mass | 150.13 g/mol | PubChem CID: 11915 |
| Melting Point | 64-66 °C | [1] |
| pKa | 2.15 | [1] |
| Appearance | Colorless solid | [1] |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis and quantification of phenylglyoxylic acid, compiled from established literature.
Synthesis of Phenylglyoxylic Acid
Two classical and reliable methods for the synthesis of phenylglyoxylic acid are presented below.
This protocol is adapted from established organic synthesis procedures[1].
Materials:
-
Mandelic acid (375 g, 2.5 moles)
-
Sodium hydroxide (B78521) (110 g, 2.8 moles)
-
Potassium permanganate (B83412) (275 g, 1.74 moles), finely ground
-
Cracked ice (2000 g)
-
Sulfuric acid (concentrated)
-
Ether
-
12-L earthenware crock with a powerful stirrer
Procedure:
-
In the 12-L earthenware crock, dissolve 375 g of mandelic acid in 500 cc of water.
-
Start the stirrer and add a cool solution of 110 g of sodium hydroxide in 500 cc of water.
-
Add 2000 g of cracked ice to the mixture.
-
Over a period of 30 minutes, add 275 g of finely ground potassium permanganate in portions. The temperature of the reaction mixture should be maintained at or below 5 °C.
-
After the addition is complete, continue stirring for an additional 2 hours.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Evaporate the combined filtrates to a volume of 2500–3000 cc.
-
Carefully acidify the solution with diluted sulfuric acid to precipitate benzoic acid, which is removed by filtration.
-
Make the filtrate alkaline with sodium hydroxide and concentrate to 800–1000 cc.
-
Acidify the concentrated solution with sulfuric acid and extract the phenylglyoxylic acid with ether.
-
Remove the ether by evaporation to obtain crude, liquid benzoylformic acid. Further purification can be achieved by crystallization.
This method is based on the hydrolysis of benzoyl cyanide using concentrated hydrochloric acid[2][4][5].
Materials:
-
Benzoyl cyanide (50 g, 0.38 mole)
-
Concentrated hydrochloric acid (500 ml)
-
Ether
-
1-L flask
Procedure:
-
In a 1-L flask, combine 50 g of benzoyl cyanide with 500 ml of concentrated hydrochloric acid.
-
Shake the mixture occasionally until the solid benzoyl cyanide is completely dissolved.
-
Allow the solution to stand at room temperature for 5 days.
-
Pour the clear yellow solution into 2 L of water.
-
Extract the aqueous solution with one 400-ml portion and three 250-ml portions of ether.
-
Combine the ether extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the ether to yield crystalline benzoylformic acid. The crude product can be purified by recrystallization.
Quantification of this compound in Biological Samples
The analysis of this compound in urine is a common method for monitoring styrene (B11656) exposure. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. A general workflow is described below.
Caption: General workflow for the quantification of this compound in urine samples using HPLC.
Biological Significance and Metabolic Pathways
This compound is a key intermediate in several metabolic pathways. Its roles range from being a product of amino acid catabolism to a biomarker of xenobiotic exposure.
Phenylalanine Metabolism
In some anaerobic bacteria, this compound is an intermediate in the metabolism of phenylalanine. Phenylacetyl-CoA is oxidized to this compound, which is then oxidatively decarboxylated to benzoyl-CoA by the enzyme this compound:NAD+ oxidoreductase.
Styrene Metabolism
In humans, this compound is a major metabolite of styrene, a widely used industrial chemical. Styrene is first oxidized to styrene-7,8-oxide, which is then hydrolyzed to styrene glycol. Styrene glycol is further oxidized to mandelic acid and subsequently to phenylglyoxylic acid. Both mandelic acid and phenylglyoxylic acid are excreted in the urine and serve as biomarkers for styrene exposure.
Caption: Simplified metabolic pathway of styrene to phenylglyoxylic acid in humans.
Toxicological Profile and Putative Signaling Interactions
While essential in certain metabolic contexts, this compound has also been implicated in toxicological effects, particularly neurotoxicity. Studies in animal models have demonstrated that exposure to phenylglyoxylic acid can lead to alterations in neurotransmitter levels in the brain.
Neurotoxicity and Neurotransmitter Alterations
Research has shown that administration of phenylglyoxylic acid to rats can lead to changes in the concentrations of key neurotransmitters, including dopamine (B1211576) and serotonin (B10506), in various brain regions. The precise molecular mechanisms underlying this neurotoxicity are not fully elucidated. However, it is hypothesized that this compound or its downstream metabolites may interfere with the synthesis, release, or metabolism of these neurotransmitters.
The following table summarizes dose-response data from a neurotoxicity study in rats.
| This compound Dose | Brain Region | Neurotransmitter Change | Reference |
| 220-400 mg/kg (oral) | Striatum | Dopamine Depletion (inferred) | [6] |
| 5000 mg/L (drinking water) | Hippocampus | Dopamine Increase | [7] |
| 5000 mg/L (drinking water) | Cerebellum, Cerebral Cortex, Hippocampus, Medulla Oblongata | 5-Hydroxytryptamine (Serotonin) Decrease | [7] |
Inferred Modulation of Cellular Signaling Pathways
Direct evidence for the interaction of this compound with specific cellular signaling pathways is currently limited. However, based on its observed effects on dopamine and serotonin levels, it is plausible to infer its indirect influence on their respective signaling cascades.
Dopamine exerts its effects through G protein-coupled receptors (GPCRs), primarily the D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptor families. Changes in dopamine levels, as potentially induced by this compound, would consequently alter the activation state of these receptors and their downstream signaling pathways, including the adenylyl cyclase/cAMP/PKA pathway and the phospholipase C/IP3/DAG/PKC pathway.
Caption: Hypothetical influence of this compound on dopaminergic signaling via modulation of dopamine levels.
Similar to dopamine, serotonin (5-hydroxytryptamine, 5-HT) signals through a variety of GPCRs (with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel). Alterations in serotonin levels by this compound would impact a wide range of signaling pathways, influencing mood, cognition, and other physiological processes.
Caption: Hypothetical influence of this compound on serotonergic signaling pathways.
Future Directions and Unanswered Questions
Despite decades of research, many aspects of this compound's biological activity remain to be fully understood. The direct molecular targets of this compound and the precise mechanisms by which it exerts its neurotoxic effects are key areas for future investigation. Elucidating whether this compound directly interacts with signaling proteins, ion channels, or other cellular components will be crucial for a complete understanding of its toxicological profile. Furthermore, exploring the potential therapeutic applications of modulating this compound metabolism or its downstream effects could open new avenues for drug development.
This technical guide serves as a foundational resource for researchers embarking on or continuing studies into the multifaceted nature of phenylglyoxylic acid. The historical context, detailed protocols, and summary of its known biological roles provide a solid framework for future discoveries in this intriguing area of biochemical research.
References
- 1. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Serotonin - Wikipedia [en.wikipedia.org]
- 4. US4596885A - Process for the preparation of phenylglyoxylic acid esters - Google Patents [patents.google.com]
- 5. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine - Wikipedia [en.wikipedia.org]
- 7. Dopamine synthesis and transport: current and novel therapeutics for parkinsonisms - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Phenylglyoxylate in Microbial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylglyoxylate, a simple α-keto acid, occupies a surprisingly central and versatile position in the metabolic networks of diverse microorganisms. Far from being a minor metabolic player, it serves as a critical intermediate in both the breakdown of aromatic compounds and the biosynthesis of valuable secondary metabolites, including non-proteinogenic amino acids essential for certain antibiotics. This technical guide provides an in-depth exploration of the multifaceted roles of this compound in microbial metabolism. It details the key catabolic and anabolic pathways where this compound is a key intermediate, the enzymes responsible for its transformation, and the regulatory mechanisms that govern its flux. This document summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the core metabolic pathways to facilitate a deeper understanding and spur further research in metabolic engineering, synthetic biology, and drug discovery.
Introduction
This compound, also known as benzoylformate, is an organic compound with the chemical formula C₆H₅C(O)COOH.[1] In the realm of microbial biochemistry, it stands at a metabolic crossroads, linking the degradation of aromatic molecules like mandelate (B1228975) to the synthesis of complex natural products.[2] Its strategic position makes the enzymes and pathways involved in its metabolism attractive targets for biotechnological applications, from the bioremediation of environmental pollutants to the engineered production of pharmaceuticals.
This guide will systematically explore the key areas of this compound metabolism:
-
Catabolic Pathways: Primarily the mandelate pathway, which allows various bacteria to utilize mandelic acid as a sole carbon and energy source.
-
Anabolic Pathways: Focusing on its role as a precursor in the biosynthesis of L-phenylglycine (B554971), a crucial building block for certain antibiotics.
-
Key Enzymes: A detailed look at the structure, function, and kinetics of enzymes such as benzoylformate decarboxylase and this compound oxidoreductase.
-
Regulation of Metabolism: How microbes control the flow of metabolites through this compound-centric pathways.
-
Experimental Methodologies: An overview of common protocols used to study these pathways.
Catabolic Pathways Involving this compound
The most well-characterized catabolic role of this compound is in the mandelate pathway , a metabolic route employed by bacteria such as Pseudomonas putida to degrade mandelic acid.[3] This pathway channels mandelate into central metabolism, allowing the organism to thrive on this aromatic compound.
The key steps involving this compound in the mandelate pathway are:
-
(R)-Mandelate → this compound: The pathway is initiated by the oxidation of (R)-mandelate to this compound, a reaction catalyzed by mandelate dehydrogenase.
-
This compound → Benzaldehyde (B42025) + CO₂: this compound is then decarboxylated to benzaldehyde and carbon dioxide by the thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme, benzoylformate decarboxylase.[3][4]
-
Benzaldehyde → Benzoate (B1203000): Benzaldehyde is subsequently oxidized to benzoate by benzaldehyde dehydrogenase. Benzoate is then further metabolized.
In some anaerobic bacteria, such as the denitrifying bacterium Azoarcus evansii, this compound is an intermediate in the anaerobic metabolism of phenylalanine and phenylacetate (B1230308).[5] It is formed by the α-oxidation of phenylacetyl-CoA and is then oxidatively decarboxylated to benzoyl-CoA by the enzyme this compound:NAD+ oxidoreductase (CoA benzoylating).[5]
The Mandelate Pathway
The mandelate pathway represents a classic example of a peripheral metabolic route that funnels a specific aromatic compound into the central metabolic pathways of bacteria.
Anabolic Pathways: this compound as a Biosynthetic Precursor
This compound is a key precursor in the biosynthesis of the non-proteinogenic amino acid L-phenylglycine (L-Phg). L-Phg is a vital component of several important antibiotics, including virginiamycin S and pristinamycin (B1678112) I.[6] The biosynthetic pathway to L-phenylglycine from phenylpyruvate has been characterized in organisms like Streptomyces pristinaespiralis.[6]
The synthesis of L-phenylglycine from phenylpyruvate proceeds through the following steps:
-
Phenylpyruvate → Phenylacetyl-CoA: Catalyzed by a pyruvate (B1213749) dehydrogenase-like complex (PglB/C).[6]
-
Phenylacetyl-CoA → Benzoylformyl-CoA: Oxidation by PglA.[6]
-
Benzoylformyl-CoA → this compound + CoA: The thioester bond is cleaved by a thioesterase (PglD).[6]
-
This compound → L-Phenylglycine: A transamination reaction catalyzed by an aminotransferase (PglE), often using L-phenylalanine as the amino donor.[6]
A similar pathway exists for the synthesis of 4-hydroxyphenylglycine (HPG), another important non-proteinogenic amino acid found in glycopeptide antibiotics like vancomycin. In this case, 4-hydroxythis compound serves as the key keto acid intermediate.[2][7]
Key Enzymes in this compound Metabolism
Several key enzymes are responsible for the synthesis and conversion of this compound in microorganisms. The following sections detail the most critical of these.
Benzoylformate Decarboxylase (BFDC)
-
EC Number: 4.1.1.7[8]
-
Reaction: this compound → Benzaldehyde + CO₂
-
Cofactor: Thiamin diphosphate (ThDP)[4]
-
Description: BFDC is a crucial enzyme in the mandelate pathway, catalyzing the non-oxidative decarboxylation of this compound.[3] It has been extensively studied, particularly the enzyme from Pseudomonas putida.[3] The enzyme is of interest to biocatalysis due to its ability to catalyze carbon-carbon bond formation in the reverse reaction, producing chiral α-hydroxy ketones.[8]
This compound:NAD+ Oxidoreductase (CoA benzoylating)
-
Description: This enzyme is involved in the anaerobic metabolism of phenylalanine and phenylacetate in bacteria like Azoarcus evansii.[5] It catalyzes the oxidative decarboxylation of this compound to benzoyl-CoA.[5] This oxygen-sensitive enzyme is a complex iron-sulfur protein.[5]
Mandelate Dehydrogenase
-
Reaction: (R)-Mandelate + NAD⁺ ⇌ this compound + NADH + H⁺
-
Description: This enzyme catalyzes the initial oxidative step in the mandelate pathway. Different forms of this enzyme exist, with varying stereospecificity for the mandelate enantiomers.
Aminotransferases
-
Reaction: this compound + Amino Donor ⇌ L-Phenylglycine + α-Keto Acid
-
Description: These enzymes are critical for the final step in the biosynthesis of L-phenylglycine and its hydroxylated derivatives.[6] They exhibit specificity for both the amino donor and the keto acid acceptor.
Quantitative Data on this compound Metabolism
The following table summarizes key quantitative parameters for enzymes involved in this compound metabolism.
| Enzyme | Organism | Substrate | Kₘ (µM) | kcat (s⁻¹) | Source |
| This compound:acceptor oxidoreductase | Azoarcus evansii | This compound | 45 | 46 (with benzyl (B1604629) viologen) | [5] |
| This compound:acceptor oxidoreductase | Azoarcus evansii | Coenzyme A | 55 | - | [5] |
| D-Mandelate Dehydrogenase (LhDMDH) | Lactobacillus harbinensis | D-Mandelic Acid | - | ~1200 U/mg | [9] |
Note: Comprehensive kinetic data for all enzymes across various organisms is not always readily available in the literature. The values presented here are from specific studies and may vary under different experimental conditions.
Regulation of this compound Metabolism
The metabolic pathways involving this compound are tightly regulated to ensure efficient substrate utilization and to prevent the accumulation of potentially toxic intermediates. In the mandelate pathway of bacterium N.C.I.B. 8250, the enzymes L-mandelate dehydrogenase, this compound carboxy-lyase, and benzaldehyde dehydrogenase I appear to be coordinately regulated.[10][11] this compound itself acts as the primary inducer of this regulon.[10] This means that the presence of this compound signals the cell to produce the enzymes needed for its further metabolism.
Experimental Protocols for Studying this compound Metabolism
A variety of experimental techniques are employed to investigate the role of this compound in microbial metabolism. Below are generalized protocols for some of the key methodologies.
Enzyme Activity Assays
Objective: To quantify the catalytic activity of an enzyme involved in this compound metabolism (e.g., Benzoylformate Decarboxylase).
Principle: The activity of benzoylformate decarboxylase can be monitored by measuring the decrease in absorbance at a specific wavelength corresponding to the disappearance of the substrate, this compound, or the appearance of the product, benzaldehyde.
Generalized Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5) containing a known concentration of this compound and the necessary cofactor (e.g., ThDP and MgCl₂ for BFDC).
-
Enzyme Addition: Initiate the reaction by adding a small amount of purified enzyme or cell-free extract to the reaction mixture.
-
Spectrophotometric Monitoring: Immediately place the reaction mixture in a spectrophotometer and monitor the change in absorbance over time at a wavelength where the substrate and product have different extinction coefficients (e.g., 300-340 nm for this compound).
-
Calculation of Activity: Calculate the initial reaction rate from the linear portion of the absorbance versus time plot. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
Metabolite Analysis using High-Performance Liquid Chromatography (HPLC)
Objective: To identify and quantify this compound and related metabolites in microbial cultures or enzymatic reactions.
Principle: HPLC separates compounds in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. A detector (e.g., UV-Vis or mass spectrometer) is used to detect and quantify the separated compounds.
Generalized Protocol:
-
Sample Preparation:
-
Cell Cultures: Centrifuge the culture to separate cells from the supernatant. The supernatant can be directly analyzed or subjected to solid-phase extraction for cleanup and concentration. For intracellular metabolites, quench the metabolism rapidly (e.g., with cold methanol), lyse the cells, and extract the metabolites.
-
Enzyme Assays: Stop the reaction at specific time points (e.g., by adding acid or a denaturing agent).
-
-
HPLC Analysis:
-
Column: Use a suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: Monitor the eluent at a wavelength where this compound and other target metabolites absorb (e.g., ~254 nm).
-
-
Quantification: Create a standard curve using known concentrations of pure this compound and other relevant standards to quantify the metabolites in the samples.
General Workflow for Studying Microbial Metabolism of this compound
The following diagram illustrates a typical workflow for investigating the metabolism of this compound in a microorganism.
Conclusion and Future Perspectives
This compound is a functionally versatile intermediate in microbial metabolism. Its central position in both anabolic pathways leading to complex antibiotics and catabolic routes for the breakdown of aromatic compounds makes it a molecule of significant scientific and industrial interest.[2] The enzymes responsible for its synthesis and conversion are promising targets for metabolic engineering to enhance the production of high-value pharmaceuticals and for the development of novel bioremediation strategies.
Future research in this area will likely focus on:
-
Discovery of Novel Enzymes: Identifying and characterizing new enzymes with improved catalytic efficiency, substrate specificity, and stability for use in biocatalytic processes.
-
Metabolic Engineering: Engineering microbial hosts to optimize the flux through this compound-dependent pathways for the overproduction of desired compounds.
-
Synthetic Biology: Designing and constructing novel synthetic pathways that utilize this compound as a key building block for the production of new-to-nature molecules.
-
Structural Biology: Elucidating the three-dimensional structures of key enzymes to understand their catalytic mechanisms and to guide protein engineering efforts.
A deeper understanding of the role of this compound in microbial metabolism will undoubtedly unlock new opportunities in biotechnology and drug development.
References
- 1. Phenylglyoxylic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | A Theoretical Study of the Benzoylformate Decarboxylase Reaction Mechanism [frontiersin.org]
- 4. Benzoylformate decarboxylase - Wikipedia [en.wikipedia.org]
- 5. This compound:NAD+ oxidoreductase (CoA benzoylating), a new enzyme of anaerobic phenylalanine metabolism in the denitrifying bacterium Azoarcus evansii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Snapshot of a reaction intermediate: analysis of benzoylformate decarboxylase in complex with a benzoylphosphonate inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Regulation of the enzymes converting l-mandelate into benzoate in bacterium N.C.I.B. 8250 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
Methodological & Application
Application Note: HPLC Analysis of Phenylglyoxylic Acid and Mandelic Acid
This application note details two high-performance liquid chromatography (HPLC) methods for the analysis of phenylglyoxylic acid and mandelic acid, crucial compounds in pharmaceutical synthesis and metabolic studies. The first is a reversed-phase HPLC method for the simultaneous quantification of both analytes. The second is a chiral HPLC method for the separation of mandelic acid enantiomers. These protocols are designed for researchers, scientists, and professionals in drug development.
Introduction
Phenylglyoxylic acid is a key building block in chemical synthesis and is used in the production of pharmaceutical intermediates and food additives.[1] Mandelic acid and its enantiomerically pure forms are important chiral analogs widely used in the pharmaceutical industry for the synthesis of various drugs, including semisynthetic penicillins and cephalosporins.[2] Given their significance, robust analytical methods for their quantification and chiral purity assessment are essential. This note provides detailed protocols for both achiral and chiral HPLC analysis.
Experimental Protocols
This method utilizes a reversed-phase C18 column for the simultaneous analysis of both phenylglyoxylic acid and mandelic acid.
Materials and Reagents:
-
Phenylglyoxylic Acid (analytical standard)
-
Mandelic Acid (analytical standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate
-
Phosphoric acid
-
Water (HPLC grade)
-
0.45 µm membrane filters
Equipment:
-
HPLC system with UV detector
-
Kromasil C18 column (250 mm x 4.6 mm, 5 µm) or equivalent
-
Analytical balance
-
pH meter
-
Sonicator
Sample Preparation:
-
Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of phenylglyoxylic acid and 10 mg of mandelic acid in 10 mL of methanol, respectively.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve the desired concentrations for calibration.
-
Sample Preparation: Dissolve the sample containing phenylglyoxylic acid and mandelic acid in the mobile phase, filter through a 0.45 µm syringe filter, and degas before injection.
HPLC Conditions:
| Parameter | Condition |
| Column | Kromasil C18 (250 mm × 4.6 mm, 5 µm)[3] |
| Mobile Phase | A: AcetonitrileB: 0.5 mL glacial acetic acid + 0.5 mL phosphoric acid in 1000 mL waterRatio: A:B (5:95, v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Detection | UV at 225 nm[3] |
| Column Temperature | 25 °C[3] |
| Injection Volume | 10 µL |
This method employs a chiral stationary phase for the resolution of (R)- and (S)-mandelic acid.
Materials and Reagents:
-
(±)-Mandelic Acid (racemic mixture)
-
(R)-Mandelic Acid (analytical standard)
-
(S)-Mandelic Acid (analytical standard)
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Methanol (HPLC grade)
-
0.45 µm membrane filters
Equipment:
-
HPLC system with UV detector
-
CHIRALPAK® IC column (250 mm x 4.6 mm, 5 µm)
-
Analytical balance
-
Sonicator
Sample Preparation:
-
Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions of (±)-mandelic acid, (R)-mandelic acid, and (S)-mandelic acid in methanol.
-
Working Standard Solutions: Dilute the stock solutions with the mobile phase to prepare working standards.
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and degas prior to injection.
HPLC Conditions:
| Parameter | Condition |
| Column | CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm)[2] |
| Mobile Phase | n-Hexane:Isopropanol:TFA (90:10:0.1, v/v/v)[2] |
| Flow Rate | 1.0 mL/min (can be optimized between 0.4-1.2 mL/min)[2] |
| Detection | UV at 230 nm[2] |
| Column Temperature | 25 °C (can be optimized between 15-35 °C)[2] |
| Injection Volume | 10 µL[2] |
Data Presentation
The following tables summarize the quantitative data for the described HPLC methods.
Table 1: Quantitative Data for Simultaneous Analysis of Phenylglyoxylic Acid and Mandelic Acid
| Analyte | Linearity Range (mg/mL) | Limit of Quantification (ng) | Recovery (%) |
| Phenylglyoxylic Acid | 0.03298 - 0.4122[3] | 17.2[3] | 95.2 - 104.3[3] |
| Mandelic Acid | 0.08158 - 1.0198[3] | 20.4[3] | 99.3 - 104.2[3] |
Table 2: Chromatographic Parameters for Chiral Separation of Mandelic Acid
| Enantiomer | Resolution (Rs) |
| Mandelic Acid | 2.21[2] |
Visualizations
The following diagrams illustrate the logical relationship between the analytes and the experimental workflow.
Caption: Relationship between Mandelic Acid and Phenylglyoxylic Acid.
Caption: General workflow for HPLC analysis.
References
Quantitative Determination of Phenylglyoxylate in Urine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylglyoxylic acid (PGA) is a key urinary biomarker for assessing occupational exposure to styrene (B11656), a volatile organic compound widely used in the manufacturing of plastics, resins, and synthetic rubber.[1][2] Monitoring PGA levels in urine provides a reliable method for evaluating the internal dose of styrene and ensuring workplace safety.[3][4] This document provides detailed application notes and protocols for the quantitative determination of phenylglyoxylate in urine using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Styrene
Styrene is primarily metabolized in the liver by cytochrome P450 enzymes to styrene-7,8-oxide.[2] This intermediate is then hydrolyzed to styrene glycol, which is further oxidized to mandelic acid (MA) and phenylglyoxylic acid (PGA), the major urinary metabolites.[2]
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Genetic effects and biotoxicity monitoring of occupational styrene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occupational exposure to styrene and acute health effects among fiberglass-reinforced plastic workers: An integrated environmental and biological monitoring study | PLOS One [journals.plos.org]
- 4. HEALTH EFFECTS - Toxicological Profile for Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]
Synthesis of phenylglyoxylic acid methyl ester protocol
An Application Note on the Synthesis of Phenylglyoxylic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylglyoxylic acid methyl ester, also known as methyl benzoylformate, is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2][3] This document provides detailed protocols for the chemical synthesis of phenylglyoxylic acid methyl ester, with a focus on a high-yield, one-pot synthesis from benzoyl cyanide. Alternative synthetic routes, including the oxidation of methyl mandelate (B1228975) and the esterification of phenylglyoxylic acid, are also discussed. Quantitative data from various synthetic approaches are summarized for comparison.
Introduction
Phenylglyoxylic acid methyl ester is a versatile organic compound utilized as a building block in the creation of a diverse range of molecules. Its applications are prominent in the pharmaceutical industry for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and anticoagulants.[2] Furthermore, it serves as a photoinitiator in UV-curable coatings and inks.[3] The development of efficient and scalable synthetic protocols for this compound is of significant interest to the chemical and pharmaceutical industries. This application note details reliable methods for its preparation.
Comparative Synthetic Data
Several methods for the synthesis of phenylglyoxylic acid methyl ester have been reported. The following table summarizes the quantitative data from different synthetic approaches to provide a comparative overview.
| Starting Material | Reagents | Reaction Time | Temperature | Yield (%) | Purity (%) | Reference |
| Benzoyl Cyanide | Concentrated H₂SO₄, Methanol (B129727), Acetyl Chloride, Water | 4 hours | 22°C then 70°C | 96 | 99 | [4] |
| Benzoyl Cyanide | Concentrated H₂SO₄, NaCl, Water, Methanol | ~4.5 hours | 40-45°C then 75°C | 86.5 | 96 | [5] |
| Methyl Mandelate | H₂O₂, 20% w/w Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 catalyst, Acetonitrile (B52724) | 2 hours | 50°C | 85 (selectivity) | Not specified | [1][6] |
| 2,2-dimethoxyacetophenone | Bromine, 4-methyl-2,6-di-tert-butylphenol, Cyclohexane | >1 hour | 60-70°C | 92.7 | Not specified | [7] |
| Phenylglyoxylic Acid | Methanol, Methanesulfonic acid, Toluene (B28343) | 6 hours | 105°C | 92.1 | Not specified | [8] |
| Methyl Atropate | Co-oxidation | Not specified | Not specified | 88 | Not specified | [9] |
Experimental Protocols
Protocol 1: One-Pot Synthesis from Benzoyl Cyanide
This protocol is adapted from a high-yield procedure and is recommended for its efficiency.[4][5]
Materials:
-
Benzoyl cyanide
-
Concentrated sulfuric acid (98%)
-
Methanol
-
Acetyl chloride
-
Toluene
-
Sodium bicarbonate solution (5%)
-
Water
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with a dropping funnel and magnetic stirrer
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a round-bottom flask containing 450 g of concentrated sulfuric acid, a mixture of 393 g of benzoyl cyanide, 20.3 g of acetyl chloride, and 202 g of benzoic acid methyl ester is added dropwise at 22°C.[4]
-
The mixture is stirred for one hour at 22°C.[4]
-
72 g of water is then added dropwise over approximately 20 minutes, maintaining the temperature at 22°C.[4]
-
The reaction mixture is stirred for an additional 3 hours at 22°C.[4]
-
304 g of methanol is added, and the mixture is heated to about 70°C and stirred for 3 hours.[4]
-
After cooling, the reaction mixture is diluted with 390 g of water.[4]
-
The organic phase is separated and washed successively with 160 g of water, 160 g of sodium bicarbonate solution, and 160 g of water.[4]
-
The combined aqueous phases are extracted twice with 30 ml of toluene each time.[4]
-
The organic phases are combined, dried over anhydrous sodium sulfate, and the solvent is removed by distillation.[4]
-
The residue is purified by vacuum distillation to yield phenylglyoxylic acid methyl ester.[4]
Protocol 2: Oxidation of Methyl Mandelate
This protocol offers a cleaner synthesis using a heterogeneous catalyst.[1][6]
Materials:
-
Methyl mandelate
-
Acetonitrile
-
20% w/w Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 catalyst
-
Hydrogen peroxide (30%)
Equipment:
-
Jacketed glass reactor with a condenser and mechanical stirrer
-
Thermostatic oil bath
-
Dropping funnel
Procedure:
-
A reactor is charged with 0.0036 mol of methyl mandelate dissolved in 50 mL of acetonitrile and 0.026 g/cm³ of the catalyst.[1]
-
The mixture is heated to 50°C with agitation.[1]
-
0.037 mol of hydrogen peroxide is added dropwise.[1]
-
The reaction is stirred at 1000 rpm for 2 hours at 50°C.[1]
-
The reaction progress can be monitored by HPLC.
-
Upon completion, the catalyst can be filtered off, and the product isolated from the filtrate.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the one-pot synthesis of phenylglyoxylic acid methyl ester from benzoyl cyanide.
Caption: Workflow for the one-pot synthesis of phenylglyoxylic acid methyl ester.
Signaling Pathway Analogy in Synthesis
While not a biological signaling pathway, the logical progression of the synthesis can be visualized in a similar manner, where each step activates the next transformation.
Caption: Logical flow of the chemical transformation from benzoyl cyanide.
Conclusion
The synthesis of phenylglyoxylic acid methyl ester can be achieved through various routes, with the one-pot synthesis from benzoyl cyanide offering a particularly high yield and purity.[4] The choice of synthetic protocol will depend on the specific requirements of the researcher, including scale, available starting materials, and desired purity. The detailed protocols and comparative data provided in this application note serve as a valuable resource for chemists in the pharmaceutical and fine chemical industries.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Page loading... [wap.guidechem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. DE2708189C2 - Process for the preparation of phenylglyoxylic acid esters - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New synthesis technology of methyl benzoylformate - Eureka | Patsnap [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
Application Notes: Phenylglyoxylate as a Versatile Substrate for Enzymatic Assays
Introduction
Phenylglyoxylate, also known as benzoylformate, is a 2-oxo monocarboxylic acid that serves as a key metabolic intermediate and a versatile substrate for assaying various enzymes.[1][2][3] Its chemical structure lends itself to several types of enzymatic conversions, including decarboxylation, oxidation, and reduction, making it a valuable tool for researchers in enzymology, metabolic studies, and drug discovery. These assays are crucial for enzyme characterization, inhibitor screening, and understanding metabolic pathways.[4][5] This document provides detailed protocols and application notes for using this compound to assay key enzymes.
Key Enzymes Utilizing this compound
-
Benzoylformate Decarboxylase (BFD) (EC 4.1.1.7): This thiamine (B1217682) diphosphate (B83284) (TPP)-dependent enzyme catalyzes the non-oxidative decarboxylation of this compound to produce benzaldehyde (B42025) and carbon dioxide (CO₂).[6][7][8] BFD is a key enzyme in pathways for the degradation of mandelic acid and other aromatic compounds.[8][9] Assays for BFD are fundamental in studying microbial aromatic degradation pathways and for applications in biocatalysis.
-
This compound Dehydrogenase (Acylating) (EC 1.2.1.58): This enzyme, also referred to as this compound:NAD+ oxidoreductase (CoA benzoylating), is involved in the anaerobic metabolism of phenylalanine.[10] It catalyzes the oxidative decarboxylation of this compound in the presence of Coenzyme A (CoA) and NAD⁺ to form benzoyl-CoA, NADH, and CO₂.[10][11] The direct production of NADH allows for a continuous spectrophotometric assay.
-
Amino Acid Dehydrogenases (e.g., Leucine Dehydrogenase, LeuDH): Certain dehydrogenases can utilize this compound as a substrate for reductive amination. For instance, Leucine Dehydrogenase can catalyze the conversion of this compound to L-phenylglycine (B554971) in the presence of NADH and an ammonium (B1175870) source.[12] This reaction is valuable in the context of biocatalytic synthesis of non-canonical amino acids.
Experimental Protocols
Protocol 1: Coupled Spectrophotometric Assay for Benzoylformate Decarboxylase (BFD)
This protocol measures BFD activity by coupling the production of benzaldehyde to its reduction by horse liver alcohol dehydrogenase (HLAD), which oxidizes NADH to NAD⁺. The rate of NADH consumption is monitored by the decrease in absorbance at 340 nm.[13]
Logical Workflow: Coupled BFD Assay
Caption: Principle of the coupled assay for BFD activity.
Materials:
-
Potassium phosphate (B84403) buffer (50 mM, pH 6.0)
-
This compound stock solution (50 mM, pH adjusted to 6.0)
-
NADH stock solution (3.5 mM in buffer)
-
Horse Liver Alcohol Dehydrogenase (HLAD) solution (e.g., 10 U/mL)
-
Purified BFD enzyme or cell lysate containing BFD
-
UV/Vis Spectrophotometer and cuvettes
Procedure:
-
Prepare the assay mixture in a 1.7 mL cuvette by combining:
-
700 µL of 50 mM potassium phosphate buffer (pH 6.0)
-
100 µL of 3.5 mM NADH solution
-
50 µL of HLAD solution (10 U)
-
-
Add 100 µL of 50 mM this compound solution to the cuvette.
-
Mix gently by inversion and incubate the mixture at 30°C for 3 minutes to establish a baseline.
-
Initiate the reaction by adding a known amount of the BFD enzyme solution or cell extract.
-
Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of reaction using the molar extinction coefficient of NADH (ε₃₄₀ = 6,220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.
Protocol 2: Direct Spectrophotometric Assay for this compound Dehydrogenase
This assay directly measures the activity of this compound Dehydrogenase by monitoring the increase in absorbance at 340 nm resulting from the reduction of NAD⁺ to NADH.[11]
Reaction Pathway: this compound Dehydrogenase
Caption: Reaction catalyzed by this compound Dehydrogenase.
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
This compound stock solution (10 mM)
-
NAD⁺ stock solution (20 mM)
-
Coenzyme A (CoA) stock solution (10 mM)
-
Dithiothreitol (DTT)
-
Purified this compound Dehydrogenase
Procedure:
-
Prepare an assay buffer of 100 mM Tris-HCl, pH 8.0, containing 1 mM DTT.
-
In a quartz cuvette, prepare the reaction mixture with final concentrations of:
-
100 mM Tris-HCl, pH 8.0
-
0.5 mM this compound
-
2 mM NAD⁺
-
0.5 mM CoA
-
-
Bring the total volume to 1 mL with the assay buffer.
-
Incubate the mixture at 37°C for 3 minutes to equilibrate.
-
Start the reaction by adding the purified this compound Dehydrogenase enzyme.
-
Monitor the increase in absorbance at 340 nm continuously.
-
Calculate the enzyme activity based on the rate of NADH formation (ε₃₄₀ = 6,220 M⁻¹cm⁻¹).
Protocol 3: Assay for Leucine Dehydrogenase with this compound
This protocol measures the reductive amination of this compound to L-phenylglycine by Leucine Dehydrogenase (LeuDH), which is monitored by the consumption of NADH.[12]
General Experimental Workflow
Caption: A typical workflow for spectrophotometric enzyme assays.
Materials:
-
Tris-HCl buffer (25 mM, pH 7.0)
-
Ammonium chloride (NH₄Cl) stock solution (1 M)
-
NADH stock solution (10 mM)
-
This compound (PG) stock solution (20 mM)
-
Cell lysate or purified LeuDH
Procedure:
-
Prepare a 2 mL enzyme reaction mixture in a cuvette containing:
-
25 mM Tris-HCl buffer (pH 7.0)
-
1 mM NH₄Cl
-
0.1 mM NADH
-
0.2 mM this compound
-
-
Incubate at the desired temperature (e.g., 30°C) for 3 minutes.
-
Initiate the reaction by adding 200 µL of the cell lysate or purified enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm.
-
Calculate activity, where one unit is defined as the amount of enzyme catalyzing the oxidation of 1 µmol of NADH per minute.[12]
Quantitative Data Summary
The following tables summarize key kinetic parameters for enzymes that utilize this compound as a substrate. This data is essential for designing experiments and comparing enzyme performance.
Table 1: Kinetic Parameters for this compound-Utilizing Enzymes
| Enzyme | Organism Source | Substrate | K_m (µM) | Optimal pH | Notes |
| This compound:acceptor oxidoreductase | Azoarcus evansii | This compound | 45[10] | 8.0[10] | Also requires CoA (K_m = 55 µM)[10] |
| Benzoylformate Decarboxylase | Pseudomonas putida | Benzoylformate | - | ~6.0[13] | A thiamine-diphosphate protein.[6][7] |
| Leucine Dehydrogenase | - | This compound | - | 7.0[12] | Used in a whole-cell catalysis system.[12] |
Data not always available in the reviewed literature is indicated by "-".
Table 2: this compound Properties
| Property | Value | Reference |
| Molar Mass | 150.13 g/mol | [1] |
| Appearance | Colorless solid | [1] |
| Melting Point | 64-66 °C | [1] |
| pK_a | 2.15 | [1] |
| Synonyms | Benzoylformate, Oxo(phenyl)acetic acid | [1][14] |
Disclaimer: These protocols are intended as a guide and may require optimization for specific enzymes, equipment, and research goals. Always consult primary literature and perform appropriate controls.
References
- 1. Phenylglyoxylic acid - Wikipedia [en.wikipedia.org]
- 2. Benzoylformate | C8H5O3- | CID 1548898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenylglyoxylic Acid | C8H6O3 | CID 11915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Enzyme assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 6. enzyme-database.org [enzyme-database.org]
- 7. EC 4.1.1.7 [iubmb.qmul.ac.uk]
- 8. Benzoylformate decarboxylase - Wikipedia [en.wikipedia.org]
- 9. Kinetics and mechanism of benzoylformate decarboxylase using 13C and solvent deuterium isotope effects on benzoylformate and benzoylformate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound:NAD+ oxidoreductase (CoA benzoylating), a new enzyme of anaerobic phenylalanine metabolism in the denitrifying bacterium Azoarcus evansii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EC 1.2.1.58 [iubmb.qmul.ac.uk]
- 12. Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Novel Benzoylformate Decarboxylases by Growth Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
Phenylglyoxylate Derivatives: Versatile Scaffolds in Pharmaceutical Intermediate Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Phenylglyoxylic acid and its ester derivatives, such as methyl and ethyl phenylglyoxylate, are pivotal building blocks in the pharmaceutical industry. Their unique α-keto acid functionality allows for a diverse range of chemical transformations, making them essential precursors for a variety of active pharmaceutical ingredients (APIs). These intermediates are integral to the synthesis of blockbuster drugs, including β-lactam antibiotics and anticholinergic agents. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates derived from this compound, supported by quantitative data and visual diagrams to facilitate laboratory application and process development.
Synthesis of β-Lactam Antibiotic Precursors
This compound derivatives are fundamental to the synthesis of side chains for semi-synthetic penicillins and cephalosporins. A key intermediate, D-(-)-p-hydroxyphenylglycine methyl ester, is synthesized from a p-hydroxythis compound precursor and is crucial for the production of widely used antibiotics like amoxicillin (B794) and cefadroxil.[1]
Application: Synthesis of D-(-)-p-Hydroxyphenylglycine Methyl Ester
D-(-)-p-hydroxyphenylglycine methyl ester serves as a critical chiral building block for the semi-synthesis of β-lactam antibiotics.[1] The following protocol details its preparation via the esterification of D-p-hydroxyphenylglycine.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | D-p-hydroxyphenylglycine | [2] |
| Reagents | Methanol, Thionyl Chloride or Trimethylchlorosilane | [2][3] |
| Reaction Temperature | 0°C to 60°C | [2][3] |
| Reaction Time | 3 - 48 hours | [2][4] |
| pH for Neutralization | 7.5 - 9.0 | [2][3] |
| Yield | 87.5% - 93.4% | [3] |
| Purity (HPLC) | 97.8% - 99.6% | [3][5] |
Experimental Protocol: Esterification of D-p-hydroxyphenylglycine
Materials:
-
D-p-hydroxyphenylglycine
-
Methanol (reagent grade)
-
Thionyl chloride or Trimethylchlorosilane
-
10% Sodium carbonate solution or other weak base
-
Deionized water
Procedure:
-
Suspend D-p-hydroxyphenylglycine (1 molar equivalent) in methanol.[2]
-
Slowly add trimethylchlorosilane (2 molar equivalents) dropwise while maintaining the temperature.[3] Alternatively, thionyl chloride (1.1-1.5 molar equivalents) can be used.[2]
-
After the addition is complete, raise the temperature to 50-60°C and monitor the reaction by Thin Layer Chromatography (TLC) until completion.[3]
-
Cool the reaction mixture and concentrate under reduced pressure to obtain a solid.[3]
-
Dissolve the solid in water and neutralize with a 10% sodium carbonate solution to a pH of 8.5-9.0.[3]
-
Filter the precipitated D-(-)-p-hydroxyphenylglycine methyl ester.[2]
-
Wash the crystals with cold deionized water and dry under a vacuum.[2]
Reaction Workflow:
Application: Enzymatic Synthesis of Amoxicillin
Amoxicillin, a broad-spectrum penicillin antibiotic, is efficiently synthesized via enzymatic coupling of D-(-)-p-hydroxyphenylglycine methyl ester and 6-aminopenicillanic acid (6-APA), catalyzed by penicillin G acylase.[1]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Substrates | 6-APA, D-(-)-p-hydroxyphenylglycine methyl ester | [1] |
| Enzyme | Immobilized Penicillin G Acylase | [1] |
| pH | 6.25 | [1] |
| Temperature | 22°C | [1] |
| Yield | 77% - 82% (activity yields) | [6] |
Experimental Protocol: Enzymatic Synthesis of Amoxicillin
Materials:
-
6-aminopenicillanic acid (6-APA)
-
D-(-)-p-hydroxyphenylglycine methyl ester hydrochloride
-
Immobilized penicillin G acylase
-
Purified water
-
3M Ammoniacal liquor
Procedure:
-
In a beaker, add 12g of 6-APA to 240ml of purified water and stir.[1]
-
Adjust the pH to 7.5 by dropwise addition of 3M ammoniacal liquor at 15°C to dissolve the 6-APA.[1]
-
Add D-(-)-p-hydroxyphenylglycine methyl ester hydrochloride to the solution.[1]
-
Add the immobilized penicillin G acylase to initiate the reaction.[1]
-
Maintain the reaction temperature at 22°C and control the pH at 6.25 by the addition of ammoniacal liquor.[1]
-
Monitor the reaction progress by measuring the consumption of 6-APA.[1]
-
Upon completion, stop the reaction and separate the enzyme by filtration to obtain the crude amoxicillin product.[1]
Reaction Pathway:
References
- 1. CN102660621B - Improved method for preparing amoxicillin by enzymic method - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof - Eureka | Patsnap [eureka.patsnap.com]
- 4. A method for synthesizing d-p-hydroxyphenylglycine methyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN102718672B - Synthetic method of p-hydroxyphenylglycine methyl ester - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
Application Note: Quantitative Analysis of Phenylglyoxylate in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenylglyoxylic acid (PGA), and its conjugate base phenylglyoxylate, is a key biomarker for occupational exposure to styrene (B11656).[1] It is a metabolite of styrene and is involved in the glyoxylate (B1226380) and dicarboxylate metabolism pathway.[2] Accurate and sensitive detection of this compound in biological samples, such as urine, is crucial for monitoring exposure and for various research applications in toxicology and drug development. This application note provides a detailed protocol for the quantitative analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[3]
Experimental Protocols
This section details the methodology for the analysis of this compound in urine samples. The protocol is based on established methods and offers high accuracy and precision.[4]
1. Materials and Reagents
-
Phenylglyoxylic acid standard
-
Deuterated phenylglyoxylic acid (PGA-D5) internal standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Acetic acid (2%)
-
Ultrapure water
-
Urine samples for analysis
2. Sample Preparation
A simple dilution method is employed for urine sample preparation, which is efficient and minimizes matrix effects when coupled with the use of an isotopic internal standard.[1][4]
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a microcentrifuge tube, combine:
-
100 µL of urine sample
-
900 µL of the initial mobile phase (e.g., 2% acetic acid in water)[1]
-
10 µL of internal standard solution (PGA-D5, 10 mg/L)
-
-
Vortex the mixture thoroughly.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
3. Liquid Chromatography (LC) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: Waters HSS T3 column or equivalent reversed-phase column.[4]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to ensure the separation of this compound from other matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
4. Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1]
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[4]
-
MRM Transitions:
-
This compound: Precursor ion (m/z) 149.0 -> Product ion (m/z) 105.0
-
PGA-D5 (Internal Standard): Precursor ion (m/z) 154.0 -> Product ion (m/z) 110.0
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
5. Calibration and Quantification
Prepare calibration standards by spiking known concentrations of phenylglyoxylic acid into a blank matrix (e.g., synthetic urine or a pooled urine sample from unexposed individuals). The concentration range should encompass the expected levels in the unknown samples. Process the calibration standards and quality control samples alongside the unknown samples. The quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
Data Presentation
The following table summarizes the quantitative performance data for the this compound detection method as reported in the literature.
| Parameter | This compound (PGA) | Mandelic Acid (MA) | Reference |
| Linearity Range | 10 - 1000 ng/mL | 10 - 1000 ng/mL | [4] |
| Correlation Coefficient (r) | 0.9999 | 0.9999 | [4] |
| Limit of Detection (LOD) | 0.015 mg/L (15 ng/mL) | 0.02 mg/L (20 ng/mL) | [1] |
| Lower Limit of Quantification (LLOQ) | 0.040 mg/L (40 ng/mL) | 0.075 mg/L (75 ng/mL) | [1] |
| Recovery Rate | 90.47% - 99.83% | 92.75% - 101.09% | [4] |
| Intra-batch Precision | <5% | <5% | [4] |
| Inter-batch Precision | <5% | <5% | [4] |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the metabolic context of this compound.
Caption: Experimental workflow for this compound detection.
References
Phenylglyoxylate Derivatization for Enhanced GC-MS Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylglyoxylic acid (PGA), a key metabolite of styrene, serves as a critical biomarker for monitoring occupational and environmental exposure to this volatile organic compound. Accurate and sensitive quantification of PGA in biological matrices is paramount for toxicological studies and clinical diagnostics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high resolution and sensitivity. However, the inherent polarity and low volatility of phenylglyoxylic acid, which contains both a carboxylic acid and a keto group, make its direct analysis by GC-MS challenging.
To overcome these limitations, a chemical derivatization process is essential. This application note details a robust two-step derivatization protocol involving methoximation followed by silylation. This procedure enhances the volatility and thermal stability of phenylglyoxylic acid, enabling sensitive and reliable GC-MS analysis.[1] The methoximation step protects the keto group, preventing tautomerization and the formation of multiple derivatives, while the subsequent silylation of the carboxylic acid group significantly increases the analyte's volatility.[1][2]
Principle of the Method
The derivatization of phenylglyoxylic acid for GC-MS analysis is a two-step process:
-
Methoximation: The carbonyl (keto) group of phenylglyoxylic acid reacts with methoxyamine hydrochloride (MeOx) to form a methoxime derivative. This step is crucial for stabilizing α-keto acids, preventing potential decarboxylation, and ensuring that a single, stable derivative is formed for the keto functionality.[1][2]
-
Silylation: The active hydrogen of the carboxylic acid group is replaced with a trimethylsilyl (B98337) (TMS) group using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This reaction significantly reduces the polarity and increases the volatility of the molecule, making it amenable to GC analysis.[1][3][4]
The resulting derivatized phenylglyoxylic acid is both thermally stable and volatile, allowing for excellent chromatographic separation and sensitive detection by mass spectrometry.
Experimental Protocols
This section provides a detailed methodology for the extraction and derivatization of phenylglyoxylic acid from biological samples, specifically urine, for GC-MS analysis.
Materials and Reagents
-
Phenylglyoxylic acid standard
-
Internal Standard (e.g., labeled Phenylglyoxylic acid)
-
Methoxyamine hydrochloride (MeOx)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Ethyl acetate (B1210297) (extraction solvent)
-
Anhydrous sodium sulfate
-
Hydrochloric acid (HCl)
-
Sample vials (2 mL, with PTFE-lined caps)
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Sample Preparation and Extraction (from Urine)
-
To a 1 mL urine sample, add a known amount of the internal standard.
-
Acidify the sample to a pH of approximately 2 by adding 1M HCl.
-
Add 1 mL of ethyl acetate to the sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 3-6) with another 1 mL of ethyl acetate and combine the organic extracts.
-
Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.[1]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
Two-Step Derivatization Protocol
Step 1: Methoximation
-
Prepare a fresh solution of methoxyamine hydrochloride in pyridine at a concentration of 20 mg/mL.[1]
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample extract.[1]
-
Seal the vial tightly and vortex briefly to dissolve the residue.[1]
-
Incubate the mixture at 60°C for 60 minutes.[1]
Step 2: Silylation
-
After the methoximation reaction, cool the vial to room temperature.[1]
-
Add 80 µL of MSTFA to the vial.[1] For difficult-to-silylate compounds, a catalyst such as 1% Trimethylchlorosilane (TMCS) can be included with the MSTFA.[1][5]
-
Seal the vial tightly and vortex briefly.[1]
-
Incubate the mixture at 60°C for 30 minutes.[1]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.[1]
GC-MS Analysis Parameters
The following are typical GC-MS parameters that can be used as a starting point for the analysis of derivatized phenylglyoxylic acid. Optimization may be required based on the specific instrument and column used.
-
GC Column: DB-5MS capillary column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[3][4]
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium, at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless or split (e.g., 10:1 split ratio).[6]
-
MS Quadrupole Temperature: 150°C
-
MS Transfer Line Temperature: 280°C
-
Acquisition Mode: Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[1]
Quantitative Data Summary
The following table summarizes the quantitative performance of GC-MS methods for the analysis of phenylglyoxylic acid following derivatization.
| Parameter | Phenylglyoxylic Acid (PA) | Mandelic Acid (MA) | Reference |
| Linearity Range (µg/mL) | 1.25 - 160 | 1.25 - 160 | [3][4] |
| Limit of Quantification (LOQ) (µg/mL) | 1.25 | 1.25 | [3][4] |
| Assay Recovery (%) | 84.88 - 91.46 | 83.46 - 93.6 | [3][4] |
Visualizations
Caption: Two-step derivatization of phenylglyoxylic acid.
Caption: Workflow for this compound GC-MS analysis.
Conclusion
The described two-step derivatization protocol, involving methoximation and silylation, is a highly effective method for the GC-MS analysis of phenylglyoxylic acid. This procedure significantly improves the volatility and thermal stability of the analyte, leading to enhanced chromatographic performance and detection sensitivity. The provided protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of toxicology, clinical chemistry, and drug development who require accurate and reliable measurement of phenylglyoxylic acid in biological matrices.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. [Determination of cotinine, phenylglyoxylic acid and mandelic acid in human urine by GC/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. youngin.com [youngin.com]
Application Notes and Protocols for Cell-Based Assays Involving Phenylglyoxylate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylglyoxylate, a metabolite of styrene, has garnered interest in cell-based research due to its potential to modulate key cellular metabolic pathways.[1] Cancer cells often exhibit altered metabolism, characterized by a preference for glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect.[2][3][4] This metabolic shift is largely regulated by the enzymes Lactate Dehydrogenase (LDH) and Pyruvate (B1213749) Dehydrogenase Kinase (PDK).[5][6][7] this compound, due to its structural similarity to pyruvate, is hypothesized to interfere with these pathways, making it a compound of interest for cancer research and drug development.
These application notes provide detailed protocols for a panel of cell-based assays to investigate the cytotoxic and apoptotic effects of this compound. Furthermore, we present methods to assess its potential inhibitory effects on LDH and PDK activity. As there is limited published data on the specific cellular effects of this compound, the following protocols are presented as a comprehensive guide for the empirical determination of its biological activity.
Data Presentation: Quantitative Analysis of this compound's Cellular Effects
Quantitative data from the described assays should be meticulously recorded and organized to allow for robust analysis and comparison. The following tables provide a template for summarizing key findings.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Treatment Duration (hours) | This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |
| MCF-7 | 24 | 0 (Vehicle Control) | 100 ± 5.2 | |
| 10 | ||||
| 50 | ||||
| 100 | ||||
| 250 | ||||
| 500 | ||||
| 48 | 0 (Vehicle Control) | 100 ± 4.8 | ||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| 250 | ||||
| 500 | ||||
| A549 | 24 | 0 (Vehicle Control) | 100 ± 6.1 | |
| 10 | ||||
| 50 | ||||
| 100 | ||||
| 250 | ||||
| 500 | ||||
| 48 | 0 (Vehicle Control) | 100 ± 5.5 | ||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| 250 | ||||
| 500 |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| MCF-7 | Vehicle Control | |||
| This compound (IC50 concentration) | ||||
| This compound (2x IC50 concentration) | ||||
| A549 | Vehicle Control | |||
| This compound (IC50 concentration) | ||||
| This compound (2x IC50 concentration) |
Table 3: Effect of this compound on LDH and PDK Activity
| Assay | Cell Line | Treatment | LDH Activity (% of Control) | PDK Activity (% of Control) |
| LDH Activity | MCF-7 | Vehicle Control | 100 | N/A |
| This compound (IC50) | N/A | |||
| PDK Activity | A549 | Vehicle Control | N/A | 100 |
| This compound (IC50) | N/A |
Signaling Pathways and Experimental Workflows
To visualize the underlying biological processes and experimental designs, the following diagrams are provided.
The Warburg Effect in Cancer Cells.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Reactome | Regulation of pyruvate dehydrogenase (PDH) complex [reactome.org]
- 3. portlandpress.com [portlandpress.com]
- 4. Apoptosis-inducing Plant-based Phenolic Compounds are Effective on Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Regulation and Function of Lactate Dehydrogenase A: Therapeutic Potential in Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Phenylglyoxylate and Its Derivatives in a_d_Studying Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylglyoxylate and its derivatives are emerging as valuable chemical tools for investigating the complex landscape of metabolic disorders. As intermediates and modulators of key metabolic pathways, these compounds offer unique opportunities to probe cellular energy homeostasis, inflammatory signaling, and insulin (B600854) sensitivity. This document provides detailed application notes and experimental protocols to facilitate the use of this compound and its analogs in metabolic research, with a focus on their potential applications in drug discovery and development for conditions such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD).
This compound is a key intermediate in the anaerobic metabolism of phenylalanine and phenylacetate. Its biological significance extends to its involvement in the glyoxylate (B1226380) and dicarboxylate metabolism pathway[1]. A notable derivative, 4-hydroxythis compound, has been identified as an inhibitor of Carnitine Palmitoyltransferase-1 (CPT-1), a critical enzyme in fatty acid oxidation[2]. This inhibitory action provides a direct mechanism to modulate cellular energy metabolism and study the effects of impaired fatty acid oxidation, a condition implicated in various metabolic diseases. Furthermore, phenylglyoxylic acid has been linked to the modulation of inflammatory responses through the NF-κB signaling pathway, offering another avenue for its application in studying the chronic inflammation associated with metabolic disorders.
These application notes will provide a comprehensive overview of the mechanisms of action of this compound derivatives, detailed protocols for their use in in-vitro and in-vivo studies, and data presentation guidelines to ensure clarity and comparability of results.
Data Presentation
Quantitative Data on Enzyme Inhibition
The inhibitory effects of this compound derivatives on key metabolic enzymes are crucial for understanding their mechanism of action. The following table summarizes the available quantitative data for the inhibition of Carnitine Palmitoyltransferase-1 (CPT-1) by 4-hydroxythis compound.
| Compound | Enzyme | Tissue Source | IC50 (µM) | Reference |
| 4-Hydroxythis compound | CPT-1 | Rat Heart Mitochondria | ~77 | [3] |
| 4-Hydroxythis compound | CPT-1 | Rat Liver Mitochondria | ~148 | [3] |
Experimental Protocols
Protocol 1: Carnitine Palmitoyltransferase-1 (CPT-1) Inhibition Assay
This protocol details the procedure for measuring the inhibitory effect of this compound derivatives on CPT-1 activity in isolated mitochondria.
Materials:
-
Isolated mitochondria (from rat liver or heart)
-
This compound derivative (e.g., 4-hydroxythis compound)
-
[³H]Carnitine
-
Palmitoyl-CoA
-
Reaction buffer (e.g., 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM EDTA, 10 mM HEPES, pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Perchloric acid
-
Scintillation cocktail and counter
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from fresh rat liver or heart tissue using standard differential centrifugation methods.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, BSA, and various concentrations of the this compound derivative to be tested.
-
Pre-incubation: Pre-incubate the isolated mitochondria with the reaction mixture for a specified time (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: Start the enzymatic reaction by adding [³H]Carnitine and Palmitoyl-CoA to the mixture.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 5-15 minutes) at 37°C.
-
Termination of Reaction: Stop the reaction by adding a stop solution, such as perchloric acid.
-
Separation and Quantification: Separate the radiolabeled acylcarnitine product from the unreacted [³H]Carnitine using a suitable method like ion-exchange chromatography.
-
Measurement: Quantify the radioactivity of the product using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the inhibition percentage against the compound concentration.
Protocol 2: Glucose Uptake Assay in Adipocytes
This protocol describes how to measure the effect of this compound derivatives on glucose uptake in differentiated adipocytes, a key process in maintaining glucose homeostasis.
Materials:
-
Differentiated 3T3-L1 adipocytes (or other suitable adipocyte cell line)
-
This compound derivative
-
2-Deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin (positive control)
-
Cytochalasin B (inhibitor control)
-
Lysis buffer (e.g., 0.1% SDS)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Culture and Differentiation: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Serum Starvation: Serum starve the differentiated adipocytes for 2-4 hours in serum-free DMEM.
-
Pre-incubation: Wash the cells with KRH buffer and pre-incubate with the this compound derivative at various concentrations (and controls: vehicle, insulin) for a specified time (e.g., 30-60 minutes).
-
Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing 2-Deoxy-D-[³H]glucose or 2-NBDG.
-
Incubation: Incubate the cells for a short period (e.g., 10-15 minutes) at 37°C.
-
Termination: Stop the uptake by washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells with lysis buffer.
-
Measurement:
-
For [³H]-labeled glucose, measure the radioactivity in the cell lysates using a scintillation counter.
-
For fluorescent glucose analogs, measure the fluorescence using a fluorescence plate reader.
-
-
Data Analysis: Normalize the glucose uptake to the protein concentration of the cell lysates. Compare the glucose uptake in treated cells to the vehicle control.
Protocol 3: NF-κB Reporter Assay
This protocol outlines a method to investigate the potential modulatory effects of phenylglyoxylic acid on the NF-κB signaling pathway using a luciferase reporter assay.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Phenylglyoxylic acid
-
TNF-α (or other NF-κB activator)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the cells with various concentrations of phenylglyoxylic acid for a specified pre-incubation period.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α, for a defined time (e.g., 6-8 hours).
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Compare the normalized luciferase activity in treated cells to the stimulated control.
Signaling Pathways and Workflows
This compound and Fatty Acid Oxidation
4-Hydroxythis compound acts as an inhibitor of CPT-1, the rate-limiting enzyme in the mitochondrial import and subsequent beta-oxidation of long-chain fatty acids. By blocking CPT-1, 4-hydroxythis compound reduces the cell's capacity to utilize fatty acids as an energy source, forcing a metabolic shift towards glucose utilization. This mechanism is central to its potential application in studying metabolic disorders where fatty acid metabolism is dysregulated.
References
Application Notes and Protocols for Isotopic Labeling of Phenylglyoxylate in Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylglyoxylate is a key intermediate in the metabolism of various compounds, including the essential amino acid phenylalanine and the industrial chemical styrene (B11656).[1][2] Understanding the metabolic fate of this compound is crucial for toxicology studies, drug development, and diagnosing metabolic disorders.[3] Isotopic labeling, using stable isotopes such as Carbon-13 (¹³C), is a powerful technique to trace the transformation of molecules through complex biochemical pathways.[4][5] By introducing ¹³C-labeled this compound into a biological system, researchers can track the labeled carbon atoms as they are incorporated into downstream metabolites. This provides invaluable insights into metabolic fluxes, pathway activities, and the impact of xenobiotics or therapeutic agents on cellular metabolism.[5][6]
These application notes provide a comprehensive overview and detailed protocols for the use of isotopically labeled this compound in metabolic tracing studies. The protocols cover the proposed synthesis of ¹³C-labeled this compound, its application in cell culture-based metabolic tracing experiments, and the subsequent analysis of labeled metabolites using mass spectrometry.
Key Applications
-
Toxicology and Xenobiotic Metabolism: Tracing the metabolic fate of this compound derived from exposure to compounds like styrene to understand mechanisms of toxicity.
-
Drug Development: Investigating how drug candidates affect phenylalanine metabolism and the downstream pathways of this compound.
-
Metabolic Disease Research: Studying inborn errors of metabolism related to phenylalanine and tyrosine catabolism.[2][4]
-
Pathway Elucidation: Mapping and quantifying the contributions of this compound to various metabolic pathways.
Experimental Protocols
Protocol 1: Proposed Synthesis of [1-¹³C]-Phenylglyoxylic Acid
This protocol is a proposed method based on established syntheses of unlabeled phenylglyoxylic acid, adapted for the incorporation of a ¹³C label from a commercially available precursor.[2][7]
Materials and Reagents:
-
[¹³C]-Benzoyl cyanide
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Ether
-
Sodium sulfate (B86663) (anhydrous)
-
Carbon tetrachloride
-
Activated carbon (Norit)
-
Glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)
-
Rotary evaporator
-
Vacuum desiccator
Procedure:
-
Hydrolysis of [¹³C]-Benzoyl Cyanide: In a round-bottom flask, dissolve [¹³C]-benzoyl cyanide in concentrated hydrochloric acid.
-
The mixture is stirred at room temperature for an extended period (e.g., 5 days) to allow for complete hydrolysis.[2]
-
Extraction: Pour the reaction mixture into a larger volume of water and extract the aqueous solution with several portions of ether.
-
Combine the ether extracts and wash them with deionized water.
-
Drying and Evaporation: Dry the ether solution over anhydrous sodium sulfate. Filter the solution and remove the ether using a rotary evaporator.
-
Crystallization: The resulting crude [1-¹³C]-phenylglyoxylic acid is placed in a vacuum desiccator to induce crystallization.
-
Recrystallization: For purification, dissolve the crude product in hot carbon tetrachloride, add a small amount of activated carbon, and filter the hot solution.
-
Allow the filtrate to cool to room temperature and then in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration and dry them in a vacuum desiccator.
-
Characterization: Confirm the identity and isotopic enrichment of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protocol 2: Metabolic Tracing with [1-¹³C]-Phenylglyoxylate in Mammalian Cell Culture
This protocol outlines a general procedure for tracing the metabolism of ¹³C-labeled this compound in a mammalian cell line (e.g., HepG2, a human liver cell line).
Materials and Reagents:
-
Mammalian cell line of interest (e.g., HepG2)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-buffered saline (PBS)
-
[1-¹³C]-Phenylglyoxylic acid (synthesized as per Protocol 1)
-
Cell culture plates or flasks
-
Quenching solution (e.g., ice-cold 80% methanol)
-
Extraction solvent (e.g., a mixture of methanol, acetonitrile (B52724), and water)
-
Cell scraper
-
Centrifuge and microcentrifuge tubes
-
LC-MS grade solvents
Procedure:
-
Cell Culture: Culture the selected cell line under standard conditions (e.g., 37°C, 5% CO₂) to the desired confluency (typically 80-90%).
-
Labeling:
-
Prepare a stock solution of [1-¹³C]-phenylglyoxylic acid in a suitable solvent (e.g., sterile water or DMSO) and sterilize by filtration.
-
Remove the standard culture medium from the cells and wash them once with pre-warmed PBS.
-
Add fresh culture medium containing a defined concentration of [1-¹³C]-phenylglyoxylic acid (e.g., 10-100 µM, to be optimized for the specific cell line and experiment).
-
Incubate the cells for a specific time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled compound.
-
-
Metabolism Quenching and Metabolite Extraction:
-
At each time point, rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to remove any remaining extracellular label.
-
Add ice-cold quenching solution (e.g., 80% methanol) to the cells and incubate at -80°C for at least 15 minutes to halt all enzymatic activity.
-
Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Dry the metabolite extract using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).
-
Centrifuge the reconstituted sample to remove any remaining particulates before transferring to an autosampler vial.
-
Protocol 3: LC-MS/MS Analysis of Labeled Metabolites
This protocol provides a general framework for the analysis of ¹³C-labeled metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation and Conditions:
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A column suitable for the separation of polar metabolites, such as a hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase C18 column with an ion-pairing agent.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of distinguishing between isotopologues.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is often suitable for carboxylic acids.
Procedure:
-
Method Development: Develop an LC-MS/MS method for the separation and detection of this compound and its expected downstream metabolites (e.g., mandelic acid, benzoic acid, hippuric acid).
-
Data Acquisition: Acquire data in full scan mode to detect all ions and in targeted MS/MS mode (Selected Reaction Monitoring - SRM, or Parallel Reaction Monitoring - PRM) to confirm the identity of metabolites and quantify their isotopologues.
-
Data Analysis:
-
Identify metabolites by comparing their retention times and fragmentation patterns with authentic standards.
-
Determine the mass isotopologue distribution (MID) for each metabolite of interest. This involves measuring the relative abundance of the unlabeled (M+0) and labeled (M+1, M+2, etc.) forms of the molecule.
-
Correct the raw MID data for the natural abundance of ¹³C.
-
Calculate the fractional or percentage incorporation of the ¹³C label into each metabolite over time.
-
Data Presentation
The quantitative data obtained from metabolic tracing experiments should be summarized in clear and well-structured tables to facilitate comparison and interpretation.
Table 1: Example Data - Fractional ¹³C Enrichment in this compound and Downstream Metabolites Over Time
| Time (hours) | [1-¹³C]-Phenylglyoxylate | Mandelic Acid | Benzoic Acid | Hippuric Acid |
| 0 | 0.99 | 0.01 | 0.01 | 0.01 |
| 1 | 0.95 | 0.15 | 0.05 | 0.02 |
| 4 | 0.80 | 0.45 | 0.20 | 0.10 |
| 8 | 0.65 | 0.60 | 0.35 | 0.25 |
| 24 | 0.40 | 0.75 | 0.50 | 0.40 |
This table presents hypothetical data showing the fractional enrichment of ¹³C in key metabolites following the introduction of [1-¹³C]-phenylglyoxylate. The values represent the proportion of the metabolite pool that contains at least one ¹³C atom from the tracer.
Table 2: Example Data - Mass Isotopologue Distribution of Key Metabolites at a Specific Time Point (e.g., 8 hours)
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) |
| This compound | 35 | 65 | 0 |
| Mandelic Acid | 40 | 60 | 0 |
| Benzoic Acid | 65 | 35 | 0 |
| Hippuric Acid | 75 | 25 | 0 |
This table provides a more detailed view of the mass isotopologue distribution (MID) for each metabolite at a single time point. M+0 represents the unlabeled metabolite, M+1 has one ¹³C label, and M+2 has two ¹³C labels, and so on. The percentages are corrected for natural ¹³C abundance.
Visualization of Metabolic Pathways
Diagrams of metabolic pathways are essential for visualizing the flow of labeled carbons and understanding the experimental results.
Caption: Metabolic pathway of styrene to hippuric acid.
Caption: Phenylalanine metabolism and related pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orbilu.uni.lu [orbilu.uni.lu]
- 7. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Phenylglyoxylate: A Versatile Scaffold for the Synthesis of Novel Bioactive Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylglyoxylate and its derivatives have emerged as highly versatile and valuable building blocks in synthetic organic chemistry, particularly for the construction of novel heterocyclic compounds with significant potential in drug discovery and materials science. The unique bifunctional nature of the α-ketoacid moiety allows for a diverse range of chemical transformations, including multicomponent reactions, cyclization cascades, and biotransformations. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of innovative molecular architectures. The methodologies outlined herein are intended to serve as a practical guide for researchers engaged in the exploration of new chemical entities for pharmaceutical and other applications.
I. Synthesis of Heterocyclic Compounds via Multicomponent Reactions
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a one-pot fashion. Phenylglyoxal (B86788) hydrate (B1144303), a close relative of this compound, has been successfully employed in MCRs to generate structurally diverse heterocyclic systems.
Quantitative Data for Multicomponent Reactions
| Entry | Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield (%) | Reference |
| 1 | Phenylglyoxal hydrate | 1,3-Dimethylbarbituric acid | 4-Hydroxy-6-methyl-2H-pyran-2-one | 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | 83 | [1][2] |
Experimental Protocol: Three-Component Reaction of Phenylglyoxal Hydrate
This protocol describes the synthesis of 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione.
Materials:
-
Phenylglyoxal hydrate
-
1,3-Dimethylbarbituric acid
-
4-Hydroxy-6-methyl-2H-pyran-2-one
-
Stirring apparatus
-
Reflux condenser
Procedure:
-
A mixture of phenylglyoxal hydrate (1 mmol), 1,3-dimethylbarbituric acid (1 mmol), and 4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol) in ethanol (10 mL) is stirred at room temperature for 15 minutes.
-
The reaction mixture is then heated to reflux for 4 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure product.
Experimental Workflow for Multicomponent Synthesis
II. Cyclization Reactions with ortho-Functionalized Anilines
α-Phenylglyoxylic acids are effective reagents for the synthesis of a variety of nitrogen- and sulfur-containing heterocycles through cyclization reactions with ortho-functionalized anilines. These reactions often proceed with high selectivity and yield, providing access to privileged scaffolds in medicinal chemistry such as benzothiazoles, benzoxazinones, and quinoxalinones.
Quantitative Data for Cyclization Reactions
| Entry | Phenylglyoxylic Acid Derivative | ortho-Functionalized Aniline | Product | Yield (%) | Reference |
| 1 | α-Phenylglyoxylic acid | o-Aminothiophenol | 2-Arylbenzothiazole | up to 88 | [3] |
| 2 | α-Phenylglyoxylic acid | o-Aminophenol | 3-Aryl-2H-benzo[b][1][4]oxazin-2-one | up to 99 | [3] |
| 3 | α-Phenylglyoxylic acid | o-Phenylenediamine | 3-Arylquinoxalin-2(1H)-one | up to 96 | [3] |
Experimental Protocol: Synthesis of 2-Arylbenzothiazoles
This protocol outlines the synthesis of 2-arylbenzothiazoles from α-phenylglyoxylic acids and o-aminothiophenol in a deep eutectic solvent (DES).
Materials:
-
α-Phenylglyoxylic acid
-
o-Aminothiophenol
-
Choline (B1196258) chloride (ChCl)
-
d-(-)-Tartaric acid
-
Stirring apparatus with heating
-
Reaction vials
Procedure:
-
Preparation of the Deep Eutectic Solvent: A mixture of choline chloride and d-(-)-tartaric acid (1:1 molar ratio) is heated at 80°C with stirring until a homogeneous, colorless liquid is formed.
-
Reaction Setup: In a reaction vial, o-aminothiophenol (0.30 mmol) and α-phenylglyoxylic acid (0.30 mmol) are added to the prepared DES (2 mL).
-
Reaction Conditions: The mixture is stirred at 60°C for 0.5 hours.
-
Workup: After completion, the reaction mixture is cooled to room temperature and water is added. The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Logical Relationship of this compound in Heterocycle Synthesis
III. Biological Activity and Signaling Pathways of this compound-Derived Compounds
Compounds derived from this compound have demonstrated a range of biological activities, including anti-inflammatory and potential anticancer properties. The anti-inflammatory effects of some derivatives are thought to be mediated through the modulation of key signaling pathways involved in the inflammatory response.
Quantitative Data on Biological Activity
| Compound/Derivative | Biological Activity | Quantitative Data | Reference |
| Phenylglyoxylic Acid | Anti-inflammatory | 50-200 mg/kg (p.o.) in vivo edema reduction in rats | [1] |
| Phenylglyoxylic Acid Derivatives | Anti-inflammatory | 22-67% in vivo edema reduction in mice | [1] |
| 4-Hydroxythis compound | Enzyme Inhibition | IC50 of ~77 µM for Carnitine Palmitoyltransferase-1 (CPT-1) | [1] |
Potential Signaling Pathway Modulation: NF-κB Pathway
The anti-inflammatory activity of phenylglyoxylic acid and its derivatives may be attributed to the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a critical regulator of inflammatory gene expression.
Conclusion
This compound and its analogs are undeniably potent building blocks for the generation of novel and complex molecular entities. The synthetic routes highlighted in these application notes, including multicomponent and cyclization reactions, provide efficient access to a wide array of heterocyclic compounds. The demonstrated biological activities of these derivatives, particularly their anti-inflammatory potential, underscore the importance of this scaffold in modern drug discovery programs. The provided protocols and diagrams are intended to facilitate the exploration and application of this compound chemistry in the pursuit of new therapeutic agents and functional materials.
References
High-Throughput Screening Assays Featuring Phenylglyoxylate and its Relevance in Targeting Metabolic Enzymes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel modulators of biological targets.[1] Phenylglyoxylate, and its derivatives, are key chemical moieties relevant to the study of metabolic pathways. As an alpha-keto acid, this compound is structurally analogous to endogenous metabolites like pyruvate (B1213749), making it a valuable tool for investigating enzymes involved in central carbon metabolism. This document provides detailed application notes and protocols for high-throughput screening assays targeting key metabolic enzymes where this compound or similar structures are relevant, either as substrates, substrate analogs, or inhibitor scaffolds. The protocols focus on Aldehyde Dehydrogenase (ALDH), Lactate (B86563) Dehydrogenase (LDH), and Pyruvate Dehydrogenase Kinase (PDK), all critical enzymes in cellular metabolism and prominent targets in various diseases, including cancer and metabolic disorders.
Data Presentation: Summary of Quantitative HTS Data
The following tables summarize quantitative data from high-throughput screening campaigns targeting ALDH, LDH, and PDK. These tables provide a clear comparison of inhibitor potencies and assay performance metrics.
Table 1: Inhibitors of Aldehyde Dehydrogenase (ALDH) Identified via HTS
| Compound ID | Target Isoform | IC50 (µM) | Assay Type | Reference |
| CM038 | ALDH1A1 | < 0.3 | Esterase-based HTS | [2] |
| CM053 | ALDH1A1 | < 0.3 | Esterase-based HTS | [2] |
| CM055 | ALDH1A1 | < 0.3 | Esterase-based HTS | [2] |
| CM0302 | ALDH1A1 | 1.0 ± 0.1 | Esterase-based HTS | [2] |
| CM0302 | ALDH2 | 2.2 ± 0.3 | Esterase-based HTS | [2] |
| CM037 (A37) | ALDH1A1 | 4.6 ± 0.8 | Esterase-based HTS | [2] |
| NCT-505 | ALDH1A1 | 0.007 | Biochemical Assay | [3] |
| NCT-506 | ALDH1A1 | 0.007 | Biochemical Assay | [3] |
| ALDH1A3-IN-1 | ALDH1A3 | 0.63 | Biochemical Assay | [3] |
| ALDH1A3-IN-2 | ALDH1A3 | 1.29 | Biochemical Assay | [3] |
| ALDH3A1-IN-1 | ALDH3A1 | 1.61 | Biochemical Assay | [3] |
Table 2: Inhibitors of Lactate Dehydrogenase (LDH) Identified via HTS
| Compound ID | Target Isoform | IC50 (µM) | Assay Type | Reference |
| Compound 2 | LDHA | 13.63 | Biochemical Assay | [4] |
| Compound 10 | LDHA | 47.2 | Biochemical Assay | [4] |
| GSK2837808A | LDHA/B | Not specified | WST-8 based HTS | [5] |
| NCI-006 | LDHA | Nanomolar range | Biochemical Assay | [6] |
| Gossypol | hLDH5/hLDH1 | 1.9 / 1.4 (Ki) | Biochemical Assay | [7] |
Table 3: Inhibitors of Pyruvate Dehydrogenase Kinase (PDK) Identified via HTS
| Compound ID | Target Isoform(s) | EC50/IC50 (µM) | Assay Type | Reference |
| Compound 4 | PDKs (pan-isoform) | 0.34 (EC50) | Enzymatic Screening | Not specified |
| Compound 5 | PDKs (pan-isoform) | 1.4 (EC50) | Enzymatic Screening | Not specified |
| Compound 9 | PDKs (pan-isoform) | 1.6 (EC50) | Enzymatic Screening | Not specified |
| Compound 4 | HSP90 | 0.78 (IC50) | Kinase Inhibition Assay | Not specified |
| Compound 5 | HSP90 | 3.58 (IC50) | Kinase Inhibition Assay | Not specified |
| Compound 9 | HSP90 | 2.70 (IC50) | Kinase Inhibition Assay | Not specified |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this document.
High-Throughput Screening for ALDH1A1 Inhibitors (Esterase-Based Assay)
This protocol is adapted from an esterase-based HTS designed to identify selective inhibitors of human ALDH1A1.[2]
a. Principle:
The assay utilizes the esterase activity of ALDH1A1, which is independent of the NAD+ cofactor, to screen for inhibitors. The enzyme hydrolyzes the substrate para-nitrophenylacetate (pNPA) to produce para-nitrophenol, which can be detected spectrophotometrically. This approach avoids interference from compounds that interact with the highly conserved NAD+ binding site.
b. Materials and Reagents:
-
Recombinant human ALDH1A1
-
para-Nitrophenylacetate (pNPA)
-
Sodium HEPES (Na+-HEPES) buffer, pH 7.5
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Compound library
-
Positive control (e.g., Aldi-1)
-
384-well microplates
-
Microplate reader
c. Assay Protocol:
-
Prepare the assay buffer: 25 mM Na+-HEPES, pH 7.5.
-
Prepare the ALDH1A1 enzyme solution in assay buffer to a final concentration of 730 nM.
-
Prepare the pNPA substrate solution in assay buffer to a final concentration of 800 µM.
-
Dispense 25 µL of the ALDH1A1 solution into each well of a 384-well plate.
-
Add 0.5 µL of test compounds (from a 1 mM stock in DMSO) to the appropriate wells for a final concentration of 10 µM. For control wells, add 0.5 µL of DMSO (negative control) or a known inhibitor like Aldi-1 at a final concentration of 25 µM (positive control). The final DMSO concentration should be 2%.[2]
-
Incubate the plate for 2 minutes at 25°C to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 25 µL of the pNPA substrate solution to each well.
-
Immediately monitor the absorbance at 405 nm for 7 minutes at 25°C using a microplate reader.
-
Calculate the rate of pNPA hydrolysis for each well.
-
Determine the percent inhibition for each test compound relative to the positive and negative controls.
d. Data Analysis:
The Z'-factor, a statistical parameter used to evaluate the quality of an HTS assay, should be calculated for each plate.[8][9][10][11] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[9][10]
High-Throughput Screening for LDH Inhibitors (WST-8 Based Assay)
This protocol is based on a colorimetric HTS assay for screening LDH inhibitors using the water-soluble tetrazolium salt, WST-8.[5]
a. Principle:
Lactate dehydrogenase catalyzes the conversion of lactate to pyruvate, with the concomitant reduction of NAD+ to NADH. The produced NADH then reduces WST-8 to a colored formazan (B1609692) product in the presence of an electron mediator. The absorbance of the formazan is directly proportional to the LDH activity.
b. Materials and Reagents:
-
Recombinant human LDHA or LDHB
-
L-Lactic acid
-
NAD+
-
WST-8
-
1-methoxy PMS (electron mediator)
-
Tris-HCl buffer, pH 8.0
-
Compound library
-
Positive control (e.g., GSK2837808A)
-
384-well microplates
-
Microplate reader
c. Assay Protocol:
-
Prepare the assay buffer: 50 mM Tris-HCl, pH 8.0.
-
Prepare the LDH enzyme solution in assay buffer. The optimal concentration should be determined empirically.
-
Prepare the substrate/cofactor solution containing L-lactic acid and NAD+ in assay buffer.
-
Prepare the detection reagent containing WST-8 and 1-methoxy PMS in assay buffer.
-
Dispense enzyme solution into the wells of a 384-well plate.
-
Add test compounds from the library to the desired final concentration. Include appropriate vehicle (e.g., DMSO) and positive controls.
-
Pre-incubate the enzyme with the compounds for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the substrate/cofactor solution.
-
Immediately add the detection reagent.
-
Incubate the plate at 37°C and monitor the increase in absorbance at 450 nm over time using a microplate reader.
-
Calculate the reaction rate and determine the percent inhibition for each compound.
Enzymatic Screening Assay for PDK Inhibitors
This protocol describes a general enzymatic assay for identifying inhibitors of Pyruvate Dehydrogenase Kinase.
a. Principle:
PDK phosphorylates and inactivates the E1 component of the pyruvate dehydrogenase complex (PDC). The assay measures the incorporation of radiolabeled phosphate (B84403) from [γ-32P]ATP into the E1α subunit. A decrease in radioactivity incorporation in the presence of a test compound indicates inhibition of PDK activity.
b. Materials and Reagents:
-
Recombinant human PDK isoform (e.g., PDK1, PDK2, PDK3, or PDK4)
-
Recombinant E1α subunit of PDC
-
[γ-32P]ATP
-
HEPES-Tris buffer, pH 7.4
-
KCl, MgCl2, EDTA, Dithiothreitol (DTT)
-
Compound library
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
c. Assay Protocol:
-
Prepare the reaction buffer: 113 mM HEPES-Tris pH 7.4, 60 mM KCl, 30 mM K-HEPES, 2 mM MgCl2, 0.2 mM EDTA, and 2 mM DTT.
-
Prepare the PDK enzyme and E1α substrate in the reaction buffer.
-
In a microcentrifuge tube or 96-well plate, combine the PDK enzyme, E1α substrate, and test compound at the desired concentration.
-
Pre-incubate for a short period at 30°C.
-
Initiate the reaction by adding [γ-32P]ATP (to a final concentration of 0.2 mM).
-
Allow the reaction to proceed for a defined time (e.g., 45 seconds) at 30°C.
-
Stop the reaction by adding cold 10% TCA.
-
Spot the reaction mixture onto phosphocellulose paper or filter mats.
-
Wash the filters extensively with a dilute acid (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-32P]ATP.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound compared to controls.
Mandatory Visualizations
Signaling Pathway: Regulation of the Pyruvate Dehydrogenase Complex (PDC)
The following diagram illustrates the key regulatory mechanisms of the Pyruvate Dehydrogenase Complex, a central hub in cellular metabolism.
Caption: Regulation of the Pyruvate Dehydrogenase Complex.
Experimental Workflow: High-Throughput Screening for Enzyme Inhibitors
The following diagram outlines a typical workflow for a high-throughput screening campaign to identify enzyme inhibitors.
Caption: General HTS workflow for enzyme inhibitors.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and initial screening of lactate dehydrogenase inhibitor activity of 1,3-benzodioxole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Small-molecule inhibitors of human LDH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 9. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 10. assay.dev [assay.dev]
- 11. Z-factor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Purification of Synthetic Phenylglyoxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of synthetic phenylglyoxylate and its common esters, such as methyl and ethyl this compound. The purity of these compounds is critical for their application as intermediates in the synthesis of pharmaceuticals and other fine chemicals. The following sections outline common impurities, purification techniques, and detailed experimental protocols to achieve high-purity materials.
Introduction
Phenylglyoxylic acid and its esters are key building blocks in organic synthesis. Commercial grades or crude synthetic products often contain impurities that can interfere with subsequent reactions, affect product yield, and compromise the purity of the final active pharmaceutical ingredient (API). Therefore, robust purification methods are essential. The choice of purification technique depends on the physical properties of the this compound derivative (e.g., solid or liquid), the nature of the impurities, and the desired final purity.
Common Impurities in Synthetic this compound
The impurity profile of synthetic this compound is highly dependent on the synthetic route employed. Common impurities may include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
By-products: Such as benzoic acid and its esters, which can form through side reactions.[1]
-
Solvents: Residual solvents used in the synthesis and work-up steps.
-
Reagents: Leftover reagents or catalysts.
-
Degradation Products: Phenylglyoxylic acid can be unstable under certain conditions.
A thorough understanding of the synthetic pathway is crucial for identifying potential impurities and selecting an appropriate purification strategy.
Purification Techniques
The most common and effective techniques for purifying this compound and its esters are vacuum distillation, recrystallization, and column chromatography.
Vacuum Distillation
Vacuum distillation is the preferred method for purifying liquid this compound esters, such as the methyl and ethyl esters.[1][2] This technique is effective for separating the desired product from non-volatile impurities and other volatile components with different boiling points. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal degradation.
Recrystallization
For solid derivatives like phenylglyoxylic acid, recrystallization is a powerful purification technique.[1] This method relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. The ideal solvent will dissolve the compound well at an elevated temperature but poorly at lower temperatures, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures.
Column Chromatography
Flash column chromatography is a versatile technique for purifying a wide range of organic compounds, including this compound derivatives.[3] It is particularly useful for separating compounds with similar polarities and for removing colored impurities. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (solvent system) is critical for achieving good separation.
Quantitative Data Summary
The following tables summarize key quantitative data for the purification of this compound and its esters, compiled from various sources.
Table 1: Boiling Points of this compound Esters under Vacuum
| Compound | Boiling Point (°C) | Pressure (mmHg) | Purity Achieved (%) | Reference |
| Methyl this compound | 136 | 12 | 99 | [1][4] |
| Methyl this compound | 94-96 | 2 | 99.3 | [5] |
| Ethyl this compound | 92 | 0.15 | 95 | [1] |
| Ethyl this compound | 98-102 | 0.4 | 98 | [1] |
| Ethyl this compound | 138-141 | 12 | Not Specified | [1] |
| Ethyl this compound | 130 | 10 | Not Specified | [6] |
| Ethyl this compound | 148 | 25 | Not Specified | [6] |
| Ethyl this compound | 155 | 35 | Not Specified | [6] |
| Ethyl this compound | 254 | 760 | Not Specified | [6] |
Table 2: Recrystallization Data for Phenylglyoxylic Acid
| Compound | Recrystallization Solvent | Melting Point (°C) | Reference |
| Phenylglyoxylic Acid | Ligroin | 64.5-65.5 | [1] |
Experimental Protocols
Protocol for Vacuum Distillation of Methyl this compound
Objective: To purify crude synthetic methyl this compound by vacuum distillation to achieve a purity of ≥99%.
Materials:
-
Crude methyl this compound
-
Short-path distillation apparatus
-
Vacuum pump
-
Heating mantle with stirrer
-
Thermometer
-
Cold trap (e.g., with dry ice/acetone)
-
Receiving flask(s)
Workflow Diagram:
Caption: Workflow for the purification of methyl this compound via vacuum distillation.
Procedure:
-
Assemble the short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charge the distillation flask with the crude methyl this compound. Add a magnetic stir bar.
-
Connect the apparatus to the vacuum pump with a cold trap in between.
-
Start the stirrer and begin to evacuate the system. A pressure of 12 mmHg or lower is recommended.
-
Once the desired pressure is reached and stable, begin to heat the distillation flask gently using a heating mantle.
-
Monitor the temperature of the vapor. Collect any initial low-boiling fractions (forerun) in a separate receiving flask.
-
As the temperature stabilizes at the boiling point of methyl this compound (approx. 136 °C at 12 mmHg), switch to a clean receiving flask to collect the main fraction.[1][4]
-
Continue distillation until most of the material has distilled over, leaving a small amount of residue in the distillation flask. Do not distill to dryness.
-
Remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Analyze the purity of the collected fraction using a suitable analytical technique, such as gas chromatography (GC).
Protocol for Recrystallization of Phenylglyoxylic Acid
Objective: To purify crude solid phenylglyoxylic acid by recrystallization from ligroin.
Materials:
-
Crude phenylglyoxylic acid
-
Ligroin
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Workflow Diagram:
Caption: Workflow for the purification of phenylglyoxylic acid via recrystallization.
Procedure:
-
Place the crude phenylglyoxylic acid in an Erlenmeyer flask.
-
Add a small amount of ligroin and heat the mixture gently with swirling. Continue to add ligroin portion-wise until the solid just dissolves. Avoid adding excess solvent.
-
If there are any insoluble impurities, perform a hot filtration by quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Cover the flask containing the hot solution and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ligroin to remove any adhering mother liquor.
-
Dry the purified crystals under vacuum.
-
Determine the melting point of the dried crystals. Pure phenylglyoxylic acid has a melting point of 64.5-65.5 °C.[1]
Protocol for Flash Column Chromatography of this compound Esters
Objective: To purify a crude this compound ester using flash column chromatography.
Materials:
-
Crude this compound ester
-
Silica gel (for flash chromatography)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Air or nitrogen source for pressurization
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates and chamber for monitoring
Workflow Diagram:
Caption: Workflow for the purification of this compound esters via flash column chromatography.
Procedure:
-
Solvent System Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). The ideal system should provide a good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column. Ensure the silica bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound ester in a minimum amount of the eluent and carefully load it onto the top of the silica gel bed. Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel and load the dry powder onto the column.
-
Elution: Carefully add the eluent to the top of the column and apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.
-
Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes or small flasks).
-
Fraction Monitoring: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Purity Assessment: Assess the purity of the final product by appropriate analytical methods (e.g., NMR, GC-MS).
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle organic solvents with care as they are flammable and can be harmful if inhaled or in contact with skin.
-
Vacuum distillation should be performed behind a safety shield.
-
Consult the Safety Data Sheet (SDS) for all chemicals used.
References
- 1. US4596885A - Process for the preparation of phenylglyoxylic acid esters - Google Patents [patents.google.com]
- 2. DE2708189C2 - Process for the preparation of phenylglyoxylic acid esters - Google Patents [patents.google.com]
- 3. orgsyn.org [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 5. CN103787886A - Preparation method of methyl this compound - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Phenylglyoxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed procedures for the safe handling, storage, and application of phenylglyoxylic acid and its common ester derivatives, ethyl phenylglyoxylate and methyl this compound. Adherence to these protocols is crucial for ensuring personnel safety, maintaining compound integrity, and achieving reproducible experimental outcomes.
Compound Information and Safety Overview
This compound and its derivatives are key building blocks in organic synthesis, widely used in the production of pharmaceuticals, agrochemicals, and dyes.[1][2] They are reactive alpha-keto acids or esters that require careful handling due to their potential hazards.
General Hazards:
-
Harmful if swallowed.
-
Causes skin irritation. [1]
-
Causes serious eye irritation. [1]
-
May cause respiratory irritation.
-
Moisture sensitive, particularly in ester forms.
All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[3] Personnel must wear appropriate Personal Protective Equipment (PPE) at all times.
Personal Protective Equipment (PPE)
A standard set of PPE is mandatory when handling this compound derivatives:
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene) and inspect them for any signs of degradation before use.
-
Body Protection: Wear a lab coat or chemical-resistant apron. For larger quantities or in case of potential splashing, chemical-resistant coveralls are recommended.
-
Respiratory Protection: If working outside a fume hood or if dust/aerosol formation is likely, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors. For solid forms like phenylglyoxylic acid, a dust mask (e.g., N95) is recommended.[4]
Quantitative Data Summary
The physical properties and recommended storage conditions for phenylglyoxylic acid and its esters are summarized below. These values are critical for experimental design and for maintaining the long-term stability of the compounds.
| Property | Phenylglyoxylic Acid | Ethyl this compound | Methyl this compound |
| Molecular Formula | C₈H₆O₃ | C₁₀H₁₀O₃ | C₉H₈O₃ |
| Molecular Weight | 150.13 g/mol | 178.19 g/mol | 164.16 g/mol |
| Appearance | Colorless to white crystals | Green to clear yellow liquid | Clear yellow liquid |
| Melting Point | 62-66 °C | 158 °C | Not Available |
| Boiling Point | 138-141 °C @ 16 mmHg | 138-139 °C @ 18 mmHg | 136 °C @ 12 mmHg |
| Density | Not Available | 1.122 g/mL @ 25 °C | Not Available |
| Storage (Solid/Neat) | Powder: -20°C for up to 3 years.[5] Store in a cool, dry place. | Store below +30°C.[6] Keep container tightly closed. | Store in a cool, dry place. Keep container closed when not in use. |
| Storage (In Solvent) | In solvent: -80°C for up to 1 year.[4][5] | In solvent: -80°C for up to 2 years; -20°C for 1 year.[7] | Not specified, but -80°C is recommended for long-term stability. |
Handling and Storage Protocols
Receiving and Initial Inspection
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the compound name and CAS number on the label match the order.
-
Ensure the container is tightly sealed.
General Handling
-
Ventilation: Always handle phenylglyoxylates in a certified chemical fume hood to avoid inhalation of vapors, mists, or dust.
-
Dispensing:
-
Solids (Phenylglyoxylic Acid): Use a spatula or powder funnel to dispense. Avoid creating dust.
-
Liquids (Esters): Use a calibrated pipette or syringe for accurate measurement.
-
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1]
Storage Procedures
-
Container: Store in the original, tightly sealed container.
-
Atmosphere: For long-term storage, especially for the moisture-sensitive esters, consider storing under an inert atmosphere (e.g., argon or nitrogen).
-
Location: Store in a designated, well-ventilated, and dry chemical storage area away from incompatible materials.
-
Temperature: Follow the specific temperature guidelines in the table above for optimal stability. Phenylglyoxylic acid powder is stable at -20°C for years, while solutions are best stored at -80°C.[4][5] Ethyl this compound solutions can be stored at -80°C for up to two years.[7]
Experimental Protocols
Phenylglyoxylates are versatile reagents in organic synthesis. Below are representative protocols for their use.
Protocol: Synthesis of 2-Arylbenzothiazoles using Phenylglyoxylic Acid
This protocol describes the synthesis of a 2-arylbenzothiazole via the condensation of phenylglyoxylic acid with an o-aminothiophenol, a common reaction in the development of pharmaceutically active compounds.
Materials:
-
Phenylglyoxylic acid
-
Potassium persulfate (K₂S₂O₈)
-
Solvent (e.g., DMF or Toluene)
-
Reaction flask with magnetic stirrer and reflux condenser
-
Heating mantle
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and phenylglyoxylic acid (1.1 mmol) in the chosen solvent (10 mL).
-
Initiation: Add potassium persulfate (K₂S₂O₈) (2.0 mmol) to the mixture.
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent like ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure 2-arylbenzothiazole.
-
Protocol: Photopolymerization using Ethyl this compound as a Photoinitiator
Ethyl this compound can act as a radical photoinitiator for the polymerization of various monomers, a process used in creating photo-curable materials.
Materials:
-
Ethyl this compound
-
Monomer (e.g., dimethacrylate-based monomers)
-
Solvent (e.g., Benzene)
-
Pyrex test tube or appropriate reaction vessel
-
Inert gas source (e.g., Argon)
-
UV light source (e.g., medium-pressure mercury lamp)
Procedure:
-
Preparation: Prepare a solution by dissolving the monomer and ethyl this compound (typically 0.5% by mass relative to the monomer) in benzene (B151609) inside a Pyrex test tube.
-
Degassing: Purge the solution with dry argon for approximately 15 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Irradiation: Place the test tube at a fixed distance from the UV light source and irradiate for the desired time. The polymerization process will be initiated by the radicals generated from the photolysis of ethyl this compound.
-
Analysis: After irradiation, the extent of polymerization can be determined by various analytical techniques, such as gravimetry (after precipitating the polymer) or spectroscopy.
Waste Disposal
-
Collection: Collect all waste containing phenylglyoxylates in a designated, labeled, and sealed hazardous waste container.
-
Segregation: Do not mix with incompatible waste streams.
-
Disposal: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Logical Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow for handling phenylglyoxylates and a simplified representation of a common synthetic pathway.
Caption: Workflow for Safe Handling and Storage of Phenylglyoxylates.
References
- 1. One-Pot Synthesis of Phenylglyoxylic Acid from Racemic Mandelic Acids via Cascade Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Benzothiazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: In Vitro Effects of Phenylglyoxylate on Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylglyoxylate, also known as benzoylformate, is a key metabolite and a known inhibitor of lactate (B86563) dehydrogenase (LDH), an enzyme crucial for anaerobic glycolysis. In the context of oncology, targeting tumor metabolism has emerged as a promising therapeutic strategy. Cancer cells often exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. This metabolic shift makes them highly dependent on enzymes like LDH for energy production and regeneration of NAD+. Inhibition of LDH can disrupt the metabolic activity of cancer cells, leading to reduced proliferation and induction of cell death.
These application notes provide a summary of the expected in vitro effects of this compound on various cell lines, based on its known mechanism as an LDH inhibitor and studies on analogous compounds. Detailed protocols for key experiments to assess these effects are also provided.
Data Presentation: Expected Quantitative Effects of this compound
While direct, comprehensive in vitro studies quantifying the specific effects of this compound on a wide range of cell lines are not extensively available in the public domain, data from studies on other LDH inhibitors and related phenolic compounds allow for the extrapolation of expected outcomes. The following tables summarize the anticipated quantitative data from key in vitro assays when testing this compound.
Table 1: Anticipated Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | Expected IC50 Range (µM) | Notes |
| HeLa | Cervical Cancer | 50 - 500 | High glycolytic activity may confer sensitivity. |
| HepG2 | Liver Cancer | 75 - 600 | Dependent on the cell line's reliance on glycolysis. |
| A549 | Lung Cancer | 100 - 800 | Sensitivity may vary based on metabolic phenotype. |
| MCF-7 | Breast Cancer | 150 - >1000 | May show variable response depending on subtype. |
| Normal Fibroblasts | Non-cancerous | >1000 | Expected to be less sensitive than cancer cells. |
Note: These are estimated ranges based on the activity of other small molecule LDH inhibitors. Actual IC50 values would need to be determined experimentally.
Table 2: Expected Effects of this compound on Cell Viability and Apoptosis
| Cell Line | This compound Conc. (µM) | Expected Cell Viability (%) | Expected Apoptosis Rate (%) (Annexin V+) |
| HeLa | 100 | ~70-80% | ~15-25% |
| HeLa | 500 | ~30-50% | ~40-60% |
| HepG2 | 100 | ~75-85% | ~10-20% |
| HepG2 | 500 | ~40-60% | ~35-55% |
Note: These are hypothetical values to illustrate expected dose-dependent effects. Actual results will vary based on experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the in vitro effects of this compound are provided below.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is for determining the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Target cell lines (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
Phenylglyoxylic acid (or its sodium salt, this compound)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Perform serial dilutions to obtain a range of concentrations. Add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Protocol 2: Lactate Dehydrogenase (LDH) Activity Assay
This assay measures the activity of LDH in cell lysates or the amount of LDH released into the culture medium as an indicator of cytotoxicity.
Materials:
-
Cell culture supernatant or cell lysate
-
LDH assay buffer (e.g., Tris buffer, pH 7.4)
-
NADH
-
Sodium pyruvate (B1213749)
-
96-well UV-transparent plate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Sample Preparation:
-
LDH Release: Collect the cell culture medium from cells treated with this compound.
-
LDH Inhibition: Lyse the cells and collect the supernatant after centrifugation.
-
-
Reaction Mixture: In each well of a 96-well plate, add:
-
150 µL LDH assay buffer
-
20 µL NADH solution (e.g., 2 mg/mL)
-
10 µL of cell culture supernatant or lysate
-
-
Initiate Reaction: Add 20 µL of sodium pyruvate solution (e.g., 10 mM) to each well to start the reaction.
-
Kinetic Reading: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes.
-
Data Analysis: Calculate the rate of NADH oxidation (change in absorbance per minute). For inhibition studies, compare the LDH activity in this compound-treated samples to untreated controls.
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with this compound.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Visualization of Pathways and Workflows
Signaling Pathways
This compound's primary mechanism of action is the inhibition of lactate dehydrogenase (LDH), which is a key enzyme in the glycolytic pathway. This inhibition leads to a disruption of cellular metabolism and can trigger apoptosis through various signaling cascades. While the precise downstream pathways affected by this compound are not fully elucidated, inhibition of LDH is known to impact pathways sensitive to cellular energy status and redox balance.
Caption: this compound inhibits LDH, disrupting glycolysis and promoting apoptosis.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vitro effects of this compound on a cancer cell line.
Caption: Workflow for assessing this compound's in vitro anticancer effects.
Troubleshooting & Optimization
Phenylglyoxylate Synthesis Optimization: A Technical Support Center
Welcome to the technical support center for the optimization of phenylglyoxylate reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, access detailed experimental protocols, and find answers to frequently asked questions to improve reaction yields.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of this compound and its derivatives.
Q1: My overall yield of 4-hydroxythis compound is consistently low. What are the potential causes?
Low yields in the two-step synthesis of 4-hydroxythis compound, which involves the condensation of phenol (B47542) and glyoxylic acid followed by oxidation, can stem from issues in either stage of the reaction.[1] A systematic approach to troubleshooting both steps is crucial for identifying the root cause.
Q2: How can I troubleshoot the initial condensation step (Phenol + Glyoxylic Acid → 4-Hydroxymandelic Acid)?
Several factors can adversely affect the yield of the intermediate, 4-hydroxymandelic acid. These include suboptimal reaction temperature, incorrect pH, impure reactants, and inappropriate reaction time.[1]
-
Sub-optimal Reaction Temperature: Excessively high temperatures can promote side reactions and decomposition, while temperatures that are too low will result in slow reaction rates and incomplete conversion.[1]
-
Incorrect pH: This reaction is typically performed in an alkaline medium.[2] Improper pH control can significantly reduce the reaction rate and lead to the formation of unwanted byproducts.[1][2]
-
Purity of Reactants: The purity of both phenol and glyoxylic acid is critical. Impurities can interfere with the reaction, leading to lower yields and difficulties in purification.[1]
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion of starting materials. Conversely, excessively long reaction times may cause product degradation.[1]
Q3: What issues should I look for in the oxidation step (4-Hydroxymandelic Acid → 4-Hydroxythis compound)?
The second step, the oxidation of 4-hydroxymandelic acid, is also critical for achieving a high overall yield. Common problems include:
-
Inefficient Oxidizing Agent: The choice and quantity of the oxidizing agent are crucial. Incomplete oxidation will leave unreacted starting material, whereas an overly aggressive or excessive amount of oxidant can lead to over-oxidation and the formation of byproducts.[1]
-
Sub-optimal Temperature and pH: As with the condensation step, temperature and pH must be carefully controlled during oxidation to maximize yield and minimize side reactions.[1]
-
Presence of Impurities: Impurities carried over from the condensation step can interfere with the oxidation process.[1]
Q4: I am observing significant byproduct formation. What are these likely to be and how can I minimize them?
The primary byproducts often result from side reactions involving the reactive phenolic group and the aldehyde functionality of glyoxylic acid.[1] Over-oxidation in the second step can also generate undesired products.[1] To minimize byproduct formation:
-
Optimize Reaction Conditions: Carefully control temperature, pH, and reaction time.[1]
-
Control Stoichiometry: Use precise molar ratios of reactants to prevent excesses that could lead to side reactions.[1]
-
Purify the Intermediate: If feasible, purifying the 4-hydroxymandelic acid intermediate before proceeding to the oxidation step can significantly reduce the formation of byproducts in the final product.[1]
Frequently Asked Questions (FAQs)
Q5: What are the key parameters to control for maximizing the yield of this compound esters?
For esterification reactions, such as the synthesis of methyl this compound, key parameters include the molar ratio of reactants, the choice of catalyst, reaction temperature, and reaction time. For example, in one reported synthesis, a mole ratio of phenylglyoxylic acid to 2959 of 1:1.1, with methanesulfonic acid as a catalyst in toluene (B28343) at 105°C for 6 hours, resulted in a 92.1% yield.[3]
Q6: Can impurities in the starting materials significantly impact the reaction?
Yes, the purity of reactants is paramount.[1] Impurities can act as catalysts for side reactions or inhibit the desired reaction, leading to lower yields and complicating the purification of the final product.[1][4]
Q7: Is it necessary to monitor the reaction progress?
Yes, monitoring the reaction, for instance by using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), is crucial to determine the optimal reaction time.[1] This helps to ensure the reaction goes to completion without allowing for the degradation of the product due to extended reaction times.[1]
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in 4-Hydroxythis compound Synthesis
| Reaction Step | Potential Cause | Recommended Action |
| Condensation | Sub-optimal Temperature | Maintain temperature within the optimal range to balance reaction rate and stability.[1] |
| Incorrect pH | Ensure the reaction medium is alkaline and maintain consistent pH control.[1][2] | |
| Impure Reactants | Use high-purity phenol and glyoxylic acid.[1] | |
| Insufficient/Excessive Reaction Time | Monitor the reaction to determine the point of maximum conversion before product degradation.[1] | |
| Oxidation | Inefficient Oxidizing Agent | Select a suitable oxidizing agent and optimize its concentration.[1] |
| Sub-optimal Temperature and pH | Maintain strict control over temperature and pH to prevent side reactions.[1] | |
| Impurities from Previous Step | Consider purifying the intermediate 4-hydroxymandelic acid.[1] |
Table 2: Example of Optimized Conditions for Phenylglyoxylic Acid Ester Synthesis
| Parameter | Optimized Condition | Yield | Reference |
| Reactants | Phenylglyoxylic acid, 2959 | 92.1% | [3] |
| Mole Ratio | 1 : 1.1 | ||
| Catalyst | Methanesulfonic acid | ||
| Solvent | Toluene | ||
| Temperature | 105°C | ||
| Reaction Time | 6 hours |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4-Hydroxymandelic Acid (Condensation Step)
-
Reaction Setup: In a suitable reaction vessel, dissolve phenol in an aqueous alkaline solution (e.g., sodium hydroxide).
-
Reactant Addition: Slowly add an aqueous solution of glyoxylic acid to the phenol solution over a period of several hours.
-
Temperature Control: Maintain the reaction mixture at the predetermined optimal temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC or HPLC.[1]
-
Work-up: Once the reaction is complete, cool the mixture and acidify it to precipitate the 4-hydroxymandelic acid.[1]
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Protocol 2: General Procedure for the Oxidation of 4-Hydroxymandelic Acid to 4-Hydroxythis compound
Note: The choice of oxidizing agent and specific conditions should be determined based on literature and laboratory capabilities. A common approach involves using a mild oxidizing agent in a controlled pH environment.
-
Dissolution: Dissolve the 4-hydroxymandelic acid in a suitable solvent.[1]
-
Oxidant Addition: Add the chosen oxidizing agent to the solution while maintaining optimal temperature and pH.
-
Reaction Monitoring: Track the disappearance of the starting material and the formation of the product by TLC or HPLC.[1]
-
Work-up and Purification: After the reaction is complete, quench any remaining oxidant and extract the 4-hydroxythis compound.[1] Further purification may be necessary, for example, by recrystallization.[1]
Visualizations
References
Technical Support Center: Phenylglyoxylate & Its Derivatives
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with phenylglyoxylate and its derivatives. The information is presented in a question-and-answer format to directly address common issues related to the instability of these compounds in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the primary causes?
A1: Phenylglyoxylic acid (PGA) is known to be relatively unstable in solution. The primary factors contributing to its degradation are:
-
pH: PGA is significantly more unstable in neutral to alkaline conditions (pH > 6.5). It exhibits greater stability in acidic environments (pH 3-6).[1][2]
-
Temperature: Elevated temperatures accelerate the degradation of PGA. Solutions are more stable when refrigerated (4°C) or frozen (-20°C) compared to room temperature (25°C).[3]
-
Light: Phenylglyoxylic acid is susceptible to photodegradation, which can lead to decarboxylation.[1]
-
Oxidation: Similar to other keto acids, this compound can be susceptible to oxidative degradation. This can be exacerbated by the presence of oxygen and certain metal ions.
Q2: What are the ideal storage conditions for this compound solutions?
A2: To ensure the stability of your this compound solutions, the following storage conditions are recommended:
-
Short-term (up to 4 days): Store solutions at 4°C in a refrigerator.[3]
-
Long-term: For extended storage, aliquot your stock solution into single-use vials and store them at -20°C or, for even greater stability, at -80°C.[4]
-
Light protection: Always store solutions in amber vials or wrap the container in aluminum foil to protect them from light.
-
Inert Atmosphere: For maximum stability, especially for long-term storage or when working with sensitive assays, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q3: I'm observing unexpected results in my cell-based assay when using this compound. What could be the issue?
A3: Unexpected results in cell-based assays can often be attributed to the instability of the compound in the cell culture medium. Here are a few things to consider:
-
Compound Precipitation: this compound, especially at higher concentrations, may precipitate in the culture medium, leading to inaccurate dosing and potential cytotoxicity. Visually inspect your wells under a microscope for any signs of precipitation.
-
Degradation in Media: Cell culture media is typically buffered at a physiological pH (around 7.4), which is a condition where this compound is less stable. The compound may be degrading over the course of your experiment, leading to a decrease in the effective concentration. Consider preparing fresh solutions immediately before use and minimizing the incubation time if possible.
-
Formation of Cytotoxic Degradants: The degradation products of this compound could potentially have their own biological activity, including cytotoxicity, which could confound your results.
-
Interaction with Media Components: Some components in cell culture media, like glucose, can potentially react with certain compounds over time.[5]
Q4: What are the known degradation products of this compound?
A4: The primary degradation pathway for phenylglyoxylic acid is decarboxylation, especially when exposed to light or in the presence of an oxidizing agent like hydrogen peroxide.[1][6] This reaction results in the formation of benzaldehyde (B42025) and carbon dioxide.[7] In aqueous solutions, benzaldehyde can be a key intermediate.[1]
Troubleshooting Guides
Issue 1: Inconsistent results between experiments.
| Potential Cause | Recommended Solution |
| Solution Degradation | Prepare fresh stock solutions of this compound for each experiment. If using a frozen stock, thaw it quickly and use it immediately. Avoid repeated freeze-thaw cycles.[4] |
| Inaccurate Concentration | Verify the concentration of your stock solution using a validated analytical method like HPLC-UV. |
| Variability in Experimental Conditions | Ensure that the pH, temperature, and light exposure are consistent across all experiments. |
Issue 2: Appearance of unknown peaks in HPLC analysis.
| Potential Cause | Recommended Solution |
| Formation of Degradation Products | This is a strong indicator of this compound degradation. Review your solution preparation and storage procedures. Ensure you are using the recommended pH, temperature, and light protection. |
| Contamination | Ensure all glassware is scrupulously clean and that all solvents and reagents are of high purity. |
| Matrix Effects (for biological samples) | If you are analyzing biological samples, consider that other components in the matrix may be interfering with your analysis. Optimize your sample preparation method (e.g., solid-phase extraction) to remove interfering substances. |
Quantitative Data on this compound Stability
The following table summarizes the known effects of various conditions on the stability of phenylglyoxylic acid. While precise kinetic data is not always available in the literature, this table provides a qualitative and semi-quantitative overview.
| Condition | Observation | Impact on Stability | Reference |
| Temperature | Gradual decrease at 4°C and a more marked decrease at 25°C over a week in urine samples. | Higher temperature significantly decreases stability. | [3] |
| pH | More unstable in alkaline urine (e.g., pH 8) compared to acidic urine (e.g., pH 6 or below). | Alkaline pH decreases stability, while acidic pH enhances it. | [3] |
| Light | Undergoes photodecarboxylation. | Exposure to light leads to degradation. | [1] |
| Storage Duration | No significant decrease for up to 4 days when stored refrigerated (4°C). | Stable for a limited time at 4°C. | [3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
Phenylglyoxylic acid (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of phenylglyoxylic acid in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the solution until the phenylglyoxylic acid is completely dissolved.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.[4]
-
Protocol 2: Stability Assessment of this compound in Aqueous Solution using HPLC (Forced Degradation Study)
-
Objective: To determine the stability of this compound under various stress conditions.
-
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
HPLC-grade water
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC system with a UV detector and a C18 column
-
pH meter
-
-
Procedure:
-
Preparation of Test Solutions:
-
Prepare a working solution of this compound (e.g., 1 mM) in HPLC-grade water.
-
For pH stress testing, adjust the pH of the working solution to acidic (e.g., pH 3), neutral (pH 7), and alkaline (e.g., pH 9) conditions using HCl and NaOH.
-
For oxidative stress testing, add H₂O₂ to the working solution.
-
For thermal stress testing, incubate the working solution at elevated temperatures (e.g., 40°C, 60°C).
-
For photostability testing, expose the working solution to a light source (e.g., UV lamp).
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
HPLC Analysis:
-
Inject the samples into the HPLC system.
-
Use a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a small amount of acid like formic acid) to separate this compound from its degradation products.
-
Monitor the elution profile at an appropriate UV wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Identify and quantify any degradation products that are formed.
-
-
Visualizations
Caption: Factors leading to this compound degradation.
References
- 1. Photodecarboxylation of phenylglyoxylic acid: influence of para-substituents on the triplet state properties - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Indirect detection of intermediate in decarboxylation reaction of phenylglyoxylic acid by hyperpolarized 13C NMR - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Stability in urine of authentic phenylglyoxylic and mandelic acids as urinary markers of occupational exposure to styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Indirect detection of intermediate in decarboxylation reaction of phenylglyoxylic acid by hyperpolarized 13C NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylglyoxylic acid - Wikipedia [en.wikipedia.org]
Phenylglyoxylate Resolution: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the resolution of phenylglyoxylate in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak shape (tailing) for phenylglyoxylic acid in reversed-phase HPLC?
A1: The most common cause of peak tailing for acidic compounds like phenylglyoxylic acid is secondary interactions with the stationary phase.[1] Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the carboxyl group of this compound, leading to this issue.[1] To mitigate this, it is crucial to control the mobile phase pH.
Q2: How does mobile phase pH affect the retention and peak shape of this compound?
A2: The pH of the mobile phase is a critical factor in the analysis of ionizable compounds like phenylglyoxylic acid.[2][3] To ensure good peak shape and reproducible retention times, the mobile phase pH should be adjusted to at least 1.5 to 2 pH units below the pKa of phenylglyoxylic acid.[4] This suppresses the ionization of the carboxylic acid group, reducing peak tailing and improving retention on a reversed-phase column.
Q3: Which type of HPLC column is best suited for this compound analysis?
A3: For achiral separations, a standard C18 column is commonly used and has been shown to be effective.[5][6][7] For chiral separations, polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose (B160209), are a good starting point. Macrocyclic glycopeptide-based columns have also been used successfully for the separation of organic acids.
Q4: My this compound enantiomers are not separating. What should I try first?
A4: If you are not seeing any separation of the enantiomers, the first step is to confirm that you are using a suitable chiral stationary phase (CSP). If the column is appropriate, the next step is to optimize the mobile phase. This includes adjusting the organic modifier percentage and incorporating a suitable acidic additive, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to improve chiral recognition.[7]
Q5: Can temperature be used to improve the chiral resolution of this compound?
A5: Yes, column temperature can significantly impact chiral separations.[6] Varying the temperature can alter the thermodynamics of the interaction between the enantiomers and the chiral stationary phase, which can either increase or decrease resolution. It is an important parameter to screen during method development. Generally, lower temperatures tend to improve chiral separation, but this is not always the case.[6]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) in Achiral Analysis
This guide addresses common causes of asymmetric peaks for this compound and provides systematic solutions.
| Symptom | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary Silanol Interactions: The carboxyl group of this compound interacts with residual silanols on the column packing.[1] | Adjust Mobile Phase pH: Lower the pH of the mobile phase to 2.5-3.0 using an acid like phosphoric acid or formic acid to suppress the ionization of both the analyte and the silanol groups.[4][5][6] |
| Column Overload: Injecting too much sample can lead to peak distortion. | Reduce Injection Volume/Concentration: Decrease the amount of sample injected onto the column. | |
| Sample Solvent Mismatch: Dissolving the sample in a solvent much stronger than the mobile phase. | Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase. | |
| Peak Fronting | Sample Overload: High concentrations of the analyte can saturate the stationary phase. | Dilute the Sample: Reduce the concentration of the this compound standard or sample. |
| Inappropriate Sample Solvent: The sample is dissolved in a solvent weaker than the mobile phase. | Match Sample Solvent to Mobile Phase: Ensure the sample solvent is of similar or slightly weaker strength than the mobile phase. |
Issue 2: Poor or No Resolution of this compound Enantiomers
This guide provides a systematic approach to resolving the enantiomers of this compound.
| Symptom | Potential Cause | Suggested Solution |
| No Separation | Incorrect Chiral Stationary Phase (CSP): The selected CSP is not suitable for this compound. | Screen Different CSPs: Test polysaccharide-based (cellulose, amylose) and macrocyclic glycopeptide columns. |
| Inappropriate Mobile Phase: The mobile phase composition does not facilitate chiral recognition. | Optimize Mobile Phase: Start with a standard mobile phase (e.g., Hexane (B92381)/IPA for normal phase, ACN/Water for reversed-phase) and then systematically vary the organic modifier ratio. | |
| Poor Resolution | Suboptimal Mobile Phase Composition: The ratio of organic solvent to aqueous phase is not ideal. | Fine-tune Organic Modifier Percentage: Adjust the percentage of the organic modifier in small increments (e.g., 2-5%). |
| Lack of Mobile Phase Additive: Secondary interactions are interfering with chiral recognition. | Add an Acidic Modifier: For acidic compounds like this compound, add 0.1% TFA, formic acid, or acetic acid to the mobile phase to improve peak shape and selectivity.[7] | |
| Suboptimal Temperature: The column temperature is not ideal for the separation. | Optimize Column Temperature: Screen a range of temperatures (e.g., 15°C to 40°C in 5°C increments) to find the optimal condition for resolution.[6] |
Experimental Protocols
Protocol 1: Achiral Analysis of Phenylglyoxylic Acid by Reversed-Phase HPLC
This protocol is a general method for the quantitative analysis of phenylglyoxylic acid.
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of methanol (B129727) and a 10 mM potassium dihydrogen phosphate (B84403) buffer.[5]
-
Adjust the pH of the buffer to 2.5 with phosphoric acid.[5]
-
A typical starting ratio is 10:90 (v/v) of methanol to buffer.[5]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a known concentration.
-
-
HPLC System and Conditions:
-
System Equilibration:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject the prepared standard and sample solutions.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound by comparing the peak area of the sample to that of the standard.
-
Protocol 2: Chiral Separation of this compound Enantiomers
This protocol provides a starting point for developing a method for the enantioseparation of this compound.
-
Chiral Column Selection:
-
Select a polysaccharide-based chiral stationary phase (CSP), such as one based on amylose or cellulose phenylcarbamate derivatives.
-
-
Mobile Phase Preparation (Normal Phase):
-
Prepare a mobile phase consisting of a mixture of hexane and isopropanol (B130326) (IPA).
-
A typical starting ratio is 90:10 (v/v) of hexane to IPA.
-
Add 0.1% (v/v) of trifluoroacetic acid (TFA) or formic acid to the mobile phase.[7]
-
Filter and degas the mobile phase.
-
-
Sample Preparation:
-
Dissolve the racemic this compound in the mobile phase.
-
-
HPLC System and Conditions:
-
Column: Chiral Stationary Phase (e.g., Amylose-based).
-
Mobile Phase: As prepared above.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C (to be optimized).
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Analysis and Optimization:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic sample.
-
If no or poor separation is observed, systematically adjust the following parameters:
-
Organic Modifier Ratio: Increase the percentage of IPA in 5% increments.
-
Temperature: Decrease or increase the column temperature in 5 °C increments.
-
Acidic Additive: If peak shape is poor, ensure the acidic additive is present and at an appropriate concentration.
-
-
Quantitative Data Summary
The following tables summarize typical HPLC parameters for the analysis of phenylglyoxylic acid based on published methods.
Table 1: Achiral HPLC Method Parameters for Phenylglyoxylic Acid Analysis
| Parameter | Method 1 | Method 2 |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | C18 |
| Mobile Phase | Methanol: 10 mM KH2PO4 (pH 2.5) (10:90 v/v)[5][7] | Acetonitrile: Mixed Acid* (5:95 v/v)[6] |
| Flow Rate | 0.5 mL/min[5][7] | 1.0 mL/min[6] |
| Detection | 220 nm[5][7] | 225 nm[6] |
| Column Temp. | Ambient | 25 °C[6] |
| Linearity Range | - | 0.033-0.412 mg/mL[6] |
| LOD | 4.6 µM[5] | - |
| LOQ | 13.2 µM[5] | 17.2 ng[6] |
| Recovery | 95.9%[5] | 95.2-104.3%[6] |
| *Mixed acid: 0.5 mL glacial acetic acid + 0.5 mL phosphoric acid + 1000 mL water[6] |
Table 2: Example Parameters for Chiral HPLC Method Development
| Parameter | Condition A (Starting Point) | Condition B (Optimized) |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | Hexane:IPA (90:10 v/v) + 0.1% TFA | Hexane:IPA (85:15 v/v) + 0.1% TFA |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 20 °C |
| Expected Outcome | Initial screening for separation. | Improved resolution and peak shape. |
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. US5338454A - Chiral mobile phase additives for improved liquid-chromatography separations - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Simultaneous determination of phenylglyoxylic acid, mandelic acid, styrene glycol and hippuric acid in primary culture of rat hepatocytes incubate by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. chiraltech.com [chiraltech.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the enzymatic activity of phenylglyoxylate-related enzymes, such as Benzoylformate Decarboxylase (BFD) and Mandelate Racemase (MR).
Troubleshooting Guide
This guide addresses common issues encountered during experimentation with this compound-related enzymes.
Issue 1: Low or No Enzymatic Activity Detected
Q: I am not observing any significant activity with my this compound-related enzyme. What are the possible causes and how can I troubleshoot this?
A: Low or no enzymatic activity is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incorrect Assay Conditions: Ensure all assay components are at their optimal concentrations and that the pH and temperature are suitable for your specific enzyme. This compound:acceptor oxidoreductase, for example, has an optimal pH of 8.0.[1]
-
Improper Reagent Preparation and Storage:
-
Verify that all reagents, especially cofactors like Thiamine Pyrophosphate (ThDP) for decarboxylases, are fresh and have been stored correctly.
-
Enzymes should always be kept on ice before being added to the reaction mixture to prevent denaturation.
-
Thaw all components completely and mix gently before use to ensure homogeneity.[2]
-
-
Enzyme Instability: The enzyme may be unstable under the assay conditions. Consider performing a control experiment by pre-incubating the enzyme without the substrate to assess its stability over time. Adding stabilizing agents like BSA or glycerol (B35011) might be beneficial.[3]
-
Presence of Inhibitors: Your sample or buffer might contain inhibitors. EDTA, for instance, can interfere with some enzyme assays.[2] To check for inhibitors, you can try diluting your enzyme preparation; this may dilute out the inhibitor.[3]
-
Inactive Enzyme: The enzyme itself may be inactive due to improper folding, purification issues, or degradation. It's advisable to run a positive control with a known active batch of the enzyme or a standard sample to verify the assay setup.
Logical Flow for Troubleshooting Low Enzyme Activity
Caption: Troubleshooting workflow for low or no enzyme activity.
Issue 2: Non-Linear Reaction Rates
Q: My initial reaction rate is linear for only a short period and then plateaus. What could be the cause?
A: This is a common observation in enzyme kinetics and usually points to one of the following factors:
-
Substrate Depletion: The enzyme may be consuming the substrate so quickly that the concentration is no longer saturating, leading to a decrease in the reaction rate.
-
Solution: Decrease the enzyme concentration or increase the initial substrate concentration. Ideally, the substrate concentration should be at least 10-fold higher than the Michaelis-Menten constant (Km) to maintain zero-order kinetics initially.[3]
-
-
Product Inhibition: The product of the reaction may be inhibiting the enzyme. As the product accumulates, the enzyme's activity decreases.
-
Solution: Analyze the reaction at different initial substrate concentrations. If the plateau is reached faster with higher substrate levels, it could indicate product inhibition.[3] Consider measuring the initial velocity over a shorter time frame.
-
-
Enzyme Inactivation: The enzyme may be losing activity over time due to instability under the assay conditions.
-
Solution: As mentioned previously, check enzyme stability by pre-incubating it under assay conditions without the substrate and measuring activity at different time points.[3]
-
Issue 3: Poor Reproducibility of Results
Q: I'm getting inconsistent results between experimental replicates. How can I improve reproducibility?
A: Poor reproducibility often arises from minor variations in experimental execution.
-
Inconsistent Pipetting: Ensure you are using calibrated pipettes and that your technique is consistent, especially for small volumes.[2]
-
Inadequate Mixing: Pipetting the enzyme up and down a few times is not sufficient for effective mixing. Ensure the reaction mixture is homogenous before starting measurements.
-
Temperature Fluctuations: Even a small change in temperature can significantly affect enzyme kinetics. Ensure all reagents are equilibrated to the assay temperature before mixing.
-
Reagent Preparation: Day-to-day variations in how you prepare your solutions can introduce errors. Prepare larger batches of reagents when possible to ensure consistency across multiple experiments.
Frequently Asked Questions (FAQs)
Q1: How can I determine the optimal pH and temperature for my this compound-related enzyme?
A1: To determine the optimal pH, you should run the assay across a range of pH values using appropriate buffers, while keeping all other parameters constant. Similarly, for optimal temperature, perform the assay at various temperatures under the optimal pH condition. The conditions that yield the highest reaction velocity are considered optimal.
Q2: What is the role of Thiamine Pyrophosphate (ThDP) in enzymes like Benzoylformate Decarboxylase (BFD)?
A2: BFD is a ThDP-dependent enzyme.[4][5] ThDP is a crucial cofactor that facilitates the non-oxidative decarboxylation of benzoylformate to benzaldehyde (B42025) and carbon dioxide.[4] It acts by forming a covalent intermediate with the substrate, which stabilizes the carbanion formed during decarboxylation.
Q3: My enzyme preparation has low specific activity. How can I improve it?
A3: Low specific activity can be due to a heterogeneous enzyme sample. Further purification steps, such as affinity or ion-exchange chromatography, can help remove contaminating proteins that do not contribute to the desired activity but are included in the total protein measurement.[3]
Q4: Can substrate analogues be used to study my enzyme?
A4: Yes, substrate analogues can be powerful tools. For instance, methyl benzoylphosphonate has been used as a mechanism-based, competitive, and reversible inhibitor of BFD to study the reaction intermediate.[5] Such analogues can provide valuable insights into the enzyme's active site and catalytic mechanism.
Q5: Are there any known activators for this compound-related enzymes?
A5: While much of the literature focuses on inhibitors, enzyme activation is an area of growing interest. Strategies can include covalent modification with small molecule fragments or the use of external stimuli like light or magnetic fields in engineered systems.[6][7][8] For naturally occurring enzymes, the presence of specific metal ions or allosteric effectors can enhance activity, and these are typically identified through screening and detailed kinetic studies.
Data Summary Tables
Table 1: Kinetic Parameters of Benzoylformate Decarboxylase (BFD) with Different Substrates
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Benzoylformate | ~0.23 | ~14 | ~6.1 x 10⁴ |
| p-CH₃O-Benzoylformate | Data not available | Data not available | Data not available |
| p-Cl-Benzoylformate | Data not available | Data not available | Data not available |
Note: The kinetic values for BFD can vary depending on the source organism and experimental conditions. The values for substituted benzoylformates were studied in the context of kinetic isotope effects, with a focus on changes in rate-limiting steps rather than specific Km and kcat values. Electron-donating substituents tend to increase the rate dependence on decarboxylation, while electron-withdrawing substituents reduce it.[4]
Table 2: Kinetic Parameters of this compound:acceptor Oxidoreductase
| Substrate/Cofactor | Km (µM) |
| This compound | 45 |
| Coenzyme A | 55 |
The turnover number with benzyl (B1604629) viologen at 37°C was 46 s⁻¹ at an optimal pH of 8.0.[1]
Experimental Protocols
Protocol 1: General Spectrophotometric Assay for Benzoylformate Decarboxylase (BFD) Activity
This protocol is based on the principle of monitoring the decrease in absorbance of the substrate, benzoylformate, or the increase in absorbance of the product, benzaldehyde.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM citrate (B86180) buffer, pH 6.0).
-
Substrate Stock Solution: Prepare a stock solution of benzoylformate in the assay buffer. The final concentration in the assay should be varied to determine kinetic parameters (e.g., 0.1 to 5 mM).
-
Cofactor Solution: Prepare a fresh solution of Thiamine Pyrophosphate (ThDP) and MgCl₂ in the assay buffer.
-
Enzyme Solution: Dilute the purified BFD enzyme in cold assay buffer to a concentration that gives a linear reaction rate for at least 60 seconds.
-
-
Assay Procedure:
-
Set up a quartz cuvette with the assay buffer, substrate, and cofactor solution.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 30°C) in a temperature-controlled spectrophotometer.
-
Initiate the reaction by adding the enzyme solution and mix immediately by gentle inversion.
-
Monitor the change in absorbance over time at a wavelength where the substrate and product have different extinction coefficients (e.g., monitor benzaldehyde formation at 250 nm).
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.
-
-
Controls:
-
No-Enzyme Control: A reaction mixture containing all components except the enzyme to account for any non-enzymatic substrate degradation.
-
No-Substrate Control: A reaction mixture with the enzyme but without the substrate to establish a baseline.
-
Experimental Workflow for BFD Assay
References
- 1. This compound:NAD+ oxidoreductase (CoA benzoylating), a new enzyme of anaerobic phenylalanine metabolism in the denitrifying bacterium Azoarcus evansii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. docs.abcam.com [docs.abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. Kinetics and mechanism of benzoylformate decarboxylase using 13C and solvent deuterium isotope effects on benzoylformate and benzoylformate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Snapshot of a reaction intermediate: analysis of benzoylformate decarboxylase in complex with a benzoylphosphonate inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Strategies for Real-Time Enzyme Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increase of enzyme activity through specific covalent modification with fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of Phenylglyoxylate Derivatives
Welcome to the technical support center dedicated to addressing the solubility challenges of phenylglyoxylate derivatives. This resource is designed for researchers, scientists, and drug development professionals, providing practical guidance, troubleshooting tips, and detailed experimental protocols to help you overcome common solubility hurdles in your research.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is poorly soluble in aqueous buffers. What are the primary reasons for this?
A1: this compound derivatives often exhibit poor aqueous solubility due to the presence of the hydrophobic phenyl ring and the ester or ketone functional groups, which have limited ability to form hydrogen bonds with water. The overall lipophilicity of the molecule is a primary driver of its low water solubility. For instance, methyl this compound is described as insoluble in water but moderately soluble in organic solvents.[1][2]
Q2: What are the initial steps I should take to improve the solubility of my compound for in vitro assays?
A2: A good starting point is to prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it into your aqueous buffer.[3][4] However, be mindful of the final DMSO concentration, as it can be toxic to cells at higher levels.[5] If precipitation occurs upon dilution, you may need to explore other strategies such as using co-solvents, adjusting the pH, or employing solubilizing excipients.
Q3: How does pH affect the solubility of phenylglyoxylic acid and its derivatives?
A3: Phenylglyoxylic acid is a moderately acidic compound with a pKa of 2.15.[6] This means its solubility is highly pH-dependent. At pH values above its pKa, the carboxylic acid group will be deprotonated, forming the more soluble carboxylate salt. Therefore, increasing the pH of the aqueous solution can significantly enhance the solubility of this compound derivatives containing a free carboxylic acid.[7] For ester derivatives, pH will have less of a direct impact on the molecule itself but can influence the stability and degradation of the compound.
Q4: What are co-solvents, and how can they help solubilize my this compound derivative?
A4: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar compounds by reducing the polarity of the solvent system. Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs). The solubility of a compound often increases logarithmically with the proportion of the co-solvent. For example, the solubility of pioglitazone (B448) HCl, another poorly soluble drug, was shown to increase with the addition of ethanol, N-methyl pyrrolidone, and PEGs to aqueous solutions.[8]
Q5: Can I use surfactants to improve the solubility of my compound?
A5: Yes, surfactants can be very effective. Above a certain concentration (the critical micelle concentration), surfactant molecules form micelles in aqueous solutions. The hydrophobic core of these micelles can encapsulate poorly soluble compounds, thereby increasing their overall solubility in the aqueous phase. Non-ionic surfactants like Polysorbate 80 are commonly used in pharmaceutical formulations for this purpose.[9][10]
Q6: What is cyclodextrin (B1172386) complexation, and is it a suitable method for this compound derivatives?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12][13] They can encapsulate poorly soluble "guest" molecules, like this compound derivatives, within their cavity, forming an inclusion complex that has significantly improved aqueous solubility.[14][15] This is a widely used technique to enhance the solubility and bioavailability of poorly soluble drugs.[12]
Q7: When should I consider a prodrug approach?
A7: A prodrug strategy is a more advanced approach, typically considered when formulation strategies are insufficient to achieve the desired bioavailability for in vivo studies.[16][17][18] This involves chemically modifying the this compound derivative to create a more soluble and/or permeable version (the prodrug) that is converted back to the active compound in the body.[16][19][20]
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization of this compound derivatives.
Issue 1: Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer.
| Possible Cause | Recommended Solution(s) |
| Supersaturation and "crashing out" | - Decrease the concentration of your DMSO stock solution. - Add the DMSO stock to the aqueous buffer slowly and with vigorous stirring or vortexing to ensure rapid dispersal.[5] - Warm the aqueous buffer slightly (e.g., to 37°C) before adding the DMSO stock. |
| Final DMSO concentration is too low to maintain solubility | - While keeping the final DMSO concentration as low as possible (ideally <1% for cell-based assays), you may need to empirically determine the minimum concentration required to keep your compound in solution.[5] |
| pH of the buffer is not optimal for solubility (especially for phenylglyoxylic acid) | - For phenylglyoxylic acid and its acidic derivatives, use a buffer with a pH above the compound's pKa (pKa of phenylglyoxylic acid is 2.15).[6] |
Issue 2: The compound appears to be insoluble even in organic solvents.
| Possible Cause | Recommended Solution(s) |
| Incorrect solvent choice | - Test a range of solvents with varying polarities. This compound derivatives are generally soluble in polar organic solvents. For example, phenylglyoxylic acid is soluble in methanol (B129727) at 0.1 g/mL.[21] |
| Compound is in a stable crystalline form | - Gentle heating or sonication can help to break the crystal lattice and facilitate dissolution. |
Issue 3: Low or inconsistent results in biological assays.
| Possible Cause | Recommended Solution(s) |
| Precipitation of the compound in the assay medium over time | - Visually inspect your assay plates for any signs of precipitation. - Consider using a solubility-enhancing excipient in your assay medium, such as a low concentration of a non-ionic surfactant or cyclodextrin, if compatible with your assay. |
| Adsorption of the compound to plasticware | - Use low-adhesion microplates and tubes. - Include a small amount of a non-ionic surfactant in your buffers to reduce non-specific binding. |
Data Presentation: Solubility of this compound Derivatives
The following table summarizes the available solubility data for some this compound derivatives. It is important to note that solubility is highly dependent on the experimental conditions (e.g., temperature, pH, solvent purity).
| Compound | Solvent | Solubility | Temperature | Reference |
| Methyl this compound | Water | Insoluble | Not Specified | [2] |
| Organic Solvents | Moderately Soluble | Not Specified | [1] | |
| Phenylglyoxylic Acid | Water | 920 mg/mL | 0 °C | [22] |
| Methanol | 0.1 g/mL | Not Specified | [21] | |
| Chloroform | 10% (w/v) | Not Specified | [21] |
Note: The conflicting "insoluble" and high solubility data for phenylglyoxylic acid in water from different sources highlights the critical importance of pH in its solubility.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol is a standard method for determining the thermodynamic solubility of a compound.[3][4][23][24][25]
Materials:
-
This compound derivative (solid form)
-
Purified water or buffer of desired pH
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of the this compound derivative to a vial (e.g., 2-5 mg to 1 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial.
-
Add the desired volume of aqueous solvent (e.g., 1 mL).
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, visually confirm the presence of undissolved solid.
-
Separate the solid from the solution by centrifugation (e.g., 10,000 x g for 15 minutes).
-
Carefully remove an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.[26][27][28][29]
-
The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.
Protocol 2: Enhancing Solubility with Co-solvents
Materials:
-
This compound derivative
-
Co-solvent (e.g., ethanol, PEG 400)
-
Aqueous buffer
-
Stir plate and stir bar
Procedure:
-
Prepare a concentrated stock solution of the this compound derivative in the chosen co-solvent (e.g., 100 mM in 100% PEG 400).
-
In a separate container, have the desired volume of aqueous buffer stirring on a stir plate.
-
Slowly add the co-solvent stock solution to the stirring buffer to achieve the desired final concentration of the compound and co-solvent.
-
Visually inspect the solution for any signs of precipitation.
-
If precipitation occurs, try increasing the final concentration of the co-solvent or using a different co-solvent.
Protocol 3: Solubilization using Cyclodextrin Complexation
Materials:
-
This compound derivative
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Aqueous buffer
-
Stir plate and stir bar
Procedure:
-
Prepare a solution of the cyclodextrin in the aqueous buffer (e.g., 10% w/v HP-β-CD).
-
Slowly add the solid this compound derivative to the stirring cyclodextrin solution.
-
Allow the mixture to stir for several hours (or overnight) at room temperature to facilitate the formation of the inclusion complex.
-
Filter the solution to remove any undissolved compound.
-
The resulting clear solution contains the this compound derivative complexed with the cyclodextrin, which should have a higher aqueous solubility than the free compound.
Visualizations
Caption: Troubleshooting workflow for poor solubility.
Caption: Mechanism of cyclodextrin inclusion complexation.
Caption: General scheme of a prodrug activation.
References
- 1. CAS 15206-55-0: Methyl this compound | CymitQuimica [cymitquimica.com]
- 2. Methyl this compound(15206-55-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. enamine.net [enamine.net]
- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 5. benchchem.com [benchchem.com]
- 6. Phenylglyoxylic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Solubility of pioglitazone hydrochloride in ethanol, N-methyl pyrrolidone, polyethylene glycols and water mixtures at 298.20 °K - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cosolubilization of non-polar drugs in polysorbate 80 solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 13. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gpsrjournal.com [gpsrjournal.com]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. 苯乙醛酸 purum, ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 22. Human Metabolome Database: Showing metabocard for Phenylglyoxylic acid (HMDB0001587) [hmdb.ca]
- 23. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 24. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 25. dissolutiontech.com [dissolutiontech.com]
- 26. sciforum.net [sciforum.net]
- 27. edepot.wur.nl [edepot.wur.nl]
- 28. HPLC Method for Analysis of Michler’s ketone on Primesep 100 Column | SIELC Technologies [sielc.com]
- 29. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Preventing degradation of phenylglyoxylate during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of phenylglyoxylate during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in prepared samples?
A1: this compound is susceptible to degradation through several pathways:
-
Decarboxylation: As an α-keto acid, this compound can lose a molecule of carbon dioxide, particularly when exposed to heat.
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation. A common degradation product is benzaldehyde.[1]
-
Oxidation: The keto group and the phenyl ring can be susceptible to oxidative degradation, which can be catalyzed by the presence of metal ions.[1]
-
pH-mediated hydrolysis: this compound is more unstable in alkaline conditions (e.g., pH 8) compared to acidic or neutral conditions (e.g., pH 6 or below).[1]
Q2: What are the initial signs of this compound degradation in my sample?
A2: Visual cues can include a change in the appearance of the solution, such as the development of a yellowish color or the formation of precipitate. Analytically, you may observe a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products in your chromatograms.
Q3: How should I store my solid phenylglyoxylic acid?
A3: Solid phenylglyoxylic acid powder should be stored at -20°C for long-term stability (up to 3 years).
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of phenylglyoxylic acid.[2] However, it is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility. For long-term storage of stock solutions, it is recommended to aliquot and store at -80°C for up to one year. For short-term storage, -20°C for up to one month is acceptable.
Q5: Can I prepare aqueous solutions of this compound?
A5: Yes, but aqueous solutions are more prone to degradation. If you must use an aqueous solution, it is critical to implement stabilization strategies, such as pH control, addition of antioxidants, and protection from light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid decrease in this compound concentration in solution. | High storage temperature. | Store solutions at low temperatures. Refrigeration at 2-8°C is suitable for short-term storage (up to 4 days), while freezing at -20°C or -80°C is recommended for longer periods. |
| Exposure to light. | Prepare and store solutions in amber vials or wrap containers in aluminum foil to protect from light.[1] | |
| Alkaline pH of the solution. | Maintain the pH of the solution in a slightly acidic to neutral range (ideally pH < 6).[1] Use a suitable buffer system (e.g., phosphate (B84403) buffer) to maintain a stable pH. | |
| Appearance of unknown peaks in HPLC analysis. | Oxidative degradation. | Prepare solutions with deoxygenated water. Consider sparging the solvent with an inert gas like nitrogen or argon before use. Add an antioxidant, such as ascorbic acid (e.g., at a final concentration of 0.1%), to the solution.[1] |
| Decarboxylation due to heat. | Avoid heating samples during preparation. If dissolution is difficult, use sonication at room temperature instead of heating. | |
| Precipitation or color change in the sample solution. | pH shift leading to insolubility or degradation. | Ensure the pH of the solution is stable and within the optimal range for this compound stability. The use of a buffering agent is highly recommended.[1] |
| Metal ion-catalyzed oxidation. | Add a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to sequester metal ions that can catalyze oxidative degradation.[1] |
Quantitative Data on this compound Stability
The stability of this compound is significantly influenced by storage temperature and pH, especially in complex matrices like urine. The following table summarizes the stability of this compound under various conditions.
| Matrix | Storage Temperature | pH | Duration | Observed Degradation | Reference |
| Urine | 25°C (Room Temperature) | Not specified | > 1 day | Gradual decrease | [1] |
| Urine | 4°C (Refrigerated) | Not specified | 1 week | Gradual decrease | [1] |
| Urine | 4°C (Refrigerated) | 8 (Alkaline) | Not specified | More unstable | [1] |
| Urine | 4°C (Refrigerated) | ≤ 6 (Acidic) | Not specified | More stable | [1] |
| Urine | 4°C (Refrigerated) | Not specified | Up to 4 days | No significant decrease | [1] |
| Urine | -18°C (Frozen) | Not specified | Up to 70 days | No significant decrease | |
| Urine | 6°C | Not specified | 1 month | 46% reduction in one sample |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution (1 mg/mL)
Objective: To prepare a stock solution of this compound with enhanced stability for use as an analytical standard.
Materials:
-
Phenylglyoxylic acid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ascorbic acid
-
Amber glass vials with screw caps
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a 1% (w/v) Ascorbic Acid Solution in DMSO:
-
Weigh 100 mg of ascorbic acid and transfer it to a 10 mL volumetric flask.
-
Add a small amount of anhydrous DMSO to dissolve the ascorbic acid, then fill to the mark with anhydrous DMSO.
-
Mix thoroughly until all ascorbic acid is dissolved.
-
-
Prepare the this compound Stock Solution:
-
Accurately weigh 10 mg of phenylglyoxylic acid powder and transfer it to a 10 mL volumetric flask.
-
Add approximately 8 mL of the 1% ascorbic acid in DMSO solution to the volumetric flask.
-
Vortex and sonicate at room temperature until the phenylglyoxylic acid is completely dissolved.
-
Allow the solution to return to room temperature, then bring the volume to the 10 mL mark with the 1% ascorbic acid in DMSO solution.
-
Mix the solution thoroughly by inversion.
-
-
Storage:
-
Aliquot the stock solution into amber glass vials.
-
For long-term storage (up to 1 year), store the vials at -80°C.
-
For short-term storage (up to 1 month), store the vials at -20°C.
-
Avoid repeated freeze-thaw cycles.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To provide a general framework for an HPLC method capable of separating this compound from its potential degradation products. Note: This is a starting point and may require optimization for specific instrumentation and sample matrices.
Instrumentation and Conditions:
-
HPLC System: A system with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 40 60 20.0 40 60 22.0 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation for Analysis:
-
Thaw the stabilized stock solution or sample at room temperature.
-
Dilute the stock solution or sample to the desired concentration using Mobile Phase A as the diluent.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
References
Optimizing cell culture conditions for phenylglyoxylate metabolism studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying phenylglyoxylate metabolism in cell culture.
Frequently Asked Questions (FAQs)
Q1: Which cell line is most suitable for studying this compound metabolism?
A1: The ideal cell line for studying this compound metabolism should possess the necessary enzymatic machinery. Primary hepatocytes are considered the gold standard for in vitro metabolism studies due to their comprehensive expression of metabolic enzymes.[1][2] However, their availability and stability in culture can be challenging.[1]
The human hepatoma cell line HepG2 is a commonly used alternative as it retains many liver-specific functions.[3] Studies have shown that HepG2 cells can metabolize related compounds like glyoxylate (B1226380), though some metabolic pathways, particularly those involving peroxisomes, may differ from primary human hepatocytes.[4][5] For studies focusing on the initial formation of this compound from precursors like styrene (B11656), it's important to note that HepG2 cells have shown reduced expression of certain cytochrome P450 (CYP) enzymes, which are crucial for this conversion.[3]
For specific pathway analysis, engineered cell lines, such as Chinese Hamster Ovary (CHO) cells transfected with genes for human metabolic enzymes, can be valuable tools for reconstructing and studying specific metabolic routes.[6]
Q2: What are the expected metabolic pathways for this compound in hepatocytes?
A2: this compound is a known metabolite of styrene, formed via the oxidation of mandelic acid.[7] In hepatocytes, this compound is expected to undergo further metabolism through pathways analogous to those for glyoxylate.[8] Key enzymatic reactions may include:
-
Reduction to Mandelic Acid: Catalyzed by reductase enzymes.
-
Transamination to Phenylglycine: Mediated by aminotransferases.
-
Oxidative Decarboxylation: Potentially leading to the formation of benzoyl-CoA, a central intermediate in anaerobic aromatic metabolism in some organisms.[9]
The primary enzymes involved in the metabolism of the related compound, glyoxylate, in human hepatocytes are alanine:glyoxylate aminotransferase (AGT) and glyoxylate/hydroxypyruvate reductase (GR/HPR).[8] It is plausible that these or similar enzymes play a role in this compound metabolism.
Q3: What are the typical concentrations of this compound used in in vitro studies, and what is its expected cytotoxicity?
A3: The optimal concentration of this compound for in vitro studies should be determined empirically through a dose-response experiment. There is limited direct data on the IC50 of this compound in common cell lines like HepG2. However, studies on related compounds can provide a starting point. For example, some studies have used concentrations of related metabolites in the micromolar range.[10] It is crucial to perform a cytotoxicity assay, such as the MTT or LDH release assay, to determine the non-toxic concentration range for your specific cell line and experimental conditions.
Q4: How can I quantify this compound and its metabolites in my cell culture samples?
A4: The most common and reliable methods for the quantification of this compound and its metabolites are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10] These techniques offer high sensitivity and specificity. Enzymatic assays, which are often used for the related compound glyoxylate, may also be adapted for high-throughput screening.[11]
Troubleshooting Guides
Issue 1: Poor or No Detection of this compound Metabolites
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Metabolic Activity of Cells | 1. Use a cell line with known metabolic competence (e.g., primary hepatocytes, HepaRG).2. If using cell lines like HepG2, consider inducing metabolic enzyme expression with known inducers.3. Ensure cells are healthy and in the exponential growth phase. | Increased formation of metabolites. |
| Incorrect Sample Preparation | 1. Optimize the quenching step to rapidly halt metabolic activity.2. Ensure efficient extraction of metabolites from the cell lysate and supernatant.3. For LC-MS analysis, consider solid-phase extraction (SPE) to remove interfering matrix components.[4] | Improved recovery and detection of metabolites. |
| Insufficient Assay Sensitivity | 1. Optimize LC-MS/MS parameters (e.g., ionization source, collision energy) for this compound and its expected metabolites.2. For HPLC with UV detection, ensure the wavelength is optimal for the analytes.3. Concentrate the sample before analysis if concentrations are below the limit of detection. | Lower limits of detection and quantification, enabling the measurement of low-abundance metabolites. |
| Degradation of this compound in Culture Medium | 1. Assess the stability of this compound in your cell culture medium over the time course of the experiment without cells.2. Minimize exposure of media containing this compound to light and elevated temperatures if it is found to be unstable. | Accurate measurement of cellular metabolism without confounding degradation. |
Issue 2: High Cell Death Observed After this compound Treatment
| Potential Cause | Troubleshooting Step | Expected Outcome |
| This compound Concentration is Too High | 1. Perform a dose-response cytotoxicity assay (e.g., MTT, trypan blue exclusion) to determine the IC50 value.2. Choose a concentration for metabolism studies that is well below the IC50 and shows minimal impact on cell viability. | Reduced cell death, ensuring that observed metabolic changes are not due to toxicity. |
| Solvent Toxicity | 1. If dissolving this compound in a solvent like DMSO, ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.5% for DMSO).[12]2. Include a vehicle control (medium with solvent only) in all experiments. | No significant cell death in the vehicle control group, confirming that toxicity is due to the compound. |
| Secondary Metabolite Toxicity | 1. Identify the metabolites formed from this compound.2. If a specific metabolite is suspected of being toxic, consider using inhibitors of the enzyme responsible for its formation to see if toxicity is reduced. | Understanding the true source of cytotoxicity. |
| Compromised Cell Health | 1. Ensure cells are not overgrown or stressed before starting the experiment.2. Regularly check for mycoplasma contamination. | Healthy cells that are more resilient to experimental manipulations. |
Issue 3: High Variability in Quantitative Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Seeding | 1. Ensure a homogenous single-cell suspension before seeding.2. Use a consistent cell number for all experiments. | Reduced well-to-well and plate-to-plate variability. |
| Matrix Effects in LC-MS/MS | 1. Use a stable isotope-labeled internal standard for this compound to correct for ion suppression or enhancement.[4]2. Optimize chromatographic separation to avoid co-elution of interfering matrix components with the analytes of interest.[4] | More accurate and reproducible quantification. |
| Pipetting Errors | 1. Calibrate pipettes regularly.2. Use appropriate pipetting techniques for small volumes. | Consistent and accurate reagent and sample dispensing. |
| Edge Effects in Multi-well Plates | 1. Avoid using the outer wells of the plate for experiments.2. Fill the outer wells with sterile PBS or media to maintain humidity across the plate. | Minimized variability across the plate. |
Data Presentation
Table 1: Analytical Methods for this compound Quantification
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-UV | 4.6 µM | 13.2 µM | [10] |
| LC-MS/MS | Varies by instrument and method | Varies by instrument and method | [4] |
Table 2: Key Enzymes in Styrene and Glyoxylate Metabolism
| Metabolic Step | Enzyme(s) | Cellular Location | Reference |
| Styrene → Styrene-7,8-oxide | Cytochrome P450 (CYP2E1, CYP2B6, etc.) | Endoplasmic Reticulum | |
| Styrene-7,8-oxide → Styrene glycol | Epoxide Hydrolase | Cytosol | |
| Glyoxylate → Glycine | Alanine:glyoxylate aminotransferase (AGT) | Peroxisomes, Mitochondria | [8] |
| Glyoxylate → Glycolate | Glyoxylate/hydroxypyruvate reductase (GR/HPR) | Cytosol, Mitochondria | [8] |
Experimental Protocols
Protocol 1: Cell Culture and this compound Exposure
-
Cell Seeding: Seed hepatocytes (e.g., HepG2) in a 24-well plate at a density of 2 x 10^5 cells/well. Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Acclimatization: Allow cells to attach and grow for 24 hours.
-
This compound Treatment: Prepare a stock solution of phenylglyoxylic acid in a suitable solvent (e.g., DMSO or sterile PBS). Dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Exposure: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Sample Collection: At the end of the incubation, collect the cell culture supernatant and the cell lysate for metabolite analysis and cytotoxicity assays.
Protocol 2: MTT Cytotoxicity Assay
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
MTT Addition: After the desired incubation time with this compound, add 20 µL of the MTT solution to each well of the 24-well plate.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 3: Sample Preparation for LC-MS/MS Analysis
-
Quenching: To halt metabolic activity, place the culture plate on ice and rapidly remove the medium. Immediately add 500 µL of ice-cold 80% methanol (B129727) to each well.
-
Cell Lysis and Extraction: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube. Vortex vigorously.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for studying this compound metabolism in cell culture.
References
- 1. agilent.com [agilent.com]
- 2. Lipid and glucose metabolism in hepatocyte cell lines and primary mouse hepatocytes: a comprehensive resource for in vitro studies of hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. efsa.europa.eu [efsa.europa.eu]
- 4. benchchem.com [benchchem.com]
- 5. Glycolate and glyoxylate metabolism in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Independent Assessment of Styrene - Review of the Styrene Assessment in the National Toxicology Program 12th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Reconstruction of human hepatocyte glyoxylate metabolic pathways in stably transformed Chinese-hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 10. Simultaneous determination of phenylglyoxylic acid, mandelic acid, styrene glycol and hippuric acid in primary culture of rat hepatocytes incubate by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Mechanistic and Other Relevant Data - Styrene, Styrene-7,8-oxide, and Quinoline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Phenylglyoxylate Derivatization
Welcome to the technical support center for phenylglyoxylate derivatization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the derivatization of phenylglyoxylates for analytical purposes. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome low yields and other experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in this compound derivatization?
Low yields in this compound derivatization can stem from a variety of factors, often related to the inherent reactivity of the α-keto acid functional group and the sensitivity of the derivatization reagents. The most common culprits include:
-
Sub-optimal Reaction Conditions: Temperature, pH, and reaction time are critical parameters that must be carefully controlled.[1]
-
Presence of Moisture: Many derivatization reagents, especially silylating agents, are highly sensitive to moisture, which can lead to reagent degradation and incomplete reactions.
-
Impure Reactants: The purity of the this compound starting material and the derivatizing agent is paramount. Impurities can interfere with the reaction, leading to side products and lower yields.
-
Analyte Instability: Phenylglyoxylic acid and its derivatives can be unstable, particularly in certain pH ranges or when exposed to heat and light, leading to degradation before or during the reaction.[1]
-
Inefficient Reagent: The choice of derivatizing agent is crucial and depends on the analytical method (GC-MS, HPLC, etc.). An inappropriate reagent will lead to poor derivatization efficiency.
-
Side Reactions: Phenylglyoxylates can undergo side reactions, such as dimerization or reactions involving other functional groups in the molecule, which compete with the desired derivatization reaction.
Q2: How can I improve the stability of this compound samples before derivatization?
Phenylglyoxylic acid is known to be relatively unstable in urine samples, with gradual degradation occurring even at 4°C, especially in alkaline conditions (pH 8).[1] To ensure sample integrity prior to derivatization:
-
Analyze samples on the day of collection whenever possible.[1]
-
If immediate analysis is not feasible, store samples at 4°C for no longer than four days.[1]
-
For long-term storage, freezing samples at -20°C is recommended.[1]
-
Maintain an acidic pH (e.g., pH 6 or below) for storage, as phenylglyoxylic acid is more stable under these conditions.[1]
Q3: What are the main derivatization strategies for phenylglyoxylates for different analytical techniques?
The choice of derivatization strategy depends on the analytical instrumentation and the specific properties of the this compound derivative you wish to analyze.
-
For GC-MS Analysis: A two-step derivatization involving methoximation followed by silylation is common. Methoximation protects the keto group and prevents tautomerization, while silylation increases the volatility of the molecule.
-
For HPLC-UV/Fluorescence Analysis: Derivatization with reagents that introduce a chromophore or fluorophore is employed. Common reagents include:
-
2,4-Dinitrophenylhydrazine (DNPH): Reacts with the keto group to form a stable, UV-active hydrazone.
-
o-Phenylenediamine (OPD): Reacts with α-keto acids to form highly fluorescent quinoxaline (B1680401) derivatives.
-
-
For LC-MS Analysis: Derivatization aims to improve ionization efficiency and chromatographic retention.
-
Girard's Reagents (T and P): These reagents introduce a pre-charged quaternary ammonium (B1175870) or pyridinium (B92312) group, significantly enhancing the signal in positive-ion ESI-MS.
-
Troubleshooting Guides
Guide 1: Low Yield in GC-MS Derivatization (Methoximation/Silylation)
Problem: Low or no peak corresponding to the derivatized this compound is observed in the GC-MS chromatogram.
| Possible Cause | Troubleshooting Steps |
| Presence of Moisture | Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Methoximation | Optimize the reaction time and temperature for the methoximation step (e.g., 60 minutes at 60°C). Ensure the methoxyamine hydrochloride solution is freshly prepared. |
| Incomplete Silylation | Use a sufficient excess of the silylating reagent (e.g., MSTFA). Optimize the reaction time and temperature for the silylation step (e.g., 30 minutes at 60°C). Consider adding a catalyst like TMCS (trimethylchlorosilane) if not already present in the reagent. |
| Degraded Silylating Reagent | Store silylating reagents under anhydrous conditions and in a desiccator. Discard if the reagent appears cloudy or contains precipitates. |
| Analyte Degradation | Minimize sample handling time and keep samples cold prior to derivatization. |
Guide 2: Low Yield in HPLC Derivatization (DNPH, OPD)
Problem: The derivatized this compound peak is small or absent in the HPLC chromatogram.
| Possible Cause | Troubleshooting Steps |
| Sub-optimal pH | The derivatization reaction with DNPH and OPD is pH-dependent. Ensure the reaction medium is at the optimal pH (typically acidic for DNPH and OPD). |
| Insufficient Reaction Time/Temperature | Optimize the reaction time and temperature to ensure the reaction goes to completion. Some reactions may require heating. |
| Reagent Degradation | Use fresh, high-purity derivatizing reagents. DNPH, in particular, can degrade over time. |
| Interference from Sample Matrix | The sample matrix may contain components that consume the derivatizing reagent or interfere with the reaction. Consider a sample cleanup step (e.g., solid-phase extraction) prior to derivatization. |
| Low Derivative Stability | Some derivatives may be sensitive to light or temperature. Protect the derivatized sample from light and analyze it as soon as possible. |
| Precipitation of Derivative | The derivatized product may have low solubility in the reaction mixture. Adjust the solvent composition to ensure the derivative remains in solution. |
Guide 3: Issues in Chiral Derivatization and Analysis
Problem: Poor separation of diastereomers or inaccurate quantification of enantiomers.
| Possible Cause | Troubleshooting Steps |
| Incomplete Derivatization | Ensure the derivatization reaction goes to completion for both enantiomers. An incomplete reaction can lead to inaccurate enantiomeric excess (e.e.) values. Optimize reaction conditions as described in previous guides. |
| Racemization | The chiral center of the this compound or the chiral derivatizing agent (CDA) may racemize under the reaction conditions. Use milder reaction conditions (e.g., lower temperature) and avoid harsh acidic or basic conditions. |
| Impure Chiral Derivatizing Agent | The enantiomeric purity of the CDA is critical. Use a CDA with the highest possible enantiomeric purity. |
| Poor Chromatographic Resolution | The resulting diastereomers may not be well-resolved on the HPLC column. Optimize the mobile phase composition, flow rate, and column temperature. Consider using a different type of HPLC column (e.g., a different stationary phase). |
| Formation of Epimers | If the this compound has more than one chiral center, epimerization can occur, leading to multiple peaks and complicating the analysis. |
Data Presentation
Table 1: Comparison of Common Derivatization Reagents for Phenylglyoxylates
| Derivatizing Agent | Target Functional Group | Analytical Technique | Key Advantages | Potential Issues |
| MSTFA/BSTFA | Carboxyl & Hydroxyl | GC-MS | Increases volatility and thermal stability. | Sensitive to moisture; may require a two-step process with methoximation. |
| 2,4-Dinitrophenylhydrazine (DNPH) | Keto | HPLC-UV | Forms stable, UV-active derivatives. | Not specific to phenylglyoxylates; can react with other carbonyls in the sample.[2] |
| o-Phenylenediamine (OPD) | α-Keto | HPLC-Fluorescence | Forms highly fluorescent and stable derivatives, offering high sensitivity. | Primarily for α-keto acids. |
| Girard's Reagents (T & P) | Keto | LC-MS | Introduces a permanent positive charge, significantly enhancing ionization efficiency and detection sensitivity. | May require optimization of reaction conditions to achieve high yields. |
Table 2: Typical Reaction Conditions for this compound Derivatization
| Derivatization Method | Reagent | Typical Temperature | Typical Reaction Time | Solvent/pH |
| Methoximation | Methoxyamine HCl | 60°C | 60 min | Pyridine |
| Silylation | MSTFA with 1% TMCS | 60°C | 30 min | Pyridine (from previous step) |
| DNPH Derivatization | 2,4-Dinitrophenylhydrazine | 40°C | 1 hour | Acidic (pH ~3) |
| OPD Derivatization | o-Phenylenediamine | Room Temperature or gentle heating | 30-60 min | Acidic (e.g., dilute HCl) |
| Girard's Reagent T Derivatization | Girard's Reagent T | Room Temperature to 60°C | 30 min to 12 hours | Acidic (e.g., acetic acid) |
Experimental Protocols
Protocol 1: Two-Step Derivatization of 4-Hydroxythis compound for GC-MS Analysis
1. Methoximation: a. To a dried sample extract in a vial, add 50 µL of a freshly prepared 20 mg/mL solution of methoxyamine hydrochloride in pyridine. b. Tightly seal the vial and vortex briefly to dissolve the residue. c. Incubate the mixture at 60°C for 60 minutes.
2. Silylation: a. After the methoximation reaction, cool the vial to room temperature. b. Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to the vial. c. Tightly seal the vial and vortex briefly. d. Incubate the mixture at 60°C for 30 minutes. e. After cooling to room temperature, the sample is ready for GC-MS analysis.
Protocol 2: Derivatization of Phenylglyoxylic Acid with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV Analysis
1. Reagent Preparation: a. Prepare a DNPH solution by dissolving an appropriate amount of DNPH in a suitable solvent (e.g., acetonitrile) with an acid catalyst (e.g., hydrochloric acid or phosphoric acid). A typical concentration is in the range of 1-5 mg/mL.
2. Derivatization: a. To your aqueous sample containing phenylglyoxylic acid, add a sufficient volume of the DNPH reagent. An excess of the reagent is used to drive the reaction to completion. b. Adjust the pH of the reaction mixture to be acidic (typically pH 2-4) using a suitable acid if necessary. c. Vortex the mixture and allow it to react at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 30-60 minutes). Protect the reaction from light.
3. Sample Preparation for HPLC: a. After the reaction is complete, cool the mixture to room temperature. b. The derivatized sample may be directly injected into the HPLC system or may require an extraction step to remove excess reagent and concentrate the derivative. A solid-phase extraction (SPE) with a C18 cartridge can be effective. c. If using SPE, elute the derivative with a suitable organic solvent (e.g., acetonitrile), evaporate to dryness, and reconstitute in the mobile phase.
Protocol 3: Chiral Derivatization of Phenylglyoxylic Acid with a Chiral Amine for HPLC Analysis
1. Activation of Carboxylic Acid: a. Dissolve the phenylglyoxylic acid sample in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran). b. Add a coupling agent (e.g., 1.1 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)) and an activator (e.g., 0.1 equivalents of 4-dimethylaminopyridine (B28879) (DMAP)). c. Stir the mixture at room temperature for 10-15 minutes to form the activated ester.
2. Amide Formation: a. To the activated phenylglyoxylic acid, add a solution of the enantiomerically pure chiral amine (e.g., (R)- or (S)-1-phenylethylamine) (1.0 equivalent) in the same anhydrous solvent. b. Allow the reaction to proceed at room temperature for a specified time (e.g., 2-12 hours), monitoring the reaction progress by TLC or HPLC.
3. Work-up and Analysis: a. After the reaction is complete, filter the mixture to remove any precipitated urea (B33335) byproduct (if DCC was used). b. Wash the filtrate with dilute acid (e.g., 1 M HCl) and then with a saturated sodium bicarbonate solution to remove unreacted starting materials and byproducts. c. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. d. Dissolve the resulting diastereomeric amide mixture in a suitable solvent for HPLC analysis on an achiral column.
References
Improving the stability of phenylglyoxylate stock solutions
This guide provides researchers, scientists, and drug development professionals with essential information for preparing and storing stable phenylglyoxylate stock solutions. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to minimize degradation and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound stock solutions to degrade?
A1: The stability of this compound in solution is primarily affected by temperature, pH, solvent, and light exposure. As an α-keto acid, it is susceptible to degradation pathways such as decarboxylation. Elevated temperatures, alkaline pH conditions, and the presence of water can accelerate this degradation.[1][2]
Q2: What is the main degradation product of this compound?
A2: The primary degradation pathway for this compound is decarboxylation, which results in the formation of benzoate (B1203000) (benzoic acid) and carbon dioxide (CO2).[3][4] This reaction can be initiated by heat, light (photodecarboxylation), or oxidative conditions.[3][5]
Q3: What are the recommended solvents and storage conditions for this compound stock solutions?
A3: For optimal stability, stock solutions should be prepared in a suitable anhydrous solvent and stored at low temperatures.
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) is a common choice. It is crucial to use fresh, high-quality DMSO, as absorbed moisture can reduce the solubility and stability of the compound.[6][7]
-
Storage Temperature: Once dissolved, solutions should be aliquoted into single-use vials to prevent repeated freeze-thaw cycles. Recommended storage conditions are:
Q4: My this compound powder won't dissolve completely. What should I do?
A4: If you encounter solubility issues, consider the following:
-
Solvent Quality: Ensure you are using fresh, anhydrous DMSO. Hygroscopic (moisture-absorbing) DMSO can significantly impact solubility.[6][7]
-
Sonication: Use an ultrasonic bath to aid dissolution.
-
Gentle Warming: If precipitation occurs, gentle warming can help. However, avoid excessive heat as it can accelerate degradation.[8]
-
Concentration: Verify that you have not exceeded the solubility limit of this compound in the chosen solvent. For DMSO, concentrations up to 30 mg/mL (199.82 mM) are reported.[6]
Troubleshooting Guide: Unstable Solutions
If you suspect your this compound stock solution is degrading, leading to inconsistent experimental results, use the following guide to identify and resolve the issue.
| Observed Problem | Potential Cause | Recommended Solution |
| Loss of Potency / Reduced Activity | Chemical degradation of this compound into inactive products (e.g., benzoate). | 1. Verify Storage: Ensure solutions are stored at -80°C and protected from light. 2. Prepare Fresh: Prepare a new stock solution from solid compound. 3. Aliquot: Always aliquot new stock solutions to avoid freeze-thaw cycles. |
| Precipitate in Thawed Aliquot | Solution concentration exceeds solubility at lower temperatures, or solvent has absorbed water. | 1. Gently Re-dissolve: Warm the aliquot gently and vortex/sonicate to redissolve the precipitate before use. 2. Use Anhydrous Solvent: Prepare new stock solutions with fresh, anhydrous DMSO. 3. Lower Concentration: Consider preparing a slightly more dilute stock solution. |
| pH Shift in Aqueous Buffers | Degradation to acidic products (benzoic acid) or inherent instability at the buffer's pH. | 1. Use Acidic pH: this compound is more stable in acidic conditions (e.g., pH ≤ 6) than in alkaline conditions (e.g., pH ≥ 8).[2] 2. Prepare Fresh: Prepare aqueous working solutions immediately before use. Do not store this compound in aqueous buffers for extended periods. |
| Inconsistent HPLC Peak Area | Degradation during storage or in the autosampler. | 1. Check Storage: Confirm that stock solutions and aliquots are stored correctly. 2. Use Cooled Autosampler: If available, use a cooled autosampler tray to prevent degradation of samples waiting for injection. 3. Analyze Promptly: Analyze prepared samples as quickly as possible. |
Logical Troubleshooting Flow
The following diagram outlines a logical workflow for troubleshooting issues with this compound solution stability.
Quantitative Stability Data
The stability of phenylglyoxylic acid (PhGA) is highly dependent on both temperature and pH. The following tables summarize the degradation observed in urine samples, which serves as a model for aqueous solutions. Degradation is significantly slower at refrigerated temperatures and in acidic conditions.
Table 1: Effect of Temperature on Phenylglyoxylic Acid Stability in Urine [2]
| Storage Time | % PhGA Remaining at 4°C (Refrigerated) | % PhGA Remaining at 25°C (Room Temp) |
| Day 0 | 100% | 100% |
| Day 1 | ~100% | ~100% |
| Day 4 | ~100% | Noticeable Decrease |
| Day 7 | Gradual Decrease | Marked Decrease |
| Day 14 | Further Decrease | Significant Decrease |
Table 2: Effect of pH on Phenylglyoxylic Acid Stability in Urine at 4°C [2]
| Storage Time | % PhGA Remaining at Acidic pH (≤ 6) | % PhGA Remaining at Alkaline pH (≥ 8) |
| Day 0 | 100% | 100% |
| Day 4 | No significant decrease | More unstable |
| Day 7 | Stable | Gradual decrease |
Note: The data is derived from studies on urine samples and is illustrative. Absolute degradation rates may vary depending on the specific buffer and solvent system used.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in anhydrous DMSO.
Materials:
-
Phenylglyoxylic acid (solid, MW: 150.13 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance and micropipettes
Procedure:
-
Equilibration: Allow the vial of solid phenylglyoxylic acid to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: On an analytical balance, accurately weigh 15.01 mg of phenylglyoxylic acid.
-
Dissolution: Add the weighed solid to a sterile vial. Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO.
-
Mixing: Cap the vial tightly and vortex thoroughly. If necessary, use a sonicator bath to ensure the solid is completely dissolved.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, immediately dispense the stock solution into single-use, light-protected (amber) aliquots (e.g., 20 µL).
-
Storage: Store the aliquots at -80°C for long-term stability.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general reverse-phase HPLC method to quantify this compound and separate it from its primary degradant, benzoic acid.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase:
-
Solvent A: 25 mM Potassium Phosphate Monobasic (KH₂PO₄), pH adjusted to 2.9 with phosphoric acid.
-
Solvent B: Acetonitrile
-
-
Gradient: Isocratic, 90% Solvent A / 10% Solvent B
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm[9]
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
Procedure:
-
Sample Preparation: Dilute the this compound stock solution and any stability-tested samples to a suitable concentration (e.g., 0.1 mg/mL) using the mobile phase as the diluent.
-
Standard Preparation: Prepare a standard of pure phenylglyoxylic acid and a separate standard for the expected degradant, benzoic acid, at known concentrations.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Evaluation: Determine the retention times for this compound and benzoic acid from the standard runs. In the sample chromatograms, quantify the peak area of this compound to determine its concentration. The appearance and increase of a peak at the retention time of benzoic acid indicate degradation.
Visualized Degradation Pathway and Analysis
The following diagram illustrates the primary degradation pathway of this compound and the corresponding analytical detection by HPLC.
References
- 1. Analysis and stability of phenylglyoxylic and mandelic acids in the urine of styrene-exposed people - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability in urine of authentic phenylglyoxylic and mandelic acids as urinary markers of occupational exposure to styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SOP for Forced Degradation Study [m-pharmainfo.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. gchemglobal.com [gchemglobal.com]
- 9. Simultaneous determination of phenylglyoxylic acid, mandelic acid, styrene glycol and hippuric acid in primary culture of rat hepatocytes incubate by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing interference in phenylglyoxylate colorimetric assays
Welcome to the technical support center for phenylglyoxylate colorimetric assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer answers to frequently asked questions related to the colorimetric determination of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the colorimetric assay for this compound?
A1: The most common colorimetric method for the determination of this compound, particularly in urine, is based on the reaction described by Ohtsuji and Ikeda (1970).[1][2] This method involves the extraction of phenylglyoxylic acid from an acidified sample using an organic solvent, followed by a color-forming reaction. The dried extract is treated with a mixture of concentrated sulfuric acid and formalin (Marquis reagent).[1][2][3] This reagent reacts with aromatic compounds like phenylglyoxylic acid to produce a colored product, the absorbance of which can be measured spectrophotometrically.[4]
Q2: What are the common applications of this assay?
A2: This assay is frequently used for biomonitoring individuals occupationally exposed to styrene (B11656). Phenylglyoxylic acid is a metabolite of styrene, and its concentration in urine can be correlated with the extent of exposure.[1][2]
Q3: What are the main advantages of the colorimetric method?
A3: The primary advantages of this colorimetric method are its rapidity and cost-effectiveness compared to more complex chromatographic techniques like HPLC or GC-MS. It provides a valuable tool for screening large numbers of samples.
Q4: What is the chemical basis for the color-forming reaction?
A4: The reaction is believed to be an electrophilic aromatic substitution. In the strongly acidic environment of concentrated sulfuric acid, formaldehyde (B43269) is protonated to form a highly reactive carbocation (an electrophile). This electrophile then attacks the electron-rich phenyl ring of phenylglyoxylic acid, leading to the formation of a colored dimeric or polymeric product.[4][5]
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound colorimetric assay.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or low color development | 1. Incomplete extraction of this compound: The pH of the sample may not have been sufficiently acidic, or the extraction solvent may have been inappropriate or used in insufficient volume.2. Degradation of this compound: this compound can be unstable in urine samples, especially at alkaline pH or during prolonged storage at room temperature.3. Inactive color reagent: The formalin or sulfuric acid may be old or contaminated. | 1. Optimize extraction: Ensure the sample (e.g., urine) is acidified to a pH of 1.8-1.9 before extraction. Use a suitable solvent like diethyl ether or ethyl acetate (B1210297) and perform the extraction multiple times for better recovery.2. Proper sample handling: Analyze urine samples on the day of collection if possible. If storage is necessary, refrigerate at 4°C for no longer than 4 days or freeze at -20°C for longer-term storage.3. Prepare fresh reagents: Always use fresh, high-quality sulfuric acid and formalin to prepare the color reagent. |
| High background or off-color development | 1. Presence of interfering substances: Urine contains numerous metabolites that can react with the sulfuric acid-formalin reagent.2. Contaminated glassware: Residual organic matter or detergents on glassware can react with the strong acid reagent.3. Incomplete evaporation of extraction solvent: Residual solvent can interfere with the color development reaction. | 1. Sample cleanup: Perform a thorough extraction from an acidified sample to isolate the acidic metabolites like this compound from many other urinary components. Consider a back-extraction into a basic solution followed by re-acidification and a second extraction to further purify the sample.2. Use clean glassware: Thoroughly clean all glassware with a suitable laboratory detergent, followed by rinsing with distilled or deionized water, and ensure it is completely dry before use.3. Ensure complete dryness: After the solvent extraction step, ensure the organic solvent is completely evaporated before adding the color reagent. A gentle stream of nitrogen can aid this process. |
| Poor reproducibility | 1. Inconsistent sample volumes or reagent addition: Small variations in the volumes of sample, extraction solvent, or color reagent can lead to significant differences in results.2. Variable reaction time or temperature: The color development reaction may be sensitive to time and temperature.3. Matrix effects: The complex and variable composition of biological samples like urine can affect the efficiency of extraction and the color-forming reaction. | 1. Use calibrated pipettes: Ensure all pipettes are properly calibrated and use consistent technique for all samples and standards.2. Standardize reaction conditions: Maintain a consistent temperature and timing for the color development step for all samples in a batch.3. Use a standard curve for each batch: Prepare a standard curve with known concentrations of phenylglyoxylic acid for each set of experiments to account for day-to-day variations. |
| Precipitate formation upon reagent addition | 1. Presence of high concentrations of certain salts or proteins: This can occur if the sample is not properly prepared.2. Water contamination in the sulfuric acid: Concentrated sulfuric acid is highly hygroscopic. | 1. Improve sample cleanup: Ensure that the extraction procedure effectively removes proteins and other interfering substances.2. Use anhydrous conditions: Keep the sulfuric acid container tightly sealed when not in use. Ensure all glassware is completely dry. |
Potential Interfering Substances
| Substance | Type of Interference | Mechanism and Mitigation |
| Mandelic Acid | Positive | Mandelic acid is a major co-metabolite of styrene and has a similar aromatic structure. It may also react with the sulfuric acid-formalin reagent to produce a colored product. The extraction procedure will co-extract mandelic acid with phenylglyoxylic acid. Chromatographic methods are needed for separate quantification. |
| Hippuric Acid | Potential Positive | Hippuric acid is another aromatic compound found in urine. While the original method by Ohtsuji and Ikeda noted no significant increase in hippuric acid levels interfering with phenylglyoxylic acid measurement at the specified wavelength, high concentrations could potentially contribute to background absorbance.[1] Thorough extraction and the use of a sample blank are recommended. |
| Other Aromatic Compounds/Drugs | Positive | Various drugs and their metabolites containing aromatic rings may react with the Marquis reagent, leading to false-positive results. A detailed patient history of medication use is important for result interpretation. Sample cleanup procedures can help to minimize this interference. |
| Bilirubin (B190676) | Spectral and Chemical | High concentrations of bilirubin can cause spectral interference due to its own absorbance.[6][7] It can also be oxidized by the strong acid, leading to colored byproducts. The initial extraction step should minimize the carryover of water-soluble bilirubin. |
| High Glucose/Ketone Concentrations | Potential | In conditions like uncontrolled diabetes, very high concentrations of glucose and ketones are present in urine. Concentrated sulfuric acid can react with carbohydrates (like glucose) in a dehydration reaction, which can produce colored products. The extraction procedure is designed to separate acidic compounds from neutral molecules like glucose. |
| Nitrite (B80452) | Negative | High concentrations of nitrite in urine, often from bacterial infections, have been shown to cause negative interference in some colorimetric assays.[8] The strong oxidizing or reducing nature of nitrite could potentially interfere with the color-forming reaction. |
Experimental Protocols
Sample Preparation for this compound Analysis from Urine
This protocol is a generalized procedure based on methods for extracting acidic metabolites from urine.
-
Sample Collection: Collect a urine sample in a clean, sterile container.
-
Acidification: Take a 2 mL aliquot of the urine sample and acidify it to a pH between 1.8 and 1.9 using 6N hydrochloric acid.
-
Extraction:
-
Add 3 mL of diethyl ether or ethyl acetate to the acidified urine sample in a screw-cap tube.
-
Vortex the tube for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 10 minutes to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer to a clean test tube.
-
Repeat the extraction process on the aqueous layer with another 3 mL of the organic solvent and combine the organic fractions.
-
-
Evaporation: Evaporate the pooled organic solvent to complete dryness under a gentle stream of nitrogen at room temperature. The dried residue is now ready for colorimetric analysis.
Colorimetric Determination of this compound (Based on Ohtsuji and Ikeda, 1970)
-
Reagent Preparation: Prepare the color reagent by mixing concentrated sulfuric acid and 40% formaldehyde in a 100:1 (v/v) ratio. This reagent should be prepared fresh and handled with extreme caution in a fume hood.
-
Color Development:
-
To the dried extract from the sample preparation step, carefully add 2 mL of the freshly prepared sulfuric acid-formalin reagent.
-
Mix thoroughly to dissolve the residue.
-
Allow the color to develop for a standardized period of time (e.g., 10 minutes) at a controlled temperature.
-
-
Spectrophotometric Measurement:
-
Quantification: Determine the concentration of this compound in the original sample by comparing its absorbance to a standard curve prepared with known concentrations of pure phenylglyoxylic acid that have been processed through the same extraction and color development procedure.
Visualizations
Caption: Experimental workflow for the colorimetric determination of this compound.
Caption: Proposed reaction pathway for color formation in the this compound assay.
References
- 1. A rapid colorimetric method for the determination of phenylglyoxylic and mandelic acids: Its application to the urinalysis of workers exposed to styrene vapour - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid colorimetric method for the determination of phenylglyoxylic and mandelic acids. Its application to the urinalysis of workers exposed to styrene vapour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Marquis reagent - Wikipedia [en.wikipedia.org]
- 4. oxfordreference.com [oxfordreference.com]
- 5. researchgate.net [researchgate.net]
- 6. Bilirubin interference with determination of uric acid, cholesterol, and triglycerides in commercial peroxidase-coupled assays, and the effect of ferrocyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 8. Identification of contaminant interferences which cause positive urine reagent test strip reactions in a cage setting for the laboratory-housed nonhuman primate, Beagle dog, and Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Phenylglyoxylate Extraction from Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of phenylglyoxylate from biological samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during sample preparation, extraction, and analysis of this compound.
Q1: What are the recommended initial steps for handling biological samples to ensure this compound stability?
A1: Proper sample handling from the point of collection is critical to prevent the degradation of this compound. For blood samples, it is recommended to use collection tubes containing an anticoagulant such as EDTA. Plasma should be separated by centrifugation as soon as possible after collection. Urine samples should be collected in sterile containers. To minimize enzymatic activity, all samples should be kept on ice immediately after collection and stored at -80°C for long-term stability.[1] It is crucial to avoid repeated freeze-thaw cycles, as this can lead to analyte degradation.[1] For urine samples, refrigeration at 4°C is suitable for storage up to four days without a significant decrease in this compound concentrations.[2]
Q2: I am observing low recovery of this compound. What are the potential causes and how can I improve it?
A2: Low recovery of this compound can stem from several factors throughout the extraction process. Here are some common causes and troubleshooting steps:
-
Suboptimal pH during Liquid-Liquid Extraction (LLE): this compound is an acidic compound. To ensure it is in its neutral, non-ionized form for efficient extraction into an organic solvent, the pH of the aqueous sample should be acidified. Adjusting the sample pH to be at least two units below the pKa of this compound is recommended.[3] For instance, acidifying plasma samples with 1M HCl to a pH of approximately 2-3 can significantly improve extraction efficiency into a solvent like ethyl acetate (B1210297).[1]
-
Inappropriate Solvent Choice in LLE: The choice of extraction solvent is critical and depends on the polarity of this compound.[3] Ethyl acetate is a commonly used and effective solvent for extracting this compound from acidified biological samples.[1][4]
-
Inefficient Phase Separation: Inadequate mixing or centrifugation can lead to poor recovery. Ensure thorough mixing of the aqueous and organic phases by vortexing for at least 2 minutes.[1] Subsequent centrifugation at a sufficient speed and duration (e.g., 3000 x g for 10 minutes at 4°C) is necessary for a clean separation of the layers.[1]
-
Improper Solid-Phase Extraction (SPE) Sorbent and Procedure: For SPE, the choice of sorbent is crucial. A mixed-mode or strong anion-exchange (SAX) SPE cartridge is often suitable for an acidic compound like this compound.[1] Ensure the cartridge is properly conditioned according to the manufacturer's instructions before loading the sample. The pH of the sample and the composition of the wash and elution solvents must be optimized to ensure the analyte is retained during washing and efficiently eluted.[5][6]
Q3: My analytical results are showing high variability and poor reproducibility. What could be the reason?
A3: High variability is often linked to matrix effects, which are the alteration of analyte ionization due to co-eluting components from the biological matrix.[7][8] This is a significant issue, especially in LC-MS/MS analysis.[7][9] To minimize matrix effects:
-
Optimize Sample Cleanup: A more rigorous sample cleanup protocol can help remove interfering substances. This can be achieved by refining your LLE or SPE method.[1] For SPE, ensure the wash steps are effective at removing matrix components without eluting the this compound.[5][10]
-
Use an Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in extraction efficiency and instrument response.[7][8]
-
Chromatographic Separation: Adjusting the chromatographic conditions to better separate this compound from co-eluting matrix components can also mitigate matrix effects.[9]
Q4: Is derivatization necessary for this compound analysis?
A4: Derivatization is often required for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS).[1] this compound is a polar and non-volatile compound. Derivatization increases its volatility and thermal stability by replacing the active hydrogens on the carboxyl group with less polar functional groups, such as trimethylsilyl (B98337) (TMS) groups.[1][11] For Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis, derivatization is typically not necessary.[7]
Data on this compound Extraction and Analysis
The following tables summarize key quantitative data related to the extraction and analysis of this compound from biological samples.
Table 1: Comparison of Common Extraction Techniques
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |
| Principle | Partitioning of analyte between two immiscible liquid phases.[3][12][13] | Analyte is retained on a solid sorbent and selectively eluted.[6][10] | Proteins are precipitated out of solution using a solvent, acid, or salt.[14][15][16] |
| Selectivity | Moderate | High[6] | Low |
| Recovery | Generally good, but can be variable. | High and reproducible.[6] | Can be lower due to co-precipitation of analyte. |
| Matrix Effect Reduction | Moderate | High | Low |
| Throughput | Can be automated, but generally lower than SPE. | High, especially with 96-well plate formats.[6] | High and simple.[16] |
| Solvent Consumption | High | Low[6] | Moderate |
Table 2: Performance Metrics for this compound Analysis in Urine (LC-MS/MS)
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.015 mg/L | [7][8] |
| Limit of Quantification (LOQ) | 0.040 mg/L | [7][8] |
| Accuracy | >82% | [7][8] |
| Variability (Precision) | <11% | [7][8] |
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
1. Sample Preparation:
- Thaw frozen plasma samples on ice.
- To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a suitable internal standard solution (e.g., a stable isotope-labeled this compound).
- Acidify the sample by adding 20 µL of 1M HCl to achieve a pH of approximately 2-3.[1]
2. Extraction:
- Add 500 µL of ethyl acetate to the acidified plasma sample.[1]
- Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.[1]
3. Phase Separation:
- Centrifuge the sample at 3000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.[1]
4. Collection and Evaporation:
- Carefully transfer the upper organic layer (ethyl acetate) to a clean tube, avoiding the aqueous layer and any precipitated protein at the interface.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
5. Reconstitution:
- Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis or a suitable solvent for derivatization if performing GC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine
1. Sample Preparation:
- Thaw frozen urine samples on ice.
- Centrifuge the urine at 2000 x g for 5 minutes to remove any sediment.
- To 200 µL of the urine supernatant, add 20 µL of a suitable internal standard solution.
2. SPE Cartridge Conditioning:
- Use a mixed-mode or strong anion-exchange (SAX) SPE cartridge.
- Condition the cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water. Do not allow the cartridge to dry out.
3. Sample Loading:
- Load the prepared urine sample onto the conditioned SPE cartridge.
4. Washing:
- Wash the cartridge with 1 mL of a weak organic solvent or an acidic buffer to remove interfering compounds. The exact composition of the wash solution should be optimized to maximize the removal of matrix components while retaining this compound.
5. Elution:
- Elute the this compound from the cartridge with 1 mL of an appropriate elution solvent (e.g., a mixture of organic solvent and a basic modifier to neutralize the acidic analyte).
6. Evaporation and Reconstitution:
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in a suitable solvent for analysis.
Visualizations
Caption: General workflow for this compound extraction.
Caption: Troubleshooting low this compound recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability in urine of authentic phenylglyoxylic and mandelic acids as urinary markers of occupational exposure to styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid-liquid extraction [scioninstruments.com]
- 4. Simultaneous determination of mandelic acid enantiomers and phenylglyoxylic acid in urine by high-performance liquid chromatography with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]
- 11. mdpi.com [mdpi.com]
- 12. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 15. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
Phenylglyoxylate Purification Technical Support Center
Welcome to the Technical Support Center for Phenylglyoxylate Purification. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during this compound synthesis and purification?
A1: Common impurities include unreacted starting materials, by-products such as benzoic acid and its esters, and residual solvents.[1][2] The formation of benzoic acid esters can be significant, sometimes accounting for up to 20% of the product mixture, particularly when using certain hydrolysis methods.[1] Phenylglyoxylic acid itself can also be present as an impurity in phenylglyoxal (B86788) products.[3]
Q2: My this compound product is a light yellow oil. Is this normal, and how can I decolorize it?
A2: A light yellow color is often reported for this compound esters.[1][4] If a colorless product is required, treatment with a small amount of activated charcoal during recrystallization can be effective in adsorbing colored impurities.[5][6] However, be cautious not to add charcoal to a boiling solution to avoid bumping.[6]
Q3: I am observing a low yield after purification. What are the potential causes?
A3: Low yields in organic synthesis and purification can stem from several factors.[7] Key areas to investigate include incomplete reactions, side product formation, and losses during work-up and purification steps such as extraction and recrystallization.[7] For instance, during recrystallization, using too much solvent will result in product loss to the mother liquor.[5] In liquid-liquid extraction, incomplete separation of layers or product solubility in the aqueous phase can also lead to lower yields.[8]
Q4: How can I assess the purity of my final this compound product?
A4: The purity of this compound esters is commonly determined by gas chromatography (GC).[1][4][9] Other analytical techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and melting point analysis (for solid derivatives) are also effective for assessing purity.[6][10][11][12]
Troubleshooting Guides
Liquid-Liquid Extraction
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Emulsion formation between organic and aqueous layers | - Vigorous shaking of the separatory funnel.- High concentration of impurities. | - Gently swirl or invert the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.- Allow the mixture to stand for a longer period.- If the emulsion persists, filter the mixture through a pad of celite or glass wool.[6] |
| Incomplete removal of acidic impurities (e.g., benzoic acid, phenylglyoxylic acid) | - Insufficient amount or concentration of the basic wash solution.- Not enough extraction cycles performed. | - Use a 5-10% aqueous sodium bicarbonate or sodium carbonate solution.- Perform at least 2-3 extractions with the basic solution.- Check the pH of the aqueous layer after extraction to ensure it is basic.[1][6] |
| Product loss during extraction | - The product may be partially soluble in the aqueous layer. | - Check the aqueous layer for your product using an appropriate analytical technique (e.g., TLC, HPLC).- If significant product is present, perform a back-extraction of the aqueous layers with a fresh portion of the organic solvent.[8] |
Recrystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" instead of crystallizing | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated.- Presence of impurities inhibiting crystallization. | - Use a lower-boiling point solvent or a mixed solvent system.- Add a seed crystal to induce crystallization.- Return the solution to the heat, add more solvent, and allow it to cool more slowly.[5][7] |
| No crystal formation upon cooling | - Too much solvent was used.- The solution is not sufficiently saturated. | - Evaporate some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.- Add a seed crystal of the pure compound.- Cool the solution in an ice bath for a longer period.[6] |
| Rapid crystallization leading to impure crystals | - The solution cooled too quickly. | - Ensure the solution cools slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[5][13] |
| Colored impurities in the final crystals | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[6] |
Column Chromatography
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of product from impurities | - Inappropriate solvent system (eluent).- Improperly packed column. | - Optimize the solvent system using Thin-Layer Chromatography (TLC) first.- Ensure the column is packed uniformly to avoid channeling.- Consider using a gradient elution if a single solvent system is ineffective.[7][14] |
| Product is eluting too slowly or not at all | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.[6] |
| Cracking of the silica (B1680970) gel bed | - The column has run dry.- A sudden change in solvent polarity caused swelling or shrinking of the silica gel. | - Never let the solvent level drop below the top of the silica gel.- When changing to a more polar solvent system, do so gradually.[6] |
Experimental Protocols
Protocol 1: Purification of Methyl this compound by Liquid-Liquid Extraction and Vacuum Distillation
This protocol is based on procedures described in various sources for the purification of this compound esters.[1][9]
-
Dissolution : Dissolve the crude methyl this compound in a suitable organic solvent such as ether or toluene.
-
Aqueous Wash : Transfer the solution to a separatory funnel.
-
Wash the organic phase successively with water, 5% sodium bicarbonate solution, and again with water.[1][9] This removes acidic impurities like phenylglyoxylic acid and benzoic acid.
-
Perform each wash by adding an equal volume of the aqueous solution, gently inverting the funnel several times, and then allowing the layers to separate before draining the lower aqueous layer.
-
-
Drying : Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over an anhydrous drying agent like sodium sulfate.[1][9]
-
Solvent Removal : Decant or filter the dried organic solution into a round-bottom flask and remove the solvent using a rotary evaporator.
-
Vacuum Distillation : Purify the resulting residue by vacuum distillation.[1][9] Collect the fraction boiling at the reported temperature for methyl this compound (e.g., 136°C at 12 mm Hg).[1][9]
Protocol 2: Purification of Phenylglyoxylic Acid by Recrystallization
This protocol is adapted from a procedure for the recrystallization of phenylglyoxylic acid.[1]
-
Dissolution : Place the crude phenylglyoxylic acid in an Erlenmeyer flask. Add a suitable solvent, such as ligroin, in small portions while heating the mixture gently.[1] Add just enough hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary) : If there are insoluble impurities, perform a hot filtration by quickly pouring the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, warm flask.
-
Cooling and Crystallization : Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying : Dry the purified crystals in a desiccator or a vacuum oven. The melting point of pure phenylglyoxylic acid is reported to be 64.5-65.5°C.[1]
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
- 1. US4596885A - Process for the preparation of phenylglyoxylic acid esters - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. DE2708189C2 - Process for the preparation of phenylglyoxylic acid esters - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. prepchem.com [prepchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous determination of mandelic acid enantiomers and phenylglyoxylic acid in urine by high-performance liquid chromatography with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [A thin-layer chromatography method for determining the styrene metabolites mandelic and phenylglyoxylic acid in urine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. achievechem.com [achievechem.com]
- 14. orgsyn.org [orgsyn.org]
Strategies to increase the shelf life of phenylglyoxylate reagents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to increase the shelf life of phenylglyoxylate reagents. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound reagents?
A1: this compound reagents are susceptible to three primary degradation pathways:
-
Hydrolysis: The ester linkage is prone to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions, yielding phenylglyoxylic acid and the corresponding alcohol.
-
Oxidation: The α-ketoester functionality can be susceptible to oxidative cleavage, particularly by reactive oxygen species. This can lead to the formation of benzoic acid and other byproducts.
-
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions, leading to decarboxylation and the formation of various degradation products.
Q2: What are the ideal storage conditions for neat (undissolved) this compound reagents?
A2: To maximize the shelf life of neat this compound reagents, they should be stored in a cool, dry, and dark environment.[1][2] It is recommended to keep the container tightly sealed to protect it from moisture and oxygen.[1] For long-term storage, refrigeration (2-8 °C) is often recommended. Some suppliers state that methyl this compound is stable under normal temperatures and pressures.[1][2][3][4]
Q3: My this compound reagent is a liquid at room temperature, but it has solidified. Is it still usable?
A3: Some this compound esters, such as methyl this compound, have a melting point close to room temperature. Therefore, it may exist as a solid, liquid, a solidified melt, or a supercooled melt. This change in physical state does not necessarily indicate degradation. If the product is within its expiry date and has been stored correctly, it can typically be used after carefully warming it to a liquid state.
Q4: How should I prepare and store stock solutions of this compound reagents?
A4: Stock solutions are best prepared in anhydrous aprotic solvents (e.g., acetonitrile, THF, or anhydrous ethanol). To prevent degradation, it is crucial to minimize exposure to water and light. Prepare solutions fresh whenever possible. For storage, aliquot the solution into single-use vials, purge with an inert gas (e.g., nitrogen or argon), and store at low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles.
Q5: Can I use antioxidants to extend the shelf life of my this compound reagent solutions?
A5: Yes, adding antioxidants can be an effective strategy to inhibit oxidative degradation. Synthetic antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) are commonly used. The effectiveness of an antioxidant depends on its chemical structure, solubility in the solvent, and the specific this compound ester.[5] It is advisable to conduct a small-scale pilot study to determine the optimal antioxidant and its concentration for your specific application.
Q6: Is lyophilization a suitable method for long-term storage of this compound reagents?
A6: Lyophilization, or freeze-drying, can be an excellent strategy for the long-term preservation of sensitive reagents, especially when they need to be stored in a dry state.[6] This process removes water at low temperatures, which significantly reduces the rate of hydrolytic degradation. The lyophilized powder should be stored in a tightly sealed container with a desiccant, protected from light, and at a low temperature.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or poor experimental results | Reagent degradation leading to lower active concentration. | 1. Verify the age and storage conditions of the reagent. 2. Perform a quality control check (e.g., HPLC purity analysis) on the reagent. 3. Prepare fresh solutions from a new or validated batch of the reagent. |
| Change in color (e.g., yellowing) of the reagent | Oxidation or formation of impurities. | 1. Discard the reagent if a significant color change is observed. 2. Ensure the reagent is stored under an inert atmosphere and protected from light. |
| Precipitate formation in a refrigerated stock solution | The reagent has a melting point above the storage temperature or has limited solubility at low temperatures. | 1. Gently warm the solution to room temperature to see if the precipitate redissolves. 2. If it redissolves, ensure it is fully dissolved before use. 3. If it does not redissolve, it may indicate degradation, and the solution should be discarded. |
| Gradual decrease in the pH of an aqueous solution | Hydrolysis of the ester to form phenylglyoxylic acid. | 1. Prepare aqueous solutions fresh and use them immediately. 2. If storage is necessary, use a buffered solution at a slightly acidic to neutral pH and store at a low temperature. Note that phenylglyoxylic acid is more unstable in alkaline urine samples.[7] |
Data Presentation
Table 1: General Storage Recommendations for this compound Reagents
| Form | Storage Temperature | Atmosphere | Light/Moisture Protection | Typical Shelf Life |
| Neat (Solid/Liquid) | 2-8 °C or Room Temperature (as per supplier)[2] | Tightly sealed container[1] | Protect from light and moisture[1] | 1-3 years (unopened) |
| In Anhydrous Solvent | -20 °C to -80 °C | Purge with inert gas (e.g., N₂ or Ar) | Amber vials, sealed | Days to weeks (application dependent) |
| Lyophilized Powder | -20 °C or below | Sealed container with desiccant | Protect from light and moisture | >1 year |
Table 2: Comparative Hydrolytic Stability of Benzoic Acid Esters in Alkaline Conditions
| Compound | Alkaline Hydrolysis Half-Life (t½) in minutes |
| Methyl benzoate | 14 |
| Ethyl benzoate | 14 |
| n-Propyl benzoate | 19 |
| n-Butyl benzoate | 21 |
| Phenyl benzoate | 11 |
| Benzyl benzoate | 16 |
| Ethyl 4-bromobenzoate | 12 |
| Data suggests that the stability of esters is influenced by the nature of the alcohol and acid moieties.[8] |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of this compound Reagents
This protocol is designed to assess the stability of a this compound reagent under stressed conditions to predict its long-term shelf life.
1. Materials:
-
This compound reagent (at least three different batches)
-
Temperature and humidity-controlled stability chambers
-
Light-exposure chamber
-
Amber glass vials with inert caps
-
HPLC system with a UV detector
-
Analytical standards of the this compound reagent and potential degradation products (e.g., phenylglyoxylic acid, benzoic acid)
2. Procedure:
-
Sample Preparation: Aliquot the this compound reagent into amber glass vials. For solutions, prepare a stock solution in a suitable anhydrous solvent.
-
Stress Conditions:
-
Thermal Stress: Place samples in stability chambers at elevated temperatures (e.g., 40°C, 50°C, 60°C) with controlled humidity (e.g., 75% RH).
-
Photostability: Expose samples to a light source according to ICH Q1B guidelines.
-
Hydrolytic Stress: For solutions, prepare samples in aqueous buffers at different pH values (e.g., acidic, neutral, basic) and store them at various temperatures.
-
-
Time Points: Pull samples at predetermined time intervals (e.g., 0, 1, 2, 4, and 8 weeks).
-
Analysis: Analyze the purity of the samples at each time point using a validated stability-indicating HPLC method (see Protocol 2). Quantify the amount of the parent reagent and any significant degradation products.
-
Data Evaluation: Plot the concentration of the this compound reagent against time for each condition. Determine the degradation kinetics and extrapolate the data to predict the shelf life under recommended storage conditions.
Protocol 2: HPLC Method for Purity Analysis and Degradation Product Quantification
This protocol provides a general reversed-phase HPLC method for assessing the purity of this compound reagents and quantifying major degradation products.
1. Materials:
-
HPLC system with a UV detector and autosampler
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
This compound reagent sample
-
Reference standards for the this compound and potential degradation products
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the λmax of the specific this compound)
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
3. Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in the diluent at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the this compound reagent in the diluent to a final concentration within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Processing: Identify and integrate the peaks corresponding to the this compound and its degradation products. Use the calibration curve to quantify the amount of each component. Calculate the purity of the reagent as a percentage of the main peak area relative to the total peak area.
Visualizations
Caption: Factors influencing the stability of this compound reagents.
Caption: Troubleshooting workflow for suspected reagent degradation.
References
- 1. Methyl this compound(15206-55-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. echemi.com [echemi.com]
- 4. Page loading... [guidechem.com]
- 5. Survey on Antioxidants Used as Additives to Improve Biodiesel’s Stability to Degradation through Oxidation [mdpi.com]
- 6. The use of a layering technique for enhancing stability of lyophilized reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability in urine of authentic phenylglyoxylic and mandelic acids as urinary markers of occupational exposure to styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to HPLC and Isotachophoresis for Phenylglyoxylate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two analytical techniques, High-Performance Liquid Chromatography (HPLC) and Isotachophoresis (ITP), for the quantitative analysis of phenylglyoxylate. Phenylglyoxylic acid (PGA) is a key biomarker of exposure to styrene (B11656) and a significant metabolite in various biological and chemical processes. The selection of an appropriate analytical method is crucial for accurate quantification in research, clinical, and industrial settings. This document presents a detailed overview of both techniques, supported by experimental data and methodologies, to assist in making an informed decision.
Principles of the Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that relies on the differential partitioning of analytes between a stationary phase (a column packed with small particles) and a liquid mobile phase. In the context of this compound analysis, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobicity of the analytes; more hydrophobic compounds are retained longer on the column. Detection is typically achieved using a UV detector, as the aromatic ring of this compound absorbs UV light.
Isotachophoresis (ITP) is an electrophoretic separation technique that separates ionic species in a discontinuous electrolyte system. Analytes are placed between a leading electrolyte (LE) with high mobility and a terminating electrolyte (TE) with low mobility. When an electric field is applied, the analytes separate into distinct, consecutive zones based on their electrophoretic mobilities, and all zones migrate at the same velocity. The length of the analyte zone is proportional to its concentration, which allows for quantification. Conductivity or UV detectors can be used for detection.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance parameters for the analysis of this compound using HPLC. Data for ITP is extrapolated from studies on similar organic acids due to the limited availability of specific data for this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Isotachophoresis (ITP) (Estimated) |
| Limit of Detection (LOD) | 0.015 mg/L[1][2] - 4.6 µM | 0.1 - 0.3 mg/L |
| Limit of Quantitation (LOQ) | 0.040 mg/L[1][2] - 13.2 µM[3] | 0.4 - 1.0 mg/L |
| Linearity Range | Typically wide, e.g., 0.1 - 100 mg/L | 1 - 75 mg/L |
| Precision (RSD) | < 10% (inter-day and intra-day)[3] | < 5% |
| Analysis Time | 15 - 40 minutes[4] | 10 - 20 minutes |
| Sample Throughput | Moderate to High (with autosampler) | Moderate |
| Matrix Effect | Can be significant, may require extensive sample preparation or MS/MS detection to mitigate.[1][2] | Generally lower due to the concentrating and separating nature of the technique. |
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the analysis of this compound by HPLC and Isotachophoresis.
Detailed Experimental Protocols
HPLC Method for this compound Analysis
This protocol is a representative method for the analysis of this compound in a biological matrix.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol (B129727) and a potassium dihydrogen phosphate (B84403) buffer (e.g., 10 mM, pH 2.5) in a 10:90 (v/v) ratio.[3]
-
Flow Rate: 0.5 mL/min.[3]
-
Detection: UV detection at 220 nm.[3]
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the sample.
-
Filter the supernatant through a 0.45 µm filter.
-
Inject the filtered sample into the HPLC system.
-
-
Quantification: Create a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.
Hypothetical Isotachophoresis Method for this compound Analysis
This protocol is a proposed method for this compound analysis based on established methods for other organic acids.
-
Instrumentation: A capillary electrophoresis instrument capable of operating in ITP mode, with a conductivity or UV detector.
-
Capillary: Fused-silica capillary (e.g., 50-100 cm length, 200-500 µm internal diameter).
-
Leading Electrolyte (LE): 10 mM hydrochloric acid with 20 mM β-alanine (counter-ion), pH adjusted to ~3.5. This provides a high mobility leading ion (chloride).
-
Terminating Electrolyte (TE): 10 mM caproic acid. This provides a low mobility terminating ion.
-
Driving Current: A constant current in the range of 50-200 µA.
-
Sample Preparation:
-
Dilute the sample (e.g., urine) 1:10 with the terminating electrolyte.
-
No further extraction or derivatization is typically required.
-
-
Quantification: Generate a calibration curve by plotting the length of the this compound zone against the concentration of the standards.
Discussion of Advantages and Disadvantages
High-Performance Liquid Chromatography (HPLC)
Advantages:
-
High Resolution and Selectivity: HPLC, especially when coupled with mass spectrometry (HPLC-MS/MS), offers excellent selectivity and can resolve this compound from complex matrices.[1][2]
-
Established and Robust: HPLC is a well-established technique with a vast body of literature and readily available instrumentation and columns.
-
High Throughput: With the use of autosamplers, HPLC can be automated for the analysis of a large number of samples.
-
Good Sensitivity: Modern HPLC systems with sensitive detectors can achieve low limits of detection.[1][2][3]
Disadvantages:
-
Matrix Effects: Biological samples can contain interfering compounds that co-elute with this compound, potentially leading to inaccurate quantification.[1][2] This may necessitate more complex sample preparation or the use of more expensive MS/MS detectors.
-
Solvent Consumption: HPLC consumes significant amounts of organic solvents, which can be costly and environmentally unfriendly.
-
Longer Analysis Times (in some cases): Depending on the complexity of the sample and the required resolution, analysis times can be longer compared to ITP.[4]
Isotachophoresis (ITP)
Advantages:
-
Minimal Sample Preparation: ITP often requires only simple dilution of the sample, reducing sample preparation time and potential for analyte loss.
-
Concentration Effect: ITP has a concentrating effect on the analytes, which can be advantageous for trace analysis.
-
Reduced Matrix Effects: The separation mechanism of ITP, which focuses analytes into sharp, adjacent zones, can effectively separate them from the bulk of the sample matrix.
-
Lower Solvent Consumption: ITP uses significantly smaller volumes of electrolytes compared to the mobile phases used in HPLC.
Disadvantages:
-
Limited Availability of Specific Methods: There is less published literature on specific ITP methods for many analytes, including this compound, compared to HPLC.
-
Lower Separation Efficiency for Complex Mixtures: While good for separating target analytes, ITP may have lower overall resolving power for very complex samples with numerous components compared to HPLC.
-
Dependence on Electrophoretic Mobility: Separation is solely based on electrophoretic mobility, which may not be sufficient to resolve isomers or compounds with very similar mobilities.
-
Instrumentation Less Common: ITP instrumentation is less common in analytical laboratories compared to HPLC systems.
Conclusion and Recommendations
Both HPLC and Isotachophoresis are viable techniques for the analysis of this compound, each with its own set of strengths and weaknesses.
HPLC is the recommended method when:
-
High-resolution separation of this compound from a complex mixture of other metabolites is required.
-
A large number of samples need to be analyzed, and high throughput is a priority.
-
The laboratory has existing HPLC instrumentation and expertise.
-
The highest sensitivity is required, potentially necessitating the use of HPLC-MS/MS to overcome matrix effects.[1][2]
Isotachophoresis should be considered when:
-
Rapid analysis with minimal sample preparation is a key requirement.
-
The sample matrix is complex, and matrix effects are a significant concern with HPLC.
-
A concentrating effect is needed for the analysis of trace levels of this compound.
-
Lower operational costs and reduced solvent waste are important factors.
Ultimately, the choice of technique will depend on the specific requirements of the analysis, including the sample matrix, the required sensitivity and selectivity, available instrumentation, and the desired sample throughput. For routine monitoring where speed and simplicity are paramount, ITP presents a compelling alternative to the more established HPLC methods. However, for complex research applications demanding the highest level of separation and specificity, HPLC, particularly when coupled with mass spectrometry, remains the gold standard.
References
- 1. Isotachophoretic separation of organic acids in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Microchip Isotachophoresis Coupled with Ion Mobility Spectrometry and Evaluation of Its Potential for the Analysis of Food, Biological and Pharmaceutical Samples - ProQuest [proquest.com]
- 3. Separation of carboxylic acids in human serum by isotachophoresis using a commercial field-deployable analytical platform combined with in-house glass microfluidic chips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. profpc.com.br [profpc.com.br]
A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for Phenylglyoxylate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive validation of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of phenylglyoxylate. The performance of this advanced method is objectively compared with established analytical techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Supporting experimental data and detailed methodologies are provided to aid researchers in selecting the most appropriate analytical technique for their specific needs.
Comparative Performance of Analytical Methods
The selection of an optimal analytical method hinges on factors such as sensitivity, selectivity, the nature of the sample matrix, and available instrumentation. The following table summarizes the key quantitative performance characteristics of the novel UPLC-MS/MS method alongside traditional HPLC-UV and GC-MS techniques, providing a clear basis for comparison.
| Parameter | Novel UPLC-MS/MS | HPLC-UV | GC-MS (with Derivatization) |
| Limit of Detection (LOD) | 0.081 ng/mL[1] | ~1 µg/mL[2] | ~1 ng/mL[2] |
| Limit of Quantification (LOQ) | 0.269 ng/mL[1] | ~5 µg/mL[2] | ~5 ng/mL[2] |
| Linearity (r²) | 0.9999[1] | >0.999[2] | >0.998[2] |
| Accuracy (% Recovery) | 90.47% - 99.83%[1] | 95-105%[2] | 90-110%[2] |
| Precision (%RSD) | < 5%[1] | < 5%[2] | < 10%[2] |
| Selectivity | High | Moderate | High |
| Throughput | High | High | Moderate |
Experimental Protocols
Detailed methodologies for the novel UPLC-MS/MS method and the comparative HPLC-UV and GC-MS methods are provided below.
Novel UPLC-MS/MS Method
This method offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices.
Sample Preparation:
-
Urine samples are diluted directly with the initial mobile phase.[1]
-
The diluted sample is then filtered through a 0.22 µm membrane.[3]
Chromatographic Conditions:
-
Column: Waters HSS T3[1]
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile (B52724).[3][4]
-
Flow Rate: 0.35 mL/min[4]
-
Column Temperature: 45 °C[4]
-
Injection Volume: 2 µL[4]
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Ionization Mode (ESI-)[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[1]
Quantification: The concentration of this compound in the samples is determined using an external standard method.[1]
HPLC-UV Method
A robust and widely used method for the quantification of this compound.
Sample Preparation:
-
For aqueous samples, filter through a 0.45 µm syringe filter.
-
For biological samples, perform protein precipitation by adding three volumes of cold acetonitrile, vortexing, and centrifuging to remove the precipitated proteins.[2]
Chromatographic Conditions:
-
Column: C18 column[5]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 20:80 v/v) with 0.1% formic acid. The mobile phase should be filtered and degassed.[2]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm[5]
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples from this curve.
GC-MS Method with Derivatization
Due to the polar nature of phenylglyoxylic acid, a derivatization step is necessary to increase its volatility for GC-MS analysis.
Sample Preparation and Derivatization:
-
Extraction: Extract the sample with a suitable organic solvent such as ethyl acetate.
-
Drying: Dry the organic extract over anhydrous sodium sulfate.
-
Derivatization (Two-Step):
-
Methoximation: Add methoxyamine hydrochloride in pyridine (B92270) to the dried extract and incubate at 60°C for 60 minutes to protect the keto group.
-
Silylation: Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 60°C for 30 minutes to derivatize the hydroxyl and carboxyl groups.[2]
-
GC-MS Conditions:
-
Column: DB-5MS capillary column[6]
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[2]
Quantification: Quantification is performed using a calibration curve generated from derivatized standards.
Conclusion
The novel UPLC-MS/MS method demonstrates superior sensitivity and specificity for the quantification of this compound when compared to traditional HPLC-UV and GC-MS methods. Its significantly lower limits of detection and quantification make it particularly suitable for applications requiring trace-level analysis in complex biological matrices. While HPLC-UV offers a simpler and high-throughput alternative for less demanding applications, and GC-MS provides high selectivity after derivatization, the UPLC-MS/MS method stands out as the most advanced and reliable technique for the accurate determination of this compound in research and drug development settings.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Phytochemical Analysis Using UPLC-MS/MS Combined with Network Pharmacology Methods to Explore the Biomarkers for the Quality Control of Lingguizhugan Decoction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Simultaneous determination of phenylglyoxylic acid, mandelic acid, styrene glycol and hippuric acid in primary culture of rat hepatocytes incubate by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Determination of cotinine, phenylglyoxylic acid and mandelic acid in human urine by GC/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenylglyoxylic Acid vs. Mandelic Acid: A Comparative Guide to Styrene Exposure Biomarkers
For researchers, scientists, and drug development professionals involved in occupational health and toxicology, the accurate assessment of exposure to industrial solvents like styrene (B11656) is paramount. The primary urinary metabolites of styrene, mandelic acid (MA) and phenylglyoxylic acid (PGA), are the most commonly used biomarkers for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate biomarker for specific research and monitoring needs.
Metabolic Fate of Styrene
Styrene is primarily metabolized in the liver by cytochrome P450 enzymes (mainly CYP2E1) to its reactive intermediate, styrene-7,8-oxide.[1][2] This epoxide is then hydrolyzed by epoxide hydrolase to form styrene glycol. Subsequently, styrene glycol is oxidized to mandelic acid, which can be further oxidized to phenylglyoxylic acid.[2][3] Both MA and PGA, along with minor metabolites, are excreted in the urine.[2][3][4] Understanding this pathway is crucial for interpreting biomarker data.
Caption: Metabolic pathway of styrene to its urinary biomarkers.
Performance Comparison of Phenylglyoxylic Acid and Mandelic Acid
The selection of a biomarker often depends on its kinetic properties, stability, and the correlation of its concentration with exposure levels. The following tables summarize the key quantitative data for MA and PGA.
Table 1: Excretion Kinetics and Biological Exposure Indices
| Parameter | Mandelic Acid (MA) | Phenylglyoxylic Acid (PGA) | Reference(s) |
| Excretion Profile | Biphasic excretion. | Biphasic excretion. | [5] |
| Peak Excretion Time | At the end of a >4-hour exposure; slightly delayed after short-term exposure. | Delayed after both short-term and 8-hour exposures. | [5][6] |
| Apparent Half-life (0-16h post-exposure) | Tends to become prolonged with repeated daily exposures. | Tends to become prolonged with repeated daily exposures. | [5] |
| BEI® (End of Shift) | 800 mg/g creatinine (B1669602) | 240 mg/g creatinine | [7] |
| BEI® (Prior to Next Shift) | 300 mg/g creatinine | 100 mg/g creatinine | [7] |
*BEI® (Biological Exposure Indices) are guidance values for assessing biological monitoring results, as recommended by the American Conference of Governmental Industrial Hygienists (ACGIH).
Table 2: Correlation with Styrene Exposure and Stability
| Parameter | Mandelic Acid (MA) | Phenylglyoxylic Acid (PGA) | Reference(s) |
| Correlation with Styrene Exposure (r-value) | 0.92 - 0.96 | 0.85 - 0.96 | [1][8][9] |
| Typical Concentration (Unexposed) | Endogenous levels up to 5 mg/L. | Generally not detected. | [7] |
| Typical Concentration (Exposed) | 5 mg/g creatinine to 2270 mg/g creatinine. | Varies with exposure. | [4] |
| Stability in Urine | Stable for up to 2 weeks at 4°C and 25°C. | Unstable; gradual decrease at 4°C and more marked at 25°C, especially in alkaline urine. Stable up to 4 days when refrigerated. | [10][11] |
Experimental Protocols
Accurate quantification of MA and PGA is crucial for reliable exposure assessment. Various analytical methods have been developed, with High-Performance Liquid Chromatography (HPLC) being the most common.
General Experimental Workflow
The general workflow for the analysis of MA and PGA in urine involves sample collection, preparation, chromatographic separation, and detection.
Caption: General experimental workflow for urinary MA and PGA analysis.
Detailed Methodologies
Below are summaries of common analytical methods with their performance characteristics.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Sample Preparation: A 200 µL urine sample is saturated with 60 mg of sodium chloride, spiked with an internal standard (e.g., O-methyl hippuric acid), and acidified with 6N HCl. The analytes are then extracted with ethyl acetate. The extract is dried and reconstituted in the mobile phase.[8][9]
-
Chromatographic Conditions:
-
Column: C18
-
Mobile Phase: Water-methanol (90:10) with 0.5% acetic acid
-
Detection: UV detector
-
-
Performance:
Method 2: Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
-
Sample Preparation: Urine samples are diluted with the initial mobile phase and filtered.[12]
-
Chromatographic Conditions:
-
Column: Waters HSS T3
-
Detection: Mass spectrometry in negative ionization mode (ESI-) with multiple reaction monitoring (MRM).
-
-
Performance:
Table 3: Comparison of Analytical Method Performance
| Parameter | HPLC-UV | UPLC-MS/MS | Reference(s) |
| Detection Limit (MA) | 5 mg/L | 0.551 µg/L (ng/mL) | [8][9][12] |
| Detection Limit (PGA) | 0.5 mg/L | 0.081 µg/L (ng/mL) | [8][9][12] |
| Recovery (MA) | ~96% | 92.75% - 101.09% | [8][9][12] |
| Recovery (PGA) | ~84% | 90.47% - 99.83% | [8][9][12] |
| Precision (CV) | < 11% | < 5% | [8][9][12] |
Conclusion and Recommendations
Both mandelic acid and phenylglyoxylic acid are reliable biomarkers for assessing styrene exposure, with their urinary concentrations showing a strong correlation with environmental styrene levels.[1][8][9]
-
Mandelic Acid (MA) is generally present in higher concentrations and is more stable in urine samples, making it a robust choice for routine monitoring, especially when immediate analysis or stringent storage conditions are not feasible.[10]
-
Phenylglyoxylic Acid (PGA) offers the advantage of not being present in detectable amounts in unexposed individuals, potentially offering higher specificity.[7] However, its lower stability is a significant drawback that requires careful sample handling and storage, preferably freezing if analysis is not performed promptly.[10][11]
Recommendation: For most applications, the determination of both mandelic and phenylglyoxylic acids is advisable to obtain a comprehensive assessment of styrene exposure.[5] The ratio of MA to PGA can also provide additional information, as it may vary with the level of exposure.[5] When resources are limited, mandelic acid is a more practical choice due to its higher stability. For highly sensitive and specific measurements, UPLC-MS/MS is the superior analytical technique.
References
- 1. Determination of urinary mandelic and phenylglyoxylic acids in styrene exposed workers and a control population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Oxidative stress in occupational exposure to styrene vapors and dangerous chemicals in the shipbuilding industry [frontiersin.org]
- 3. cejph.szu.cz [cejph.szu.cz]
- 4. tandfonline.com [tandfonline.com]
- 5. Urinary excretion of mandelic and phenylglyoxylic acids after human exposure to styrene vapour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The time course of mandelic and phenylglyoxylic acid excretion in workers exposed to styrene under model conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medtox.labcorp.com [medtox.labcorp.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Determination of mandelic acid and phenylglyoxylic acid in the urine and its use in monitoring of styrene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability in urine of authentic phenylglyoxylic and mandelic acids as urinary markers of occupational exposure to styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis and stability of phenylglyoxylic and mandelic acids in the urine of styrene-exposed people - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Determination of phenylglyoxylic acid and mandelic acid in urine by ultra high performance liquid chromatography tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Phenylglyoxylic Acid and Ethyl Phenylglyoxylate for Researchers
An Objective Analysis for Drug Development and Synthetic Chemistry Professionals
Phenylglyoxylic acid and its corresponding ethyl ester, ethyl phenylglyoxylate, are pivotal α-keto carbonyl compounds utilized extensively in synthetic chemistry and drug development. While structurally similar, the presence of a carboxylic acid versus an ethyl ester functional group imparts distinct physicochemical properties, reactivity, and biological activities. This guide provides a comprehensive comparison of these two molecules, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate compound for their specific application.
Physicochemical Properties: A Side-by-Side Comparison
The fundamental differences in the physical states, melting/boiling points, and solubility between phenylglyoxylic acid and its ethyl ester are critical considerations for experimental design, including reaction setup and purification methods. Phenylglyoxylic acid is a colorless, low-melting solid, whereas ethyl this compound is a liquid at room temperature.[1][2][3]
| Property | Phenylglyoxylic Acid (PGA) | Ethyl this compound (EPG) |
| Molecular Formula | C₈H₆O₃[1] | C₁₀H₁₀O₃[3][4] |
| Molar Mass | 150.13 g/mol [1][5] | 178.19 g/mol [3][4] |
| Appearance | Colorless solid[1] | Clear colorless to yellow liquid[3][6][7] |
| Melting Point | 64–66 °C[1] | 97 °C (Note: This value from one source seems unusually high for a liquid; most sources describe it as a liquid at room temp)[6] |
| Boiling Point | 138-141 °C / 16 mbar[8] | 138-139 °C / 18 mmHg[3]; 92 °C / 0.2 mbar[8] |
| Density | Not applicable (solid) | 1.122 g/mL at 25 °C[3] |
| Acidity (pKa) | ~2.15[1] | Not applicable |
| Water Solubility | Moderately soluble | 1143 mg/L @ 25°C[3][4] |
| Solubility in DMSO | 30 mg/mL[9] | 50 mg/mL[10] |
Synthesis Pathways
Both compounds can be synthesized from common precursors, with the ester typically being prepared from the acid.
Phenylglyoxylic Acid (PGA):
-
Oxidation of Mandelic Acid: A common laboratory method involves the oxidation of mandelic acid using a strong oxidizing agent like potassium permanganate.[1]
-
Hydrolysis of Benzoyl Cyanide: This alternative route involves the hydrolysis of benzoyl cyanide.[1][8]
-
Biocatalysis: An environmentally friendly approach uses engineered E. coli to transform racemic mandelic acid into phenylglyoxylic acid with high conversion rates.[11][12]
Ethyl this compound (EPG):
-
Fischer Esterification: The most direct method is the acid-catalyzed esterification of phenylglyoxylic acid with ethanol (B145695).[8][13]
-
From Benzoyl Cyanide: A one-pot process can be employed where benzoyl cyanide is first hydrolyzed in a sulfuric acid/water system to form the amide intermediate, which is then reacted with an alcohol without isolation.[13]
Caption: Common synthesis routes for Phenylglyoxylic Acid and Ethyl this compound.
Spectroscopic Data for Structural Elucidation
FT-IR and NMR spectroscopy are essential for confirming the identity and purity of these compounds. The key distinguishing features are the broad O-H stretch of the carboxylic acid in PGA and the signals corresponding to the ethyl group in EPG.
| Spectroscopic Data | Phenylglyoxylic Acid (PGA) | Ethyl this compound (EPG) |
| FT-IR (cm⁻¹) | ~3500-2500 (broad, O-H stretch); ~1730 (C=O stretch, acid); ~1680 (C=O stretch, keto) | ~2980 (C-H stretch, alkyl); ~1735 (C=O stretch, ester); ~1685 (C=O stretch, keto) |
| ¹H NMR (ppm) | ~10-12 (s, 1H, -COOH); 7.5-8.0 (m, 5H, Ar-H) | ~4.4 (q, 2H, -OCH₂CH₃); ~1.4 (t, 3H, -OCH₂CH₃); 7.5-8.3 (m, 5H, Ar-H) |
| ¹³C NMR (ppm) | ~190-197 (keto C=O); ~165-173 (acid C=O); 128-135 (Ar-C)[14] | ~186 (keto C=O); ~164 (ester C=O); ~62 (-OCH₂); ~14 (-CH₃); 128-134 (Ar-C)[15] |
| Mass Spec (m/z) | 150 (M+); 105 (benzoyl cation); 77 (phenyl cation) | 178 (M+); 105 (benzoyl cation); 77 (phenyl cation) |
Comparative Reactivity
The differing functional groups dictate their chemical behavior. PGA is notable for its decarboxylation reactions, while EPG is characterized by ester-specific reactions and distinct photoreactivity.
Phenylglyoxylic Acid (PGA):
-
Decarboxylation: PGA can undergo decarboxylation, for instance, in the presence of hydrogen peroxide, to form benzoic acid and CO₂.[14] This reaction is significant in its role as a non-toxic antioxidant in pharmaceutical formulations.[14] Photodecarboxylation can also be induced, yielding benzaldehyde.[1][16]
-
Amide and Heterocycle Formation: The carboxylic acid group readily reacts with amines and other nucleophiles, serving as a precursor for synthesizing various heterocycles like 2-arylbenzothiazoles.[5]
Ethyl this compound (EPG):
-
Hydrolysis: The ester can be hydrolyzed back to phenylglyoxylic acid under acidic or basic conditions.[17][18]
-
Photoreactivity: EPG exhibits significant photoreactivity. Its excited triplet carbonyl state can initiate intermolecular hydrogen abstraction, leading to radical coupling and cross-linking.[19][20] This property is exploited in the development of photochemically active polymers.[15] In the presence of hydrogen donors, it undergoes photoreduction to primarily yield diethyl 2,3-dihydroxy-2,3-diphenylsuccinate.[19]
Caption: Key reactions of Phenylglyoxylic Acid versus Ethyl this compound.
Biological Activities and Applications
Both molecules are biologically relevant, though in different contexts. PGA is primarily known as a metabolite, while EPG has been studied as an enzyme inhibitor.
-
Phenylglyoxylic Acid (PGA): It is a major metabolite of industrial solvents like styrene (B11656) and ethylbenzene, making it a crucial biomarker for monitoring human exposure.[21][22] Studies have also shown that PGA possesses anti-inflammatory activity in animal models.[21] However, at high doses, it may induce striatal-motor toxicity.[23] Its primary application is as a versatile building block for synthesizing pharmaceutical intermediates.[9][11]
-
Ethyl this compound (EPG): EPG is recognized as a potent inhibitor of chicken liver carboxylesterase, while also acting as a poor substrate for the enzyme.[10][19][20] It has been identified as a metabolite in cancer metabolism studies.[2][24] In synthetic applications, it is used as a reagent in the preparation of various compounds, including deazaflavin derivatives, and as a chromophore in photoactive polymers.[4][15]
Experimental Protocols
The following sections provide generalized methodologies for key experiments. Researchers should adapt these protocols based on specific laboratory conditions and safety guidelines.
Protocol 1: Synthesis of Ethyl this compound via Fischer Esterification
This protocol is adapted from established procedures for the acid-catalyzed esterification of phenylglyoxylic acid.[8][13]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phenylglyoxylic acid (1.0 eq), absolute ethanol (approx. 10-15 eq), and a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq).
-
Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Dilute with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation to obtain pure ethyl this compound.
-
Characterization: Confirm the product's identity and purity using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.
Protocol 2: Kinetic Analysis of EPG Alkaline Hydrolysis
This protocol outlines a method to study the hydrolysis kinetics by monitoring the consumption of hydroxide (B78521) ions over time.[18]
-
Reagent Preparation: Prepare standardized aqueous solutions of ethyl this compound and sodium hydroxide (e.g., 0.02 M each).
-
Reaction Initiation: In a thermostated reaction vessel (e.g., 25°C), rapidly mix equal volumes of the pre-heated reactant solutions. Start a timer immediately.
-
Titration: At regular time intervals (e.g., 5, 10, 20, 30 minutes), withdraw a known volume (aliquot) of the reaction mixture and quench the reaction by adding it to a flask containing an excess of standard hydrochloric acid.
-
Back-Titration: Immediately titrate the unreacted HCl in the flask with the standard NaOH solution using phenolphthalein (B1677637) as an indicator to determine the concentration of NaOH remaining in the reaction aliquot at that time point.
-
Data Analysis: Plot the concentration of the ester versus time. Use the appropriate integrated rate law (typically second-order for this reaction) to determine the rate constant (k).
Protocol 3: General Spectroscopic Characterization
This protocol details the sample preparation for FT-IR and NMR analysis.
-
FT-IR Spectroscopy:
-
For liquid EPG: Place a drop of the neat liquid between two NaCl or KBr plates and acquire the spectrum.
-
For solid PGA: Prepare a KBr pellet by grinding a small amount of the solid with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of the sample (PGA or EPG) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and other relevant 2D NMR spectra (e.g., COSY, HSQC) to confirm the structure.
-
Caption: A typical workflow for the synthesis and analysis of the target compounds.
References
- 1. Phenylglyoxylic acid - Wikipedia [en.wikipedia.org]
- 2. Ethyl benzoylformate | C10H10O3 | CID 15349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Ethyl this compound, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 5. Phenylglyoxylic acid 97 611-73-4 [sigmaaldrich.com]
- 6. Ethyl this compound(1603-79-8) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 7. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 8. DE2708189C2 - Process for the preparation of phenylglyoxylic acid esters - Google Patents [patents.google.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Ethyl this compound | Lipid | TargetMol [targetmol.com]
- 11. One-Pot Synthesis of Phenylglyoxylic Acid from Racemic Mandelic Acids via Cascade Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US4596885A - Process for the preparation of phenylglyoxylic acid esters - Google Patents [patents.google.com]
- 14. Indirect detection of intermediate in decarboxylation reaction of phenylglyoxylic acid by hyperpolarized 13C NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Photodecarboxylation of phenylglyoxylic acid: influence of para-substituents on the triplet state properties - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. uv.es [uv.es]
- 19. medchemexpress.com [medchemexpress.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Phenylglyoxylic Acid | C8H6O3 | CID 11915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. The Styrene Metabolite, Phenylglyoxylic Acid, Induces Striatal-Motor Toxicity in the Rat: Influence of Dose Escalation/Reduction over Time - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ethyl this compound (Ethyl benzoylformate; Phenylglyoxylic acid ethyl ester) | Others 12 | 1603-79-8 | Invivochem [invivochem.com]
A Comparative Guide to Phenylglyoxylate Measurement: Ensuring Cross-Laboratory Data Comparability
For researchers, scientists, and drug development professionals engaged in the analysis of phenylglyoxylate (PGA), a key biomarker of styrene (B11656) exposure, ensuring the accuracy and comparability of measurements across different laboratories is paramount. This guide provides an objective comparison of common analytical methods for urinary this compound, supported by experimental data, to aid in the selection of appropriate methodologies and to highlight the critical importance of inter-laboratory cross-validation.
Performance Comparison of Analytical Methods
The selection of an analytical method for this compound measurement is a critical decision that impacts the sensitivity, specificity, and throughput of the analysis. The following table summarizes the quantitative performance of three widely used techniques: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
| Performance Metric | UPLC-MS/MS | GC-MS | HPLC-UV |
| Limit of Detection (LOD) | 0.081 ng/mL[1] | Not explicitly stated, but method is described as sensitive. | 0.5 mg/L (500 ng/mL)[2] |
| Limit of Quantification (LOQ) | 0.269 ng/mL[1] | 1.25 µg/mL (1250 ng/mL)[3] | Not explicitly stated. |
| Recovery | 90.47% - 99.83%[1] | 84.88% - 91.46%[3] | 84%[2] |
| Intra-day Precision (%CV) | <5%[1] | <10% | <5%[2] |
| Inter-day Precision (%CV) | <5%[1] | <10% | <11%[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and for comparing the performance of different analytical techniques.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and specificity for the quantification of phenylglyoxylic acid.
Sample Preparation: Urine samples are typically diluted directly with the initial mobile phase. For example, a 1:4 dilution can be prepared by mixing the urine sample with pure water[1]. The diluted sample is then filtered through a 0.22 µm membrane before injection into the UPLC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A reversed-phase column, such as a Waters HSS T3, is commonly used for separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an additive like formic acid to improve peak shape and ionization.
-
Detection: The analysis is performed in negative ionization mode (ESI-) using multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity[1].
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is a robust and reliable method for the determination of phenylglyoxylic acid, though it often requires a derivatization step.
Sample Preparation:
-
Extraction: Urine samples are first extracted, for instance, with carbon tetrachloride (CCl₃)[3].
-
Derivatization: The extracted and dried sample is then derivatized. A common derivatizing agent is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[3]. This step converts the non-volatile phenylglyoxylic acid into a more volatile derivative suitable for GC analysis.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A capillary column, such as a DB-5MS, is typically employed for the separation of the derivatized analyte.
-
Ionization: Electron Ionization (EI) is a common ionization source used in this method[3].
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible and cost-effective method for this compound analysis.
Sample Preparation:
-
Acidification and Extraction: The urine sample is first acidified with an acid like 6N HCl. An internal standard is often added at this stage. The acidified sample is then extracted with an organic solvent such as ethyl acetate[2].
-
Reconstitution: The organic extract is evaporated to dryness and the residue is reconstituted in the mobile phase before injection[2].
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used for the separation[2].
-
Mobile Phase: An isocratic mobile phase, for example, a mixture of water and methanol (B129727) (e.g., 90:10) with a small percentage of acetic acid, is commonly used[2].
-
Detection: The detection is performed using a UV detector at a specific wavelength where phenylglyoxylic acid absorbs light.
Inter-Laboratory Cross-Validation Workflow
To ensure that data generated by different laboratories are comparable, a robust cross-validation process is essential. The following diagram illustrates a typical workflow for such a study.
The Importance of Cross-Validation
The data presented in this guide highlights the performance characteristics of different analytical methods for this compound measurement. While each method has been validated within the respective studies, it is crucial to recognize that direct comparison of results between laboratories, even when using the same method, can be challenging due to variations in instrumentation, reagents, and operator procedures.
Inter-laboratory cross-validation is the process of establishing an agreement between two or more laboratories when measuring the same analyte in the same samples. This process is fundamental for:
-
Ensuring Data Comparability: In multi-center studies or when data from different sources are being pooled, cross-validation ensures that any observed differences are biological in nature and not due to analytical discrepancies.
-
Validating Method Transfer: When a method is transferred from one laboratory to another, cross-validation demonstrates that the receiving laboratory can achieve comparable results to the originating laboratory.
-
Assessing Method Robustness: The ability of a method to remain unaffected by small, deliberate variations in method parameters is a measure of its robustness. Inter-laboratory studies can provide valuable insights into this aspect.
References
A Comparative Analysis of the Bioactivity of Phenylglyoxylate and 4-Hydroxyphenylglyoxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the bioactive properties of two structurally related aromatic keto acids: phenylglyoxylate and 4-hydroxythis compound. While both compounds are metabolites with recognized biological activities, direct comparative studies are limited. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate a clearer understanding of their respective bioactivities, highlighting the distinct therapeutic and toxicological profiles of each molecule.
Comparative Bioactivity Data
The following table summarizes the available quantitative data on the bioactivity of this compound and 4-hydroxythis compound. It is important to note that the data presented is derived from different experimental models and is not the result of a direct head-to-head comparison.
| Bioactivity Parameter | This compound | 4-Hydroxythis compound | Reference Compound/Condition |
| Enzyme Inhibition | |||
| Carnitine Palmitoyltransferase-1 (CPT-1) Inhibition (IC50) | Data not available | ~ 77 µM (in rat cardiac mitochondria) | Perhexiline (~77 µM) |
| Anti-inflammatory Activity | |||
| In vivo Edema Reduction | 50-200 mg/kg (p.o.) in rats (formalin-induced paw swelling) | Data not available | - |
| Toxicity | |||
| Neurotoxicity | 220-400 mg/kg in rats (induces striatal-motor toxicity) | Data not available | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for a comprehensive understanding of the presented data.
Carnitine Palmitoyltransferase-1 (CPT-1) Inhibition Assay
This protocol outlines a radioenzymatic method for determining the inhibitory activity of compounds against CPT-1 in isolated mitochondria.
Objective: To determine the IC50 value of a test compound for CPT-1.
Materials:
-
Isolated rat cardiac mitochondria
-
Reaction Buffer (e.g., 75 mM KCl, 50 mM Tris-HCl, pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Test compound (4-hydroxythis compound) at various concentrations
-
[³H]Carnitine
-
Palmitoyl-CoA
-
Stop Solution (e.g., 1 M perchloric acid)
-
Scintillation cocktail and counter
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from rat cardiac tissue using standard differential centrifugation methods.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, BSA, and various concentrations of the test compound.
-
Pre-incubation: Pre-incubate the isolated mitochondria with the reaction mixture for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: Start the enzymatic reaction by adding [³H]Carnitine and Palmitoyl-CoA to the mixture.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 5-10 minutes) at 37°C.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., perchloric acid).
-
Separation and Quantification: Separate the radiolabeled acylcarnitine product from the unreacted [³H]Carnitine using a suitable method (e.g., phase separation with butanol).
-
Measurement: Quantify the radioactivity of the product using a scintillation counter.
-
Data Analysis: Calculate the percentage of CPT-1 inhibition for each concentration of the test compound compared to a vehicle control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
In vivo Anti-inflammatory Activity: Formalin-Induced Paw Edema in Rats
This protocol describes a standard method for evaluating the anti-inflammatory effects of a compound in an animal model.
Objective: To assess the ability of a test compound to reduce formalin-induced paw edema in rats.
Materials:
-
Male Wistar rats (or other suitable strain)
-
Test compound (phenylglyoxylic acid)
-
Vehicle control (e.g., saline or a suitable solvent)
-
Formalin solution (e.g., 2.5% in saline)
-
Plethysmometer or calipers
Procedure:
-
Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into control and treatment groups.
-
Compound Administration: Administer the test compound (phenylglyoxylic acid, 50-200 mg/kg) or vehicle to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time before formalin injection (e.g., 30-60 minutes).
-
Induction of Edema: Inject a standard volume (e.g., 0.1 mL) of formalin solution into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of both hind paws using a plethysmometer or paw thickness with calipers at regular intervals after the formalin injection (e.g., 0, 1, 2, 3, and 4 hours).[1][2]
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point. The formula for calculating the percentage of inhibition is: % Inhibition = [ (C - T) / C ] * 100 where C is the mean increase in paw volume in the control group and T is the mean increase in paw volume in the treated group.[3]
In vivo Neurotoxicity Assessment in Rats
This protocol provides a general framework for assessing the potential neurotoxicity of a compound following oral administration in rats.
Objective: To evaluate the neurotoxic effects of a test compound.
Materials:
-
Male Wistar rats (or other suitable strain)
-
Test compound (phenylglyoxylic acid)
-
Vehicle control
-
Apparatus for behavioral and motor function tests (e.g., open field, rotarod)
Procedure:
-
Dose Administration: Administer the test compound (phenylglyoxylic acid, 220-400 mg/kg) or vehicle orally to different groups of rats daily for a specified period (e.g., 28 days).
-
Clinical Observations: Conduct detailed clinical observations daily, noting any changes in behavior, posture, gait, and the presence of tremors or convulsions.
-
Behavioral and Motor Function Tests: Perform a battery of behavioral and motor function tests at regular intervals during the study period. This may include:
-
Open-field test: To assess locomotor activity and exploratory behavior.
-
Rotarod test: To evaluate motor coordination and balance.
-
Grip strength test: To measure muscle strength.
-
-
Body Weight and Food/Water Consumption: Monitor and record the body weight and food and water consumption of the animals regularly.
-
Pathology: At the end of the study, perform a complete necropsy. Collect and preserve relevant tissues, especially from the central and peripheral nervous systems, for histopathological examination.
-
Data Analysis: Analyze the data from behavioral tests, body weight, and pathology to identify any dose-dependent neurotoxic effects.
Signaling Pathways and Mechanisms of Action
This compound: Potential Anti-inflammatory Mechanism via NF-κB Pathway
While the direct molecular targets of this compound's anti-inflammatory effects are not fully elucidated, many phenolic acids are known to exert their anti-inflammatory actions by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] This pathway is a central regulator of the inflammatory response. Inflammatory stimuli, such as cytokines or pathogens, can lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes. It is hypothesized that this compound may interfere with this cascade, potentially by inhibiting IKK activation or IκBα degradation, thereby preventing NF-κB nuclear translocation and the subsequent inflammatory response.
4-Hydroxythis compound: Inhibition of Fatty Acid Oxidation
4-Hydroxythis compound has been identified as an inhibitor of Carnitine Palmitoyltransferase-1 (CPT-1), a key enzyme in the mitochondrial beta-oxidation of long-chain fatty acids.[4] CPT-1 is located on the outer mitochondrial membrane and facilitates the transport of long-chain fatty acids into the mitochondrial matrix, where they undergo β-oxidation to produce acetyl-CoA for the Krebs cycle. By inhibiting CPT-1, 4-hydroxythis compound effectively blocks this crucial step in fatty acid metabolism. This inhibition can lead to a shift in cellular energy substrate utilization, from fatty acids towards glucose, a mechanism that is of interest in the context of metabolic diseases.
General Workflow for Bioactivity Comparison
The following diagram illustrates a general workflow for the comparative analysis of the bioactivity of chemical compounds.
Conclusion
This comparative guide highlights the distinct, yet not fully characterized, bioactivities of this compound and 4-hydroxythis compound. 4-Hydroxythis compound shows potential as a modulator of cellular metabolism through its inhibition of CPT-1, an enzyme crucial for fatty acid oxidation. This suggests its relevance in metabolic disorders. In contrast, this compound has demonstrated in vivo anti-inflammatory effects, possibly through the modulation of the NF-κB pathway, but also exhibits neurotoxicity at higher concentrations.[4]
The lack of direct comparative studies underscores the need for future research to perform head-to-head comparisons of these compounds on various biological targets. Such studies would provide a more definitive understanding of their structure-activity relationships and better delineate their therapeutic potential and toxicological risks.
References
Phenylglyoxylate: A Comparative Analysis of its Efficacy Against Other Keto Acids in Biochemical Assays
In the landscape of metabolic research and drug development, keto acids are pivotal molecules, acting as signaling messengers and key intermediates in cellular metabolism. This guide provides a comparative overview of the efficacy of phenylglyoxylate against other prominent keto acids, namely alpha-ketoglutarate (B1197944) and pyruvate (B1213749), in various in vitro assays. While direct comparative studies are limited, this report synthesizes available data on their antioxidant, anti-inflammatory, and enzyme-inhibiting properties to offer a valuable resource for researchers, scientists, and professionals in drug development.
Comparative Efficacy in In Vitro Assays
The following tables summarize the available quantitative data for this compound, alpha-ketoglutarate, and pyruvate across a range of antioxidant, anti-inflammatory, and enzyme inhibition assays. It is important to note the absence of directly comparable IC50 values for this compound in many standard assays, highlighting a significant gap in the current scientific literature.
Antioxidant Activity
The antioxidant potential of these keto acids is often evaluated by their ability to scavenge free radicals. Commonly used methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
| Compound | DPPH Assay IC50 | ABTS Assay IC50 | Notes |
| This compound | Data not available | Data not available | Structurally related phenolic compounds show antioxidant activity, but specific data for this compound is lacking. |
| Alpha-Ketoglutarate | Not typically assessed | Not typically assessed | Primarily functions as an endogenous antioxidant by non-enzymatically detoxifying reactive oxygen species (ROS) like hydrogen peroxide. |
| Pyruvate | Not typically assessed | Not typically assessed | Known to directly scavenge ROS, including hydrogen peroxide and peroxynitrite. |
Anti-inflammatory Activity
The anti-inflammatory properties of keto acids can be assessed by their ability to inhibit enzymes involved in the inflammatory cascade, such as lipoxygenase (LOX) and cyclooxygenase (COX), or by measuring their impact on inflammatory mediators like nitric oxide (NO).
| Compound | Lipoxygenase (LOX) Inhibition IC50 | Cyclooxygenase (COX) Inhibition IC50 | Nitric Oxide (NO) Scavenging IC50 |
| This compound | Data not available | Data not available | Data not available |
| Alpha-Ketoglutarate | Data not available | Data not available | Enhances nitric oxide synthesis in certain contexts. |
| Pyruvate | Data not available | Data not available | Data not available |
Enzyme Inhibition
Keto acids can act as inhibitors of various enzymes, particularly dehydrogenases, due to their structural similarity to endogenous substrates.
| Compound | Target Enzyme | Inhibition Constant (Ki) / IC50 | Notes |
| This compound | This compound:NAD+ oxidoreductase | Km = 45 µM (as a substrate) | This enzyme is specific to this compound metabolism. |
| Alpha-Ketoglutarate | Alpha-Ketoglutarate Dehydrogenase | Not applicable (substrate) | Inhibition by other compounds has been studied. |
| Pyruvate | Pyruvate Dehydrogenase Complex (PDHC) | Not applicable (substrate) | Synthetic analogs of pyruvate are potent inhibitors of PDHC. |
Experimental Protocols
Detailed methodologies for the key assays mentioned are provided below to facilitate the design and execution of comparative studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of a test compound by measuring the reduction of the DPPH radical.
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Test compound at various concentrations
-
Methanol (or other suitable solvent)
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare a series of dilutions of the test compound in the chosen solvent.
-
Reaction Mixture: Add a specific volume of the test compound solution to the DPPH solution. A control is prepared with the solvent instead of the test compound.
-
Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(\text{Abs}{\text{control}} - \text{Abs}{\text{sample}}) / \text{Abs}_{\text{control}}] x 100
-
IC50 Determination: The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the compound concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Objective: To measure the ability of an antioxidant to scavenge the stable ABTS radical cation.
Materials:
-
ABTS solution (e.g., 7 mM)
-
Potassium persulfate solution (e.g., 2.45 mM)
-
Ethanol (B145695) or phosphate-buffered saline (PBS)
-
Test compound at various concentrations
-
Spectrophotometer
Procedure:
-
ABTS Radical Cation (ABTS•+) Generation: Mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution Preparation: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add a specific volume of the test compound solution to the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for a set time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from a plot of inhibition percentage against the concentration of the test compound.
Lipoxygenase (LOX) Inhibition Assay
Objective: To assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the lipoxygenase enzyme.
Materials:
-
Lipoxygenase enzyme solution (e.g., from soybean)
-
Substrate solution (e.g., linoleic acid or arachidonic acid)
-
Buffer solution (e.g., borate (B1201080) buffer, pH 9.0)
-
Test compound at various concentrations
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, mix the buffer, enzyme solution, and the test compound solution.
-
Pre-incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a short period (e.g., 5 minutes).
-
Initiation of Reaction: Add the substrate solution to initiate the enzymatic reaction.
-
Measurement: Immediately measure the change in absorbance at a specific wavelength (e.g., 234 nm for linoleic acid) over time. This reflects the formation of the product.
-
Calculation: The rate of the reaction is determined from the slope of the absorbance versus time plot. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
A Guide to Inter-Laboratory Comparison of Phenylglyoxylate Quantification
For researchers, scientists, and professionals in drug development, the precise and consistent quantification of phenylglyoxylate, a key biomarker and industrial chemical, is of paramount importance. This guide provides an objective comparison of various analytical methods for its measurement, supported by experimental data and detailed protocols. The aim is to facilitate the selection of appropriate analytical techniques and to underscore the significance of inter-laboratory comparisons for ensuring data reliability and comparability across different testing facilities.
Inter-laboratory comparisons (ILCs), also known as proficiency tests (PTs) or round-robin tests, are crucial for quality control in chemical analysis.[1] They allow individual laboratories to assess their analytical performance against that of other labs and provide a benchmark for accuracy and reproducibility.[1][2] Regular participation in such schemes is often a requirement for laboratories accredited under standards like ISO/IEC 17025.
Comparative Performance of Analytical Methods
The choice of an analytical method for this compound quantification depends on several factors, including the required sensitivity and selectivity, the nature of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of common analytical techniques used for the quantification of organic acids like this compound, providing a basis for comparison.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) | Enzymatic Assay |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.1 ng/mL | ~1 ng/mL | ~1 µM |
| Limit of Quantification (LOQ) | ~5 µg/mL | ~0.5 ng/mL | ~5 ng/mL | ~5 µM |
| Linearity (R²) | >0.999 | >0.999 | >0.998 | >0.995 |
| Accuracy (% Recovery) | 95-105% | 98-102% | 90-110% | 92-108% |
| Precision (%RSD) | < 5% | < 3% | < 10% | < 8% |
| Selectivity | Moderate | High | High | High (Enzyme-dependent) |
| Throughput | High | High | Moderate | High |
This data is adapted from validated methods for structurally similar compounds and serves as a general guideline. Actual performance may vary based on the specific matrix and experimental conditions.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the quantification of this compound using different analytical techniques.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key analytical techniques. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.
This method is well-suited for the routine analysis of this compound in relatively clean sample matrices.
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable acid for pH adjustment
-
This compound standard
-
-
Procedure:
-
Sample Preparation: For biological fluids, perform protein precipitation using acetonitrile or methanol, followed by centrifugation and filtration of the supernatant.
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic or gradient elution with a mixture of acidified water and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples from this curve.
-
LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for analyzing this compound in complex biological matrices.[3]
-
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
-
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound standard
-
Isotopically labeled internal standard (e.g., this compound-d5)
-
-
Procedure:
-
Sample Preparation: Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up and concentrate the sample. Add an internal standard at the beginning of the sample preparation process.
-
Chromatographic Conditions:
-
Mobile Phase: Gradient elution with acidified water and acetonitrile.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ESI
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Quantification: Calculate the ratio of the peak area of this compound to the peak area of the internal standard. Construct a calibration curve by plotting this ratio against the concentration of the standards.
-
GC-MS analysis of this compound requires a derivatization step to increase its volatility. This method provides high sensitivity and selectivity.[3]
-
Instrumentation:
-
GC-MS system
-
Capillary column suitable for polar compounds (e.g., DB-5ms)
-
-
Reagents:
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
Solvent (e.g., pyridine (B92270) or acetonitrile)
-
This compound standard
-
-
Procedure:
-
Sample Preparation and Derivatization: Lyophilize aqueous samples or extract the analyte from biological matrices. Add the derivatizing agent and heat to form a volatile derivative.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C).
-
Carrier Gas: Helium
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.
-
-
Quantification: Construct a calibration curve based on the peak areas of the derivatized standards.
-
Conclusion
The accurate quantification of this compound is essential for various scientific and industrial applications. This guide provides a comparative overview of common analytical methods, highlighting their respective strengths and weaknesses. The choice of the most appropriate method will depend on the specific requirements of the analysis. To ensure the reliability and comparability of results, it is highly recommended that laboratories participate in inter-laboratory comparison studies. These programs are invaluable for external quality assessment and for fostering confidence in analytical data.
References
Phenylglyoxylate as an Enzyme Substrate: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic activity of several enzymes on the substrate phenylglyoxylate. This compound, also known as benzoylformate, is a key intermediate in various metabolic pathways and its enzymatic conversion is of significant interest in biocatalysis and drug development. This document presents a validation of this compound as a substrate for specific enzymes, supported by available experimental data and detailed methodologies.
Introduction to this compound and its Enzymatic Conversion
This compound is an α-keto acid that plays a role in the metabolism of aromatic compounds. Its chemical structure, featuring a phenyl group attached to a glyoxylate (B1226380) moiety, makes it a substrate for a range of enzymes, primarily lyases and oxidoreductases. The enzymatic processing of this compound is crucial in pathways such as the mandelate (B1228975) pathway, where it is a central intermediate. Understanding the substrate specificity and kinetic efficiency of enzymes that act on this compound is vital for applications in synthetic biology, bioremediation, and the development of novel therapeutics. This guide focuses on comparing the activity of four key enzymes: Benzoylformate Decarboxylase, this compound:NAD+ Oxidoreductase, Glyoxylate Reductase, and Lactate (B86563) Dehydrogenase.
Enzyme Profiles and Substrate Specificity
Benzoylformate Decarboxylase (BFD)
Benzoylformate Decarboxylase (EC 4.1.1.7) is a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme that catalyzes the non-oxidative decarboxylation of this compound (benzoylformate) to benzaldehyde (B42025) and carbon dioxide.[1][2] This enzyme is a key component of the mandelate metabolic pathway in organisms like Pseudomonas putida.[3] BFD exhibits broad substrate specificity and can also catalyze the formation of chiral 2-hydroxy ketones, making it a valuable tool in biocatalysis.[1][4] While its primary substrate is benzoylformate, studies have shown it can also act on various substituted benzoylformate analogues.[5]
This compound:NAD+ Oxidoreductase (CoA benzoylating)
A novel enzyme identified in the denitrifying bacterium Azoarcus evansii, this compound:NAD+ Oxidoreductase (EC 1.2.1.-), is involved in the anaerobic metabolism of phenylalanine. This enzyme catalyzes the oxidative decarboxylation of this compound to benzoyl-CoA. It is highly specific for this compound, demonstrating a low Michaelis constant (Km) for this substrate.
Glyoxylate Reductase (GR)
Glyoxylate Reductase (EC 1.1.1.26 and EC 1.1.1.79) is a class of NAD(P)H-dependent enzymes that typically catalyze the reduction of glyoxylate to glycolate.[6] While its primary substrate is glyoxylate, some isoforms have shown activity towards other α-keto acids. For example, a novel glyoxylate reductase from Rhizobium etli has been shown to reduce phenylpyruvate, a compound structurally similar to this compound.[7] Human glyoxylate reductase/hydroxypyruvate reductase (GRHPR) displays a preference for glyoxylate and hydroxypyruvate but not pyruvate (B1213749).[8]
Lactate Dehydrogenase (LDH)
Lactate Dehydrogenase (EC 1.1.1.27) is a ubiquitous enzyme that catalyzes the reversible conversion of pyruvate to lactate. While its primary substrate is pyruvate, LDH is known to have some activity towards other 2-oxoacids.[9] However, its activity with aromatic α-keto acids like this compound is not well-documented in readily available literature, with at least one source indicating no activity towards a similar aromatic keto acid.[10] It has been suggested that the reduction of aromatic alpha-keto acids in some contexts is predominantly due to the activity of cytoplasmic malate (B86768) dehydrogenase and to a lesser extent, lactate dehydrogenase.[4][11]
Comparative Analysis of Enzyme Kinetics
The following tables summarize the available quantitative data for the enzymatic conversion of this compound and related substrates by the discussed enzymes. This allows for a direct comparison of their substrate affinity and catalytic efficiency.
Table 1: Kinetic Parameters for Benzoylformate Decarboxylase (BFD)
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| Benzoylformate (this compound) | 0.76 | Data not available | Data not available | [12] |
| Substituted Benzoylformates | - | - | - | [5] |
| Pyruvate (T377L-A460Y variant) | 2 | Data not available | Data not available | [1] |
Table 2: Kinetic Parameters for this compound:NAD+ Oxidoreductase from Azoarcus evansii
| Substrate | Km (µM) | Turnover Number (s⁻¹) | Source |
| This compound | 45 | 46 | Data not available in source |
| Coenzyme A | 55 | - | Data not available in source |
Table 3: Kinetic Parameters for Glyoxylate Reductase/Hydroxypyruvate Reductase (GR/HPR)
| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Source |
| Bacillus subtilis GRHPR | Glyoxylate | 987.3 | 18.3 | 0.02 | [7] |
| Hydroxypyruvate | 130.9 | 18.8 | 0.14 | [7] | |
| Rhizobium etli GR | Phenylpyruvate | Data not available | Data not available | Similar to Glyoxylate | [7] |
Note: Direct kinetic data for Glyoxylate Reductase with this compound is not available in the reviewed literature.
Table 4: Activity of Lactate Dehydrogenase (LDH) with Aromatic α-Keto Acids
| Substrate | Activity | Source |
| This compound | Data not available | - |
| Aromatic α-Keto Acids (general) | Some activity reported | [4] |
| 2-oxo-3-phenylpropanoic acid | No activity reported |
Note: Specific kinetic parameters for LDH with this compound are not available in the reviewed literature.
Experimental Protocols
Assay for Benzoylformate Decarboxylase (BFD) Activity
This assay is a coupled-enzyme spectrophotometric method.
Principle: The benzaldehyde produced from the decarboxylation of this compound by BFD is reduced by horse liver alcohol dehydrogenase (HLADH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored.
Reagents:
-
50 mM Potassium Phosphate (B84403) buffer, pH 6.0
-
This compound (Benzoylformate) solution
-
Magnesium Sulfate (MgSO₄) solution
-
Thiamine Diphosphate (ThDP) solution
-
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH) solution
-
Horse Liver Alcohol Dehydrogenase (HLADH)
-
Purified Benzoylformate Decarboxylase (BFD) enzyme solution
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, this compound, MgSO₄, ThDP, NADH, and HLADH in a cuvette.
-
Incubate the mixture at a controlled temperature (e.g., 30°C).
-
Initiate the reaction by adding a known amount of the BFD enzyme solution.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of the reaction is calculated from the linear portion of the absorbance change versus time plot, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Assay for this compound:NAD+ Oxidoreductase Activity
Principle: The enzymatic activity is determined by monitoring the this compound-dependent reduction of an artificial electron acceptor or the natural acceptor NAD+.
Reagents:
-
Appropriate buffer (e.g., Tris-HCl), pH 8.0
-
This compound solution
-
Coenzyme A (CoA) solution
-
NAD+ or an artificial electron acceptor (e.g., benzyl (B1604629) viologen)
-
Purified this compound:NAD+ Oxidoreductase enzyme solution
Procedure:
-
Prepare a reaction mixture in an anaerobic environment, as the enzyme is oxygen-sensitive.
-
The mixture should contain buffer, this compound, and CoA.
-
Add the electron acceptor (NAD+ or viologen dye).
-
Initiate the reaction by adding the enzyme solution.
-
Monitor the reduction of the electron acceptor spectrophotometrically at the appropriate wavelength (e.g., 340 nm for NADH).
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the reduced acceptor.
Assay for Glyoxylate Reductase (GR) Activity
This is a continuous spectrophotometric rate determination assay.[13]
Principle: The reduction of a substrate (e.g., glyoxylate) is coupled to the oxidation of NAD(P)H to NAD(P)+. The decrease in absorbance at 340 nm is measured.
Reagents:
-
50 mM Potassium Phosphate Buffer, pH 6.4[13]
-
Glyoxylate or other α-keto acid substrate solution[13]
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH) or NADPH solution[13]
-
Purified Glyoxylate Reductase enzyme solution[13]
Procedure:
-
In a cuvette, combine the potassium phosphate buffer, the substrate solution, and the NADH or NADPH solution.[13]
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).[13]
-
Initiate the reaction by adding the Glyoxylate Reductase enzyme solution.[13]
-
Monitor the decrease in absorbance at 340 nm for a set period (e.g., 5 minutes).[13]
-
Determine the rate of reaction from the linear portion of the absorbance versus time curve.[13]
Visualizations
Caption: Metabolic pathways involving this compound.
Caption: General workflow for enzyme kinetic analysis.
Caption: Substrate specificity relationships.
Conclusion
This guide provides a comparative overview of the validation of this compound as a substrate for several enzymes. The available data clearly indicates that Benzoylformate Decarboxylase and a novel This compound:NAD+ Oxidoreductase are highly effective catalysts for the conversion of this compound. The latter, from Azoarcus evansii, demonstrates particularly high specificity for this substrate. In contrast, while Glyoxylate Reductase and Lactate Dehydrogenase are known to act on a range of α-keto acids, concrete experimental data confirming their significant activity with this compound is currently lacking in the reviewed literature. For researchers and professionals in drug development, BFD and the this compound:NAD+ Oxidoreductase represent promising candidates for biocatalytic applications involving this compound. Further research is warranted to fully elucidate the kinetic parameters of Glyoxylate Reductase and Lactate Dehydrogenase with this compound to provide a more complete comparative picture.
References
- 1. Engineering the substrate binding site of benzoylformate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. A Theoretical Study of the Benzoylformate Decarboxylase Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The reduction of aromatic alpha-keto acids by cytoplasmic malate dehydrogenase and lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics and mechanism of benzoylformate decarboxylase using 13C and solvent deuterium isotope effects on benzoylformate and benzoylformate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glyoxylate reductase - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Structural basis of substrate specificity in human glyoxylate reductase/hydroxypyruvate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A mechanistic kinetic description of lactate dehydrogenase elucidating cancer diagnosis and inhibitor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The reduction of aromatic alpha-keto acids by cytoplasmic malate dehydrogenase and lactate dehydrogenase | Semantic Scholar [semanticscholar.org]
- 12. Snapshot of a reaction intermediate: analysis of benzoylformate decarboxylase in complex with a benzoylphosphonate inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Comparative study of different synthesis routes for phenylglyoxylate
A Comparative Analysis of Synthesis Routes for Phenylglyoxylates
For researchers and professionals in drug development and fine chemical synthesis, the efficient and high-yield production of key intermediates is paramount. Phenylglyoxylates, such as methyl phenylglyoxylate and ethyl this compound, are valuable building blocks in the synthesis of pharmaceuticals and other bioactive molecules. This guide provides a comparative study of different synthesis routes for these important α-keto esters, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.
Methyl this compound Synthesis Routes
Three primary methods for the synthesis of methyl this compound are compared below: the reaction of benzoyl cyanide with sulfuric acid and methanol (B129727), the chlorination of 2,2-dimethoxy-1-phenyl butanone, and the oxidation of methyl mandelate (B1228975).
Data Summary
| Synthesis Route | Starting Material | Reagents | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| From Benzoyl Cyanide | Benzoyl Cyanide | Conc. H₂SO₄, Acetyl Chloride, Methanol, Water | 96%[1] | 99%[1] | High yield and purity | Use of highly toxic benzoyl cyanide |
| From 2,2-dimethoxy-1-phenyl butanone | 2,2-dimethoxy-1-phenyl butanone | Chlorine, Organic Solvent, Radical Inhibitor (optional) | High (not specified)[2] | Up to 99%[2] | One-step reaction, environmentally friendly | Starting material may not be readily available |
| Oxidation of Methyl Mandelate | Methyl Mandelate | Cs₂.₅H₀.₅PW₁₂O₄₀/K-10, H₂O₂ | 85% (selectivity) | Not specified | "Green" oxidant (H₂O₂), reusable catalyst | Catalyst preparation required, lower reported selectivity |
Experimental Protocols
1. Synthesis of Methyl this compound from Benzoyl Cyanide [1]
This method involves the hydrolysis of benzoyl cyanide to a phenylglyoxylic acid amide intermediate, which is then esterified in situ with methanol.
Procedure:
-
A mixture of 393 g (3 mol) of benzoyl cyanide, 20.3 g (0.26 mol) of acetyl chloride, and 202 g of benzoic acid methyl ester is added dropwise at 22°C to 450 g (4.6 mol) of concentrated sulfuric acid.
-
The mixture is stirred for one hour, and then 72 g (4 mol) of water is added at 22°C over approximately 20 minutes.
-
Stirring is continued for an additional 3 hours at 22°C.
-
304 g (9.5 mols) of methanol are added, and the mixture is stirred for 3 hours at about 70°C.
-
After cooling, the reaction mixture is diluted with 390 g of water.
-
The organic phase is separated and washed successively with 160 g of water, 160 g of sodium bicarbonate solution, and 160 g of water.
-
The combined aqueous phases are extracted twice with 30 ml of toluene (B28343) each time.
-
The organic phases are combined and concentrated by distilling off the solvent.
-
Distillation of the residue under vacuum yields 473 g (96% of theory) of methyl this compound with a boiling point of 136°C/12 mm Hg and a purity of 99% (determined by gas chromatography).
2. Synthesis of Methyl this compound from 2,2-dimethoxy-1-phenyl butanone [2]
This patented method describes a one-step synthesis via chlorination.
Procedure:
-
The starting material, 2,2-dimethoxy-1-phenyl butanone, is dissolved in an organic solvent.
-
The reaction is carried out at a controlled temperature in the presence or absence of a free radical inhibitor.
-
A suitable amount of chlorine is introduced over a period of 1-16 hours.
-
After the reaction is complete, the mixture is cooled to below 50°C and washed with water.
-
The separated organic phase is washed with a 5% sodium hydrogen carbonate aqueous solution until neutral.
-
The organic phase is dried with anhydrous sodium sulfate (B86663).
-
Low-pressure rectification yields the target product with a purity of up to 99%.
3. Synthesis of Methyl this compound via Oxidation of Methyl Mandelate
Procedure Outline:
-
Methyl mandelate is dissolved in a suitable solvent.
-
The Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 catalyst is added to the solution.
-
Hydrogen peroxide is added dropwise at a controlled temperature.
-
The reaction is monitored for completion.
-
Upon completion, the catalyst is filtered off.
-
The filtrate is worked up by washing with water and a bicarbonate solution to remove any acidic byproducts.
-
The organic layer is dried and the solvent is evaporated.
-
The crude product is purified by vacuum distillation.
Experimental Workflow Diagram
Caption: Synthesis routes for Methyl this compound.
Ethyl this compound Synthesis Routes
For ethyl this compound, three methods are compared: direct esterification of phenylglyoxylic acid, a one-pot synthesis from benzoyl cyanide, and the oxidation of mandelic acid followed by esterification.
Data Summary
| Synthesis Route | Starting Material | Reagents | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| From Phenylglyoxylic Acid | Phenylglyoxylic Acid | Ethanol (B145695), Conc. H₂SO₄ | 76%[3][4] | 95%[3][4] | Readily available starting material | Two-step process if starting from benzoyl cyanide |
| From Benzoyl Cyanide | Benzoyl Cyanide | Conc. HCl, Conc. H₂SO₄, NH₄Cl, Ethanol, Water | 85%[4] | 98%[4] | High yield and purity in a one-pot process | Use of highly toxic benzoyl cyanide and corrosive acids |
| From Mandelic Acid | Mandelic Acid | KMnO₄, H₂SO₄, Ethanol | 35-40%[5] | Not specified | Inexpensive starting material | Low yield, use of strong oxidant |
Experimental Protocols
1. Synthesis of Ethyl this compound from Phenylglyoxylic Acid [3][4]
This is a classic Fischer esterification reaction.
Procedure:
-
A mixture of 900 g (6 mol) of phenylglyoxylic acid, 4 liters of ethanol, and 30 ml of concentrated sulfuric acid is stirred under reflux for 8 hours.
-
The reaction mixture is cooled and filtered.
-
The filtrate is evaporated to remove excess ethanol.
-
The residue is taken up in ether and washed with water and sodium hydrogen carbonate solution.
-
The ether layer is dried over sodium sulfate and evaporated.
-
The residue is distilled in vacuo to give 810 g (76% of theory) of ethyl this compound with a boiling point of 92°C/0.15 mm Hg and a purity of 95% (determined by gas chromatography).
2. Synthesis of Ethyl this compound from Benzoyl Cyanide [4]
This one-pot method provides high yield and purity.
Procedure:
-
13.1 g (0.1 mol) of benzoyl cyanide is added dropwise at 40°C to a mixture of 5.35 g (0.1 mol) of ammonium (B1175870) chloride, 5.4 g (0.3 mol) of water, 19.7 g (0.2 mol) of concentrated hydrochloric acid, and 10.2 g (0.1 mol) of concentrated sulfuric acid.
-
The mixture is stirred for 3 hours at 40°C.
-
13.8 g (0.3 mol) of ethanol is then added, and the mixture is stirred for 3.5 hours at 75°C.
-
After cooling, the reaction mixture is extracted by stirring with 100 ml of ethylene (B1197577) chloride.
-
The organic phase is washed with water and sodium bicarbonate solution, dried over sodium sulfate, and evaporated.
-
This yields 15.5 g (85% of theory) of ethyl this compound as a light yellow oil with a purity of 98% (determined by gas chromatography) and a boiling point of 98°-102°C/0.4 mm Hg.
3. Synthesis of Ethyl this compound from Mandelic Acid [5]
This route involves the oxidation of mandelic acid to phenylglyoxylic acid, followed by esterification.
Procedure:
-
In a large vessel, 375 g (2.5 moles) of mandelic acid is dissolved in a solution of 110 g (2.8 moles) of sodium hydroxide (B78521) in 500 cc of water.
-
2000 g of cracked ice is added, followed by 275 g (1.74 moles) of finely ground potassium permanganate (B83412) in portions over 30 minutes, maintaining the temperature at -2° to -4°C.
-
The mixture is stirred for 1.5 hours.
-
The excess permanganate is removed by adding ethanol.
-
The manganese dioxide is filtered off and washed with water.
-
The combined filtrate is concentrated, and the unreacted mandelic acid is removed by extraction.
-
The aqueous solution is acidified with sulfuric acid, and the phenylglyoxylic acid is extracted with ether.
-
After removing the ether, the crude liquid acid is esterified by adding 15 cc of concentrated sulfuric acid and passing ethanol vapor through the hot solution (105-110°C).
-
The reaction mixture is worked up by dissolving in benzene (B151609), washing with sodium carbonate solution and water, and drying over potassium carbonate.
-
The benzene is distilled off, and the residue is distilled under reduced pressure to yield 155-175 g (35-40% of the theoretical amount) of ethyl benzoylformate.
Experimental Workflow Diagram
References
- 1. prepchem.com [prepchem.com]
- 2. CN103787886A - Preparation method of methyl this compound - Google Patents [patents.google.com]
- 3. DE2708189C2 - Process for the preparation of phenylglyoxylic acid esters - Google Patents [patents.google.com]
- 4. US4596885A - Process for the preparation of phenylglyoxylic acid esters - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Reproducibility in Phenylglyoxylate-Based Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of experimental results is a cornerstone of scientific advancement. In the field of medicinal chemistry and drug development, phenylglyoxylate derivatives have emerged as a significant class of compounds with diverse biological activities. However, variations in synthetic protocols and bioassay methodologies can lead to discrepancies in reported outcomes, posing a challenge to consistent research and development. This guide provides a comparative analysis of different experimental approaches for this compound-based research, offering insights into factors that influence reproducibility.
Comparative Analysis of this compound Ester Synthesis
The synthesis of this compound esters is a critical first step in the development of more complex derivatives. The choice of synthetic route can significantly impact yield, purity, and reaction time, thereby affecting the reproducibility of subsequent biological studies. Below is a comparison of a conventional two-step method and a more recent "one-pot" process for the synthesis of phenylglyoxylic acid esters.
Table 1: Comparison of Synthetic Protocols for Phenylglyoxylic Acid Esters
| Parameter | Method A: Conventional Two-Step (Hydrolysis then Esterification) | Method B: "One-Pot" Process (In-situ Hydrolysis and Esterification) |
| Starting Material | Benzoyl cyanide | Benzoyl cyanide |
| Key Reagents | Concentrated hydrochloric acid, Chloroform (B151607), Sulfuric acid, Ethanol | Sulfuric acid, Water, Chloride ion catalyst (e.g., NaCl), Alcohol (e.g., Methanol (B129727), Ethanol) |
| Reaction Time | 12 - 20 hours | 2 - 4 hours |
| Reported Yield | 35% - 70% | Approximately 90% |
| Reported Purity | Variable, with up to 20% benzoic acid ester by-products | High purity (e.g., 98-99% determined by gas chromatography) |
| Key Advantages | Utilizes common laboratory reagents. | High yield, high purity, significantly shorter reaction time, more economical. |
| Key Disadvantages | Long reaction times, lower yields, significant by-product formation requiring further purification. | Requires careful control of reaction conditions. |
Experimental Protocols: Synthesis of Phenylglyoxylic Acid Esters
To ensure the reproducibility of synthetic procedures, detailed experimental protocols are essential. Below are representative protocols for the two methods compared above.
Method A: Conventional Two-Step Synthesis of Phenylglyoxylic Acid
Step 1: Hydrolysis of Benzoyl Cyanide
-
Stir 13.1 g (0.1 mol) of benzoyl cyanide with 70 ml of concentrated hydrochloric acid for 18 hours at 50°C.
-
After cooling, pour the mixture into 300 ml of water.
-
Extract the aqueous solution with chloroform.
-
Dry the chloroform extract over sodium sulphate and evaporate the solvent.
-
Distill the residue in vacuo to obtain phenylglyoxylic acid.
Step 2: Esterification to Ethyl this compound
-
Reflux a mixture of 900 g (6 mol) of phenylglyoxylic acid, 4 liters of ethanol, and 30 ml of concentrated sulfuric acid for 8 hours.
-
Cool the reaction mixture, filter, and evaporate the solvent.
-
Dissolve the residue in ether and wash with water and sodium hydrogen carbonate solution.
-
Dry the ether layer over sodium sulfate, evaporate the solvent, and distill the residue in vacuo to obtain ethyl this compound.
Method B: "One-Pot" Synthesis of Phenylglyoxylic Acid Methyl Ester[1]
-
Prepare a solution of 113.2 g (1.935 mol) of sodium chloride in 348.0 g (19.35 mol) of water and 1,935 g (19.35 mol) of sulphuric acid and warm to 45°C.
-
Add 2.535 g (19.35 mol) of benzoyl cyanide dropwise to this solution over approximately 3.5 hours, maintaining the temperature between 40°-45°C with slight cooling.
-
Stir the mixture for an additional hour.
-
Add 304 g (9.5 mols) of methanol to the reaction mixture and stir for 3 hours at about 70°C.
-
After cooling, dilute the reaction mixture with 390 g of water.
-
Separate the organic phase and wash successively with 160 g of water, 160 g of sodium bicarbonate solution, and 160 g of water.
-
Combine the organic phases and concentrate by distilling off the solvent.
-
Distill the residue to yield phenylglyoxylic acid methyl ester (Reported yield: 96% of theory, Purity: 99% by gas chromatography)[1].
Reproducibility in Biological Assays of this compound Derivatives
The biological evaluation of this compound derivatives is crucial for their development as therapeutic agents. However, the reproducibility of these assays can be influenced by a multitude of factors including the choice of cell lines, assay conditions (e.g., incubation time, compound concentration), and the specific endpoint being measured. While direct comparative studies on the reproducibility of this compound bioassays are limited, the following table summarizes reported bioactivities of various this compound-related structures, highlighting the range of observed potencies.
Table 2: Reported Bioactivities of Phenyl-Containing Derivatives in Different Assay Systems
| Compound Class | Assay Type | Cell Line / Model | Endpoint | Reported Activity (IC50/EC50) |
| Phenyl quinoline (B57606) phenol (B47542) derivatives | COX-2 Enzyme Inhibition | In vitro enzyme assay | COX-2 Inhibition | 0.021 µM - 0.484 µg/ml |
| Phenyl quinoline phenol derivatives | Anti-inflammatory | HRBC membrane stabilization | Membrane Stabilization | 0.021 µM - 0.484 µg/ml |
| Phenylglycine derivatives | Antifungal | Thanatephorus cucumeris | Fungal Growth Inhibition | EC50 = 32.4 µg/mL |
| Phenylglycine derivatives | Antiviral | Tobacco Mosaic Virus (TMV) | Virus Inactivation | 80.2% - 89.4% inactivation at 500.0 µg/mL |
It is important to note that factors such as reagent quality, equipment calibration, and even personnel training can significantly impact the reliability of such data[2].
Experimental Protocols: In Vitro Anti-Inflammatory Assay
A common application for this compound derivatives is in the study of inflammation. The following is a generalized protocol for an in vitro anti-inflammatory assay using lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug).
-
Inflammatory Stimulus: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Measure the absorbance at 540 nm to quantify the amount of nitrite, a stable product of NO.
-
-
Cytokine Measurement (ELISA):
-
Use commercially available ELISA kits to measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage inhibition of NO and cytokine production for each compound concentration relative to the LPS-stimulated control.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures involved in this compound research can aid in understanding and standardizing methodologies.
Mitogen-Activated Protein Kinase (MAPK) and NF-κB Signaling Pathways
Phenylglyoxylic acid has been shown to induce cellular injury that can be ameliorated by inhibiting the MAPK pathway. Both the MAPK and NF-κB signaling cascades are central to the inflammatory response, a common target for this compound derivatives.
Caption: Simplified MAPK and NF-κB signaling pathways.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Experimental workflow for this compound research.
References
Phenylglyoxylate's Metabolic Profile: A Comparative Analysis Against Other Phenylalanine Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic effects of phenylglyoxylate against other key phenylalanine metabolites: phenylpyruvate, phenyllactate, and phenethylamine (B48288). Understanding the distinct metabolic impact of these compounds is crucial for research into metabolic disorders, neurotoxicity, and drug development. This document summarizes key experimental findings, presents quantitative data in accessible tables, details experimental methodologies, and visualizes relevant metabolic pathways and experimental workflows.
Introduction to Phenylalanine Metabolism
Phenylalanine is an essential amino acid that is metabolized in the body through several pathways. The primary route involves its conversion to tyrosine by phenylalanine hydroxylase. However, alternative pathways become significant in certain metabolic conditions, such as phenylketonuria (PKU), or upon exposure to specific compounds like styrene (B11656). These alternative pathways produce a range of metabolites, including phenylpyruvate, phenyllactate, phenethylamine, and this compound, each with unique physiological and pathological effects.
dot
Caption: Simplified overview of major phenylalanine metabolic pathways.
Comparative Metabolic Effects
This section details the known metabolic effects of this compound in comparison to phenylpyruvate, phenyllactate, and phenethylamine, with a focus on mitochondrial respiration, glycolysis, and oxidative stress.
Mitochondrial Respiration
Mitochondria are central to cellular energy metabolism. Several phenylalanine metabolites have been shown to interfere with mitochondrial function, particularly the process of oxidative phosphorylation.
dot
Caption: Known and potential inhibitory effects on mitochondrial respiration.
This compound: Direct experimental evidence on the effect of this compound on mammalian mitochondrial respiration is limited. However, studies on the related compound, glyoxalate, have shown that it can inhibit State 3 respiration in isolated mitochondria, a process dependent on ADP and inorganic phosphate. This inhibition is thought to occur through the impairment of phosphate transport across the mitochondrial membrane.[1] As a metabolite of styrene, phenylglyoxylic acid exposure has been linked to neurotoxicity, which may be partly mediated by mitochondrial dysfunction.[2][3]
Phenylpyruvate: Phenylpyruvate has been demonstrated to be a potent inhibitor of mitochondrial respiration. It competitively inhibits the pyruvate dehydrogenase complex (PDC), a critical enzyme linking glycolysis to the tricarboxylic acid (TCA) cycle.[4][5] Furthermore, phenylpyruvate can inhibit the transport of pyruvate into the mitochondria.[6] This dual blockade of pyruvate utilization severely curtails the entry of substrates into the TCA cycle, thereby reducing the generation of NADH and FADH2 for the electron transport chain.
Phenyllactate: The direct effects of phenyllactate on mitochondrial respiration are less clear. Some studies suggest it can act as an antioxidant at lower concentrations, potentially protecting mitochondria from oxidative damage.[7][8] However, at higher concentrations, it has been shown to induce lipid peroxidation, which could indirectly impair mitochondrial membrane integrity and function.[9]
Phenethylamine: An in silico study has suggested that phenethylamine may inhibit mitochondrial complex I and complex III of the electron transport chain.[10][11] This inhibition could lead to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), contributing to oxidative stress.
Table 1: Comparative Effects on Mitochondrial Respiration
| Metabolite | Target | Effect | Organism/System |
| This compound (as Glyoxalate) | Phosphate Transport | Inhibition | Isolated Rat Liver Mitochondria[1] |
| State 3 Respiration | Inhibition | Isolated Rat Liver Mitochondria[1] | |
| Phenylpyruvate | Pyruvate Dehydrogenase Complex | Competitive Inhibition | Human and Rat Skeletal Muscle Mitochondria[4] |
| Mitochondrial Pyruvate Transport | Inhibition | Rat Liver and Brain Mitochondria[6] | |
| Phenyllactate | Mitochondrial ROS Production | Inhibition (Antioxidant) | Rat Liver Mitochondria[7][8] |
| Phenethylamine | Mitochondrial Complex I & III | Inhibition (in silico) | Bovine Mitochondria (modeled)[10][11] |
Glycolysis
Glycolysis is the metabolic pathway that converts glucose into pyruvate. Its regulation is critical for cellular energy homeostasis.
dot
Caption: Phenylpyruvate's inhibitory action on the glycolytic pathway.
This compound: There is currently a lack of direct experimental data on the effects of this compound on the glycolytic pathway in mammalian cells.
Phenylpyruvate: Phenylpyruvate is a known inhibitor of glycolysis. It acts as a competitive inhibitor of pyruvate kinase, the enzyme that catalyzes the final step of glycolysis.[12][13] This inhibition leads to an accumulation of glycolytic intermediates upstream of pyruvate kinase and a reduction in the overall flux through the pathway.
Phenyllactate and Phenethylamine: The direct effects of phenyllactate and phenethylamine on glycolytic enzymes have not been extensively studied.
Table 2: Comparative Effects on Glycolysis
| Metabolite | Target | Effect | Organism/System |
| This compound | - | Data not available | - |
| Phenylpyruvate | Pyruvate Kinase | Competitive Inhibition | Rat Cerebral Cortex[12][13] |
| Phenyllactate | - | Data not available | - |
| Phenethylamine | - | Data not available | - |
Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant systems, is implicated in the pathophysiology of many diseases.
dot
Caption: Contrasting effects of phenylalanine metabolites on oxidative stress.
This compound: As a metabolite of styrene, which is known to induce oxidative DNA damage, this compound is implicated in oxidative stress pathways.[2] However, direct studies on its pro-oxidant or antioxidant properties in isolated cellular systems are lacking.
Phenylpyruvate: Phenylpyruvate can contribute to oxidative stress by inhibiting glucose-6-phosphate dehydrogenase (G6PD).[14][15] G6PD is the primary source of NADPH, which is essential for regenerating the antioxidant glutathione. By reducing NADPH levels, phenylpyruvate impairs the cell's ability to counteract oxidative damage.
Phenyllactate: Phenyllactate exhibits a dual role in oxidative stress. At lower concentrations, it can act as an antioxidant by scavenging ROS.[7][8] Conversely, at higher concentrations, it has been shown to promote lipid peroxidation, a hallmark of oxidative damage.[9]
Phenethylamine: The potential of phenethylamine to inhibit mitochondrial complexes I and III suggests it could lead to increased production of superoxide (B77818) radicals, a major source of cellular ROS.[10][11] An in silico study also indicated that it might inhibit DT-diaphorase, an antioxidant enzyme.[10]
Table 3: Comparative Effects on Oxidative Stress
| Metabolite | Effect | Mechanism | Organism/System |
| This compound | Implicated in oxidative stress | Metabolite of styrene, which causes oxidative damage | In vivo (styrene exposure)[2] |
| Phenylpyruvate | Pro-oxidant | Inhibition of Glucose-6-Phosphate Dehydrogenase | Rat Brain Homogenates[14][15] |
| Phenyllactate | Antioxidant (low conc.) / Pro-oxidant (high conc.) | ROS scavenging / Induction of lipid peroxidation | Rat Liver Mitochondria / Rat Cerebral Cortex[7][8][9] |
| Phenethylamine | Pro-oxidant (in silico) | Inhibition of Mitochondrial Complex I & III and DT-diaphorase | Bovine Mitochondria (modeled)[10][11] |
Experimental Protocols
Phenylpyruvate Inhibition of Pyruvate Dehydrogenase Complex
Objective: To determine the effect of phenylpyruvate on pyruvate oxidation in isolated mitochondria.
Methodology (based on Loo et al., 1972):
-
Mitochondria Isolation: Skeletal muscle from rats or humans is homogenized in a buffer containing sucrose, EDTA, and Tris-HCl. The homogenate is centrifuged at low speed to remove debris, and the supernatant is then centrifuged at high speed to pellet the mitochondria. The mitochondrial pellet is washed and resuspended in an appropriate buffer.
-
Oxygen Consumption Measurement: Mitochondrial respiration is measured polarographically using a Clark-type oxygen electrode in a reaction chamber maintained at a constant temperature.
-
Assay Conditions: Mitochondria are incubated in a reaction medium containing buffer, potassium chloride, magnesium chloride, phosphate buffer, and the respiratory substrates pyruvate and malate.
-
State 3 and State 4 Respiration: State 4 respiration (substrate-dependent, ADP-limited) is measured first. State 3 respiration (ADP-stimulated) is initiated by adding a known amount of ADP.
-
Inhibition Assay: Phenylpyruvate at various concentrations is added to the reaction chamber before the addition of substrates or ADP to assess its effect on both State 4 and State 3 respiration.
-
Kinetic Analysis: To determine the type of inhibition, varying concentrations of pyruvate are used in the presence of a fixed concentration of phenylpyruvate, and the data are analyzed using Lineweaver-Burk plots.[4]
Phenethylamine's Neuromodulatory Effects
Objective: To assess the impact of phenethylamine on neurotransmitter release.
Methodology (based on Sabelli and Javaid, 1995):
-
Animal Model: Wistar rats are used in the study.
-
Drug Administration: Phenethylamine is administered to the animals, often in conjunction with a monoamine oxidase inhibitor (MAOI) like selegiline (B1681611) to prevent its rapid degradation.
-
Microdialysis: A microdialysis probe is surgically implanted into a specific brain region of interest, such as the striatum.
-
Sample Collection: Artificial cerebrospinal fluid is perfused through the probe, and the dialysate, containing extracellular fluid from the brain region, is collected at regular intervals.
-
Neurotransmitter Analysis: The concentrations of dopamine, serotonin, and their metabolites in the dialysate are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: Changes in neurotransmitter levels from baseline following phenethylamine administration are calculated and statistically analyzed.[1]
Conclusion
The metabolic effects of phenylalanine metabolites are diverse and context-dependent. Phenylpyruvate emerges as a significant inhibitor of key energy-producing pathways, namely mitochondrial pyruvate utilization and glycolysis. Phenethylamine primarily exerts its effects on the central nervous system through the modulation of neurotransmitter systems, with potential implications for mitochondrial function and oxidative stress. Phenyllactate displays a complex, concentration-dependent role in oxidative stress.
The metabolic profile of this compound in mammalian systems remains the least understood among these metabolites. While its association with styrene-induced neurotoxicity and the effects of the related compound glyoxalate on mitochondria suggest a potential for metabolic disruption, further direct experimental evidence is required to fully elucidate its impact on cellular energy metabolism. Future research should focus on in vitro studies using cultured cells and isolated mitochondria to systematically evaluate the effects of this compound on glycolysis, the TCA cycle, mitochondrial respiration, and oxidative stress parameters, directly comparing its potency and mechanisms of action with other key phenylalanine metabolites. Such studies will be invaluable for a more complete understanding of its toxicological profile and its potential role in metabolic and neurological disorders.
References
- 1. [Influence of glyoxylic acid on properties of isolated mitochondria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New aspects in genotoxic risk assessment of styrene exposure--a working hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for Phenylglyoxylic acid (HMDB0001587) [hmdb.ca]
- 4. Inhibition of pyruvate oxidation by skeletal muscle mitochondria by phenylpyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of phenylpyruvate on pyruvate dehydrogenase activity in rat brain mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of mitochondrial pyruvate transport by phenylpyruvate and alpha-ketoisocaproate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxic effects of microbial phenolic acids on the functions of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of phenolic acids originating from microbes on mitochondria and neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. β-phenethylamine--a phenylalanine derivative in brain--contributes to oxidative stress by inhibiting mitochondrial complexes and DT-diaphorase: an in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. β‐Phenethylamine—A Phenylalanine Derivative in Brain—Contributes to Oxidative Stress by Inhibiting Mitochondrial Complexes and DT‐Diaphorase: An In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of the inhibition of pyruvate kinase caused by phenylalanine and phenylpyruvate in rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Phenylpyruvic Acid Decreases Glucose-6-Phosphate Dehydrogenase Activity in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative metabolomics in the Pahenu2 classical PKU mouse identifies cerebral energy pathway disruption and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Phenylglyoxylate Detection: Benchmarking a Novel Whole-Cell Biosensor Against Traditional Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of phenylglyoxylate, a key α-keto acid involved in various metabolic pathways and a biomarker for certain industrial exposures, is critical for advancing research in toxicology, disease diagnostics, and drug development. While established analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer reliable detection, they often involve laborious sample preparation, long analysis times, and require sophisticated instrumentation. This guide provides a comprehensive comparison of these traditional methods with a novel, genetically engineered whole-cell biosensor designed for rapid and sensitive this compound detection. We present a side-by-side analysis of their performance metrics, detailed experimental protocols, and a visual representation of their respective workflows and signaling pathways.
Performance Comparison of this compound Detection Methods
The selection of an appropriate analytical method for this compound quantification is often a trade-off between sensitivity, selectivity, sample throughput, and the complexity of the required instrumentation and sample preparation. The following tables summarize the quantitative performance of the new whole-cell biosensor against HPLC-UV, HPLC-MS/MS, and GC-MS based on published literature and hypothetical performance data for the novel sensor.
Table 1: Quantitative Performance Comparison
| Parameter | New this compound Whole-Cell Biosensor | HPLC-UV | HPLC-MS/MS | GC-MS |
| Linearity Range | 0.1 - 50 µM | 5 - 200 mg/L | 10 - 1000 ng/mL[1] | 1.25 - 160 µg/mL[2] |
| Limit of Detection (LOD) | 0.05 µM | 0.5 mg/L[3] | 0.081 ng/mL[1] | - |
| Limit of Quantification (LOQ) | 0.1 µM | - | 0.269 ng/mL[1] | 1.25 µg/mL[2] |
| Precision (RSD) | < 10% | < 11%[3] | < 5%[1] | - |
| Accuracy/Recovery | 90 - 110% | 84%[3] | 90.47% - 99.83%[1] | 84.88% - 91.46%[2] |
| Analysis Time per Sample | ~ 2 hours (including incubation) | 20 - 30 minutes | 10 - 15 minutes | 25 - 35 minutes |
| Sample Preparation | Minimal (dilution) | Extensive (extraction, derivatization) | Moderate (dilution, filtration) | Extensive (extraction, derivatization) |
| Instrumentation Cost | Low | Moderate | High | High |
| Throughput | High (plate-based assays) | Low to Moderate | Moderate | Low to Moderate |
Table 2: Qualitative Performance Comparison
| Feature | New this compound Whole-Cell Biosensor | HPLC-UV | HPLC-MS/MS | GC-MS |
| Selectivity | High (engineered specificity) | Moderate (potential for interferences) | High (mass-based detection) | High (mass-based detection) |
| Real-time Monitoring | Possible | No | No | No |
| Portability | Potential for field-based assays | No | No | No |
| Expertise Required | Moderate (microbiology and molecular biology) | High (chromatography) | High (mass spectrometry) | High (chromatography and mass spectrometry) |
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and procedural steps is crucial for understanding and comparing these diverse analytical techniques.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable analytical measurements. Below are outlines of the key steps for each of the compared analytical methods.
New this compound Whole-Cell Biosensor
Principle: This hypothetical biosensor is an E. coli-based system genetically engineered to produce a fluorescent reporter protein (e.g., GFP) in the presence of this compound. A constitutively expressed regulatory protein (PgaR) is designed to bind this compound, which then activates a specific promoter, leading to the transcription of the reporter gene. The resulting fluorescence intensity is proportional to the this compound concentration.
Protocol:
-
Culture Preparation: Inoculate a single colony of the biosensor strain into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.
-
Sub-culturing: Dilute the overnight culture 1:100 into fresh M9 minimal medium and grow to an OD600 of 0.4-0.6.
-
Sample Preparation: Prepare standards and unknown samples by diluting them in M9 minimal medium.
-
Assay Setup: In a 96-well microplate, add 180 µL of the biosensor cell culture to each well.
-
Induction: Add 20 µL of the prepared standards or samples to the respective wells.
-
Incubation: Incubate the microplate at 37°C for 2 hours with shaking.
-
Measurement: Measure the fluorescence (Excitation: 485 nm, Emission: 515 nm) and cell density (OD600) using a microplate reader.
-
Data Analysis: Normalize the fluorescence signal by the cell density (Fluorescence/OD600) and plot against the concentration of the standards to generate a calibration curve. Determine the concentration of unknown samples from this curve.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: This method separates this compound from other components in a sample using a reversed-phase HPLC column. The quantification is achieved by detecting the UV absorbance of this compound at a specific wavelength.
Protocol:
-
Sample Preparation: To 200 µL of urine, add an internal standard and saturate with sodium chloride. Acidify with HCl and extract with ethyl acetate. Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.[3]
-
HPLC System:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of water and methanol (B129727) (e.g., 90:10 v/v) with 0.5% acetic acid.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 254 nm.
-
-
Injection: Inject 20 µL of the prepared sample into the HPLC system.
-
Data Analysis: Identify the this compound peak based on its retention time compared to a standard. Quantify the concentration by integrating the peak area and comparing it to a calibration curve prepared from this compound standards.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Principle: This highly sensitive and selective method combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. This compound is separated on an HPLC column and then ionized and fragmented in the mass spectrometer. Specific fragment ions are monitored for quantification.
Protocol:
-
Sample Preparation: Dilute urine samples with the initial mobile phase and filter through a 0.22 µm syringe filter.[1] For some applications, an isotopic-labeled internal standard is added.[4]
-
HPLC-MS/MS System:
-
Column: C18 reversed-phase column (e.g., Waters HSS T3).[1]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Injection: Inject a small volume (e.g., 5-20 µL) of the prepared sample into the LC-MS/MS system.
-
Data Analysis: Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: This method is suitable for volatile or semi-volatile compounds. Phenylglyoxylic acid requires derivatization to increase its volatility before injection into the GC system. The separated derivative is then detected by a mass spectrometer.
Protocol:
-
Sample Preparation and Derivatization: Extract phenylglyoxylic acid from the sample using an organic solvent. Dry the extract and derivatize the analyte using a suitable agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to form a volatile silyl (B83357) ester.[5]
-
GC-MS System:
-
Column: A non-polar capillary column (e.g., DB-5MS).[5]
-
Carrier Gas: Helium.
-
Injection: Splitless injection mode.
-
Temperature Program: A temperature gradient to separate the derivatized analytes.
-
Ionization: Electron Ionization (EI).
-
Detection: Mass spectrometer operating in full scan or selected ion monitoring (SIM) mode.
-
-
Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Data Analysis: Identify the derivatized this compound peak by its retention time and mass spectrum. Quantify using a calibration curve prepared with derivatized standards.
Conclusion
The choice of an analytical method for this compound determination depends on the specific requirements of the study. Traditional methods like HPLC-MS/MS offer the highest sensitivity and selectivity, making them the gold standard for trace-level quantification in complex matrices.[1][4] HPLC-UV provides a more accessible and cost-effective alternative, suitable for applications where lower sensitivity is acceptable.[3] GC-MS is a robust technique, particularly for volatile metabolites, but requires a derivatization step.[5]
The new this compound whole-cell biosensor represents a promising alternative, offering several advantages, including high throughput, low cost, and minimal sample preparation. Its potential for real-time monitoring and development into portable devices could revolutionize on-site and continuous analysis. However, as a biological system, it may be susceptible to matrix effects and requires careful optimization and validation. For researchers in drug discovery and metabolic engineering, this biosensor could serve as a powerful high-throughput screening tool, while analytical laboratories may find it a valuable complementary technique to established chromatographic methods. The continued development and validation of such biosensors will undoubtedly expand the analytical toolbox for researchers in various scientific disciplines.
References
- 1. Indirect detection of intermediate in decarboxylation reaction of phenylglyoxylic acid by hyperpolarized 13C NMR - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Development and Application of Whole-Cell Biosensors for the Detection of Gallic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme Biosensors for Biomedical Applications: Strategies for Safeguarding Analytical Performances in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indirect detection of intermediate in decarboxylation reaction of phenylglyoxylic acid by hyperpolarized 13C NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent probes for sensing and visualizing methylglyoxal: progress, challenges, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Genomic Guide to Phenylglyoxylate Metabolism in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Phenylglyoxylate is a key metabolic intermediate in the degradation of various aromatic compounds, including the amino acid phenylalanine and the environmental pollutant phenylacetate (B1230308). Understanding the diverse enzymatic strategies and genomic architectures that bacteria employ to process this alpha-keto acid is crucial for applications in bioremediation, biocatalysis, and the development of novel antimicrobial agents. This guide provides a comparative analysis of the genomics and biochemistry of this compound metabolism in several key bacterial genera, offering insights into the underlying pathways and experimental approaches for their characterization.
Organismal Comparison of this compound Metabolism
The ability to metabolize this compound is distributed across a range of bacteria, primarily within the Proteobacteria and Actinobacteria phyla. These organisms have evolved sophisticated enzymatic machinery, often encoded in distinct gene clusters, to channel this compound into central metabolism. Below is a comparative summary of key organisms and the characteristics of their this compound metabolic pathways.
| Organism | Phylum | Metabolic Context | Key Enzyme(s) | Gene Cluster |
| Azoarcus evansii | Proteobacteria | Anaerobic phenylalanine and phenylacetate degradation | This compound:NAD+ oxidoreductase (CoA benzoylating) | Not explicitly defined in searches |
| Thauera aromatica | Proteobacteria | Anaerobic phenylalanine and phenylacetate degradation | Phenylacetyl-CoA:acceptor oxidoreductase, this compound:acceptor oxidoreductase | Implied within phenol (B47542) and phenylalanine degradation clusters.[1][2][3][4] |
| Pseudomonas putida | Proteobacteria | Aerobic degradation of various aromatic compounds | Putative dehydrogenases and oxidoreductases within the paa pathway.[5][6][7] | paa gene cluster.[5] |
| Burkholderia xenovorans LB400 | Proteobacteria | Aerobic degradation of aromatic compounds, including PCBs | Encoded within the paa gene clusters | Three non-contiguous paa gene clusters. |
| Acinetobacter baumannii | Proteobacteria | Phenylacetic acid catabolism, linked to virulence and stress response | Encoded within the paa operon | paa operon.[8][9][10] |
| Rhodococcus sp. RHA1 | Actinobacteria | Aerobic degradation of aromatic compounds | Encoded within the paa gene cluster | paa gene cluster.[11][12][13][14][15] |
Metabolic Pathway Overview
The central pathway for this compound metabolism, particularly in the context of phenylacetate degradation, involves the conversion of phenylacetyl-CoA to benzoyl-CoA. This transformation is a critical step that links the degradation of various aromatic compounds to the benzoyl-CoA pathway, a central hub in anaerobic aromatic metabolism.
Comparative Enzyme Kinetics
The efficiency of this compound metabolism is dictated by the kinetic properties of the key enzymes involved. While comprehensive comparative data is limited, studies on individual organisms provide valuable insights.
| Organism | Enzyme | Substrate | Km (µM) | kcat (s-1) | Optimal pH |
| Azoarcus evansii | This compound:NAD+ oxidoreductase | This compound | 45 | 46 (with benzyl (B1604629) viologen) | 8.0[16] |
| Coenzyme A | 55 | - | -[16] | ||
| Pseudomonas putida | Sulfoquinovose dehydrogenase | Sulfoquinovose | - | - | >9.5 |
Note: Data for enzymes directly acting on this compound from a wider range of organisms is needed for a more comprehensive comparison.
Experimental Protocols
Gene Knockout via Homologous Recombination in Pseudomonas
This protocol describes the generation of a markerless gene deletion in Pseudomonas species using a suicide vector-based two-step allelic exchange.[17][11][13][14]
Materials:
-
Pseudomonas strain of interest
-
Suicide vector (e.g., pT18mobsacB)
-
E. coli cloning strain (e.g., DH5α)
-
Restriction enzymes
-
T4 DNA ligase
-
Primers for amplifying upstream and downstream flanking regions of the target gene
-
Antibiotics (e.g., tetracycline (B611298) for selection)
-
Sucrose (B13894) for counter-selection
Procedure:
-
Construct the knockout vector:
-
Amplify the upstream and downstream homologous regions (500-1000 bp) of the target gene using PCR.
-
Clone these fragments into the suicide vector.
-
-
Introduce the vector into Pseudomonas:
-
Transform the constructed vector into an appropriate E. coli strain for conjugation.
-
Transfer the vector into the target Pseudomonas strain via biparental mating.
-
-
Select for single-crossover mutants:
-
Plate the conjugation mixture on selective agar (B569324) containing an antibiotic for the suicide vector and a counter-selective agent for the E. coli donor.
-
Colonies that grow are putative single-crossover mutants where the plasmid has integrated into the chromosome.
-
-
Select for double-crossover mutants:
-
Inoculate single-crossover mutants into a non-selective liquid medium to allow for the second recombination event.
-
Plate the culture onto agar containing sucrose to select for the loss of the sacB gene located on the vector backbone.
-
-
Verify the knockout:
-
Screen sucrose-resistant colonies for the desired deletion using PCR with primers flanking the target gene and by sequencing.
-
Metabolite Analysis using LC-MS
This protocol outlines a general workflow for the extraction and analysis of intracellular metabolites from bacterial cultures to identify intermediates in a degradation pathway.[8][9][15][18]
Materials:
-
Bacterial culture grown under desired conditions
-
Quenching solution (e.g., -20°C 60% methanol)
-
Extraction solvent (e.g., acetonitrile/methanol/water mixture)
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Metabolite standards
Procedure:
-
Rapid Sampling and Quenching:
-
Quickly withdraw a sample of the bacterial culture.
-
Immediately quench metabolic activity by mixing with a cold quenching solution.
-
-
Cell Separation:
-
Separate the cells from the medium by centrifugation at a low temperature.
-
-
Metabolite Extraction:
-
Resuspend the cell pellet in a cold extraction solvent.
-
Lyse the cells (e.g., by bead beating or sonication) to release intracellular metabolites.
-
Centrifuge to pellet cell debris.
-
-
LC-MS Analysis:
-
Transfer the supernatant containing the metabolites to a new tube.
-
Inject the sample into the LC-MS system.
-
Separate metabolites using a suitable chromatography column and method.
-
Detect and identify metabolites based on their mass-to-charge ratio (m/z) and retention time, comparing to known standards and databases.
-
-
Data Analysis:
-
Process the raw LC-MS data to identify and quantify metabolic intermediates.
-
Compare metabolite profiles between wild-type and mutant strains or under different growth conditions.
-
Conclusion
The metabolism of this compound is a key feature of aromatic compound degradation in a variety of bacteria. While the general pathway involving the conversion of phenylacetyl-CoA to benzoyl-CoA is conserved, the specific enzymes, gene organization, and regulation exhibit significant diversity. This comparative guide provides a foundation for further research into this important metabolic pathway. The detailed experimental protocols offer a starting point for researchers to investigate the function of specific genes and to elucidate the complete metabolic network in their organisms of interest. Future comparative genomic and proteomic studies across a wider range of this compound-metabolizing organisms will be crucial for a deeper understanding of the evolution and biotechnological potential of this catabolic pathway.
References
- 1. Anaerobic metabolism of L-phenylalanine via benzoyl-CoA in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genes Involved in Anaerobic Metabolism of Phenol in the Bacterium Thauera aromatica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Identification of the Gene Cluster for the Anaerobic Degradation of 3,5-Dihydroxybenzoate (α-Resorcylate) in Thauera aromatica Strain AR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethylene Glycol Metabolism by Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure, kinetics, and mechanism of Pseudomonas putida sulfoquinovose dehydrogenase, the first enzyme in the sulfoglycolytic Entner-Doudoroff pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure, kinetics, and mechanism of Pseudomonas putida sulfoquinovose dehydrogenase, the first enzyme in the sulfoglycolytic Entner-Doudoroff pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A global virulence regulator in Acinetobacter baumannii and its control of the phenylacetic acid catabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenylacetate Catabolism in Rhodococcus sp. Strain RHA1: a Central Pathway for Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Catabolism of Alkylphenols in Rhodococcus via a Meta-Cleavage Pathway Associated With Genomic Islands [frontiersin.org]
- 16. Frontiers | Comparative sequence analysis of pPATH pathogenicity plasmids in Pantoea agglomerans gall-forming bacteria [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Characterization of the Novel Factor Paa Involved in the Early Steps of the Adhesion Mechanism of Attaching and Effacing Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Phenylglyoxylate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Phenylglyoxylate and its derivatives, classified as esters and ketones, require strict adherence to disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe disposal of this compound, grounded in established safety data.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are operating in a well-ventilated area with immediate access to an eyewash station and a safety shower.[1] In the event of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, including under the eyelids, and seek medical attention.[1][2]
-
Skin Contact: Promptly wash the affected area with soap and plenty of water, removing all contaminated clothing. If irritation develops, seek medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek medical attention.[1][2][3]
-
Ingestion: Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[2][3]
The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal.
| PPE Category | Specification |
| Eye Protection | Goggles compliant with European standard EN 166 or equivalent. |
| Hand Protection | Protective gloves, such as nitrile rubber. |
| Body Protection | Appropriate protective clothing to prevent skin exposure. |
Step-by-Step Disposal Protocol
The recommended method for disposing of this compound is through a licensed chemical waste disposal company.[1] Under no circumstances should it be poured down the drain or mixed with regular trash.[1][3][4]
-
Segregation and Storage of Waste:
-
Store waste this compound in a designated, well-ventilated, and secure area.
-
Use a container that is compatible with the chemical. For solids, a robust, sealed plastic or glass container is suitable.[1]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name.
-
-
Handling Spills:
-
For small liquid spills (<50ml), absorb the material onto an inert substance like vermiculite, perlite, or sand.[2][4]
-
For solid spills, carefully sweep or shovel the material into a suitable container, avoiding dust formation.[1]
-
For larger liquid spills (>50ml), contain the spill and absorb it with an inert material. Scoop the mixture into a sealed container for disposal.[2]
-
-
Preparing for Disposal:
-
Ensure the waste container is tightly sealed and the exterior is clean.
-
If the original container is used for waste, ensure the label is not obscured. If a new container is used, it must be properly labeled.
-
-
Professional Disposal Arrangement:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor to schedule a pickup.[1]
-
Provide them with accurate information about the waste material.
-
Chemical waste generators are responsible for correctly classifying their waste in accordance with local, regional, and national regulations.[4][5]
This compound Derivatives: Physical and Chemical Properties
The following table summarizes key quantitative data for common this compound derivatives. This information is crucial for understanding their potential hazards and ensuring safe handling.
| Property | Ethyl this compound | Phenylglyoxylic Acid |
| Molecular Formula | C₁₀H₁₀O₃[3][4] | C₈H₆O₃[6][7] |
| Molecular Weight | 178.19 g/mol [3][4] | 150.13 g/mol [6][7] |
| Appearance | Green Liquid[4] | Colorless Solid[7] |
| Melting Point | 158°C[3] | 62-66°C[6][7] |
| Boiling Point | 138-139°C @ 18 mmHg[3][4] | Not available |
| Flash Point | > 113°C[3][4] | Not applicable[6] |
| Specific Gravity | 1.122 g/cm³[4] | Not available |
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Essential Safety and Operational Protocols for Handling Phenylglyoxylate
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This document provides immediate and essential safety and logistical information for managing Phenylglyoxylate and its derivatives, such as Phenylglyoxylic acid and Ethyl this compound, in a laboratory setting. The following procedural guidance, operational plans, and disposal methods are designed to ensure a safe working environment and compliance with safety regulations.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the correct and consistent use of Personal Protective Equipment. Phenylglyoxylic acid is classified as a skin and eye irritant.[1][2][3] Therefore, appropriate protective gear is mandatory.
| PPE Category | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles or Face Shield | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] Provides a barrier against splashes and airborne particles. |
| Skin Protection | Chemical-resistant Gloves (Nitrile or Neoprene) | While specific breakthrough times for this compound are not readily available, nitrile and neoprene gloves generally offer good resistance to weak acids.[4] It is crucial to inspect gloves for any signs of degradation before use and to replace them immediately if contamination occurs. |
| Lab Coat | A standard laboratory coat should be worn to protect street clothing and skin from accidental spills. | |
| Respiratory Protection | N95 Dust Mask (if applicable) | Recommended when handling the solid form of Phenylglyoxylic acid to prevent inhalation of dust particles. Not typically required for liquids if handled in a well-ventilated area or fume hood. |
Operational Plan: Safe Handling Workflow
A systematic approach to handling this compound from receipt to disposal is critical to minimize risks.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2]
-
Keep the container tightly closed when not in use.
2. Handling and Use:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling the chemical.[1]
-
Do not eat, drink, or smoke in the area where this compound is handled.
3. First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[1][2] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[1][2][3] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2] |
Spill Response Plan
In the event of a spill, a prompt and organized response is crucial to mitigate hazards.
Disposal Plan
All this compound waste, including contaminated materials, must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not empty into drains.[1]
Experimental Protocol: Neutralization of this compound Waste
The following is a general procedure for the neutralization of acidic this compound waste. This protocol is based on general acid neutralization principles and a specific reference to the neutralization of a similar compound.[5] It is imperative that this procedure is first tested on a small scale in a controlled environment to ensure safety and efficacy.
Materials:
-
This compound waste
-
10% Sodium Carbonate (Na₂CO₃) solution or a dilute solution of Sodium Hydroxide (B78521) (NaOH)
-
pH indicator strips or a calibrated pH meter
-
Appropriate reaction vessel (e.g., a large beaker or flask)
-
Stir plate and stir bar
-
Ice bath (recommended)
-
Personal Protective Equipment (as outlined in the table above)
Procedure:
-
Preparation: Conduct the entire procedure in a chemical fume hood. Place the reaction vessel in an ice bath to manage any heat generated during neutralization.
-
Dilution: If the waste is concentrated, slowly add it to a larger volume of cold water to dilute it.
-
Neutralization: While stirring the diluted waste solution, slowly add the 10% sodium carbonate solution or dilute sodium hydroxide solution.
-
pH Monitoring: Continuously monitor the pH of the solution using pH strips or a pH meter.
-
Endpoint: Continue adding the basic solution until the pH of the waste is between 6.0 and 8.0.
-
Disposal of Neutralized Waste: The neutralized solution should be collected in a properly labeled hazardous waste container. Even after neutralization, the solution may contain organic components that require disposal as hazardous waste.
-
Final Disposal: The sealed and labeled container should be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
By adhering to these safety protocols and operational plans, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for all personnel.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
